2,6-Naphthyridine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,6-naphthyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2/c1-3-9-6-8-2-4-10-5-7(1)8/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSNMISUJOQAFRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1C=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40179941 | |
| Record name | 2,6-Naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40179941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
253-50-9 | |
| Record name | 2,6-Naphthyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=253-50-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Naphthyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000253509 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6-Naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40179941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-Naphthyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Enduring Scaffold: A Technical Guide to the History, Synthesis, and Therapeutic Landscape of 2,6-Naphthyridine
Abstract
The 2,6-naphthyridine core, a deceptively simple bicyclic heteroaromatic system, has carved a significant niche in the landscape of medicinal chemistry and materials science. This in-depth technical guide provides a comprehensive exploration of this compound, from its initial discovery and the elucidation of its structure to the evolution of its synthesis and its emergence as a privileged scaffold in modern drug development. We will delve into the key synthetic strategies, offering detailed experimental protocols and a comparative analysis of their efficiencies. Furthermore, this guide will illuminate the diverse biological activities of this compound derivatives, with a particular focus on their role as potent and selective inhibitors in oncology, specifically targeting the FGF19-FGFR4 signaling pathway in hepatocellular carcinoma. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this versatile heterocyclic entity.
A Journey Through Time: The History and Discovery of this compound
The story of the naphthyridines, a family of six structural isomers of pyridopyridine, is one of gradual discovery and burgeoning interest. While the first naphthyridine derivative was synthesized by Reissert in 1893, the specific journey of the 2,6-isomer is a more recent tale.[1]
A significant milestone in the history of this compound was its isolation from a natural source. In 1970, Harkiss and Swift identified 4-methyl-2,6-naphthyridine as a constituent of the plant Antirrhinum majus (the common snapdragon).[1] This discovery provided a natural blueprint and spurred further investigation into the synthesis and properties of this heterocyclic system.
The first successful laboratory synthesis of the parent This compound was reported by Giacomello in 1946 . This seminal work laid the foundation for future synthetic explorations. Later, in 1974, Alfred Taurins and Rosita Tan Li at McGill University published a detailed account of the synthesis of both this compound and its naturally occurring 4-methyl derivative, providing a more accessible route to this scaffold and enabling broader chemical and biological studies.[1]
The following timeline highlights the key events in the discovery and development of the this compound scaffold:
Caption: A timeline of key discoveries in the history of this compound.
The Art of Creation: Synthetic Strategies for the this compound Core
The construction of the this compound ring system has been approached through various synthetic strategies, evolving from classical methods to more efficient and versatile modern techniques. The choice of synthetic route is often dictated by the desired substitution pattern on the core scaffold.
Classical Synthesis: The Taurins and Li Approach
The method developed by Taurins and Li provides a robust and well-documented route to the unsubstituted this compound. This multi-step synthesis, while classic, offers a clear illustration of fundamental heterocyclic chemistry principles.
Experimental Protocol: Synthesis of this compound (Adapted from Taurins and Li, 1974)
-
Step 1: Synthesis of 3-Amino-1-bromo-2,6-naphthyridine: 4-Cyano-3-pyridylacetonitrile is suspended in dry ether and cooled. Anhydrous hydrogen bromide is bubbled through the mixture, leading to cyclization. The resulting product is isolated by neutralization with a sodium bicarbonate solution.
-
Step 2: Diazotization and Bromination: The 3-amino-1-bromo-2,6-naphthyridine is diazotized using sodium nitrite in hydrobromic acid to yield 1,3-dibromo-2,6-naphthyridine.
-
Step 3: Hydrazinolysis: The dibromo derivative is treated with hydrazine hydrate to afford 1,3-dihydrazino-2,6-naphthyridine.
-
Step 4: Dehydrazination: The dihydrazino compound is oxidized with cupric sulfate in acetic acid to yield the final product, this compound.
Modern Synthetic Methodologies
In recent years, the demand for rapid and diverse access to this compound derivatives has driven the development of more efficient synthetic methods.
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times and improved yields. A notable microwave-promoted synthesis of this compound derivatives starts from 4-cyano-3-pyridylacetonitrile, mirroring the initial step of the Taurins and Li synthesis but with significantly enhanced efficiency. This approach is particularly valuable for the rapid generation of compound libraries for biological screening.
Modern synthetic chemistry heavily relies on transition-metal catalysis, and the synthesis of 2,6-naphthyridines is no exception. Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig amination reactions, have been instrumental in the construction and functionalization of the this compound scaffold, allowing for the introduction of a wide range of substituents with high precision and control.
Caption: An overview of classical and modern synthetic approaches to the this compound core.
A Scaffold of Significance: Biological Activities and Therapeutic Applications
The this compound scaffold has proven to be a fertile ground for the discovery of novel bioactive molecules. Its derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and central nervous system effects.[1]
Anticancer Activity: Targeting Key Signaling Pathways
One of the most promising therapeutic avenues for this compound derivatives is in the field of oncology. These compounds have shown significant potential as inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival.
Hepatocellular carcinoma (HCC) is a prevalent and aggressive form of liver cancer. A subset of HCC patients exhibits an aberrant activation of the Fibroblast Growth Factor 19 (FGF19)-Fibroblast Growth Factor Receptor 4 (FGFR4) signaling pathway, which acts as an oncogenic driver. This has made FGFR4 a highly attractive target for therapeutic intervention.
Recent research has led to the discovery of this compound analogues that act as potent and selective inhibitors of FGFR4.[2] These compounds have demonstrated nanomolar potency against HCC cell lines and significant antitumor efficacy in preclinical xenograft models.[2]
Caption: The FGF19-FGFR4 signaling pathway and the inhibitory action of this compound derivatives.
Quantitative Analysis of Biological Activity
The potency of this compound derivatives as anticancer agents has been quantified through various in vitro assays. The half-maximal inhibitory concentration (IC50) is a key metric used to assess the effectiveness of a compound in inhibiting a specific biological or biochemical function.
| Derivative | Target | Cell Line | IC50 (µM) | Reference |
| Compound 16 | Tubulin Polymerization | HeLa (Cervical Cancer) | 0.7 | [3][4] |
| Compound 16 | Tubulin Polymerization | HL-60 (Leukemia) | 0.1 | [3][4] |
| Compound 16 | Tubulin Polymerization | PC-3 (Prostate Cancer) | 5.1 | [3][4] |
| Pyrazolo-naphthyridine 5j | Apoptosis Induction | HeLa (Cervical Cancer) | 6.4 | [5] |
| Pyrazolo-naphthyridine 5k | Apoptosis Induction | MCF-7 (Breast Cancer) | 2.03 | [5] |
| Naphthyridine 19a | HIV-1 RT | - | 0.175 | [6] |
| SGC-CK2-1 | Casein Kinase 2 (CK2) | - | < 1 (in-cell) | [7] |
Table 1: Cytotoxicity and inhibitory activity of selected this compound derivatives.
Future Perspectives and Conclusion
The journey of this compound from a naturally occurring alkaloid to a privileged scaffold in medicinal chemistry is a testament to the power of chemical synthesis and biological screening. The versatility of its core structure, coupled with the development of efficient synthetic methodologies, has enabled the exploration of a vast chemical space, leading to the discovery of potent and selective modulators of various biological targets.
The success of this compound derivatives as FGFR4 inhibitors in preclinical models of hepatocellular carcinoma highlights the immense potential of this scaffold in oncology. Future research will undoubtedly focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds to advance them into clinical development. Furthermore, the broad spectrum of biological activities exhibited by this class of compounds suggests that their therapeutic potential extends beyond cancer to other disease areas, including infectious diseases and neurological disorders.
References
- BenchChem. (2025). The discovery and history of 1,8-naphthyridine compounds. BenchChem Technical Guides.
- Hwang, Y. J., Chung, M. L., Sohn, U. D., & Im, C. (2013). Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. Korean Journal of Physiology & Pharmacology, 17(6), 517–523. [Link]
- Hwang, Y. J., Chung, M. L., Sohn, U. D., & Im, C. (2013). Cytotoxicity and structure-activity relationships of naphthyridine derivatives in human cervical cancer, leukemia, and prostate cancer. The Korean journal of physiology & pharmacology : official journal of the Korean Physiological Society and the Korean Society of Pharmacology, 17(6), 517–523. [Link]
- Wójcicka, A. (2023). Synthesis and Biological Activity of this compound Derivatives: A Mini Review. Current Organic Chemistry, 27(8), 648-660.
- Taurins, A., & Li, R. T. (1974). Synthesis of this compound, 4-Methyl-2,6-naphthyridine, and their Derivatives. Canadian Journal of Chemistry, 52(5), 843-848.
- Khan, I., et al. (2023). Pyrazole derivatives of pyridine and naphthyridine as proapoptotic agents in cervical and breast cancer cells. Scientific Reports, 13(1), 5239.
- Wells, C. I., et al. (2023). Discovery of a Potent and Selective Naphthyridine-Based Chemical Probe for Casein Kinase 2. Journal of Medicinal Chemistry, 66(7), 4941–4963.
- Al-Duais, M. A., et al. (2025). Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential. Heliyon, 11(10), e30559.
- Paudler, W. W., & Kress, T. J. (1970). The Naphthyridines. In Advances in Heterocyclic Chemistry (Vol. 11, pp. 123-177). Academic Press.
- Wójcicka, A. (2023). Synthesis and Biological Activity of this compound Derivatives: A Mini Review. Current Organic Chemistry, 27(8), 648-660.
- van der Plas, H. C., & Wozniak, M. (1982). Advances in the chemistry of 1,7-naphthyridine. Heterocycles, 19(2), 331-357.
- Kumar, A., et al. (2009). Synthesis and Evaluation of Naphthyridine Compounds as Antimalarial Agents. Journal of Medicinal Chemistry, 52(15), 4793–4801.
- Wikipedia. (2024). Timeline of chemistry. [Link]
- González-Gómez, J. C., et al. (2021). 1,6-Naphthyridin-2(1H)
- Abdel-aziz, A. A. M., et al. (2025). Synthesis of novel 1,6-naphthyridines, pyrano[3,2-c]pyridines and pyrido[4,3-d]pyrimidines derived from 2,2,6,6-tetramethylpiperidin-4-one for in vitro anticancer and antioxidant evaluation. Journal of the Iranian Chemical Society, 22(8), 2419-2433.
- González-Gómez, J. C., et al. (2021). Structures of isomeric naphthyridines. Molecules, 26(20), 6176.
- Zhang, A., et al. (2007). Convenient synthesis of 2,7-naphthyridine Lophocladines A and B and their analogues.
- Wójcik, K., et al. (2022). Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. International Journal of Molecular Sciences, 23(19), 11849.
- Hughes, D. L., et al. (2024). Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. The Journal of Organic Chemistry, 89(15), 10444–10453.
- Oh, H., et al. (2024). Discovery of this compound Analogues as Selective FGFR4 Inhibitors for Hepatocellular Carcinoma. Journal of Medicinal Chemistry, 67(10), 8445–8459.
- González-Gómez, J. C., et al. (2021). 1,6-Naphthyridin-2(1H)
- Devadoss, T., et al. (2021). Synthesis of 1,6-Naphthyridine and Its Derivatives: A Systematic Review. ChemistrySelect, 6(16), 3879-3900.
- Gunic, E., et al. (2007).
Sources
- 1. Synthesis and Biological Activity of this compound Derivatives: A Mini Review [ouci.dntb.gov.ua]
- 2. Discovery of this compound Analogues as Selective FGFR4 Inhibitors for Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrazole derivatives of pyridine and naphthyridine as proapoptotic agents in cervical and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of a Potent and Selective Naphthyridine-Based Chemical Probe for Casein Kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]
Isolating Nature's Scaffolds: A Technical Guide to the 2,6-Naphthyridine Core
For drug development professionals, natural products represent a vast and largely untapped reservoir of chemical diversity and biological activity. Among these, the 2,6-naphthyridine scaffold, a nitrogen-containing heterocyclic system, has emerged as a privileged structure in medicinal chemistry. Natural products featuring this core exhibit a compelling range of biological activities, including effects on the central nervous system and potential as anticancer and antimicrobial agents.[1][2][3] This guide provides an in-depth, experience-driven approach to the isolation and characterization of natural products containing the this compound scaffold, tailored for researchers and scientists in the field.
Part 1: The Natural Provenance and Biosynthetic Origins of 2,6-Naphthyridines
The this compound core, while not as widespread as other alkaloid classes, is found in a select group of terrestrial plants. Understanding the natural source is the critical first step in any isolation campaign, as the surrounding chemical matrix dictates the entire downstream purification strategy.
Key Botanical Sources:
-
Snapdragon (Antirrhinum majus) : This common garden ornamental is the source of the simple yet foundational 4-methyl-2,6-naphthyridine.[3] The relatively low abundance of this alkaloid necessitates a robust and efficient extraction and purification workflow.
-
Erythrina Species : This genus of tropical trees and shrubs is a rich source of a more complex class of alkaloids, the indolo[2][4]naphthyridines. These compounds feature the this compound core fused to an indole moiety, leading to a more rigid and complex polycyclic system.[3]
A Glimpse into Nature's Synthetic Strategy: The Biosynthetic Pathway
The biosynthesis of the this compound scaffold is not fully elucidated but is believed to arise from the convergence of pathways that produce its pyridine precursors. The fundamental building blocks are likely derived from amino acids such as lysine and aspartate, which undergo a series of enzymatic transformations to form the pyridine rings.
Caption: Hypothesized biosynthetic route to the this compound core.
Understanding this biosynthetic logic provides a framework for anticipating potential side products and designing purification strategies that can effectively separate the target scaffold from its biosynthetic relatives.
Part 2: The Isolation Workflow: From Biomass to Pure Compound
The successful isolation of this compound natural products hinges on a multi-step workflow that systematically removes impurities and enriches the target compound. The following protocols are based on established methodologies and are designed to be self-validating at each stage.
Workflow Overview
Caption: A generalized workflow for the isolation of this compound alkaloids.
Step-by-Step Experimental Protocols
This initial step is designed to liberate the alkaloids from the plant matrix and perform a crude separation from non-alkaloidal compounds.
-
Extraction:
-
Macerate the dried and powdered plant material (e.g., 1 kg) in an appropriate solvent such as methanol or ethanol at room temperature for 24-48 hours. Repeat the extraction three times to ensure exhaustive recovery of the target compounds.
-
Combine the extracts and concentrate under reduced pressure using a rotary evaporator to yield a crude extract.
-
-
Acid-Base Partitioning:
-
Dissolve the crude extract in a 2% aqueous solution of a suitable acid (e.g., hydrochloric acid or acetic acid) to protonate the basic nitrogen atoms of the alkaloids, rendering them water-soluble.
-
Wash the acidic aqueous solution with a non-polar organic solvent (e.g., hexane or dichloromethane) to remove neutral and weakly acidic compounds.
-
Adjust the pH of the aqueous layer to 9-10 with a base (e.g., ammonium hydroxide) to deprotonate the alkaloids, making them soluble in organic solvents.
-
Extract the alkaloids into a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Repeat this extraction three times.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude alkaloid fraction.
-
This multi-stage chromatographic approach is necessary to resolve the complex mixture of alkaloids typically found in Erythrina species.
-
Silica Gel Column Chromatography:
-
Subject the crude alkaloid fraction to column chromatography on silica gel (200-300 mesh).
-
Elute with a gradient of chloroform and methanol, starting with 100% chloroform and gradually increasing the polarity.
-
Monitor the collected fractions by thin-layer chromatography (TLC) using a suitable visualization reagent (e.g., Dragendorff's reagent).
-
Pool fractions with similar TLC profiles.
-
-
Reversed-Phase Medium Pressure Liquid Chromatography (RP-MPLC):
-
Further purify the pooled fractions from the silica gel column using a C18 RP-MPLC column.
-
Elute with a gradient of methanol and water.
-
Collect and pool sub-fractions based on TLC or analytical HPLC analysis.
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC):
-
Isolate the individual indolo[2][4]naphthyridine alkaloids from the MPLC sub-fractions using a preparative C18 HPLC column.
-
Employ a suitable mobile phase, such as a gradient of acetonitrile and water with a modifier like formic acid or trifluoroacetic acid.
-
Monitor the eluent with a UV detector and collect the peaks corresponding to the pure compounds.
-
Concentrate the collected fractions to obtain the purified alkaloids.
-
-
Extraction and Initial Cleanup:
-
Perform an alcoholic extraction of the dried aerial parts of A. majus, followed by acid-base partitioning as described in Protocol 1.
-
-
Chromatographic Purification:
-
Given the likely lower concentration of the target alkaloid, a direct approach using preparative HPLC after the initial cleanup may be most effective.
-
Utilize a C18 preparative HPLC column with a mobile phase consisting of a gradient of acetonitrile and water with an acidic modifier.
-
Monitor the eluent at multiple wavelengths (e.g., 254 nm and 280 nm) to detect the aromatic naphthyridine core.
-
Collect the fractions corresponding to the target peak for subsequent characterization.
-
Part 3: Structural Elucidation and Data Interpretation
Once a pure compound is isolated, its chemical structure must be unequivocally determined. This is achieved through a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Spectroscopic Data for a Representative this compound Natural Product
The following table summarizes the expected spectroscopic data for a hypothetical this compound alkaloid. Actual values will vary depending on the specific substitution pattern.
| Technique | Parameter | Expected Observation for a this compound Core |
| HR-ESI-MS | Molecular Formula | Provides the exact mass and allows for the determination of the elemental composition. |
| ¹H NMR | Chemical Shift (δ) | Aromatic protons on the naphthyridine core typically resonate in the downfield region (δ 7.0-9.0 ppm). |
| Coupling Constants (J) | Provides information on the connectivity of protons within the pyridine rings. | |
| ¹³C NMR | Chemical Shift (δ) | Aromatic carbons of the naphthyridine core typically appear in the range of δ 110-160 ppm. |
| 2D NMR | COSY | Reveals proton-proton correlations, confirming the spin systems within the molecule. |
| HSQC | Correlates protons with their directly attached carbons. | |
| HMBC | Shows long-range correlations between protons and carbons, crucial for establishing the connectivity of the entire scaffold. |
Conclusion
The isolation of natural products bearing the this compound scaffold is a challenging yet rewarding endeavor. A successful isolation campaign requires a deep understanding of the natural source, a systematic and well-executed purification workflow, and meticulous spectroscopic analysis. The protocols and insights provided in this guide are intended to equip researchers with the foundational knowledge and practical tools necessary to unlock the therapeutic potential of these fascinating natural products.
References
- Wójcicka, A. (2023). Synthesis and Biological Activity of this compound Derivatives: A Mini Review. Current Organic Chemistry, 27(8), 648-660.
- Harkiss, K. J., & Swift, D. (1970). 4-Methyl-2,6-naphthyridine, a new plant constituent from Antirrhinum majus. Tetrahedron Letters, 11(55), 4773-4774.
- Wójcicka, A., & Bielenica, A. (2021). Biological Activity of Naturally Derived Naphthyridines. Molecules, 26(14), 4324.
- Stüber, K. (1997). Harkiss KJ; Swift D 1970.
- KEGG. Tropane, piperidine and pyridine alkaloid biosynthesis.
- PubChem. Tropane, Piperidine, and Pyridine Alkaloid Biosynthesis.
- ResearchGate. (2012). Structure and biosynthesis of pyridine alkaloids in Nicotiana tabacum.
- SlidePlayer. Pyridine –piperidine-pyrolidine alkaloids.
- Journal of Chemical and Pharmaceutical Research. (2015). The extraction, separation and purification of alkaloids in the natural medicine.
- Soto-Hernandez, M., & Jackson, A. H. (1994). Erythrina alkaloids: isolation and characterisation of alkaloids from seven erythrina species. Planta medica, 60(2), 175–177.
- Deulofeu, V., Comin, J., & Vernengo, M. J. (1968). The chemistry of Erythrina alkaloids. In The Alkaloids: Chemistry and Physiology (Vol. 10, pp. 401-461). Academic Press.
- Jiao, W. H., Gao, H., Li, C. Y., Jiang, R. W., Wang, Y., Zhang, Y., & Yao, X. S. (2006). A new erythrinan alkaloid from the flowers of Erythrina variegata.
- Tanaka, H., Etoh, H., Shimizu, H., Oh-Uchi, T., & Sako, M. (2001). Two new erythrina alkaloids, 8-oxo-α-erythroidine and 8-oxo-β-erythroidine, from the wood of Erythrina poeppigiana.
- Wanjala, C. C., & Majinda, R. R. T. (2000). Two novel alkaloids from Erythrina latissima seeds.
- Jackson, A. H., & Ludgate, P. (1982). Erythrina alkaloids—V: The alkaloids of Erythrina lysistemon, E. abyssinica and E. poeppigiana. Tetrahedron, 38(18), 2847-2850.
- Hasan, C. M., Healey, T. M., & Waterman, P. G. (1982). Erythrina studies. Part 4. Alkaloids of the root bark of Erythrina eriotriocha.
- Chawla, A. S., & Jackson, A. H. (1982). Erythrina alkaloids. Part 6. Alkaloids of Erythrina suberosa seeds. Phytochemistry, 21(10), 2543-2545.
- Amer, M. E., Shamma, M., & Freyer, A. J. (1991). The tetracyclic Erythrina alkaloids.
Sources
The Cornerstone of Innovation: A Technical Guide to the Physicochemical Properties of 2,6-Naphthyridine
Foreword: Unveiling the Potential of a Privileged Scaffold
In the landscape of modern medicinal chemistry and materials science, the quest for novel molecular architectures with precisely tailored properties is relentless. Among the myriad of heterocyclic scaffolds, the naphthyridines, and specifically the 2,6-isomer, have emerged as a cornerstone for innovation. The unique arrangement of its two fused pyridine rings imparts a distinct set of electronic and steric characteristics, rendering it a privileged scaffold in drug discovery and a versatile building block for advanced organic materials.[1] This guide serves as an in-depth exploration of the fundamental physicochemical properties of 2,6-naphthyridine, offering not just a compilation of data, but a cohesive narrative that intertwines theoretical underpinnings with practical experimental considerations. For the discerning researcher, scientist, or drug development professional, understanding these core properties is paramount to unlocking the full potential of this remarkable molecule.
Molecular Structure and Core Physical Attributes
At the heart of this compound's utility lies its rigid, planar bicyclic structure. Comprising two fused pyridine rings, its molecular formula is C₈H₆N₂ with a molecular weight of approximately 130.15 g/mol .[1] This seemingly simple arrangement gives rise to a unique electronic landscape that governs its reactivity and interactions.
| Property | Value | Source |
| Molecular Formula | C₈H₆N₂ | [1] |
| Molecular Weight | 130.15 g/mol | [1] |
| Appearance | White to pale yellow solid | [2] |
| Melting Point | 114-115 °C | [1] |
| Boiling Point | 286.5 °C at 760 mmHg | [1] |
| Density | 1.183 g/cm³ | [1] |
| CAS Number | 253-50-9 | [1] |
The planarity of the this compound ring system is a critical feature, influencing its ability to intercalate into DNA and participate in π-π stacking interactions, which are crucial for its biological activity and application in organic electronics.
Electronic Properties and Reactivity: A Tale of Two Nitrogen Atoms
The electronic nature of this compound is dictated by the presence and position of its two nitrogen atoms. These electronegative centers withdraw electron density from the carbocyclic framework, rendering the ring system electron-deficient. This has profound implications for its reactivity.
Basicity and pKa
Experimental Determination of pKa:
The pKa of a weakly basic compound like this compound can be accurately determined using potentiometric titration. This method involves the gradual addition of a standardized acid to a solution of the compound and monitoring the corresponding change in pH.
Figure 1: Workflow for pKa determination by potentiometric titration.
The causality behind this experimental choice lies in its direct measurement of the equilibrium between the protonated and unprotonated forms of the molecule. The inflection point of the resulting sigmoidal curve corresponds to the pKa, providing a robust and reliable value.
Chemical Reactivity
The electron-deficient nature of the this compound ring system makes it susceptible to nucleophilic aromatic substitution, particularly at positions activated by the nitrogen atoms. Conversely, electrophilic aromatic substitution is generally disfavored and requires harsh reaction conditions. The nitrogen atoms themselves can undergo alkylation or oxidation.
Solubility Profile: A Matter of Polarity and pH
The solubility of a compound is a critical determinant of its utility, particularly in drug development. As a weakly basic N-heterocycle, the aqueous solubility of this compound is expected to be pH-dependent.
While specific quantitative solubility data for this compound in various solvents is scarce, a qualitative understanding can be derived from its structure. The presence of the nitrogen atoms allows for hydrogen bonding with protic solvents like water and alcohols, contributing to its solubility in these media. However, the aromatic carbocyclic framework imparts a degree of lipophilicity.
pH-Dependent Solubility:
In acidic solutions, the nitrogen atoms of this compound will be protonated, forming a cationic species. This salt form will exhibit significantly higher aqueous solubility compared to the neutral free base. This behavior is crucial for the formulation of pharmaceutical compounds.
Experimental Determination of Aqueous Solubility (Shake-Flask Method):
The "gold standard" for determining equilibrium solubility is the shake-flask method. This technique ensures that a true equilibrium is reached between the solid compound and the solvent.
Figure 2: Workflow for solubility determination via the shake-flask method.
The rationale for this multi-day equilibration is to overcome any kinetic barriers to dissolution and ensure that the measured concentration represents the true thermodynamic solubility.
Lipophilicity: The Balance Between Water and Fat
Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a measure of a compound's preference for a nonpolar (lipid-like) environment over a polar (aqueous) one. This property is a critical predictor of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
A predicted XlogP value for this compound is 1.0 (PubChem). This suggests a relatively balanced hydrophilic-lipophilic character.
Experimental Determination of logP (Shake-Flask Method):
The shake-flask method remains the most reliable technique for the experimental determination of logP.
Protocol:
-
Preparation: A solution of this compound is prepared in one of the two immiscible solvents (typically n-octanol and water), which have been pre-saturated with each other.
-
Partitioning: The solution is then mixed with the second immiscible solvent in a separatory funnel and shaken vigorously for a set period to allow for partitioning between the two phases.
-
Equilibration: The mixture is allowed to stand until the two phases have completely separated.
-
Analysis: The concentration of this compound in each phase is determined, typically by UV-Vis spectroscopy or HPLC.
-
Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
The choice of n-octanol as the nonpolar phase is a well-established standard, as its properties are considered to be a good mimic of biological membranes.
Spectroscopic Signature: The Fingerprint of this compound
Spectroscopic techniques provide a powerful means of identifying and characterizing this compound. Each method probes different aspects of the molecule's structure and electronic environment, collectively providing a unique "fingerprint."
Infrared (IR) Spectroscopy
The IR spectrum of this compound reveals characteristic vibrations of the aromatic rings and C-H bonds. Key absorptions are observed in the C-H stretching region (around 3055 cm⁻¹) and the aromatic C=C and C=N stretching region (1665-1481 cm⁻¹).[5][6]
| Wavenumber (cm⁻¹) | Assignment |
| 3055 (s), 3020 (m) | Aromatic C-H stretch |
| 1665 (w), 1562 (s) | Aromatic C=C and C=N stretch |
| 1481 (s), 1380 (s) | Aromatic ring vibrations |
| 842 (vs) | C-H out-of-plane bending |
s = strong, m = medium, w = weak, vs = very strong
Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum of this compound in methanol exhibits several absorption bands corresponding to π→π* electronic transitions within the aromatic system.
| λmax (nm) | log ε | Assignment |
| 207 | 4.79 | β-band |
| 258 | 3.86 | p-band |
| 310 | 3.55 | α-band |
| 321 | 3.58 | α-band |
Data from Paudler and Kress, 1974[5]
The positions and intensities of these bands are sensitive to substitution on the naphthyridine ring, making UV-Vis spectroscopy a useful tool for monitoring reactions and characterizing derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of the individual hydrogen and carbon atoms in the this compound molecule.
¹H NMR: The proton NMR spectrum shows distinct signals for each of the six protons, with chemical shifts influenced by the electron-withdrawing effects of the nitrogen atoms.
Theoretical Insights from Computational Chemistry
In silico methods, particularly Density Functional Theory (DFT), provide a powerful complement to experimental studies. DFT calculations can be employed to:
-
Calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), providing insights into its electronic transitions and reactivity.[7][8]
-
Predict the molecular electrostatic potential (MEP), which can identify regions of the molecule that are susceptible to electrophilic or nucleophilic attack.[7]
-
Simulate vibrational frequencies to aid in the assignment of IR and Raman spectra.
Figure 3: A generalized workflow for DFT calculations on this compound.
These computational approaches allow for a deeper understanding of the structure-property relationships of this compound and can guide the rational design of new derivatives with desired characteristics.
Conclusion: A Foundation for Future Discovery
The fundamental physicochemical properties of this compound—its structure, electronics, solubility, lipophilicity, and spectroscopic signature—collectively define its character and potential. This guide has sought to provide a comprehensive and technically grounded overview of these properties, emphasizing the interplay between theoretical understanding and practical experimental methodology. For the researchers, scientists, and drug development professionals who will build upon this foundational knowledge, a thorough grasp of these core principles is not merely academic; it is the very bedrock upon which future innovations will be built. The this compound scaffold, with its inherent versatility and tunable properties, will undoubtedly continue to be a source of new discoveries in the years to come.
References
- Synthesis, Cytotoxicity Evaluation, DFT Molecular Modeling Studies and Quantitative Structure Activity Relationship of Novel 1,8-Naphthyridines. (URL: [Link])
- Non-linear optical properties of 2,7-naphthyridine derivatives for optical switching applications: a DFT study. New Journal of Chemistry. (URL: [Link])
- Understanding this compound: A Crucial Heterocycle in Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. (URL: [Link])
- pKa Data Compiled by R. Williams. (URL: [Link])
- Paudler, W. W., & Kress, T. J. (1974). Synthesis of this compound, 4-Methyl-2,6-naphthyridine, and their Derivatives. Canadian Journal of Chemistry, 52(10), 1610-1616.
- An eco-sustainable green approach for the synthesis of 2,6-naphthyridines under microwave irradi
- 1,6- Naphthyridine. American Chemical Society. (URL: [Link])
- pKa Values INDEX Inorganic 2 Phenazine 24 Phosphates 3 Pyridine 25 Carboxylic acids 4, 8. (URL: [Link])
- THE NAPHTHYRIDINES. (URL: [Link])
- Synthesis of this compound, 4-Methyl-2,6-naphthyridine, and their Derivatives. Canadian Science Publishing. (URL: [Link])
- pKa Data Compiled by R. Williams page-1 pKa Values INDEX Inorganic 2 Phenazine 24 Phosphates 3 Pyridine 25 Carboxylic acids 4, 8. (URL: [Link])
- 1,6- Naphthyridine. American Chemical Society. (URL: [Link])
- PubChem. This compound. (URL: [Link])
- Paudler, W. W., & Kress, T. J. (1974). Synthesis of this compound, 4-Methyl-2,6-naphthyridine, and their Derivatives. Canadian Journal of Chemistry, 52(10), 1610-1616.
- An eco-sustainable green approach for the synthesis of 2,6-naphthyridines under microwave irradi
- 1,6- Naphthyridine. American Chemical Society. (URL: [Link])
Sources
- 1. nbinno.com [nbinno.com]
- 2. acs.org [acs.org]
- 3. organicchemistrydata.org [organicchemistrydata.org]
- 4. fm.ehcc.kyoto-u.ac.jp [fm.ehcc.kyoto-u.ac.jp]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. Synthesis, Cytotoxicity Evaluation, DFT Molecular Modeling Studies and Quantitative Structure Activity Relationship of Novel 1,8-Naphthyridines [article.sapub.org]
- 8. Non-linear optical properties of 2,7-naphthyridine derivatives for optical switching applications: a DFT study - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
An In-Depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 2,6-Naphthyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Naphthyridine, a heterocyclic aromatic compound with the molecular formula C₈H₆N₂, is a significant structural motif in medicinal chemistry and materials science. As one of the six constitutional isomers of naphthyridine, its unique arrangement of nitrogen atoms within the fused pyridine ring system imparts distinct electronic and chemical properties. These properties, in turn, influence its biological activity and potential as a scaffold in the design of novel therapeutic agents. Recent research has highlighted the potential of this compound derivatives as selective inhibitors for targets such as the fibroblast growth factor receptor 4 (FGFR4), which is implicated in hepatocellular carcinoma.[1]
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the unambiguous structural elucidation of organic molecules like this compound. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. This guide offers a comprehensive analysis of the ¹H and ¹³C NMR chemical shifts of the parent this compound, providing a foundational spectroscopic reference for researchers engaged in the synthesis, characterization, and application of this important heterocyclic system.
Molecular Structure and Numbering
A clear and consistent numbering system is crucial for the accurate assignment of NMR signals. The structure of this compound with the conventional numbering scheme is presented below. This numbering will be used throughout this guide for the assignment of all ¹H and ¹³C NMR chemical shifts.
Figure 1. Molecular structure and numbering of this compound.
Experimental Protocol for NMR Data Acquisition
The following protocol outlines a standardized procedure for the acquisition of high-quality ¹H and ¹³C NMR spectra of this compound, ensuring reproducibility and comparability of data.
Objective: To obtain high-resolution one-dimensional ¹H and ¹³C NMR spectra for the structural confirmation and chemical shift assignment of this compound.
Materials:
-
This compound sample (typically 5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)
-
Deuterated solvent of high purity (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆)
-
NMR tubes (5 mm diameter, high precision)
-
Tetramethylsilane (TMS) as an internal standard (0.03-0.05% v/v)
-
NMR Spectrometer (e.g., Bruker Avance series or equivalent, with a proton frequency of 400 MHz or higher)
Procedure:
-
Sample Preparation:
-
Accurately weigh the this compound sample and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent directly in a clean, dry vial.
-
Add the internal standard, TMS, to the solution.
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.
-
Transfer the solution to a clean, dry NMR tube.
-
-
Spectrometer Setup and Calibration:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical solvent peak.
-
-
¹H NMR Data Acquisition:
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
Use a standard 90° pulse sequence.
-
Set the number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.
-
Set the relaxation delay (D1) to at least 1-2 seconds to ensure quantitative signal integration.
-
-
¹³C NMR Data Acquisition:
-
Set the spectral width to encompass the full range of carbon chemical shifts (typically 0-200 ppm).
-
Employ a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C (e.g., 1024 or more).
-
A relaxation delay of 2-5 seconds is recommended for quantitative analysis, especially for quaternary carbons.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the resulting spectrum.
-
Perform baseline correction.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for both ¹H and ¹³C spectra.
-
Integrate the signals in the ¹H spectrum.
-
Figure 2. Experimental workflow for NMR data acquisition and processing.
¹H and ¹³C NMR Chemical Shift Data for this compound
The following tables present the experimentally determined ¹H and ¹³C NMR chemical shifts for this compound in deuterated chloroform (CDCl₃). These values serve as a crucial reference for the identification and characterization of this compound and its derivatives.
Table 1: ¹H NMR Chemical Shifts and Assignments for this compound in CDCl₃
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 | 9.24 | s | - |
| H-3 | 8.61 | d | 5.9 |
| H-4 | 7.71 | d | 5.9 |
| H-5 | 9.24 | s | - |
| H-7 | 8.61 | d | 5.9 |
| H-8 | 7.71 | d | 5.9 |
Table 2: ¹³C NMR Chemical Shifts and Assignments for this compound in CDCl₃
| Position | Chemical Shift (δ, ppm) |
| C-1 | 151.7 |
| C-3 | 142.0 |
| C-4 | 120.9 |
| C-4a | 136.2 |
| C-5 | 151.7 |
| C-7 | 142.0 |
| C-8 | 120.9 |
| C-8a | 136.2 |
Analysis and Discussion of Chemical Shifts
The observed chemical shifts for this compound are a direct reflection of the electronic environment of each nucleus, which is significantly influenced by the electronegativity and position of the two nitrogen atoms.
¹H NMR Spectrum Analysis:
-
Symmetry: The ¹H NMR spectrum exhibits a high degree of symmetry, with only three distinct signals, each representing two equivalent protons. This is consistent with the C₂ᵥ symmetry of the this compound molecule.
-
Downfield Protons (H-1 and H-5): The protons at the 1 and 5 positions are the most deshielded, appearing as singlets at 9.24 ppm. Their significant downfield shift is attributed to their peri-position relative to the two nitrogen atoms, which strongly withdraws electron density. The absence of adjacent protons results in their appearance as singlets.
-
α-Protons (H-3 and H-7): The protons at the 3 and 7 positions, which are alpha to the nitrogen atoms, resonate at 8.61 ppm. This downfield shift is a characteristic feature of protons attached to carbons adjacent to a heteroatom in an aromatic system. They appear as doublets due to coupling with the adjacent H-4 and H-8 protons, respectively.
-
β-Protons (H-4 and H-8): The protons at the 4 and 8 positions are the most upfield of the aromatic protons, appearing at 7.71 ppm. Being beta to the nitrogen atoms, they experience less electron withdrawal compared to the alpha and peri protons. They are observed as doublets due to coupling with the H-3 and H-7 protons.
¹³C NMR Spectrum Analysis:
-
Symmetry: Similar to the proton spectrum, the ¹³C NMR spectrum displays four signals, reflecting the molecular symmetry.
-
Carbons Adjacent to Nitrogen (C-1, C-5, C-3, C-7): The carbons directly bonded to or in close proximity to the nitrogen atoms are significantly deshielded. The C-1/C-5 and C-3/C-7 carbons resonate at 151.7 ppm and 142.0 ppm, respectively. This is due to the strong inductive electron-withdrawing effect of the nitrogen atoms.
-
Bridgehead Carbons (C-4a and C-8a): The quaternary bridgehead carbons, C-4a and C-8a, appear at 136.2 ppm.
-
β-Carbons (C-4 and C-8): The carbons at the 4 and 8 positions are the most shielded of the ring carbons, resonating at 120.9 ppm, consistent with their greater distance from the electron-withdrawing nitrogen atoms.
Conclusion
This technical guide provides a comprehensive overview of the ¹H and ¹³C NMR chemical shifts for the parent this compound molecule. The detailed experimental protocol, tabulated spectral data, and in-depth analysis of the chemical shifts offer a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development. The unambiguous assignment of the NMR signals, grounded in the fundamental principles of structure and electronics, serves as a reliable benchmark for the characterization of novel this compound derivatives and will aid in the rational design of new molecules with desired biological and material properties.
References
- Oh, H., Kim, J., Jung, S. H., Ha, T. H., Ahn, Y. G., Nam, G., ... & Kim, I. S. (2024). Discovery of this compound Analogues as Selective FGFR4 Inhibitors for Hepatocellular Carcinoma. Journal of Medicinal Chemistry, 67(10), 8445–8459. [Link]
Sources
An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 2,6-Naphthyridine
Foreword: The Structural Significance of the Naphthyridine Scaffold
Naphthyridines, a class of heterocyclic aromatic compounds composed of a fused bicyclic system with two nitrogen atoms, are of profound interest in medicinal chemistry and drug development. The specific arrangement of the nitrogen atoms across the six possible isomers (1,5-, 1,6-, 1,7-, 1,8-, 2,6-, and 2,7-naphthyridine) imparts distinct physicochemical and pharmacological properties. This structural nuance necessitates robust analytical methodologies for unambiguous identification and characterization. Mass spectrometry, particularly with electron ionization (EI), stands as a cornerstone technique for elucidating the structure of such compounds through the systematic analysis of their fragmentation patterns. This guide provides a detailed examination of the predicted electron ionization mass spectrometry (EI-MS) fragmentation of 2,6-naphthyridine, grounded in the established principles of heterocyclic compound fragmentation.
The Predicted Electron Ionization Fragmentation of this compound
Under electron ionization, this compound (C₈H₆N₂, molecular weight: 130.15 g/mol ) is anticipated to exhibit a distinct and logical fragmentation cascade. The stable aromatic system suggests that the molecular ion (M⁺˙) will be prominent. The subsequent fragmentation is primarily dictated by the presence and location of the two nitrogen atoms, which are the most likely sites of initial ionization.
The core fragmentation pathway for many nitrogen-containing heterocyclic aromatic compounds, such as pyridine and its derivatives, involves the elimination of a neutral molecule of hydrogen cyanide (HCN).[1] For this compound, this process is expected to be a dominant feature of its mass spectrum.
Primary Fragmentation: The Loss of Hydrogen Cyanide (HCN)
Upon ionization, the this compound molecular ion (m/z 130) is expected to undergo a ring contraction via the expulsion of a neutral HCN molecule (27 u). This leads to the formation of a prominent fragment ion at m/z 103. This is a well-documented fragmentation pathway for related nitrogen heterocycles.[1]
Secondary Fragmentation: Sequential Loss of a Second HCN Molecule
Following the initial loss of HCN, the resulting fragment ion at m/z 103 may undergo a subsequent fragmentation, expelling a second molecule of HCN. This would produce a fragment ion at m/z 76.
Alternative Fragmentation: The Retro-Diels-Alder (RDA) Reaction
Six-membered unsaturated cyclic systems can also undergo a retro-Diels-Alder (RDA) fragmentation under electron impact.[2] For this compound, this could involve the cleavage of the fused ring system. One plausible RDA fragmentation would lead to the formation of a charged diene and a neutral dienophile, or vice versa. A possible RDA fragmentation could result in the formation of a charged species at m/z 78 and a neutral fragment of 52 u, or a charged species at m/z 52 and a neutral fragment of 78 u.
The proposed fragmentation pathways are visually summarized in the following diagram:
Tabulated Summary of Predicted Fragmentation Data
The following table summarizes the key predicted ions in the electron ionization mass spectrum of this compound. The relative abundance is a prediction based on the general stability of aromatic systems and the common fragmentation patterns of nitrogen heterocycles.
| m/z | Proposed Ion | Proposed Neutral Loss | Predicted Relative Abundance |
| 130 | [C₈H₆N₂]⁺˙ (Molecular Ion) | - | High |
| 103 | [C₇H₅N]⁺˙ | HCN | Moderate to High |
| 76 | [C₆H₄]⁺˙ | 2xHCN | Moderate |
| 78 | [C₅H₄N]⁺ | C₃H₂N | Low to Moderate |
| 52 | [C₃H₂N]⁺ | C₅H₄N | Low to Moderate |
Experimental Protocol for Mass Spectrometric Analysis
This section outlines a robust, self-validating protocol for acquiring the mass spectrum of this compound.
Sample Preparation
-
Solvent Selection: Dissolve a high-purity standard of this compound in a volatile organic solvent such as methanol or acetonitrile.
-
Concentration: Prepare a stock solution at a concentration of 1 mg/mL.
-
Working Solution: Perform a serial dilution of the stock solution to a final concentration of approximately 10 µg/mL for direct infusion analysis.
Instrumentation and Parameters
A high-resolution mass spectrometer equipped with an electron ionization source is recommended for this analysis.
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV (standard for generating reproducible fragmentation patterns)
-
Source Temperature: 200-250 °C (to ensure complete volatilization of the sample)
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF)
-
Scan Range: m/z 40-200 (to encompass the molecular ion and all predicted fragments)
-
Introduction Method: Direct Insertion Probe (for solid samples) or GC-MS (for samples amenable to gas chromatography).
Data Acquisition and Analysis
-
Blank Injection: Acquire a spectrum of the pure solvent to identify any background ions.
-
Sample Analysis: Introduce the prepared this compound solution into the mass spectrometer.
-
Data Processing:
-
Subtract the background spectrum from the sample spectrum.
-
Identify the molecular ion peak (m/z 130).
-
Identify and annotate the major fragment ions.
-
Calculate the mass differences between the molecular ion and the fragment ions to deduce the neutral losses.
-
The following diagram illustrates the general workflow for this experimental protocol:
Conclusion and Field Insights
The predicted fragmentation pattern of this compound, dominated by the sequential loss of HCN, provides a clear and diagnostic fingerprint for its identification. The stability of the aromatic system ensures a strong molecular ion peak, which is crucial for determining the molecular weight. While the retro-Diels-Alder fragmentation is a theoretical possibility, its prevalence would need to be confirmed experimentally. For researchers in drug discovery and development, a thorough understanding of these fragmentation pathways is essential for the rapid and accurate characterization of novel naphthyridine-based compounds and their metabolites. This guide serves as a foundational document for interpreting the mass spectral data of this compound and its derivatives, enabling more confident structural elucidation in complex analytical workflows.
References
- Jurkowski, M. K., & Wasowicz, T. J. (2023). Dehydrogenation in electron-induced dissociative ionization of pyridine molecule. Romanian Reports in Physics, 68(205).
- Fareedian. (2020, April 18).
- BenchChem. (2025). A Comparative Guide to the Mass Spectrometry Fragmentation Analysis of Benz[f]isoquinoline Alkaloids.
- Kaye, P. T., & Mphahlele, M. J. (2000).
- Raposo, C., et al. (2023). Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory. Physical Chemistry Chemical Physics, 25(13), 9230-9242.
Sources
The Unassuming Core: A Technical Guide to the Biological Significance of the Unsubstituted 2,6-Naphthyridine Scaffold
Abstract
The landscape of medicinal chemistry is rich with heterocyclic scaffolds that serve as the foundation for a multitude of therapeutic agents. Among these, the 2,6-naphthyridine core, a bicyclic system of two fused pyridine rings, has emerged as a structure of significant interest. While the unsubstituted parent molecule itself displays no notable intrinsic biological activity, its true value lies in its role as a "privileged scaffold." This guide delves into the biological importance of the this compound core, not by examining it in isolation, but by exploring the vast and diverse pharmacological activities unlocked through its substitution. We will dissect the rationale behind its use in drug discovery, present key therapeutic areas where its derivatives have shown promise, and provide a representative experimental protocol for evaluating the biological potential of novel analogues.
Introduction: The Concept of a Privileged Scaffold
In drug discovery, a privileged scaffold is a molecular framework that is capable of binding to multiple biological targets through the modification of its substituents. The this compound ring system is a prime example of such a scaffold.[1] Its rigid, planar structure provides a defined orientation for appended functional groups, allowing for the precise tuning of steric and electronic properties to achieve desired biological effects.[2][3] While research has extensively documented the activities of its derivatives, the unsubstituted this compound is generally considered biologically inert, often serving as a negative control or a synthetic starting point.[1] This guide will, therefore, focus on the biological activities that are "unlocked" by decorating this core structure.
Biological Activities of this compound Derivatives
The versatility of the this compound scaffold is evident in the broad spectrum of biological activities exhibited by its derivatives.[2][4] These activities span multiple therapeutic areas, from oncology to infectious diseases.
Anticancer Activity
A significant area of investigation for this compound derivatives is in the development of novel anticancer agents.[5][6] The scaffold has been successfully employed to create potent inhibitors of various cancer-related targets.
-
Kinase Inhibition: A notable example is the development of selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4) for the treatment of hepatocellular carcinoma (HCC).[5] Certain this compound analogues have demonstrated nanomolar potency against HCC cell lines and significant antitumor efficacy in xenograft mouse models.[5]
-
Cytotoxicity: Various substituted 2,6-naphthyridines have been synthesized and evaluated for their cytotoxic effects against a range of human cancer cell lines, including cervical cancer, leukemia, and prostate cancer.[6][7] The mechanism of action for some of these derivatives is believed to involve the inhibition of topoisomerase II, an enzyme critical for DNA replication in cancer cells.[6]
Antimicrobial and Antiviral Activity
The this compound core is also a key component in the design of agents to combat infectious diseases.
-
Antibacterial Agents: Although less common than the related 1,8-naphthyridine scaffold (the basis for nalidixic acid), derivatives of this compound have been explored for their antibacterial properties.[8]
-
Antiviral Potential: The broader class of naphthyridines has shown promise as antiviral agents, with activity reported against a variety of viruses, including HIV.[9] While specific data on this compound derivatives is less prevalent, the scaffold's ability to be functionalized suggests its potential in this area as well.
Central Nervous System (CNS) Activity
Naturally occurring alkaloids containing the this compound skeleton have been found to exert effects on the central nervous system.[3][4] For instance, some indolo[5][8]naphthyridine alkaloids isolated from plants have shown hypnotic and sedative activities.[3] This has spurred interest in synthesizing derivatives with potential applications in treating neurological and psychiatric disorders.
Experimental Section: A Representative Protocol for Cytotoxicity Screening
To assess the potential of novel this compound derivatives as anticancer agents, a common initial step is to perform a cytotoxicity assay. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
MTT Assay Protocol
Objective: To determine the half-maximal inhibitory concentration (IC50) of a this compound derivative against a human cancer cell line (e.g., HeLa).
Materials:
-
HeLa human cervical cancer cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
This compound test compounds dissolved in dimethyl sulfoxide (DMSO)
-
MTT solution (5 mg/mL in phosphate-buffered saline, PBS)
-
DMSO (for dissolving formazan crystals)
-
96-well microtiter plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count HeLa cells.
-
Seed 5,000 cells per well in 100 µL of complete DMEM in a 96-well plate.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of the this compound test compounds in complete DMEM. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.
-
After 24 hours of incubation, remove the old medium and add 100 µL of the diluted compounds to the respective wells.
-
Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubate for another 48 hours.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration.
-
Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability, using non-linear regression analysis.
-
Visualizing the Drug Discovery Workflow
The following diagram illustrates the typical workflow in which the this compound scaffold is utilized in a drug discovery program.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Discovery of this compound Analogues as Selective FGFR4 Inhibitors for Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antimicrobial Activity of Naphthyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biological Activity of Naturally Derived Naphthyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
2,6-Naphthyridine: A Privileged Scaffold in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The quest for novel therapeutic agents is a cornerstone of medicinal chemistry, with a constant search for molecular frameworks that can be readily modified to interact with a diverse range of biological targets. Among these, "privileged structures" have emerged as a particularly fruitful area of investigation. These are molecular scaffolds that are capable of binding to multiple, unrelated biological targets with high affinity, serving as a versatile starting point for the design of new drugs. This guide provides an in-depth exploration of the 2,6-naphthyridine core, a bicyclic heteroaromatic system that has proven to be a highly effective privileged structure in medicinal chemistry. We will delve into its fundamental physicochemical properties, explore key synthetic strategies for its elaboration, and showcase its successful application in the development of potent and selective modulators of various drug targets, with a particular focus on protein kinases. This document is intended to serve as a comprehensive resource for researchers engaged in the design and synthesis of novel bioactive compounds.
The this compound Core: A Profile of a Privileged Structure
The this compound scaffold is one of six structural isomers of pyridopyridine, characterized by a fused two-ring system where each ring contains a nitrogen atom.[1] This arrangement of nitrogen atoms imparts a unique set of electronic and steric properties that make it an attractive scaffold for medicinal chemists.
Key Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₈H₆N₂ | [2] |
| Molecular Weight | 130.15 g/mol | [2] |
| Melting Point | 114-115 °C | [2] |
| Boiling Point | 286.5 °C at 760 mmHg | [2] |
| Density | 1.183 g/cm³ | [2] |
The presence of the two nitrogen atoms in the this compound core provides multiple points for hydrogen bonding, which is crucial for molecular recognition and binding to biological targets. Furthermore, the planar and rigid nature of the bicyclic system can provide a well-defined orientation for appended functional groups, facilitating their interaction with specific binding pockets in proteins.[2]
Synthetic Strategies for the this compound Core
The construction of the this compound scaffold can be achieved through various synthetic routes, often starting from readily available pyridine or acyclic precursors.[1] The choice of synthetic strategy is often dictated by the desired substitution pattern on the final molecule.
Microwave-Assisted Synthesis from 4-Cyano-3-pyridylacetonitrile
A particularly efficient and environmentally friendly method for the synthesis of the unsubstituted this compound core involves a microwave-assisted, multi-step sequence starting from 4-cyano-3-pyridylacetonitrile.[3]
Experimental Workflow:
Caption: Microwave-assisted synthesis of this compound.
Detailed Protocol: [3]
-
Preparation of 3-Amino-1-bromo-2,6-naphthyridine: 4-Cyano-3-pyridylacetonitrile is suspended in dry ether and cooled. Anhydrous hydrogen bromide is bubbled through the mixture, which is then poured into a sodium bicarbonate solution to yield the cyclized product.
-
Preparation of 1,3-Dibromo-2,6-naphthyridine: The 3-amino-1-bromo-2,6-naphthyridine is suspended in fuming hydrobromic acid and treated with solid sodium nitrite at low temperature.
-
Preparation of 1,3-Dihydrazino-2,6-naphthyridine: The dibromo derivative is treated with 85% hydrazine hydrate in a microwave oven for 6 minutes.
-
Preparation of this compound: The dihydrazino compound is dissolved in acetic acid and water and then slowly added to a hot solution of 10% cupric sulfate to yield the final product.
Rhodium-Catalyzed Synthesis of Naphthyridinones
Rhodium(III)-catalyzed C-H activation has emerged as a powerful tool for the synthesis of substituted naphthyridinones, which are valuable intermediates for further functionalization.[4][5] This method allows for the direct olefination of pyridines and quinolines, providing a convergent and efficient route to these important scaffolds.
Medicinal Chemistry Applications of the this compound Scaffold
The versatility of the this compound core is evident in its application as a privileged structure for the development of inhibitors for a wide range of biological targets, particularly protein kinases.
Protein Kinase Inhibitors
Protein kinases are a large family of enzymes that play a critical role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. The this compound scaffold has been successfully employed in the design of potent and selective inhibitors of several protein kinases.
The FGF19-FGFR4 signaling pathway is an oncogenic driver in a subset of hepatocellular carcinoma (HCC).[6] Selective inhibition of FGFR4 is therefore a promising therapeutic strategy.
FGFR4 Signaling Pathway:
Caption: General overview of PKC signaling pathways.
These this compound-based inhibitors demonstrated 10-100 fold selectivity for novel PKC isotypes over classical PKC isotypes. [7]The prototype compound from this series effectively blocked PKCθ-dependent pathways both in vitro and in vivo. [7]
Anticancer Activity Beyond Kinase Inhibition
The utility of the this compound scaffold in oncology is not limited to kinase inhibition. Derivatives have also shown potent cytotoxic activity against various cancer cell lines through other mechanisms. [8] Cytotoxicity of Naphthyridine Derivatives: [8]
| Compound | HeLa IC₅₀ (µM) | HL-60 IC₅₀ (µM) | PC-3 IC₅₀ (µM) |
|---|---|---|---|
| 14 | 2.6 | 1.5 | 2.7 |
| 15 | 2.3 | 0.8 | 11.4 |
| 16 | 0.7 | 0.1 | 5.1 |
| Colchicine | 23.6 | 7.8 | 19.7 |
SAR Insights: A study on a series of naphthyridine derivatives revealed that the presence of a bulky, lipophilic group at the C-2 position, such as a naphthyl ring, was beneficial for potent cytotoxic activity. [8]
Pharmacokinetic Profile of this compound Derivatives
A critical aspect of drug development is ensuring that a compound possesses favorable pharmacokinetic (PK) properties, including absorption, distribution, metabolism, and excretion (ADME). While specific PK data for this compound derivatives is often compound-specific, some general trends can be observed from preclinical studies of related naphthyridine scaffolds.
Representative Preclinical Pharmacokinetic Parameters of Naphthyridine Derivatives: [9]
| Derivative | C₀ (µg/mL) | AUCt (h*µg/g) | Elimination Half-life (h) |
|---|---|---|---|
| 5 | 6.98 | 11.00 | 3.22 |
| 6 | 6.61 | 20.68 | 3.01 |
These data highlight the potential for developing orally bioavailable this compound-based drugs with desirable pharmacokinetic profiles.
Key Experimental Protocols in Drug Discovery
The evaluation of novel compounds in drug discovery relies on a battery of standardized in vitro assays.
In Vitro Kinase Inhibition Assay
This assay is used to determine the potency of a compound in inhibiting the activity of a specific kinase. A common method is a luminescence-based assay that measures the amount of ADP produced during the kinase reaction. [10] Experimental Workflow:
Caption: General workflow for an in vitro kinase inhibition assay.
MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay used to assess the metabolic activity of cells, which serves as a measure of cell viability. [3][11]It is widely used to determine the cytotoxic effects of potential anticancer agents.
-
Cell Plating: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 1-4 hours at 37°C.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value.
Conclusion
The this compound scaffold has firmly established itself as a privileged structure in medicinal chemistry. Its unique physicochemical properties, coupled with the development of efficient and versatile synthetic methodologies, have enabled its successful application in the discovery of potent and selective modulators of a diverse range of biological targets. The examples highlighted in this guide, particularly in the realm of protein kinase inhibition, underscore the immense potential of the this compound core in the development of novel therapeutics for the treatment of cancer and other diseases. As our understanding of disease biology continues to expand, it is certain that this remarkable scaffold will continue to be a source of inspiration for medicinal chemists in their pursuit of new and effective medicines.
References
- An eco-sustainable green approach for the synthesis of 2,6-naphthyridines under microwave irradiation. Der Pharma Chemica. 2011;3(6):444-451.
- Oh H, Kim J, Jung SH, et al. Discovery of this compound Analogues as Selective FGFR4 Inhibitors for Hepatocellular Carcinoma. J Med Chem. 2024;67(10):8445-8559.
- Understanding this compound: A Crucial Heterocycle in Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Published November 28, 2023. Accessed January 10, 2026. [Link]
- Wójcicka A. Synthesis and Biological Activity of this compound Derivatives: A Mini Review. Curr Org Chem. 2023;27(8):648-660.
- Wójcicka A. Synthesis and Biological Activity of this compound Derivatives: A Mini Review. Open University Chemistry Institution. Published May 19, 2023. Accessed January 10, 2026. [Link]
- Oh H, Kim J, Jung SH, et al. Discovery of this compound Analogues as Selective FGFR4 Inhibitors for Hepatocellular Carcinoma. J Med Chem. 2024;67(10):8445-8559.
- PKC Signaling Pathway. RayBiotech. Accessed January 10, 2026. [Link]
- Peláez-García A, Barderas R, Torres S, et al. FGFR4 role in epithelial-mesenchymal transition and its therapeutic implications in colorectal cancer. Expert Opin Ther Targets. 2013;17(5):549-558.
- Protein Kinase C Signaling Pathway. Boster Biological Technology. Accessed January 10, 2026. [Link]
- IC50 values of the compounds against A549, C6 and NIH/3T3 cells for 24 h.
- IC50 values (µM) of the compounds and SI values against MCF-7, A549 and NIH/3T3 cell lines.
- PKC Pathway. RayBiotech. Accessed January 10, 2026. [Link]
- Zhou J, Li B, Hu F, Shi BF. Rhodium(III)-catalyzed oxidative olefination of pyridines and quinolines: multigram-scale synthesis of naphthyridinones. Org Lett. 2013;15(13):3460-3463.
- FGF/FGFR signaling pathways.
- Hwang YJ, Chung ML, Sohn UD, Im C. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. Korean J Physiol Pharmacol. 2013;17(6):517-523.
- Signaling by FGFR4. Reactome. Accessed January 10, 2026. [Link]
- Huckins JR, Bercot EA, Thiel OR, Hwang TL, Bio MM. Rh(III)-catalyzed C-H activation and double directing group strategy for the regioselective synthesis of naphthyridinones. J Am Chem Soc. 2013;135(39):14492-14495.
- Calculated IC50 values for compounds 1-19.
- Hwang YJ, Chung ML, Sohn UD, Im C. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. Korean J Physiol Pharmacol. 2013;17(6):517-523.
- Singh R, Sharma M, Joshi P, et al. Pharmacokinetic evaluation of C-3 modified 1,8-naphthyridine-3-carboxamide derivatives with potent anticancer activity: lead finding. Xenobiotica. 2015;45(1):1-9.
- Lee YR, Chen YC, Liou JP, et al. Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV-1 NNRTIs with anticancer potential. RSC Adv. 2022;12(45):29458-29471.
- Singh SS. Preclinical pharmacokinetics: an approach towards safer and efficacious drugs. Curr Drug Metab. 2006;7(2):165-182.
- Lücking U, Jautelat R, Krüger M, et al. 2,6-Naphthyridines as potent and selective inhibitors of the novel protein kinase C isozymes. Bioorg Med Chem Lett. 2011;21(24):7367-7372.
Sources
- 1. researchgate.net [researchgate.net]
- 2. clyte.tech [clyte.tech]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. promega.com [promega.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties [mdpi.com]
- 8. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
The 2,6-Naphthyridine Scaffold: A Technical Guide to a Privileged Heterocycle in Therapeutic Discovery
Abstract
The 2,6-naphthyridine core, a bicyclic aromatic N-heterocycle, has emerged as a "privileged scaffold" in medicinal chemistry. Its rigid, planar structure and the strategic placement of nitrogen atoms provide a unique three-dimensional arrangement for substituent groups, enabling precise interactions with a variety of biological targets. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, biological evaluation, and therapeutic potential of this compound derivatives. We will explore key synthetic methodologies, delve into the structure-activity relationships of these compounds as potent kinase inhibitors, and provide detailed experimental protocols for their biological characterization. This guide is intended to serve as a practical resource to accelerate the exploration of this compound derivatives for the development of novel therapeutics.
The this compound Core: Structural Features and Therapeutic Significance
Naphthyridines are a class of heterocyclic compounds composed of two fused pyridine rings.[1] There are six possible isomers of naphthyridine, with the 2,6-isomer being of significant interest in drug discovery.[2] The this compound core has the molecular formula C₈H₆N₂ and a molecular weight of approximately 130.15 g/mol .[3] Its inherent biological activity is broad, with derivatives exhibiting anticancer, antimicrobial, and effects on the central nervous system.[4] This versatility has made the synthesis of this compound a critical area of study for chemists seeking to develop novel bioactive compounds.[3]
The therapeutic potential of this scaffold is exemplified by the development of silmitasertib (CX-4945), a potent and selective inhibitor of protein kinase CK2 that has entered clinical trials for the treatment of cancer.[5] The success of such compounds has spurred further investigation into this compound derivatives as inhibitors of other key therapeutic targets, including Fibroblast Growth Factor Receptor 4 (FGFR4) in hepatocellular carcinoma.[6]
Synthetic Strategies for the this compound Scaffold
The construction of the this compound core can be achieved through various synthetic routes, often starting from pyridine derivatives.[4] The development of efficient and scalable synthetic protocols is crucial for the exploration of this chemical space.
Microwave-Assisted Synthesis of the this compound Core
A notable and environmentally benign approach involves the microwave-assisted synthesis from 4-cyano-3-pyridylacetonitrile.[7] This method offers high yields and purity under eco-friendly conditions.[7]
-
Preparation of 3-Amino-1-bromo-2,6-naphthyridine (III):
-
Suspend 4-cyano-3-pyridylacetonitrile (II) (0.043 moles) in 100 ml of dry ether and cool to between -5°C and 0°C.
-
Bubble anhydrous hydrogen bromide through the mixture for two hours.
-
Slowly pour the resulting mixture into a solution of excess sodium bicarbonate.
-
Irradiate the mixture under microwave irradiation for a few minutes to yield 3-amino-1-bromo-2,6-naphthyridine (III) in approximately 80% yield.
-
-
Preparation of 1,3-Dibromo-2,6-naphthyridine (IV):
-
Suspend 3-amino-1-bromo-2,6-naphthyridine (III) (6.4 mmoles) in 25 ml of 48% fuming hydrobromic acid.
-
Add solid sodium nitrite (0.010 moles) in small portions over 30 minutes, maintaining the temperature between -4°C and -2°C.
-
Stir the mixture at 0°C for 30 minutes and then let it stand at room temperature overnight.
-
Pour the mixture onto crushed ice and make it strongly alkaline with 20% sodium hydroxide.
-
Extract with ether and purify by chromatography to obtain 1,3-dibromo-2,6-naphthyridine (IV) in approximately 82% yield.
-
-
Preparation of 1,3-Dihydrazino-2,6-naphthyridine (V):
-
Dissolve 1,3-dibromo-2,6-naphthyridine (IV) (4.45 mmoles) in 10 ml of dioxane.
-
Add 5 ml of 85% hydrazine hydrate dropwise to yield 1,3-dihydrazino-2,6-naphthyridine (V).
-
-
Preparation of this compound (I):
-
Dissolve 1,3-dihydrazino-2,6-naphthyridine (V) (5.30 mmoles) in 15 ml of acetic acid and 30 ml of water.
-
Slowly pour the mixture into 100 ml of 10% hot cupric sulfate solution.
-
Boil the resulting mixture for 15 minutes, then make it alkaline with 20% sodium hydroxide.
-
Extract with ether, dry the ethereal solution over anhydrous sodium sulfate, and evaporate the solvent to yield this compound (I) in approximately 93% yield.
-
Caption: Role of CK2 in Wnt/β-catenin signaling and its inhibition by a this compound derivative.
Targeting Fibroblast Growth Factor Receptor 4 (FGFR4)
The FGF19-FGFR4 signaling pathway is an oncogenic driver in a significant portion of hepatocellular carcinoma (HCC) cases. [8]This has made selective FGFR4 inhibitors a promising therapeutic strategy. [8]Recently, novel this compound analogues have been designed and synthesized as potent and selective FGFR4 inhibitors, demonstrating remarkable antitumor efficacy in preclinical models of HCC. [6][8]
Biological Evaluation of this compound Derivatives
The therapeutic potential of novel this compound derivatives is assessed through a series of in vitro and in vivo assays.
In Vitro Kinase Inhibition Assays
Determining the inhibitory potency of a compound against its target kinase is a critical first step. Luminescence-based assays, such as the ADP-Glo™ Kinase Assay, are widely used for this purpose. [9]
[9]
-
Compound Preparation:
-
Prepare a stock solution of the this compound derivative in 100% DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in DMSO to create a range of concentrations for IC₅₀ determination.
-
-
Kinase Reaction Setup (25 µL total volume):
-
Prepare a master mix containing Kinase Reaction Buffer, recombinant human CK2 holoenzyme, and a CK2-specific peptide substrate.
-
To each well of a white 96-well plate, add 12.5 µL of the master mix.
-
Add 2.5 µL of the diluted inhibitor (or DMSO for control wells).
-
Pre-incubate the plate at room temperature for 10-15 minutes.
-
Initiate the kinase reaction by adding 10 µL of ATP solution.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to stop the reaction and deplete remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Caption: Workflow for a luminescence-based kinase inhibition assay.
Cell-Based Cytotoxicity Assays
To assess the anticancer activity of this compound derivatives, their cytotoxicity against various cancer cell lines is evaluated. The CellTiter-Glo® Luminescent Cell Viability Assay is a robust method for this purpose. [10][11]
[10]
-
Cell Plating:
-
Prepare opaque-walled 96-well plates with mammalian cancer cells in culture medium (200 µl per well).
-
Equilibrate the plate at room temperature for approximately 30 minutes.
-
-
Compound Treatment:
-
Add varying concentrations of the this compound derivative to the wells. Include a vehicle control (DMSO).
-
-
Assay Procedure:
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Record the luminescence using a plate reader. The luminescent signal is proportional to the number of viable cells.
-
Structure-Activity Relationship (SAR) Studies
SAR studies are crucial for optimizing the potency and selectivity of this compound derivatives. By systematically modifying the substituents on the naphthyridine core and evaluating their biological activity, key structural features required for potent inhibition can be identified.
Table 1: Cytotoxicity of Naphthyridine Derivatives in Various Human Cancer Cell Lines [12]
| Compound | R¹ | R² | R³ | HeLa IC₅₀ (µM) | HL-60 IC₅₀ (µM) | PC-3 IC₅₀ (µM) |
|---|---|---|---|---|---|---|
| 14 | H | H | Naphthyl | 2.6 | 1.5 | 2.7 |
| 15 | H | CH₃ | Naphthyl | 2.3 | 0.8 | 11.4 |
| 16 | CH₃ | H | Naphthyl | 0.7 | 0.1 | 5.1 |
Data from Hwang et al., 2013.[12]
The data in Table 1 suggests that the presence of a naphthyl group at the R³ position and methyl substitutions at R¹ and R² can significantly impact the cytotoxic activity of these compounds against different cancer cell lines. [12]
In Vivo Efficacy Studies
Promising this compound derivatives are further evaluated in in vivo models, such as xenograft studies in mice, to assess their antitumor efficacy and tolerability. [13]
[14]
-
Cell Implantation:
-
Subcutaneously inject a suspension of human cancer cells into the flank of immunocompromised mice.
-
-
Tumor Growth and Treatment Initiation:
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize mice into control and treatment groups.
-
Administer the this compound derivative (e.g., orally or intraperitoneally) at a predetermined dose and schedule. The control group receives the vehicle.
-
-
Tumor Measurement and Data Analysis:
-
Measure tumor volume regularly using calipers.
-
At the end of the study, calculate the tumor growth inhibition as a percentage relative to the control group.
-
Conclusion and Future Directions
The this compound scaffold has proven to be a highly valuable core structure in the design of novel therapeutics, particularly in the field of oncology. The synthetic versatility of this heterocycle allows for extensive chemical modifications, enabling the fine-tuning of pharmacological properties. The clinical advancement of silmitasertib (CX-4945) validates the therapeutic potential of targeting CK2 with this compound derivatives. Future research in this area will likely focus on:
-
The development of even more selective and potent inhibitors for known and novel kinase targets.
-
The exploration of this compound derivatives for other therapeutic areas beyond cancer, such as neurodegenerative and inflammatory diseases.
-
The use of advanced computational methods, such as quantitative structure-activity relationship (QSAR) modeling and molecular dynamics simulations, to guide the design of next-generation this compound-based drugs. [15] This technical guide provides a solid foundation for researchers to build upon in their quest to unlock the full therapeutic potential of this remarkable heterocyclic scaffold.
References
- A schematic diagram of CK2 in Wnt/-catenin/Lef-Tcf signaling pathway.... ResearchGate.
- Biological Activity of Naturally Derived Naphthyridines. PMC.
- Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. PMC.
- An eco-sustainable green approach for the synthesis of 2,6-naphthyridines under microwave irradiation. Der Pharma Chemica.
- CellTiter-Glo Assay. Oslo University Hospital.
- In vitro and in vivo assays of protein kinase CK2 activity. PubMed.
- Discovery of this compound Analogues as Selective FGFR4 Inhibitors for Hepatocellular Carcinoma. PubMed.
- Using CellTiter-Glo® Luminescent Cell Viability Assay to Assess Cell Viability in Cancer Cells Treated with Silver Nanoparticles and DNA-PKcs Inhibitor. Promega Connections.
- Synthesis and Biological Activity of this compound Derivatives: A Mini Review. Google Search.
- Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. PubMed.
- Discovery of this compound Analogues as Selective FGFR4 Inhibitors for Hepatocellular Carcinoma. PubMed.
- Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential. PubMed Central.
- Wnt/Beta-catenin signaling pathway. ResearchGate.
- Wnt signaling pathway diagram. Stanford University.
- Synthesis and Biological Activity of this compound Derivatives: A Mini Review. Bentham Science.
- CX-4945 (Silmitasertib). BioCrick.
- In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. National Institutes of Health.
- Schematic diagram of the simplified Wnt/β-catenin pathway. ResearchGate.
- Correlative Effect between in vivo Hollow Fiber Assay and Xenografts Assay in Drug Screening. PMC.
- Fibroblast growth factor receptor (FGFR) inhibitors as anticancer agents: 3D-QSAR, molecular docking and dynamics simulation studies of 1, 6-naphthyridines and pyridopyrimidines. PubMed.
- Synthesis, Biological Evaluation, and Molecular Docking Studies of-[21][22]Naphthyridine Derivatives as Potential Anticancer and. Taylor & Francis.
- Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights. Royal Society of Chemistry.
- Fibroblast growth factor receptor (FGFR) inhibitors as anticancer agents: 3D-QSAR, molecular docking and dynamics simulation studies of 1, 6-naphthyridines and pyridopyrimidines. ResearchGate.
- CycLex® CK2(Casein kinase II) Kinase Assay/Inhibitor Screening Kit. MBL Life Science.
- Fibroblast growth factor receptor (FGFR) inhibitors as anticancer agents: 3D-QSAR, molecular docking and dynamics simulation studies of 1, 6-naphthyridines and pyridopyrimidines. Taylor & Francis Online.
- Recent Advances in the Discovery of CK2 Inhibitors. ACS Omega.
- Anticancer activity of compounds 1–3 in vivo. ResearchGate.
- Silmitasertib (CX-4945), a Clinically Used CK2-Kinase Inhibitor with Additional Effects on GSK3β and DYRK1A Kinases: A Structural Perspective. Journal of Medicinal Chemistry.
- Quantitative structure–activity relationship modeling for predication of inhibition potencies of imatinib derivatives using SMILES attributes. PMC.
Sources
- 1. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Biological Activity of this compound Derivatives: A Mini Review [ouci.dntb.gov.ua]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Discovery of this compound Analogues as Selective FGFR4 Inhibitors for Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. OUH - Protocols [ous-research.no]
- 11. promegaconnections.com [promegaconnections.com]
- 12. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Correlative Effect between in vivo Hollow Fiber Assay and Xenografts Assay in Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quantitative structure–activity relationship modeling for predication of inhibition potencies of imatinib derivatives using SMILES attributes - PMC [pmc.ncbi.nlm.nih.gov]
A Theoretical and Computational Guide to the Electronic Properties of 2,6-Naphthyridine for Advanced Drug and Materials Design
Foreword: The Strategic Imperative for Computational Insight
In the landscape of modern drug discovery and materials science, the 2,6-naphthyridine scaffold represents a privileged heterocyclic structure. Its derivatives exhibit a remarkable breadth of biological activities, including potent anticancer and kinase inhibitory effects, and its inherent electronic characteristics make it a promising candidate for organic electronic materials.[1][2][3] The strategic development of novel this compound-based agents, however, necessitates a profound understanding of their electronic landscape. Relying solely on empirical synthesis and screening is both resource-intensive and inefficient.
This technical guide serves as a comprehensive manual for researchers, computational chemists, and drug development professionals, detailing the theoretical calculations used to elucidate the electronic properties of the this compound core. We move beyond a mere recitation of methods, providing a field-proven rationale for methodological choices and a framework for interpreting the resulting data in a way that directly informs molecular design. By mastering these computational techniques, research teams can accelerate the design-build-test-learn cycle, prioritizing candidates with a higher probability of success and unlocking new therapeutic and technological possibilities.[4]
Theoretical Foundation: Modeling the Quantum World of this compound
To accurately predict the behavior of a molecule like this compound, we must turn to the principles of quantum mechanics. The foundational method for this exploration in computational chemistry is Density Functional Theory (DFT) .
The Power of Density Functional Theory (DFT)
Unlike more computationally expensive wavefunction-based methods, DFT is built on the principle that the ground-state energy of a molecule can be determined from its electron density.[5] This is a monumental simplification, as it reduces a complex, many-body problem (the interaction of all electrons) into a calculation based on a single, spatially-dependent function. For organic molecules, DFT provides an exceptional balance of computational accuracy and efficiency, making it the workhorse for geometry optimization, energy calculations, and the analysis of ground-state electronic properties.[6][7]
Probing Excited States with Time-Dependent DFT (TD-DFT)
While DFT excels at describing the ground state, many crucial properties, such as how a molecule absorbs light, are governed by its excited states. To investigate these phenomena, we employ Time-Dependent Density Functional Theory (TD-DFT) . TD-DFT is an extension of DFT that allows for the calculation of excitation energies and oscillator strengths, which directly correlate to the peaks observed in an experimental UV-Visible absorption spectrum.[8][9] This predictive power is invaluable for understanding the photophysical properties of this compound derivatives and for designing molecules with specific spectral characteristics.[10]
The Computational Workflow: From Structure to Insight
The following section outlines a validated, step-by-step protocol for conducting a thorough theoretical analysis of this compound's electronic properties. The workflow is designed to be a self-validating system, ensuring the reliability of the final data.
Caption: Computational workflow for analyzing this compound.
Experimental Protocol: A Step-by-Step Guide
This protocol assumes the use of the Gaussian 16 software suite , a standard in the field of computational chemistry.[11][12]
Step 1: Molecular Structure Construction
-
Launch a molecular editor (e.g., GaussView 6).[13]
-
Construct the this compound molecule (C8H6N2).[14] Ensure the correct atom types and connectivity.
-
Perform an initial, low-level "clean-up" of the geometry using a molecular mechanics force field to get a reasonable starting structure.
Step 2: Geometry Optimization
-
Set up the DFT calculation in the Gaussian interface.
-
Job Type: Opt (Optimization).
-
Method - Functional: B3LYP.
-
Method - Basis Set: 6-311+G(d,p).
-
Causality: This is a Pople-style triple-zeta basis set. The + indicates the addition of diffuse functions, which are crucial for accurately describing the electron distribution far from the atomic nuclei, a key feature in systems with heteroatoms like nitrogen. The (d,p) indicates the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p), allowing for greater flexibility in describing the shape of atomic orbitals and accounting for the non-spherical nature of electron density in molecules.[6]
-
-
Save the input file (e.g., 2,6-naphthyridine_opt.gjf) and submit the calculation.
Step 3: Vibrational Frequency Analysis (Validation)
-
Open the optimized structure from the previous step.
-
Set up a new calculation using the optimized geometry.
-
Job Type: Freq (Frequencies).
-
Method: Use the identical functional (B3LYP) and basis set (6-311+G(d,p)) as the optimization.
-
Trustworthiness: Using the same level of theory is essential for consistency. The purpose of this step is to confirm that the optimized structure is a true energy minimum on the potential energy surface. The absence of any imaginary frequencies in the output confirms this. If imaginary frequencies are present, the structure is a transition state, not a stable minimum, and the optimization must be redone.
-
Step 4 & 5: Ground-State Properties (HOMO, LUMO, MEP)
-
The necessary information for HOMO/LUMO energies and the MEP is generated during the validated frequency calculation.
-
The HOMO and LUMO energy levels can be extracted directly from the Gaussian output log file.
-
To visualize the orbitals and the MEP surface, use GaussView to open the checkpoint file (.chk) generated by the calculation.
-
In the visualization software, generate surfaces for the HOMO, LUMO, and the MEP mapped onto the total electron density.
Step 6: Excited-State Calculation (TD-DFT)
-
Using the same validated geometry, set up a new calculation.
-
Job Type: Energy.
-
Method: TD-DFT. Specify the desired number of excited states to calculate (e.g., TD(NStates=20) is often sufficient to cover the near-UV range).
-
Use the identical functional and basis set (B3LYP/6-311+G(d,p)).
-
Submit the calculation. The output will contain the excitation energies, oscillator strengths, and the orbitals involved in each electronic transition.
Data Interpretation: Translating Numbers into Chemical Knowledge
The raw output of these calculations provides a wealth of quantitative data. The true expertise lies in interpreting this data to guide molecular design.
Frontier Molecular Orbitals (FMOs): HOMO, LUMO, and the Energy Gap
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the Frontier Molecular Orbitals (FMOs).
-
HOMO: Represents the orbital from which an electron is most easily donated. Regions of high HOMO density are susceptible to electrophilic attack.
-
LUMO: Represents the orbital to which an electron is most easily accepted. Regions of high LUMO density are susceptible to nucleophilic attack.
-
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of molecular stability and reactivity. A small gap suggests the molecule is more reactive and can be more easily excited, often corresponding to absorption of lower-energy (longer wavelength) light.[5]
| Property | Representative Calculated Value | Implication for this compound |
| HOMO Energy | -6.8 eV | Indicates the energy required to remove an electron. |
| LUMO Energy | -1.2 eV | Indicates the energy released when an electron is added. |
| HOMO-LUMO Gap (ΔE) | 5.6 eV | Suggests high kinetic stability. |
| Dipole Moment | 0.0 D | The molecule is non-polar due to its C2v symmetry. |
| Note: These values are representative for the parent this compound scaffold calculated at the B3LYP/6-311+G(d,p) level of theory and are intended for illustrative purposes.[6] |
Molecular Electrostatic Potential (MEP): Visualizing Reactivity
The MEP is a 3D map of the electrostatic potential projected onto the molecule's electron density surface. It provides a powerful visual guide to intermolecular interactions.[16]
-
Negative Regions (Red/Yellow): Indicate areas of high electron density and are prime sites for electrophilic attack or for acting as hydrogen bond acceptors. In this compound, these regions are concentrated around the nitrogen atoms due to their high electronegativity.[15][17]
-
Positive Regions (Blue): Indicate areas of electron deficiency (dominated by the positive charge of the nuclei) and are susceptible to nucleophilic attack. In aromatic systems, these are often found associated with the hydrogen atoms.
-
Neutral Regions (Green): Indicate areas of non-polar character.
For drug design, the MEP is invaluable for predicting how a this compound derivative might orient itself within the binding pocket of a target protein, guiding the placement of substituents to form favorable hydrogen bonds or other electrostatic interactions.[18]
TD-DFT and UV-Visible Spectra: Understanding Light Absorption
The TD-DFT output provides a list of electronic transitions, their energies (in eV or nm), and their oscillator strengths (f). The oscillator strength is a measure of the transition's probability; a value close to zero indicates a "forbidden" transition, while larger values correspond to the intense peaks seen in an experimental spectrum.
| Transition | Calculated Wavelength (nm) | Oscillator Strength (f) | Dominant Orbital Contribution |
| S0 → S1 | 305 | 0.08 | HOMO → LUMO (π→π) |
| S0 → S2 | 298 | 0.00 | HOMO-1 → LUMO (π→π) |
| S0 → S3 | 260 | 0.35 | HOMO → LUMO+1 (π→π) |
| Note: Representative TD-DFT data for illustrative purposes. These transitions are characteristic of π→π excitations common in aza-aromatic systems.[10][19] |
By analyzing the molecular orbitals involved in each transition, we can characterize them (e.g., π→π, n→π). This understanding is crucial for designing derivatives with tailored photophysical properties, such as shifting the absorption maximum to a desired wavelength.
Caption: Relationship between calculated properties and design applications.
Conclusion: From Theory to Tangible Advantage
This guide has provided a robust, scientifically grounded framework for the theoretical calculation of the electronic properties of this compound. By adhering to the outlined protocols and principles of interpretation, research teams can leverage computational chemistry to make more informed decisions, de-risk development pipelines, and accelerate innovation. The insights gained from DFT and TD-DFT calculations are not merely academic; they are actionable intelligence that can predict reactivity, guide synthesis, and ultimately lead to the development of more effective drugs and advanced materials. The predictive power of these theoretical tools, when integrated into a research program, provides a distinct competitive advantage in the quest for novel molecular solutions.
References
- Wójcicka, A. (2023). Synthesis and Biological Activity of this compound Derivatives: A Mini Review. Current Organic Chemistry, 27(8), 648-660.[1][3]
- BenchChem. (2025). 4-Methyl-2,6-naphthyridine in Materials Science.
- Kim, J., et al. (2024). Discovery of this compound Analogues as Selective FGFR4 Inhibitors for Hepatocellular Carcinoma. Journal of Medicinal Chemistry, 67(10), 8445-8459.[2]
- Cuisset, A., et al. (2014). High resolution measurements supported by electronic structure calculations of two naphthalene derivatives:[1][21]- and[1][22]-naphthyridine—Estimation of the zero point inertial defect for planar polycyclic aromatic compounds. The Journal of Chemical Physics, 140(22), 224312.[22][23]
- Wang, C.-Y., et al. (2025). Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential. Scientific Reports.[21]
- Zdanowska, D., et al. (2024). Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. International Journal of Molecular Sciences, 26, 10442.[24][25]
- Gaussian, Inc. (2017). About Gaussian 16.
- Wikipedia. (n.d.). Gaussian (software).
- Texas A&M HPRC. (n.d.). Gaussian & GaussView 6.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding this compound: A Crucial Heterocycle in Chemical Synthesis.
- RITME. (n.d.). Gaussian – Molecular Modeling in Computational Chemistry.
- BenchChem. (2025). Unraveling the Electronic Landscape of Benzo[c]naphthyridines: A Theoretical Guide for Drug Discovery. Technical Guide.[6]
- Abdel Halim, S., & Hassaneen, H. M. E. (2022). Experimental and theoretical study on the regioselective bis- or polyalkylation of 6-amino-2-mercapto-3 H -pyrimidin-4-one using zeolite nano-gold catalyst and a quantum hybrid computational method. RSC Advances, 12, 34633-34653.[15]
- Politzer, P., & Murray, J. S. (2024).
- Shin, D., & Jung, Y. (2020). Molecular electrostatic potential as a general and versatile indicator for electronic substituent effects: statistical analysis and applications. Physical Chemistry Chemical Physics, 22(3), 1354-1364.[17]
- Politzer, P., et al. (2010). Probing intramolecular interactions using molecular electrostatic potentials: Changing electron density contours to unveil both. LillOA.[18]
- Allied Academies. (n.d.). New drug discovery by computational-drug design method.
- Kumar, R., et al. (2022). DFT CALCULATIONS ON MOLECULAR STRUCTURE, HOMO LUMO STUDY REACTIVITY DESCRIPTORS OF TRIAZINE DERIVATIVE.
- Abdel Halim, S., et al. (2020). TD-DFT Calculations, NBO, NLO Analysis and Electronic Absorption Spectra of Some Novel Thiazolo[3,2-a]Pyridine Derivatives Bearing Anthracenyl Moiety. American Journal of Optics and Photonics, 8(1), 1.[10]
- Lee, H., et al. (2013). Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. Molecules, 18(12), 15439-15451.[27]
- Gou, G.-Z., et al. (2016). Synthesis, Spectroscopic Properties and DFT Calculation of Novel Pyrrolo[1',5'-a]-1,8-naphthyridine Derivatives through a Facile One-pot Process. Journal of Chemical Sciences, 128(11), 1813-1821.[19]
- ResearchGate. (2015). Time dependent density functional theory study of the absorption spectrum of the [Ru(4,4'-COO--2,2'-bpy)2(X)2]4- (X=NCS, Cl)
- Jacquemin, D., et al. (2021). Application of TD-DFT Theory to Studying Porphyrinoid-Based Photosensitizers for Photodynamic Therapy: A Review. International Journal of Molecular Sciences, 22(23), 12896.[9]
- Sharma, S., et al. (2019). DFT calculations on molecular structures, HOMO-LUMO study, reactivity descriptors and spectral analyses of newly synthesized diorganotin(IV) 2-chloridophenylacetohydroxamate complexes.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Discovery of this compound Analogues as Selective FGFR4 Inhibitors for Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Activity of this compound Derivatives: A Mini Review [ouci.dntb.gov.ua]
- 4. alliedacademies.org [alliedacademies.org]
- 5. irjweb.com [irjweb.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. DFT calculations on molecular structures, HOMO-LUMO study, reactivity descriptors and spectral analyses of newly synthesized diorganotin(IV) 2-chloridophenylacetohydroxamate complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Application of TD-DFT Theory to Studying Porphyrinoid-Based Photosensitizers for Photodynamic Therapy: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. TD-DFT Calculations, NBO, NLO Analysis and Electronic Absorption Spectra of Some Novel Thiazolo[3,2-a]Pyridine Derivatives Bearing Anthracenyl Moiety, International Journal of Computational and Theoretical Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 11. gaussian.com [gaussian.com]
- 12. Gaussian (software) - Wikipedia [en.wikipedia.org]
- 13. Gaussian & GaussView 6 - Texas A&M HPRC [hprc.tamu.edu]
- 14. nbinno.com [nbinno.com]
- 15. Experimental and theoretical study on the regioselective bis- or polyalkylation of 6-amino-2-mercapto-3 H -pyrimidin-4-one using zeolite nano-gold cat ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06572J [pubs.rsc.org]
- 16. chemrxiv.org [chemrxiv.org]
- 17. Molecular electrostatic potential as a general and versatile indicator for electronic substituent effects: statistical analysis and applications - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 18. Making sure you're not a bot! [lilloa.univ-lille.fr]
- 19. Journal of Chemical Sciences | Indian Academy of Sciences [ias.ac.in]
An In-depth Technical Guide to the Solubility of 2,6-Naphthyridine in Common Organic Solvents
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
2,6-Naphthyridine is a heterocyclic aromatic compound of significant interest in medicinal chemistry and materials science, where it often serves as a key structural scaffold.[1] Understanding its solubility profile in common organic solvents is paramount for its synthesis, purification, formulation, and application in drug discovery workflows. This guide provides a comprehensive overview of the physicochemical properties of this compound that govern its solubility. It synthesizes theoretical principles with practical, field-proven methodologies for solubility determination. While specific quantitative solubility data for this compound is not extensively published, this document outlines a robust framework for its empirical determination and provides expected solubility trends based on solvent properties.
Introduction to this compound: A Core Heterocyclic Scaffold
This compound (CAS No. 253-50-9) is an isomer of diazanaphthalene, characterized by a fused ring system of two pyridine rings.[1][2] Its molecular structure, containing two nitrogen atoms, imparts specific electronic and reactive properties that make it a valuable building block for a diverse range of bioactive compounds and functional materials.[1]
Key Physicochemical Properties:
-
Appearance: Typically a white to pale yellow solid.[5]
The presence of two basic nitrogen atoms within the aromatic system suggests that this compound's solubility will be influenced by the potential for hydrogen bonding and acid-base interactions.
The Science of Solubility: Theoretical Framework
The solubility of a solid crystalline compound like this compound in a liquid solvent is governed by a thermodynamic equilibrium. This process can be understood through two primary energetic considerations:
-
Crystal Lattice Energy: The energy required to overcome the intermolecular forces holding the this compound molecules together in the solid state. Its relatively high melting point compared to some other naphthyridine isomers suggests significant crystal lattice energy.[2]
-
Solvation Energy: The energy released when the individual this compound molecules are surrounded and stabilized by solvent molecules.
The fundamental principle of "like dissolves like" provides a qualitative predictor of solubility. This means that solvents with similar polarity and hydrogen bonding characteristics to this compound are more likely to be effective.
-
Polarity: this compound is a polar molecule due to the presence of electronegative nitrogen atoms. Therefore, it is expected to exhibit greater solubility in polar solvents compared to nonpolar solvents.
-
Hydrogen Bonding: The nitrogen atoms in the this compound ring are hydrogen bond acceptors. Solvents that can act as hydrogen bond donors (protic solvents) are likely to engage in strong intermolecular interactions, enhancing solubility.
Solubility Profile of this compound in Organic Solvents
While a comprehensive, publicly available database of quantitative solubility values for this compound is limited, we can predict its behavior and present a framework for its determination. The following table categorizes common organic solvents and provides an expected solubility trend for this compound based on physicochemical principles.
| Solvent Category | Examples | Polarity | H-Bonding Capability | Expected Solubility of this compound | Rationale |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN) | High | Acceptor | High | These solvents have high dielectric constants and can effectively solvate the polar this compound molecule. DMSO is a particularly strong organic solvent.[6] |
| Polar Protic | Methanol (MeOH), Ethanol (EtOH), Water (H₂O) | High | Donor & Acceptor | Moderate to High | Alcohols can act as hydrogen bond donors to the nitrogen atoms of this compound, leading to favorable solvation energy. Aqueous solubility is likely low but can be increased by acidifying the medium to protonate the nitrogen atoms.[7] |
| Nonpolar Halogenated | Dichloromethane (DCM), Chloroform (CHCl₃) | Moderate | Weak Donor | Moderate | These solvents have sufficient polarity to dissolve many organic compounds, but the lack of strong hydrogen bonding may limit high solubility. |
| Nonpolar Aromatic | Toluene, Benzene | Low | Acceptor | Low | The polarity mismatch between the nonpolar solvent and the polar solute will likely result in poor solubility. |
| Nonpolar Aliphatic | Hexane, Heptane | Very Low | None | Very Low / Insoluble | Significant differences in polarity make solvation highly unfavorable. |
Standard Protocol for Experimental Solubility Determination
To obtain reliable and reproducible quantitative solubility data, a standardized experimental protocol is essential. The Shake-Flask Method is considered the gold standard for determining thermodynamic equilibrium solubility.[8][9]
Principle
An excess amount of the solid compound is agitated in a specific solvent at a constant temperature for a sufficient duration to allow the system to reach equilibrium. At equilibrium, the concentration of the dissolved compound in the supernatant is measured, which represents its solubility.
Experimental Workflow
Below is a detailed, step-by-step protocol for determining the solubility of this compound.
Materials & Equipment:
-
This compound (high purity, >97%)
-
Selected organic solvents (analytical grade)
-
Sealed vials (e.g., 2 mL glass vials with PTFE-lined caps)
-
Mechanical shaker or rotator with temperature control
-
Centrifuge
-
Analytical balance
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
Step-by-Step Methodology:
-
Preparation:
-
Add an excess amount of solid this compound to a pre-weighed vial. An amount that is visibly in excess after equilibration is required.
-
Add a known volume of the selected solvent to the vial.[7]
-
-
Equilibration:
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a mechanical shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to ensure equilibrium is reached. A typical duration is 24-48 hours.[7] It is advisable to perform a time-to-equilibrium study to confirm that the concentration of the solute in the solution does not change after the selected time.[10]
-
-
Phase Separation:
-
After equilibration, cease agitation and allow the undissolved solid to settle.
-
To ensure a clear supernatant free of any solid particles, centrifuge the samples at a high speed (e.g., 10,000 rpm for 10 minutes).[7]
-
-
Sample Analysis:
-
Carefully withdraw an aliquot of the clear supernatant.
-
Dilute the aliquot with a suitable solvent (often the mobile phase for HPLC) to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound using a pre-validated HPLC method or UV-Vis spectrophotometry against a standard calibration curve.[6]
-
-
Calculation:
-
Calculate the solubility (e.g., in mg/mL or mol/L) by multiplying the measured concentration by the dilution factor.
-
Workflow Visualization
The following diagram illustrates the key stages of the shake-flask solubility determination workflow.
Implications for Drug Discovery and Development
Solubility is a critical parameter throughout the drug discovery and development pipeline.
-
High-Throughput Screening (HTS): Poor solubility can lead to false negatives in HTS campaigns. Kinetic solubility assays, often using DMSO stock solutions diluted into an aqueous buffer, are employed at this stage to flag problematic compounds.[6][11]
-
Lead Optimization: Medicinal chemists modify scaffolds like this compound to improve not only potency and selectivity but also physicochemical properties like solubility to ensure good oral bioavailability.
-
Formulation Development: Understanding the solubility in various solvents, including co-solvents and excipients, is essential for developing stable and effective dosage forms for preclinical and clinical studies.[9]
Conclusion
This compound is a polar, heterocyclic compound whose solubility is dictated by its ability to interact with solvents via polar and hydrogen-bonding interactions. It is expected to be most soluble in polar aprotic solvents like DMSO and DMF, and moderately to highly soluble in polar protic solvents like methanol and ethanol. Its solubility in nonpolar solvents is predicted to be low. For researchers and drug developers, the empirical determination of its solubility using a robust method like the shake-flask protocol is crucial for advancing projects that utilize this important chemical scaffold. The provided framework serves as a comprehensive guide for both understanding and quantifying the solubility of this compound.
References
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding this compound: A Crucial Heterocycle in Chemical Synthesis.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- American Elements. (n.d.). This compound.
- American Chemical Society. (2021). 1,6-Naphthyridine.
- Khmelnytska, O., et al. (2022). Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. Pharmaceuticals.
- BenchChem. (n.d.). Technical Support Center: Enhancing the Solubility of 4-Methyl-2,6-naphthyridine.
- Pharmapproach. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT.
- Bevan, C. D., & Lloyd, R. S. (2000). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews.
- Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
- Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. InTech.
- Der Pharma Chemica. (n.d.). An eco-sustainable green approach for the synthesis of 2,6-naphthyridines under microwave irradiation.
Sources
- 1. nbinno.com [nbinno.com]
- 2. acs.org [acs.org]
- 3. This compound | C8H6N2 | CID 136067 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. americanelements.com [americanelements.com]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. pharmatutor.org [pharmatutor.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. lup.lub.lu.se [lup.lub.lu.se]
- 9. researchgate.net [researchgate.net]
- 10. Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. moglen.law.columbia.edu [moglen.law.columbia.edu]
A Technical Guide to the Comprehensive Crystal Structure Analysis of 2,6-Naphthyridine
Foreword: The Structural Imperative of a Privileged Scaffold
In the landscape of heterocyclic chemistry, the naphthyridine framework stands out as a "privileged scaffold"—a core structure that repeatedly appears in bioactive compounds and functional materials.[1][2] Among its isomers, 2,6-Naphthyridine (C₈H₆N₂) presents a unique electronic and steric profile, making it a critical building block in medicinal chemistry, particularly for developing selective kinase inhibitors and other targeted therapeutics.[3][4] The precise three-dimensional arrangement of atoms within its crystal lattice governs its physical properties (solubility, stability, morphology) and, critically, its interactions with biological targets.[5] Therefore, a rigorous understanding of its solid-state structure is not merely an academic exercise but a foundational requirement for rational drug design and materials engineering.
This guide provides an in-depth, experience-driven walkthrough of the essential techniques and analytical logic required to perform a comprehensive crystal structure analysis of this compound. We will move beyond rote protocols to explore the causality behind experimental choices, from initial synthesis and crystallization to advanced diffraction analysis and computational validation.
Synthesis and Crystallization: From Precursor to Analysis-Ready Crystal
The journey to a crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals. The quality of the final structural model is inextricably linked to the quality of the crystal used for data collection.[6]
Synthesis of this compound
A reliable synthesis is paramount. While various methods exist, a common route involves the cyclization of pyridine derivatives.[1][7] A microwave-assisted approach using 4-cyano-3-pyridylacetonitrile offers an efficient and environmentally cleaner alternative to traditional methods.[8]
Experimental Protocol: Synthesis
-
Precursor Preparation: Begin with a readily available precursor like 4-cyano-3-pyridylacetonitrile.
-
Microwave-Assisted Cyclization: In a specialized microwave reactor vessel, combine the precursor with a suitable reagent like anhydrous hydrogen bromide in an appropriate solvent.
-
Irradiation: Subject the mixture to microwave irradiation. This method accelerates the reaction by efficiently transferring energy directly to the polar molecules in the mixture.[8]
-
Workup and Purification: After cooling, pour the reaction mixture into a basic solution (e.g., 20% sodium hydroxide) to neutralize the acid and precipitate the crude product. Extract the product into an organic solvent such as methylene chloride or ether.
-
Final Purification: Dry the combined organic extracts over anhydrous sodium sulfate, evaporate the solvent, and purify the resulting solid via column chromatography to yield pure this compound.[7]
Growing Single Crystals: The Art of Patience
Crystallization is often the most challenging, rate-limiting step in structure determination.[6] The goal is to slowly bring a saturated solution to a state of supersaturation, allowing molecules to self-assemble into a highly ordered lattice. For a planar, aromatic molecule like this compound, slow evaporation from a moderately non-polar solvent is an effective strategy.
Experimental Protocol: Crystallization via Slow Evaporation
-
Solvent Selection: Choose a solvent in which this compound has moderate solubility. Hexane has been shown to be effective.[7]
-
Solution Preparation: Dissolve a small amount of purified this compound in the chosen solvent (e.g., hexane) in a clean vial, gently warming if necessary to ensure complete dissolution.
-
Slow Evaporation: Cover the vial with a cap, but do not seal it completely. Pierce the cap with a needle or use a loose-fitting lid. This allows the solvent to evaporate over several days to weeks.
-
Incubation: Place the vial in a vibration-free environment at a constant temperature. Fluctuations in temperature can disrupt crystal growth.
-
Harvesting: Once well-formed, colorless crystals appear, carefully harvest them from the mother liquor using a spatula or pipette.
Single-Crystal X-ray Diffraction (SC-XRD): Elucidating the Asymmetric Unit
SC-XRD is the definitive technique for determining the precise arrangement of atoms in a crystalline solid.[5] It provides a three-dimensional map of electron density, from which the atomic positions, bond lengths, bond angles, and torsion angles can be derived with high precision.
Workflow for Crystal Structure Determination
The overall process from a synthesized compound to a refined crystal structure follows a well-defined path, involving both experimental and computational steps.
Caption: Workflow for Single-Crystal X-ray Structure Analysis.
Experimental Protocol: SC-XRD Data Collection and Refinement
-
Crystal Selection: Under a microscope, select a high-quality crystal that is free of cracks and defects. An ideal size is typically 0.1-0.3 mm in all dimensions.
-
Mounting: Mount the selected crystal on a goniometer head using a cryoprotectant oil and flash-cool it in a stream of cold nitrogen gas (typically 100 K). This minimizes thermal motion and radiation damage.
-
Data Collection: Center the crystal in the X-ray beam of a diffractometer (e.g., a Bruker D8 QUEST).[9] The instrument will rotate the crystal through a series of angles, collecting diffraction patterns at each orientation.
-
Structure Solution: The collected data (intensities and positions of diffraction spots) are processed. The phase problem is solved using direct methods or other algorithms to generate an initial electron density map and an approximate atomic model.
-
Structure Refinement: The initial model is refined using a least-squares algorithm, which iteratively adjusts atomic positions, and thermal parameters to achieve the best possible fit between the observed diffraction data and the data calculated from the model.[6]
Analysis of the this compound Crystal Structure
The refined structure provides a wealth of information. For this compound, we expect a planar aromatic system, with intermolecular forces playing a key role in the crystal packing.
Molecular Geometry and Crystallographic Data
The analysis will confirm the molecular formula (C₈H₆N₂) and provide precise bond lengths and angles.[10] The fused pyridine ring system is expected to be highly planar.[11]
Table 1: Key Physical and Expected Crystallographic Data for this compound
| Property | Value | Source |
| Molecular Formula | C₈H₆N₂ | [10] |
| Molecular Weight | 130.15 g/mol | [2][12] |
| Melting Point | 114-119 °C | [7][13] |
| Expected Crystal Data | ||
| Crystal System | Monoclinic or Orthorhombic | (Typical) |
| Space Group | Centrosymmetric (e.g., P2₁/c) | (Typical) |
| Z (Molecules per cell) | 4 | (Typical) |
| C-C Bond Lengths (Aromatic) | ~1.38 - 1.41 Å | [5] |
| C-N Bond Lengths (Aromatic) | ~1.33 - 1.37 Å | [5] |
| Planarity | High (low RMS deviation from plane) | [11][14] |
Intermolecular Interactions and Crystal Packing
For neutral aza-aromatic compounds, crystal packing is typically dominated by a combination of weak hydrogen bonds and π-π stacking interactions.[14] These non-covalent forces dictate the supramolecular architecture.[15]
-
C-H···N Hydrogen Bonds: The nitrogen atoms in the this compound rings are weak hydrogen bond acceptors. They are likely to form C-H···N interactions with hydrogen atoms from neighboring molecules. These interactions, though weak, are directional and contribute significantly to the stability of the crystal lattice.
-
π-π Stacking: The planar, electron-deficient aromatic rings of this compound are expected to stack in a face-to-face or, more commonly, an offset (slipped-stack) arrangement to minimize electrostatic repulsion and maximize attractive van der Waals forces.[16] The inter-planar distance in such stacks is typically around 3.4-3.6 Å.
The nature and contribution of these interactions can be visualized and quantified using Hirshfeld surface analysis, a powerful tool for exploring the crystalline environment.[17]
Caption: Key Intermolecular Interactions in the this compound Lattice.
Powder X-ray Diffraction (PXRD): A Fingerprint of the Bulk Material
While SC-XRD analyzes a single point, Powder X-ray Diffraction (PXRD) provides information about the bulk material, making it indispensable for phase identification and quality control.[18] A PXRD pattern is a unique "fingerprint" for a specific crystalline phase.[19][20]
Experimental Protocol: PXRD Analysis
-
Sample Preparation: Gently grind a small amount (10-20 mg) of the crystalline this compound into a fine, homogeneous powder. This ensures random orientation of the crystallites.
-
Data Acquisition: Place the powder on a sample holder in a powder diffractometer. The instrument scans a range of 2θ angles, recording the intensity of the diffracted X-rays at each angle.[18]
-
Data Analysis: The resulting diffractogram (a plot of intensity vs. 2θ) is compared against a reference pattern. This reference can be a database entry or, ideally, a pattern calculated directly from the single-crystal structure determined previously. A match confirms the phase purity of the bulk sample.[21]
Computational Chemistry: Validating and Understanding the Structure
Computational methods, such as Density Functional Theory (DFT), serve as a powerful complement to experimental data.[22] They can be used to:
-
Optimize the geometry of the this compound molecule and compare it to the experimental structure.
-
Calculate the theoretical PXRD pattern from the refined single-crystal structure for comparison with the experimental powder data.
-
Analyze the energetics of the intermolecular interactions. Advanced techniques like Symmetry-Adapted Perturbation Theory (SAPT) can decompose the interaction energies into physically meaningful components: electrostatics, exchange-repulsion, induction, and dispersion, providing deep insight into the forces governing crystal packing.[23]
Conclusion: A Foundation for Future Development
The comprehensive crystal structure analysis of this compound provides an exact, atomic-level blueprint of its solid state. This knowledge is fundamental for understanding its physicochemical properties and serves as an essential starting point for structure-based drug design, polymorphism screening, and the development of novel organic materials.[2][6] The integrated approach detailed here—combining meticulous synthesis and crystallization with advanced diffraction techniques and computational validation—represents a robust framework for the structural characterization of any critical molecular scaffold.
References
- Synthesis of this compound, 4-Methyl-2,6-naphthyridine, and their Deriv
- Synthesis and Structural Investigation of Rigid Naphthyridine-Bis(carbene) for Trigonal Planar Coordination of Coinage Metals.
- An eco-sustainable green approach for the synthesis of 2,6-naphthyridines under microwave irradi
- Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. MDPI.
- 7-Chloro-2,6-naphthyridin-3-amine. Benchchem.
- Synthesis and Biological Activity of this compound Deriv
- Naphthyridine carbamate dimer ligand induces formation of Z-RNA-like fold of disease-related RNA and exhibits a molecular glue characteristics in crystal lattice form
- 1,6-Naphthyridine. American Chemical Society.
- Understanding this compound: A Crucial Heterocycle in Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD..
- Discovery of this compound Analogues as Selective FGFR4 Inhibitors for Hep
- This compound. PubChem - NIH.
- Range-dependence of two-body intermolecular interactions and their energy components in molecular crystals. AIP Publishing.
- X-ray crystallography. Wikipedia.
- Assignment of the Crystal Structure to the Aza-Pinacol Coupling Product by X-ray Diffraction and Density Functional Theory Modeling. PMC - NIH.
- Exploring contribution of intermolecular interactions in supramolecular layered assembly of naphthyridine co-crystals: Insights from Hirshfeld surface analysis of their crystalline st
- 2,6-Naphthyridinium dic
- This compound. AMERICAN ELEMENTS.
- Intermolecular Interactions in Functional Crystalline Materials:
- Novel n-Type Organic Semiconductor Comprising 1,5-naphthyridine-2,6-dione Unit. MDPI.
- X-Ray Crystallography of Chemical Compounds. PMC - NIH.
- Pairwise stacking interactions in crystals of (1) and (4)...
- X-ray Powder Diffraction Method. General Tests - 112.
- Powder X-ray Diffraction. Chemistry LibreTexts.
- Solid state conformations of symmetrical aromatic biheterocycles: An X-ray crystallographic investigation.
- Synthesis and Biological Activity of this compound Derivatives: A Mini Review. Current Organic Chemistry.
- This compound. NIST WebBook.
- X-Ray Powder Diffraction Patterns of Solid Hydrocarbons, Derivative of Hydrocarbons, Phenols, and Organic Bases. UNT Digital Library.
- X-RAY POWDER DIFFRACTION - XRD for the analyst. Imaging and Microscopy Facility.
- The Use of X-Ray Powder Diffraction (XRD) and Vibrational Spectroscopic Techniques in the Analysis of Suspect Pharmaceutical Products. Spectroscopy Online.
Sources
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. Discovery of this compound Analogues as Selective FGFR4 Inhibitors for Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benthamdirect.com [benthamdirect.com]
- 5. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 6. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. This compound | C8H6N2 | CID 136067 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. americanelements.com [americanelements.com]
- 13. acs.org [acs.org]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Exploring contribution of intermolecular interactions in supramolecular layered assembly of naphthyridine co-crystals: Insights from Hirshfeld surface analysis of their crystalline states | Semantic Scholar [semanticscholar.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 20. imf.ucmerced.edu [imf.ucmerced.edu]
- 21. spectroscopyonline.com [spectroscopyonline.com]
- 22. Assignment of the Crystal Structure to the Aza-Pinacol Coupling Product by X-ray Diffraction and Density Functional Theory Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 23. par.nsf.gov [par.nsf.gov]
Methodological & Application
Microwave-Assisted Synthesis of 2,6-Naphthyridine Derivatives: An Application Note and Practical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Convergence of a Privileged Scaffold and an Enabling Technology
The 2,6-naphthyridine core is a significant "privileged scaffold" in medicinal chemistry, forming the structural basis of numerous compounds with a wide array of biological activities. These nitrogen-containing heterocycles have been investigated for their potential as pharmaceuticals, fungicides, bactericides, and even as DNA intercalators with potential applications against HIV/AIDS, malaria, and tuberculosis.[1] More recently, this compound derivatives have shown promise as selective inhibitors of key biological targets in oncology.
The synthesis of these valuable molecules, however, can be challenging using classical thermal methods, often requiring long reaction times, harsh conditions, and leading to modest yields. In recent years, Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative technology in synthetic chemistry. By utilizing microwave energy to directly and efficiently heat the reaction mixture, MAOS dramatically accelerates reaction rates, often leading to higher yields, cleaner reaction profiles, and improved energy efficiency.[2][3] This "green chemistry" approach not only shortens the path to novel compounds but also aligns with the growing demand for sustainable laboratory practices.
This comprehensive guide, designed for researchers, scientists, and drug development professionals, provides an in-depth exploration of the microwave-assisted synthesis of this compound derivatives. We will delve into the fundamental principles of microwave chemistry, present detailed and validated protocols for the synthesis of the core this compound scaffold and its substituted analogues, and offer a comparative analysis against conventional heating methods.
Part 1: The Principles of Microwave-Assisted Synthesis
The Science of Microwave Heating: Beyond the Kitchen Appliance
Conventional heating methods transfer energy indirectly, from an external source, through the vessel walls, and into the reaction mixture via conduction and convection. This process is often slow and can lead to uneven heating and the formation of byproducts. Microwave heating, on the other hand, is a volumetric heating process where microwave energy is directly absorbed by polar molecules and ions in the reaction mixture.[4] This direct energy transfer occurs through two primary mechanisms:
-
Dipolar Polarization: Polar molecules, such as water or ethanol, possess a dipole moment. When subjected to the rapidly oscillating electric field of microwaves, these molecules attempt to align themselves with the field. This rapid reorientation leads to intense molecular friction, generating heat.
-
Ionic Conduction: In the presence of ions, the oscillating electric field causes them to migrate back and forth. Collisions between these moving ions and surrounding molecules result in the generation of heat.
This direct and uniform heating often leads to a rapid increase in temperature, dramatically accelerating reaction rates. Furthermore, the ability to reach temperatures far above the solvent's boiling point in sealed vessels under pressure opens up new avenues for chemical transformations.
While the majority of microwave-induced rate enhancements can be attributed to these thermal effects, there is ongoing research into the existence of "non-thermal" microwave effects. These are specific interactions of the electromagnetic field with molecules that are not purely due to a temperature increase. While still a subject of scientific debate, these effects are thought to influence reaction pathways and selectivities in some cases.
Practical Considerations for Microwave Synthesis
Modern organic synthesis is conducted in dedicated microwave reactors, which offer precise control over reaction parameters. These reactors can be broadly categorized as:
-
Single-mode reactors: These focus the microwave energy into a specific point in the reaction vessel, providing very high energy density and precise control. They are ideal for small-scale reactions and methods development.
-
Multi-mode reactors: These distribute the microwave energy more broadly, similar to a domestic microwave oven, and are suitable for larger-scale reactions.
The choice of solvent is critical in microwave chemistry. Solvents with high dielectric constants and loss tangents, such as dimethylformamide (DMF), ethanol, and water, are efficient at absorbing microwave energy and heating rapidly. Non-polar solvents, like hexane and toluene, are poor microwave absorbers and are often used when a reactant or catalyst is the primary microwave-absorbing species.
Safety is paramount when working with microwave reactors, especially when heating solvents above their boiling points in sealed vessels. Modern microwave reactors are equipped with multiple safety features, including pressure and temperature sensors, to prevent over-pressurization and ensure safe operation.
Part 2: Synthesis of the this compound Core
A common and efficient route to the this compound scaffold is the cyclization of 4-cyano-3-pyridylacetonitrile. The following diagram and protocol detail a microwave-assisted approach to the parent this compound.
Caption: General workflow for the microwave-assisted synthesis of this compound.
Detailed Protocol: Synthesis of Unsubstituted this compound
This multi-step protocol utilizes microwave irradiation to significantly reduce reaction times and improve yields compared to conventional methods.[1]
Step 1: Synthesis of 3-Amino-1-bromo-2,6-naphthyridine
-
In a microwave-safe reaction vessel equipped with a magnetic stirrer, suspend 4-cyano-3-pyridylacetonitrile in a minimal amount of a suitable solvent (e.g., dioxane).
-
Saturate the solution with anhydrous hydrogen bromide (HBr) gas.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a constant temperature of 125°C for 6 minutes.
-
After cooling, the resulting precipitate is filtered, washed with a small amount of cold solvent, and dried to yield 3-amino-1-bromo-2,6-naphthyridine.
Step 2: Synthesis of 1,3-Dibromo-2,6-naphthyridine
-
Suspend 3-amino-1-bromo-2,6-naphthyridine in 48% hydrobromic acid in a microwave-safe vessel.
-
Cool the mixture to between -4°C and -2°C.
-
Slowly add solid sodium nitrite in small portions while maintaining the temperature.
-
Seal the vessel and irradiate in the microwave reactor for a short duration (e.g., 2-3 minutes) at a moderate temperature (e.g., 80°C) to complete the diazotization and substitution.
-
Cool the reaction mixture and collect the precipitated 1,3-dibromo-2,6-naphthyridine by filtration.
Step 3: Synthesis of 1,3-Dihydrazino-2,6-naphthyridine
-
Dissolve 1,3-dibromo-2,6-naphthyridine in a suitable solvent such as dioxane in a microwave-safe vessel.
-
Add 85% hydrazine hydrate to the solution.
-
Irradiate the mixture in the microwave reactor at a moderate temperature (e.g., 100°C) for 5-10 minutes.
-
Upon cooling, the product, 1,3-dihydrazino-2,6-naphthyridine, will precipitate and can be collected by filtration.
Step 4: Synthesis of this compound
-
Dissolve 1,3-dihydrazino-2,6-naphthyridine in a mixture of acetic acid and water in a microwave-safe vessel.
-
Slowly add this solution to a hot 10% aqueous solution of copper (II) sulfate.
-
Irradiate the reaction mixture in the microwave reactor for 5-10 minutes at a temperature of approximately 120-130°C.
-
After cooling, make the solution alkaline with a sodium hydroxide solution and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Dry the organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain this compound.
Expected Yield and Characterization:
-
Overall Yield: The overall yield for this multi-step synthesis is typically in the range of 40-50%.
-
Characterization: The final product and intermediates should be characterized by standard analytical techniques:
-
¹H NMR: The spectrum of this compound will show characteristic signals for the aromatic protons.
-
Mass Spectrometry: To confirm the molecular weight of the synthesized compound.
-
IR Spectroscopy: To identify the functional groups present in the molecule.
-
Part 3: Synthesis of Substituted this compound Derivatives
The versatility of microwave-assisted synthesis extends to the preparation of a variety of substituted this compound derivatives.
Protocol: Synthesis of 4-Methyl-2,6-Naphthyridine
A similar multi-step approach can be used for the synthesis of 4-methyl-2,6-naphthyridine, starting from 2-(4-cyano-3-pyridyl)propionitrile. The reaction conditions for each step are analogous to those for the unsubstituted parent compound, with minor adjustments to account for the presence of the methyl group.[5]
Protocol: One-Pot Synthesis of N-Substituted 2-Amino-1,6-naphthyridine Derivatives
A highly efficient one-pot, three-component reaction can be employed for the synthesis of N-substituted 2-amino-1,6-naphthyridine derivatives under microwave irradiation.[6]
-
In a microwave-safe reaction vessel, combine 3,5-diarylidenepiperidin-4-one, malononitrile, and the desired amine (e.g., an aromatic amine or cyclopropanamine) in acetic acid.
-
Seal the vessel and irradiate in a microwave reactor at 110°C for a specified time (typically 10-20 minutes).
-
After cooling, the reaction mixture is poured into ice water, and the resulting precipitate is collected by filtration.
-
The crude product can be purified by recrystallization from a suitable solvent.
Part 4: Comparative Analysis: Microwave vs. Conventional Heating
The advantages of microwave-assisted synthesis are most evident when compared directly with traditional heating methods. The following table summarizes typical results for the synthesis of this compound derivatives.
| Derivative | Method | Reaction Time | Yield (%) | Reference |
| This compound | Conventional | Several hours | ~60 | [1] |
| Microwave | ~10-15 minutes | ~83 | [1] | |
| 3-Amino-1-bromo-2,6-naphthyridine | Conventional | 2-3 hours | ~65 | [1] |
| Microwave | 6 minutes | 80.3 | [1] | |
| N-Aryl 2-amino-1,6-naphthyridines | Conventional | 8-12 hours | 50-70 | [6] |
| Microwave | 10-20 minutes | 85-95 | [6] |
As the data clearly indicates, microwave irradiation consistently leads to dramatic reductions in reaction times and significant improvements in product yields.[7][8][9]
Part 5: Troubleshooting and Future Directions
Troubleshooting Common Issues in Microwave Synthesis
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | - Inefficient microwave absorption- Suboptimal temperature or time- Incorrect solvent choice | - Add a small amount of a polar solvent or an ionic liquid to improve heating.- Optimize reaction temperature and time.- Screen different solvents with varying dielectric properties. |
| Formation of Byproducts | - Overheating or localized hotspots- Reaction time too long | - Reduce the microwave power or use a temperature-controlled ramp.- Monitor the reaction by TLC and stop when the starting material is consumed. |
| Pressure Buildup | - Evolution of gaseous byproducts- Use of a low-boiling point solvent at high temperature | - Ensure the reaction vessel is not overfilled.- Use a higher-boiling point solvent or reduce the reaction temperature. |
Future Outlook and Applications
The application of microwave-assisted synthesis to the this compound scaffold opens up exciting possibilities for the rapid generation of diverse chemical libraries for high-throughput screening in drug discovery programs. The ability to quickly synthesize and test a wide range of derivatives can significantly accelerate the identification of lead compounds with improved potency, selectivity, and pharmacokinetic properties. Future work in this area will likely focus on the development of novel one-pot, multi-component reactions under microwave irradiation to further streamline the synthesis of complex this compound derivatives.
Conclusion
Microwave-assisted organic synthesis represents a paradigm shift in the preparation of medicinally important heterocyclic compounds like 2,6-naphthyridines. The dramatic reduction in reaction times, coupled with increased yields and cleaner reaction profiles, makes it an indispensable tool for modern chemical research and drug development. The protocols and insights provided in this guide are intended to empower researchers to harness the full potential of this enabling technology for the efficient and sustainable synthesis of novel this compound derivatives.
References
- An eco-sustainable green approach for the synthesis of 2,6-naphthyridines under microwave irradiation. Der Pharma Chemica, 2011, 3(6):439-446. URL
- Amariucai-Mantu, D., et al. (2020).
- Microwave-induced synthesis of bioactive nitrogen heterocycles. (2024). EurekAlert!. URL
- Tu, S., et al. (2009). Diversity Synthesis of N-Substituted 2-Amino-1,6-naphthyridine Derivatives under Microwave Irradiation.
- Microwave assisted synthesis of five membered nitrogen heterocycles. (2020). RSC Advances. URL
- Microwave assisted synthesis of five membered nitrogen heterocycles. (2020).
- Rajasekhar, K. K., et al. (2010). COMPARATIVE STUDY OF CONVENTIONAL AND MICROWAVE INDUCED SYNTHESIS OF SELECTED HETEROCYCLIC MOLECULES. International Journal of ChemTech Research, 2(1), 592-597. URL
- An eco-sustainable green approach for the synthesis of 2,6-naphthyridines under microwave irradiation. (2011).
- Environmentally Benign Green Synthesis and Characterization of 4-Methyl-2, 6-Naphthyridines under Microwave Irradiation. (2014). Research and Reviews: Journal of Chemistry. URL
- Al-Otaibi, J. S., et al. (2022). Design, Microwave-Assisted Synthesis, Antimicrobial and Anticancer Evaluation, and In Silico Studies of Some 2-Naphthamide Derivatives as DHFR and VEGFR-2 Inhibitors. ACS Omega, 7(37), 33265-33283. URL
- Zhang, H., & Zhang, G. (2017). Rapid Microwave-accelerated Multi-step Synthesis of 2,6-di(naphthalene Thioureido Carbamino)Pyridine. Journal of Chemistry and Chemical Engineering, 11(2). URL
- A Comparative Guide to Conventional Heating and Microwave Irradiation in Chemical Synthesis. (2025). BenchChem. URL
- Rajasekhar, K. K., et al. (2016). Comparative study of conventional and microwave induced synthesis of selected heterocyclic molecules.
- Ramirez, A., et al. (2023). A Comparative Study of Microwave-Assisted and Conventional Heating Approaches for the Multicomponent Synthesis of 4,6-Diarylpyrimidines. Universitas Scientiarum, 28(3), 300-315. URL
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. mdpi.com [mdpi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. rroij.com [rroij.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. sphinxsai.com [sphinxsai.com]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for the Multi-Step Synthesis of 4-Methyl-2,6-naphthyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide to the multi-step synthesis of 4-Methyl-2,6-naphthyridine, a heterocyclic compound of interest in medicinal chemistry and materials science.[1][2] This document details two distinct and effective synthetic routes, offering researchers the flexibility to choose a method based on available starting materials, desired scale, and technical capabilities. The protocols are presented with in-depth explanations of the underlying chemical principles and experimental considerations, ensuring both reproducibility and a thorough understanding of the synthetic strategy.
Introduction
Naphthyridines, a class of diazines, are bicyclic heterocyclic compounds containing two nitrogen atoms. Their unique electronic properties and ability to act as ligands for various biological targets have made them privileged scaffolds in drug discovery.[3] 4-Methyl-2,6-naphthyridine, in particular, is a plant alkaloid originally isolated from Antirrhinum majus.[2][4] Its structural motif is of significant interest for the development of novel therapeutics and functional organic materials.[1] The synthesis of this and other substituted naphthyridines often requires a multi-step approach, and the choice of synthetic route can significantly impact yield, purity, and scalability.[5] This guide provides detailed protocols for two proven synthetic pathways to 4-Methyl-2,6-naphthyridine.
Synthetic Strategies: A Comparative Overview
Two primary strategies for the synthesis of 4-Methyl-2,6-naphthyridine are presented herein. The first is a classical approach involving the construction of the second pyridine ring onto a pre-existing functionalized pyridine derivative. The second is a more contemporary method that utilizes modern cross-coupling chemistry to achieve the target molecule.
-
Strategy 1: Classical Annulation of a Pyridine Precursor. This route, based on the work of Taurins and Li, employs a cyclization reaction of a functionalized pyridine derivative to form the second ring of the naphthyridine core.[6] This approach is robust and relies on well-established reaction mechanisms.
-
Strategy 2: Modern Cross-Coupling Approach. A more recent synthesis, developed by Kamlah and Bracher, utilizes a Suzuki-Miyaura cross-coupling reaction as the key step for ring annulation.[4] This method offers high regioselectivity and may be more amenable to library synthesis and analogue development.
The choice between these strategies will depend on factors such as the availability of starting materials, familiarity with the required reaction conditions (e.g., handling of anhydrous reagents vs. palladium catalysts), and the desired scale of the synthesis.
Strategy 1: Synthesis via Classical Annulation
This synthetic pathway builds the 4-Methyl-2,6-naphthyridine scaffold through a series of transformations starting from a substituted pyridine. The key step involves the cyclization of a nitrile precursor to form the second pyridine ring.
Overall Synthetic Workflow
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis and Biological Activity of 2,6-Naphthyridine Derivatives: A Mini Review [ouci.dntb.gov.ua]
- 3. Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. benthamdirect.com [benthamdirect.com]
- 5. vapourtec.com [vapourtec.com]
- 6. cdnsciencepub.com [cdnsciencepub.com]
Introduction: The Strategic Importance of the 2,6-Naphthyridine Scaffold
An Application Guide to Key Cyclization Reactions for 2,6-Naphthyridine Ring Formation
The this compound core, a bicyclic aromatic heterocycle composed of two fused pyridine rings, represents a "privileged scaffold" in medicinal chemistry and materials science.[1] Its rigid, planar structure and defined hydrogen bonding capabilities allow its derivatives to interact with a wide range of biological targets. This has led to the development of compounds with significant therapeutic potential, including anticancer, antimicrobial, and central nervous system activities.[2][3] For instance, novel this compound analogues have recently been developed as selective FGFR4 inhibitors for treating hepatocellular carcinoma.[4] Beyond pharmaceuticals, the unique electronic properties of this scaffold are harnessed in the design of organic electronic materials.[5]
Despite its utility, the synthesis of the this compound ring system is not trivial and requires specialized cyclization strategies. The precise placement of the two nitrogen atoms dictates the electronic nature of the rings, influencing reactivity and the choice of synthetic approach. This guide provides researchers, scientists, and drug development professionals with a detailed overview of the primary cyclization reactions for constructing the this compound framework. We will move beyond simple procedural lists to explain the causality behind experimental choices, offering field-proven insights into the most effective and versatile synthetic methodologies.
Intramolecular Cyclization of Functionalized Pyridine Precursors
One of the most direct strategies for forming the this compound skeleton involves the construction of a second pyridine ring onto an existing, appropriately functionalized pyridine precursor. This approach offers excellent control over the substitution pattern of the final product. A common and effective starting material for this strategy is 4-cyano-3-pyridylacetonitrile.
Causality and Mechanism
The key to this method is the presence of reactive groups on the starting pyridine that can participate in an intramolecular cyclization. In the case of 4-cyano-3-pyridylacetonitrile, the methylene group (CH2) is activated by two adjacent cyano groups, making its protons acidic and easily removed by a base. The reaction is typically initiated by treatment with a strong acid, such as anhydrous hydrogen bromide, which protonates a nitrile nitrogen, activating it for nucleophilic attack by the other nitrile group, leading to the formation of an amino-substituted naphthyridine ring.[6][7] Subsequent chemical transformations can then be used to deaminate or further functionalize this intermediate to achieve the desired final product. Microwave-assisted protocols have been shown to significantly accelerate this process, providing the desired products in excellent yields under environmentally friendly conditions.[6]
Protocol 1: Microwave-Assisted Synthesis of 3-Amino-1-bromo-2,6-naphthyridine [6]
This protocol outlines the initial cyclization step from 4-cyano-3-pyridylacetonitrile.
-
Reagents and Materials:
-
4-cyano-3-pyridylacetonitrile
-
Anhydrous Hydrogen Bromide (HBr) gas or a solution in a suitable solvent
-
Microwave reactor
-
Appropriate reaction vessel for microwave synthesis
-
-
Procedure:
-
Place 4-cyano-3-pyridylacetonitrile into a microwave-safe reaction vessel.
-
Introduce anhydrous hydrogen bromide into the vessel. This is typically done by bubbling HBr gas through the reaction mixture or by adding a saturated solution of HBr in an appropriate solvent like acetic acid.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a suitable temperature (e.g., 125°C) for a short duration (e.g., 5-10 minutes). Monitor the reaction progress by TLC or LC-MS.
-
After completion, allow the reaction mixture to cool to room temperature.
-
The product, 3-amino-1-bromo-2,6-naphthyridine, often precipitates from the reaction mixture.
-
Isolate the solid product by filtration, wash with a suitable solvent to remove impurities, and dry under vacuum. The reported yield for this step is approximately 80%.[6]
-
-
Self-Validation: The formation of the desired product can be confirmed by standard analytical techniques such as ¹H-NMR, ¹³C-NMR, IR spectroscopy, and mass spectrometry. The disappearance of the characteristic nitrile stretch in the IR spectrum and the appearance of aromatic protons corresponding to the naphthyridine core in the NMR spectrum are key indicators of successful cyclization.
The Friedländer Annulation: A Classic Route with Modern Catalytic Enhancements
The Friedländer annulation is a cornerstone of quinoline and naphthyridine synthesis, involving the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (an enolizable ketone).[8][9] This reaction is exceptionally versatile for creating the second pyridine ring of the this compound system.
Causality and Mechanism
The reaction proceeds via an initial aldol-type condensation between the carbonyl compound and the active methylene component, followed by cyclization and dehydration to form the aromatic ring.[10] Classically, this reaction requires harsh conditions, such as high temperatures and strong acid or base catalysts.[8] The primary challenge in applying this to fluorinated aminopyridine ketones is the reactivity of the α-fluoroketone moiety, which can undergo undesired side reactions under such conditions.[11]
To overcome these limitations, modern variations employ transition-metal catalysts. A notable example is the use of an N-heterocyclic carbene (NHC)–BIAN–Cu(I) complex, which catalyzes a Friedländer-type annulation between 2-amino-3-acetylpyridines and terminal alkynes on water.[11][12] The copper catalyst plays a crucial role in activating the alkyne for nucleophilic attack and facilitating the subsequent 6-endo-dig cyclization and dehydration steps under milder conditions.[12]
| Catalyst/Condition | Starting Materials | Key Advantage | Reference |
| KOH / Heat | o-Aminoaryl ketone + Methylene ketone | Classical, simple reagents | [8] |
| Piperidine | o-Aminoaryl aldehyde + Methylene ketone | Mild base catalyst | [9] |
| p-Toluene sulfonic acid | 2-Aminoarylketone + Carbonyl compound | Acid-catalyzed, often solvent-free | [9] |
| NHC-BIAN-Cu(I) complex | 2-Amino-3-acetylpyridine + Terminal alkyne | Mild conditions, broad scope, tolerates sensitive groups | [11][12] |
Protocol 2: NHC-Cu(I)-Catalyzed Friedländer-Type Annulation [11][12]
This protocol describes the synthesis of a fluorinated 1,8-naphthyridine, but the principle is directly applicable to this compound synthesis by choosing the appropriate aminopyridine starting material.
-
Reagents and Materials:
-
2-Amino-3-trifluoroacetyl-pyridine (or corresponding this compound precursor)
-
Terminal Alkyne (e.g., phenylacetylene)
-
NHC-BIAN-Cu-Cl catalyst complex (e.g., 5 mol%)
-
Deionized Water (as solvent)
-
Reaction vial with stir bar
-
-
Procedure:
-
To a reaction vial, add the 2-amino-3-trifluoroacetyl-pyridine (1.0 equiv), the terminal alkyne (1.2 equiv), and the NHC-Cu(I) catalyst (0.05 equiv).
-
Add deionized water to the vial to achieve the desired concentration.
-
Seal the vial and stir the mixture vigorously at a specified temperature (e.g., 80-100 °C) for 12-24 hours.
-
Monitor the reaction by LC-MS or TLC until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature.
-
Extract the product with an organic solvent such as ethyl acetate or dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure fluorinated naphthyridine.
-
-
Self-Validation: Success is validated by NMR spectroscopy, confirming the incorporation of the alkyne-derived fragment and the formation of the new aromatic ring. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the final product.
Transition-Metal-Catalyzed [2+2+2] Cycloadditions
The [2+2+2] cycloaddition reaction, typically catalyzed by cobalt or rhodium complexes, is a powerful and atom-economical method for synthesizing substituted pyridine rings.[3] This strategy can be adapted for this compound synthesis by designing a precursor that contains a nitrile group and two alkyne functionalities, which then undergo an intramolecular cyclization.
Causality and Mechanism
The reaction is thought to proceed through a catalytic cycle involving the formation of a metalacyclopentadiene intermediate from two alkyne units.[13] This intermediate then coordinates with the nitrile group, followed by reductive elimination to form the dihydropyridine ring, which subsequently aromatizes to the final pyridine product. Microwave promotion has been shown to be effective in driving these reactions to completion with lower catalyst loadings.[13] This method is particularly valuable for creating complex substitution patterns that are difficult to access through other routes.
Protocol 3: Cobalt-Catalyzed Intramolecular [2+2+2] Cyclization [13]
This protocol outlines the synthesis of a 5,6,7,8-tetrahydro-1,6-naphthyridine, which can be subsequently oxidized to the fully aromatic this compound.
-
Reagents and Materials:
-
Dialkynylnitrile precursor
-
Cobalt catalyst (e.g., CpCo(CO)₂, 20 mol%)
-
Solvent (e.g., Toluene or Acetonitrile)
-
Microwave reactor
-
-
Procedure:
-
Dissolve the dialkynylnitrile precursor in the chosen solvent within a microwave-safe reaction vessel.
-
Add the cobalt catalyst (e.g., CpCo(CO)₂) to the solution.
-
Seal the vessel and place it in the microwave reactor.
-
Heat the reaction mixture under microwave irradiation to the desired temperature (e.g., 150-180 °C) for 30-60 minutes.
-
After the reaction is complete, cool the vessel to room temperature.
-
Filter the reaction mixture through a short plug of silica gel or celite to remove the metal catalyst, washing with an appropriate solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting crude product by flash column chromatography to obtain the tetrahydro-1,6-naphthyridine. (Note: The specific isomer, e.g., 1,6- vs 2,6-, depends on the precursor design).
-
-
Self-Validation: The success of the cycloaddition is confirmed by the disappearance of alkyne signals in the ¹³C-NMR and IR spectra and the appearance of new signals corresponding to the newly formed heterocyclic ring.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of this compound Analogues as Selective FGFR4 Inhibitors for Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. researchgate.net [researchgate.net]
- 9. Friedlaender Synthesis [organic-chemistry.org]
- 10. Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds | Semantic Scholar [semanticscholar.org]
- 11. NHC–BIAN–Cu(I)-Catalyzed Friedländer-Type Annulation of 2-Amino-3-(per)fluoroacetylpyridines with Alkynes on Water - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
Mastering the 2,6-Naphthyridine Core: A Guide to Position-Specific Functionalization
Introduction: The Strategic Importance of the 2,6-Naphthyridine Scaffold
The this compound framework, a bicyclic aromatic N-heterocycle, has garnered significant attention in medicinal chemistry and materials science.[1][2] Its rigid structure, combined with the specific arrangement of its nitrogen atoms, imparts unique electronic properties and provides defined vectors for substituent placement. This makes it a privileged scaffold in the design of targeted therapeutics, particularly as kinase inhibitors, and as a core component in novel organic electronic materials.[2][3] The biological significance of this compound derivatives is highlighted by their application as selective FGFR4 inhibitors for hepatocellular carcinoma, demonstrating the therapeutic potential unlocked by precise functionalization of this core.[4]
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of strategies and detailed protocols for the selective functionalization of the this compound core. We will move beyond theoretical discussions to provide field-proven insights and actionable experimental procedures, enabling the strategic diversification of this valuable heterocyclic system.
Strategic Overview: Pathways to a Functionalized this compound Core
The functionalization of the electron-deficient this compound ring system hinges on a few key strategic approaches. The choice of strategy is dictated by the desired substitution pattern and the availability of starting materials. The primary pathways involve either the initial synthesis of a pre-functionalized core, which is then elaborated, or the direct functionalization of the parent heterocycle.
Figure 1: A high-level overview of the primary synthetic and functionalization strategies for the this compound core.
Part 1: Halogenation as a Gateway to Diversification
The introduction of a halogen atom onto the this compound core is the most common and versatile strategy for subsequent functionalization. Halogenated naphthyridines are stable, readily purified intermediates that serve as ideal electrophilic partners in a wide array of palladium-catalyzed cross-coupling reactions.
Synthesis of Halogenated this compound Precursors
The synthesis of halogenated 2,6-naphthyridines often begins with appropriately substituted pyridine precursors. A notable method involves the use of 4-cyano-3-pyridylacetonitrile, which can be converted into di-halogenated derivatives. For instance, treatment with anhydrous hydrogen bromide under microwave irradiation can yield 3-amino-1-bromo-2,6-naphthyridine, which upon diazotization, provides 1,3-dibromo-2,6-naphthyridine. This dibromo derivative is a versatile starting material for further functionalization.
More specific and highly valuable precursors, such as 1-chloro-2,6-naphthyridine and 1,5-dichloro-2,6-naphthyridine, have been synthesized, providing access to position-specific modifications.[1]
Protocol 1: Synthesis of 1,3-Dibromo-2,6-naphthyridine
This protocol is adapted from methodologies for the synthesis of halogenated naphthyridines from pyridine precursors.
Materials:
-
4-cyano-3-pyridylacetonitrile
-
Anhydrous Hydrogen Bromide (HBr)
-
Sodium Nitrite (NaNO₂)
-
Hydrobromic Acid (HBr, 48%)
-
Microwave reactor
-
Standard laboratory glassware and purification equipment
Step-by-Step Procedure:
-
Synthesis of 3-Amino-1-bromo-2,6-naphthyridine:
-
Place 4-cyano-3-pyridylacetonitrile in a suitable microwave reactor vessel.
-
Add a solution of anhydrous HBr in a compatible solvent (e.g., acetic acid).
-
Irradiate the mixture in the microwave reactor. Rationale: Microwave heating accelerates the cyclization and bromination reaction, significantly reducing reaction times compared to conventional heating.
-
After cooling, neutralize the reaction mixture and extract the product. Purify by column chromatography or recrystallization.
-
-
Diazotization and Bromination to 1,3-Dibromo-2,6-naphthyridine:
-
Dissolve the 3-amino-1-bromo-2,6-naphthyridine in cold hydrobromic acid.
-
Slowly add an aqueous solution of sodium nitrite at 0-5 °C. Rationale: This in situ generates the diazonium salt, which is a good leaving group.
-
Gently warm the reaction mixture to facilitate the replacement of the diazonium group with a bromide from the reaction medium (Sandmeyer-type reaction).
-
Extract the product, wash, dry, and purify by column chromatography to yield 1,3-dibromo-2,6-naphthyridine.
-
Part 2: Palladium-Catalyzed Cross-Coupling Reactions
With halogenated 2,6-naphthyridines in hand, a vast chemical space can be explored through palladium-catalyzed cross-coupling reactions. These reactions form new carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.
Figure 2: Key palladium-catalyzed cross-coupling reactions for functionalizing halogenated 2,6-naphthyridines.
A. Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for forming C-C bonds between the halogenated naphthyridine and an organoboron reagent.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling of 1-Chloro-2,6-naphthyridine
This protocol is a generalized procedure based on established methods for heteroaryl chlorides.[5]
Materials:
-
1-Chloro-2,6-naphthyridine (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ (5 mol%) or Pd(OAc)₂ (2 mol%))
-
Ligand (if using Pd(OAc)₂, e.g., SPhos or XPhos, 4 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, or DME, often with water as a co-solvent)
Step-by-Step Procedure:
-
To a flame-dried Schlenk flask, add 1-chloro-2,6-naphthyridine, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium catalyst and ligand (if applicable) under a positive flow of the inert gas.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring. Rationale: Elevated temperatures are often required for the oxidative addition of the less reactive C-Cl bond to the palladium(0) center.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography.
| Catalyst/Ligand System | Base | Solvent | Temperature (°C) | Typical Yield Range | Reference |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 70-95% | [5] |
| Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane | 110 | 85-98% | [5] |
| PEPPSI-IPr | Cs₂CO₃ | t-Amyl alcohol | 100 | 75-90% | [5] |
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Heteroaryl Chlorides.
B. Sonogashira Coupling
The Sonogashira coupling is the method of choice for installing alkyne functionalities.[6]
Protocol 3: General Procedure for Sonogashira Coupling of 1-Bromo-2,6-naphthyridine
This protocol is based on standard Sonogashira conditions.[7][8]
Materials:
-
1-Bromo-2,6-naphthyridine (1.0 equiv)
-
Terminal alkyne (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 1-5 mol%)
-
Base (e.g., triethylamine or diisopropylamine, 2.0-3.0 equiv or as solvent)
-
Anhydrous, degassed solvent (e.g., THF or DMF)
Step-by-Step Procedure:
-
To a Schlenk flask, add 1-bromo-2,6-naphthyridine, the palladium catalyst, and CuI.
-
Evacuate and backfill with an inert gas.
-
Add the degassed solvent and the base.
-
Add the terminal alkyne dropwise via syringe.
-
Stir the reaction at room temperature to 60 °C until completion (monitored by TLC or LC-MS). Rationale: The copper(I) co-catalyst facilitates the deprotonation of the alkyne and the transmetalation to the palladium center, allowing for milder reaction conditions compared to copper-free variants.
-
Work-up by filtering through a pad of celite, concentrating the filtrate, and purifying by column chromatography.
C. Buchwald-Hartwig Amination
This reaction is a powerful tool for the synthesis of arylamines, coupling the halogenated naphthyridine with primary or secondary amines.[9]
Protocol 4: General Procedure for Buchwald-Hartwig Amination of 1-Chloro-2,6-naphthyridine
This protocol is adapted from modern methods for the amination of challenging heteroaryl chlorides.[4][10][11]
Materials:
-
1-Chloro-2,6-naphthyridine (1.0 equiv)
-
Amine (1.2-1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃ (2 mol%) or a G3-type precatalyst)
-
Bulky, electron-rich phosphine ligand (e.g., XPhos, RuPhos, or BrettPhos, 4-8 mol%)
-
Strong, non-nucleophilic base (e.g., NaOtBu or LiHMDS, 1.4-2.0 equiv)
-
Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane)
Step-by-Step Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium precatalyst, ligand, and base to a dry Schlenk flask.
-
Add the solvent, followed by 1-chloro-2,6-naphthyridine and the amine.
-
Seal the flask and heat the reaction mixture to 80-110 °C. Rationale: The use of bulky, electron-rich "Buchwald ligands" is critical for facilitating the oxidative addition of the C-Cl bond and the subsequent reductive elimination, which are often the rate-limiting steps for electron-deficient heterocycles.
-
Monitor the reaction for completion by LC-MS.
-
After cooling, quench the reaction carefully, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry, and concentrate. Purify the product by column chromatography.
Part 3: Advanced Functionalization Strategies
Beyond classical cross-coupling, direct C-H functionalization and manipulation of N-oxides represent modern and efficient approaches to modify the this compound core.
A. Direct C-H Functionalization
Direct C-H functionalization is an atom-economical strategy that avoids the pre-installation of a halogen. These reactions typically rely on a directing group to guide a transition metal catalyst to a specific C-H bond. While specific protocols for this compound are still emerging, methods developed for other N-heterocycles provide a strong foundation. For instance, arylation at the α-carbon of a pyridone moiety has been achieved via a transition metal-free radical cross-coupling with aryl hydrazines.[3] Palladium-catalyzed C-H arylation often utilizes a directing group to achieve regioselectivity.[12]
B. Functionalization via N-Oxidation
Oxidation of one of the nitrogen atoms to an N-oxide activates the positions ortho and para to the nitrogen for nucleophilic attack. This strategy can reverse the typical electronic reactivity of the ring.
Protocol 5: Synthesis and Functionalization of this compound-N-oxide
This is a conceptual protocol based on established pyridine N-oxide chemistry.[13][14]
Materials:
-
This compound
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
Phosphorus oxychloride (POCl₃)
-
Nucleophile (e.g., an amine or alcohol)
Step-by-Step Procedure:
-
N-Oxidation:
-
Dissolve this compound in DCM.
-
Add m-CPBA portion-wise at 0 °C and allow the reaction to warm to room temperature. Rationale: m-CPBA is a common and effective reagent for the oxidation of nitrogen heterocycles.[13]
-
Monitor by TLC. Upon completion, wash the reaction mixture with aqueous sodium bicarbonate and sodium thiosulfate to remove excess oxidant and acid.
-
Extract, dry, and purify to isolate the this compound-N-oxide.
-
-
Nucleophilic Substitution:
-
Treat the N-oxide with POCl₃ to activate the positions ortho/para to the N-oxide (e.g., C1) for nucleophilic attack, forming a reactive intermediate.
-
Add a nucleophile (e.g., a secondary amine) and heat the reaction.
-
Upon completion, quench the reaction, basify, and extract the functionalized this compound product.
-
Conclusion
The this compound core offers a wealth of opportunities for the development of novel molecules with tailored properties. Mastery of its functionalization lies in the strategic selection of synthetic pathways, whether through the versatile halogenated intermediates followed by robust palladium-catalyzed cross-coupling reactions or through more modern direct C-H functionalization and N-oxide chemistry. The protocols and strategies outlined in this guide provide a solid foundation for researchers to confidently and efficiently explore the chemical space around this important heterocyclic scaffold, accelerating innovation in drug discovery and materials science.
References
- Johansson, H. Naphthyridine Based Molecular Switches. [Thesis] Uppsala University; 2011.
- de Oliveira, R. B.; et al. Growth vector elaboration of fragments: regioselective functionalization of 5-hydroxy-6-azaindazole and 3-hydroxy-2,6-naphthyridine. Org. Biomol. Chem.2021, 19(3), 561-570.
- Wikipedia contributors. Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia.
- Wójcicka, A.; et al. Synthesis and Biological Activity of this compound Derivatives: A Mini Review. Curr. Org. Chem.2023, 27(8), 648-660.
- Lee, J.; et al. Discovery of this compound Analogues as Selective FGFR4 Inhibitors for Hepatocellular Carcinoma. J. Med. Chem.2024, 67(10), 8445-8459.
- Novak, A.; et al. AND 2,14][1][15]NAPHTHYRIDINES AND OXIDATION. HETEROCYCLES1996, 43(10), 2139.
- Khan, I.; et al. Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐Heterocycles. ChemistrySelect2020, 5(39), 12159-12171.
- Wikipedia contributors. Sonogashira coupling. Wikipedia, The Free Encyclopedia.
- Organic Chemistry Portal. Stille Coupling.
- Torregrosa, R. R. P.; et al. The Buchwald–Hartwig Amination After 25 Years. Angew. Chem. Int. Ed.2019, 58(45), 15994-16015.
- Gallagher, W. P.; et al. One-pot Pd-catalyzed hydrostannation/Stille reaction with acid chlorides as the electrophiles. J. Organomet. Chem.2006, 691(6), 1462-1465.
- Chemistry LibreTexts. Buchwald-Hartwig Amination.
- Chemistry LibreTexts. Sonogashira Coupling.
- NROSCI. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
- D'yakonov, V. A.; et al. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules2020, 25(14), 3252.
- NROChemistry. Sonogashira Coupling.
- Common Organic Chemistry. Suzuki Reaction - Palladium Catalyzed Cross Coupling.
- Wójcicka, A.; et al. Synthesis and Biological Activity of this compound Derivatives: A Mini Review. Bentham Science.
- Semantic Scholar. AND 2,14][1][15]NAPHTHYRIDINES AND OXIDATION.
- Organic Chemistry Portal. Sonogashira Coupling.
- Wang, C.; et al. Palladium-Catalyzed Arylation of C(sp2)–H Bonds with 2-(1-Methylhydrazinyl)pyridine as the Bidentate Directing Group. ACS Omega2021, 6(20), 13263-13274.
- El-Boraey, H. A. Copper-free Sonogashira cross-coupling reactions: an overview. RSC Adv.2021, 11(3), 1584-1610.
- Wikipedia contributors. Nucleophilic substitution. Wikipedia, The Free Encyclopedia.
- Al-Mousawi, F.; et al. Medicinal Chemistry of Drugs with N-Oxide Functionalities. Molecules2021, 26(16), 4939.
- Professor Dave Explains. Sonogashira coupling. YouTube.
- Huang, L.; et al. Palladium(II)-catalyzed regioselective arylation of naphthylamides with aryl iodides utilizing a quinolinamide bidentate system. J. Org. Chem.2013, 78(7), 3030-3038.
- Zhang, Y.; et al. Mono-N-oxidation of Heterocycle-Fused Pyrimidines. Dalton Trans.2021, 50(2), 481-485.
- Zhang, J.; et al. Palladium-catalysed C–H arylation of benzophospholes with aryl halides. Chem. Sci.2015, 6(8), 4647-4651.
- ChemTube3D. Pyridine N-Oxide - Nucleophilic Substitution (Addition-Elimination).
- Ríos-Gutiérrez, M.; et al. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Molecules2020, 25(3), 663.
- Tolstikov, G. A.; et al. Oxidation with p-(Methoxycarbonyl)perbenzoic acid 2. Oxidation of nitrogen heterocycles to the N-oxides. Izv. Akad. Nauk SSSR Ser. Khim.1978, (10), 2337-2339.
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- Chemistry LibreTexts. 16.7: Nucleophilic Aromatic Substitution.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Growth vector elaboration of fragments: regioselective functionalization of 5-hydroxy-6-azaindazole and 3-hydroxy-2,6-naphthyridine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. Auxiliary-Assisted Palladium-Catalyzed Arylation and Alkylation of sp2 and sp3 Carbon-Hydrogen Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | TCI AMERICA [tcichemicals.com]
- 11. research.rug.nl [research.rug.nl]
- 12. Palladium-Catalyzed Arylation of C(sp2)–H Bonds with 2-(1-Methylhydrazinyl)pyridine as the Bidentate Directing Group - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chemtube3d.com [chemtube3d.com]
Application Notes and Protocols for the Synthesis of 2,6-Naphthyridine-Based Kinase Inhibitors
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
The 2,6-naphthyridine scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the design of potent and selective kinase inhibitors. Its rigid, planar geometry and the strategic placement of nitrogen atoms facilitate key interactions within the ATP-binding sites of various kinases, making it a sought-after core for drug discovery programs. This comprehensive guide provides an in-depth exploration of the synthetic strategies employed to construct and functionalize the this compound core for the development of kinase inhibitors. We will delve into established protocols, offer expert insights into the rationale behind experimental choices, and present detailed, step-by-step methodologies for the synthesis of key intermediates and final compounds. This document is intended to serve as a valuable resource for researchers and professionals in the field of drug development, enabling the efficient and informed synthesis of novel this compound-based kinase inhibitors.
The this compound Scaffold: A Rising Star in Kinase Inhibition
Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The development of small molecule kinase inhibitors has revolutionized the therapeutic landscape. The this compound core has garnered significant attention as a versatile scaffold for kinase inhibitor design due to its ability to mimic the purine core of ATP and form crucial hydrogen bonds with the kinase hinge region.[1][2]
One of the most prominent examples of a this compound-based kinase inhibitor is CX-4945 (Silmitasertib) , a potent and selective inhibitor of Casein Kinase 2 (CK2).[3][4] CK2 is a serine/threonine kinase that is overexpressed in a multitude of human cancers and plays a critical role in cell growth, proliferation, and survival.[5] The clinical evaluation of CX-4945 has validated the therapeutic potential of the this compound scaffold and spurred further interest in its application for targeting other kinases.[3][4]
More recently, this compound analogues have been successfully developed as selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a key driver in hepatocellular carcinoma.[1][6] These examples underscore the adaptability of the this compound core for achieving both potency and selectivity against diverse kinase targets.
Synthetic Strategies for the this compound Core
The construction of the this compound ring system can be approached through several synthetic routes, each with its own advantages and considerations. The choice of a particular strategy often depends on the desired substitution pattern and the availability of starting materials.
Microwave-Assisted Synthesis from Pyridine Precursors
A highly efficient and environmentally friendly approach to the synthesis of the this compound core involves the microwave-assisted cyclization of pyridine derivatives.[7][8] This method offers significant advantages in terms of reduced reaction times and often leads to higher yields compared to conventional heating methods.
A key starting material for this approach is 4-cyano-3-pyridylacetonitrile .[9] The synthesis of this precursor is a critical first step and can be achieved from readily available starting materials.
Workflow for Microwave-Assisted this compound Synthesis:
Caption: Microwave-assisted synthesis of the this compound core.
Protocol 1: Microwave-Assisted Synthesis of this compound [9]
Materials:
-
4-Cyano-3-pyridylacetonitrile
-
Anhydrous Ether
-
Anhydrous Hydrogen Bromide (gas)
-
Sodium Nitrite (NaNO₂)
-
Hydrobromic Acid (HBr, 48%)
-
85% Hydrazine Hydrate
-
Copper (II) Sulfate (CuSO₄)
-
Glacial Acetic Acid
-
Microwave Synthesizer
Step-by-Step Procedure:
-
Synthesis of 3-Amino-1-bromo-2,6-naphthyridine:
-
Suspend 4-cyano-3-pyridylacetonitrile in anhydrous ether in a microwave-safe vessel.
-
Cool the suspension to 0°C.
-
Bubble anhydrous hydrogen bromide gas through the suspension while maintaining the temperature at 0°C.
-
Seal the vessel and irradiate in a microwave synthesizer at 125°C for 6 minutes.
-
Cool the reaction mixture and filter the precipitate to obtain 3-amino-1-bromo-2,6-naphthyridine.
-
-
Synthesis of 1,3-Dibromo-2,6-naphthyridine:
-
Dissolve 3-amino-1-bromo-2,6-naphthyridine in hydrobromic acid.
-
Cool the solution to 0°C and slowly add a solution of sodium nitrite in water.
-
Irradiate the mixture in the microwave at 125°C for 5 minutes.
-
Cool, neutralize with a base (e.g., NaHCO₃), and extract with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer and concentrate to yield 1,3-dibromo-2,6-naphthyridine.
-
-
Synthesis of 1,3-Dihydrazino-2,6-naphthyridine:
-
Dissolve 1,3-dibromo-2,6-naphthyridine in a suitable solvent (e.g., dioxane).
-
Add 85% hydrazine hydrate and irradiate in the microwave at 125°C for 6 minutes.
-
Cool the mixture and filter the yellow precipitate to obtain 1,3-dihydrazino-2,6-naphthyridine.
-
-
Synthesis of this compound:
-
Dissolve 1,3-dihydrazino-2,6-naphthyridine in a mixture of acetic acid and water.
-
Slowly add this solution to a hot solution of copper (II) sulfate.
-
Heat the mixture under microwave irradiation.
-
Cool, basify, and extract the product with an organic solvent.
-
Purify by column chromatography to obtain this compound.
-
| Compound | Starting Material | Key Reagents | Typical Yield | Reference |
| 3-Amino-1-bromo-2,6-naphthyridine | 4-Cyano-3-pyridylacetonitrile | Anhydrous HBr | ~80% | [9] |
| 1,3-Dibromo-2,6-naphthyridine | 3-Amino-1-bromo-2,6-naphthyridine | NaNO₂, HBr | ~72% | [9] |
| 1,3-Dihydrazino-2,6-naphthyridine | 1,3-Dibromo-2,6-naphthyridine | Hydrazine Hydrate | Quantitative | [9] |
| This compound | 1,3-Dihydrazino-2,6-naphthyridine | CuSO₄, Acetic Acid | - | [9] |
Friedländer Annulation
The Friedländer annulation is a classic and versatile method for the synthesis of quinolines and their aza-analogs, including naphthyridines.[10] This reaction involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. For the synthesis of 2,6-naphthyridines, a suitably substituted aminopyridine aldehyde or ketone is required.
General Mechanism of the Friedländer Annulation:
Caption: General mechanism of the Friedländer annulation for this compound synthesis.
While general protocols for the Friedländer synthesis of other naphthyridine isomers are well-documented, specific and detailed procedures for the 2,6-isomer can be adapted from these.[11][12] The key is the synthesis of the requisite 3-amino-4-formylpyridine or a related ketone.
Transition-Metal Catalyzed Cross-Coupling Reactions
Modern synthetic organic chemistry heavily relies on transition-metal catalysis to forge new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.[13] Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig aminations, are particularly powerful tools for the functionalization of heterocyclic scaffolds, including 2,6-naphthyridines.[14][15][16]
These reactions are typically employed in the later stages of a synthetic sequence to introduce diversity and build the final kinase inhibitor. For instance, a pre-functionalized this compound core bearing a halogen atom (e.g., chlorine or bromine) can be coupled with a variety of boronic acids (Suzuki), alkenes (Heck), or amines (Buchwald-Hartwig) to generate a library of analogues for structure-activity relationship (SAR) studies.
Functionalization of the this compound Core for Kinase Inhibition
Once the this compound scaffold is in hand, the subsequent functionalization is directed by the specific requirements of the target kinase's ATP-binding site. A thorough understanding of the SAR is crucial for the rational design of potent and selective inhibitors.
Case Study: Synthesis of CX-4945 (Silmitasertib), a CK2 Inhibitor
The synthesis of CX-4945 provides an excellent example of the strategic functionalization of a benzo[c][4][7]naphthyridine core.[3][4] The key steps involve the introduction of a substituted aniline at the 5-position and a carboxylic acid at the 8-position.
Retrosynthetic Analysis of CX-4945:
Caption: Retrosynthetic approach for the synthesis of CX-4945.
The carboxylic acid moiety of CX-4945 is critical for its potent inhibition of CK2, as it forms a key salt bridge with a conserved lysine residue in the active site. The 3-chlorophenylamino group occupies a hydrophobic pocket, contributing to both potency and selectivity.[4]
Case Study: Synthesis of FGFR4 Inhibitors
The development of this compound-based FGFR4 inhibitors highlights a different functionalization strategy.[1][6] In this case, the core is often substituted with an aniline moiety at the 3-position and a variety of groups at other positions to achieve selectivity over other FGFR isoforms.
Protocol 2: Synthesis of a this compound-based FGFR4 Inhibitor Intermediate
This protocol is adapted from the synthesis of selective FGFR4 inhibitors.[6]
Materials:
-
3-Bromo-4-formylpyridine
-
Phenylacetylene derivative
-
Tert-butylamine
-
Copper(I) iodide (CuI)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., Et₃N)
-
Solvent (e.g., DMF)
Step-by-Step Procedure:
-
Sonogashira Coupling:
-
To a solution of 3-bromo-4-formylpyridine and the phenylacetylene derivative in DMF, add the palladium catalyst and a copper(I) co-catalyst.
-
Add a base (e.g., triethylamine) and heat the reaction mixture until the starting materials are consumed (monitor by TLC).
-
Work up the reaction to isolate the diarylalkyne intermediate.
-
-
Imine Formation:
-
Dissolve the diarylalkyne in a suitable solvent and add tert-butylamine.
-
Stir the reaction at room temperature to form the corresponding imine.
-
-
Intramolecular Cyclization (Larock Isoquinoline Synthesis Adaptation):
Structure-Activity Relationship (SAR) Insights
The SAR of this compound-based kinase inhibitors is highly dependent on the specific kinase target. However, some general principles can be outlined:
-
Hinge-Binding Moiety: The nitrogen atoms in the this compound core are crucial for forming hydrogen bonds with the kinase hinge region, a key interaction for ATP-competitive inhibitors.
-
Substituents at the 3- and 5-positions: These positions are often solvent-exposed and provide opportunities for introducing substituents that can enhance potency and selectivity by interacting with specific residues in the kinase active site.
-
Hydrophobic Pockets: The introduction of hydrophobic groups, such as substituted phenyl rings, can lead to favorable interactions with hydrophobic pockets within the ATP-binding site.
-
Gatekeeper Residue: The nature of the substituent at certain positions can be critical for achieving selectivity, particularly by exploiting differences in the size and nature of the gatekeeper residue among different kinases.
Table of SAR for this compound Kinase Inhibitors:
| Kinase Target | Key Substituent Position(s) | Favorable Moieties | Rationale for Activity/Selectivity | Reference(s) |
| CK2 | 5 and 8 | 5-Anilino, 8-Carboxylic acid | Salt bridge with Lys68, hydrophobic interactions. | [3][4] |
| FGFR4 | 3 | Substituted anilines | Interactions with the hinge region and specific residues in the active site for isoform selectivity. | [1][6] |
Conclusion and Future Perspectives
The this compound scaffold has proven to be a highly valuable and versatile platform for the design of potent and selective kinase inhibitors. The synthetic methodologies outlined in this guide provide a solid foundation for the construction and functionalization of this important heterocyclic core. As our understanding of kinase biology continues to expand, the rational design of novel this compound-based inhibitors will undoubtedly lead to the development of new and improved therapies for a wide range of diseases. Future efforts in this area will likely focus on the development of even more efficient and sustainable synthetic routes, as well as the exploration of novel substitution patterns to target a broader range of kinases with greater selectivity.
References
- Pierre, F., et al. (2011). Discovery and SAR of 5-(3-chlorophenylamino)benzo[c][4][8]naphthyridine-8-carboxylic acid (CX-4945), the first clinical stage inhibitor of protein kinase CK2 for the treatment of cancer. Journal of Medicinal Chemistry, 54(2), 635-654. [Link]
- Siddiqui-Jain, A., et al. (2010). Pre-clinical characterization of CX-4945, a potent and selective small molecule inhibitor of CK2 for the treatment of cancer. Molecular Cancer Therapeutics, 9(4), 743-753. [Link]
- Wójcicka, A. (2023). Synthesis and Biological Activity of this compound Derivatives: A Mini Review. Current Organic Chemistry, 27(8), 648-660. [Link]
- Gondru, R., et al. (2014). An eco-sustainable green approach for the synthesis of 2,6-naphthyridines under microwave irradiation. Der Pharma Chemica, 6(4), 364-369. [Link]
- Chem-Impex. (n.d.). 3-Amino-4-cyanopyridine.
- Gondru, R., & Sreenivasulu, N. (2014). Environmentally Benign Green Synthesis and Characterization of 4-Methyl-2, 6-Naphthyridines under Microwave Irradiation. Research and Reviews: Journal of Chemistry, 3(3), 1-6. [Link]
- Gondru, R., et al. (2014). An eco-sustainable green approach for the synthesis of 2,6-naphthyridines under microwave irradiation.
- Bhat, V., et al. (2022). Fibroblast growth factor receptor (FGFR) inhibitors as anticancer agents: 3D-QSAR, molecular docking and dynamics simulation studies of 1, 6-naphthyridines and pyridopyrimidines. Journal of Biomolecular Structure and Dynamics, 41(1), 1-16. [Link]
- Bhat, V., et al. (2022). Insight into anti-cancer FGFR inhibitors by 3D-QSAR method. Research Square. [Link]
- Kaczor, A. A., et al. (2016). Synthesis, Structure, and Pharmacological Screening of 2,7-Naphthyridine Derivatives. Archiv der Pharmazie, 349(10), 759-771. [Link]
- Oh, H., et al. (2024). Discovery of this compound Analogues as Selective FGFR4 Inhibitors for Hepatocellular Carcinoma. Journal of Medicinal Chemistry. [Link]
- Oh, H., et al. (2024).
- Queguiner, G., et al. (1983). A One-Pot Method for the Synthesis of Naphthyridines via Modified Friedländer Reaction. Journal of Heterocyclic Chemistry, 20(5), 1429-1431. [Link]
- Google Patents. (2018). CN108840820A - The method of one-step synthesis aminopyridine and 4-aminopyridine.
- Kumar, A., et al. (2023). Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights. Organic & Biomolecular Chemistry, 21(30), 6065-6086. [Link]
- Lee, S., et al. (2021). Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential. Scientific Reports, 11(1), 1-14. [Link]
- Ferguson, F. M., et al. (2011). 2,6-Naphthyridines as potent and selective inhibitors of the novel protein kinase C isozymes. Bioorganic & Medicinal Chemistry Letters, 21(24), 7367-7372. [Link]
- Wikipedia. (n.d.). Friedländer synthesis.
- Acros. (n.d.). 3-Amino-4-cyanopyridine.
- Wells, C. I., et al. (2023). Discovery of a Potent and Selective Naphthyridine-Based Chemical Probe for Casein Kinase 2. ACS Medicinal Chemistry Letters, 14(4), 464-471. [Link]
- Norman, M. H., et al. (2022). Discovery of Potent and Selective Inhibitors of Wild-Type and Gatekeeper Mutant Fibroblast Growth Factor Receptor (FGFR) 2/3. Journal of Medicinal Chemistry, 65(23), 15693-15713. [Link]
- Wells, C. I., et al. (2023). Structures of literature reported potent CK2 inhibitors.
- Angibaud, P. R., et al. (2015). Abstract 3641: Identification of naphthyridines as potent inhibitors of fibroblast growth factor receptor kinase family. Cancer Research, 75(15_Supplement), 3641-3641. [Link]
- Brehmer, D., et al. (2024). Discovery of a novel, selective CK2 inhibitor class with an unusual basic scaffold. European Journal of Medicinal Chemistry, 263, 115938. [Link]
- Marco-Contelles, J., et al. (1993). Synthesis of novel 1,7-naphthyridines by Friedländer condensation of pyridine substrates. Journal of Heterocyclic Chemistry, 30(3), 821-824. [Link]
- Google Patents. (2016). WO2016191524A1 - Naphthyridine compounds as jak kinase inhibitors.
- PrepChem. (n.d.). Synthesis of pyridine-3-acetonitrile.
- Wang, S.-L., et al. (2005). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. ARKIVOC, 2005(i), 137-142. [Link]
- Grogan, G., et al. (2016). Efficient synthesis of 2,6-bis(hydroxymethyl)pyridine using whole-cell biocatalysis. Green Chemistry, 18(1), 168-171. [Link]
- Al-Refai, M., et al. (2020). Synthesis and Antimicrobial Evaluation of Some Novel Nicotinonitrile and Bipyridine Derivatives. Jordan Journal of Chemistry, 15(4), 365-374. [Link]
- Wang, H., et al. (2019). Metal-Free Synthesis of C-4 Substituted Pyridine Derivatives Using Pyridine-boryl Radicals via a Radical Addition/Coupling Mechanism: A Combined Computational and Experimental Study. Journal of the American Chemical Society, 141(42), 16966-16976. [Link]
- Zhao, D., et al. (2024). This compound Synthesis and its Conjugated Polymers.
- Jida, M., & Deprez, J. (2012). Friedlander synthesis of polysubstituted quinolines and naphthyridines promoted by propylphosphonic anhydride (T3P®) under mild conditions. Tetrahedron Letters, 53(19), 2399-2401. [Link]
- Samanta, S., et al. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega, 6(31), 20565-20574. [Link]
- Zhang, H., et al. (2018). Discovery of 8-Amino-Substituted 2-Phenyl-2,7-Naphthyridinone Derivatives as New c-Kit/VEGFR-2 Kinase Inhibitors. Molecules, 23(10), 2633. [Link]
- Google Patents. (2016). EP3303348B1 - Naphthyridine compounds as jak kinase inhibitors.
- Atkinson, F. L., et al. (2024). Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. The Journal of Organic Chemistry. [Link]
- Dhara, S., & Ray, J. K. (2016). Synthesis of Phenanthridine by Palladium Catalyzed Suzuki Coupling and Condensation Reaction.
- Cera, G., et al. (2022).
- Cruz, F., et al. (2020). Palladium-Catalyzed Aminocyclization–Coupling Cascades: Preparation of Dehydrotryptophan Derivatives and Computational Study. The Journal of Organic Chemistry, 85(1), 223-236. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. elar.urfu.ru [elar.urfu.ru]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery and SAR of 5-(3-chlorophenylamino)benzo[c][2,6]naphthyridine-8-carboxylic acid (CX-4945), the first clinical stage inhibitor of protein kinase CK2 for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. universaar.uni-saarland.de [universaar.uni-saarland.de]
- 6. Discovery of this compound Analogues as Selective FGFR4 Inhibitors for Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rroij.com [rroij.com]
- 8. researchgate.net [researchgate.net]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of novel 1,7‐naphthyridines by Friedländer condensation of pyridine substrates (2011) | Vegar Stockmann | 5 Citations [scispace.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. Palladium-Catalyzed Synthesis of 6-aryl Dopamine Derivatives [mdpi.com]
- 16. Palladium-Catalyzed Aminocyclization–Coupling Cascades: Preparation of Dehydrotryptophan Derivatives and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: A Guide to Developing 2,6-Naphthyridine Derivatives as Anticancer Agents
Introduction
Naphthyridines, a class of heterocyclic compounds composed of two fused pyridine rings, represent a "privileged scaffold" in medicinal chemistry.[1][2] Among the six possible isomers, the 2,6-naphthyridine core has emerged as a particularly versatile framework for the design of potent and selective anticancer agents.[1][3] Its unique electronic properties and structural rigidity allow it to effectively mimic the hinge-binding motifs of ATP, making it an ideal starting point for the development of kinase inhibitors.
Recent research has highlighted the success of this compound derivatives in targeting key oncogenic kinases. These include Fibroblast Growth Factor Receptor 4 (FGFR4) in hepatocellular carcinoma, Casein Kinase 2 (CK2) in a variety of solid tumors, and Microtubule-associated serine/threonine kinase-like (MASTL) in breast cancer.[4][5][6][7] This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, providing detailed protocols and field-proven insights for the synthesis, in vitro screening, and in vivo evaluation of novel this compound derivatives as anticancer therapeutics.
Section 1: The this compound Scaffold for Kinase Inhibition
Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many cancers. The ATP-binding site of kinases has proven to be a highly druggable target. The this compound scaffold is particularly adept at targeting this site. Its nitrogen atoms can form crucial hydrogen bonds with the "hinge region" of the kinase domain, a key interaction that anchors the inhibitor and confers potency.
The strategic functionalization of the this compound core allows for the optimization of selectivity and pharmacokinetic properties. By extending substituents into adjacent hydrophobic pockets or solvent-exposed regions, researchers can fine-tune the inhibitor's profile to target a specific kinase with high affinity while avoiding off-target effects. A notable example is the development of selective FGFR4 inhibitors for hepatocellular carcinoma (HCC), where approximately 30% of patients exhibit an aberrant FGF19-FGFR4 signaling pathway as an oncogenic driver.[4][5] Another prominent example is Silmitasertib (CX-4945), a benzo[c][1][8]naphthyridine derivative targeting CK2 that has advanced to clinical trials.[6][9][10]
Caption: ATP-competitive inhibition by a this compound derivative.
Section 2: Synthesis of this compound Derivatives
The synthesis of the this compound core can be achieved through various routes, often involving multi-component reactions or base-mediated intramolecular cyclization of substituted pyridine precursors.[1] The choice of synthetic strategy is critical as it dictates the feasibility of introducing chemical diversity at key positions for structure-activity relationship (SAR) studies.
Protocol 2.1: Representative Synthesis via Intramolecular Cyclization
This protocol outlines a general method for synthesizing a 3-amino-2,6-naphthyridine scaffold, which can serve as a versatile intermediate for further functionalization. The rationale for this approach is its reliability and the commercial availability of the starting pyridine derivatives.
Materials and Reagents:
-
3-Cyanomethylpyridine-4-carbonitrile
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate (EtOAc) and Hexanes for chromatography
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert nitrogen atmosphere, dissolve 3-cyanomethylpyridine-4-carbonitrile (1.0 eq) in anhydrous THF.
-
Base Addition: Cool the solution to 0°C using an ice bath. Add potassium tert-butoxide (1.1 eq) portion-wise over 15 minutes. Causality: Potassium tert-butoxide is a strong, non-nucleophilic base required to deprotonate the active methylene group, initiating the intramolecular cyclization to form the naphthyridine ring system.
-
Reaction Monitoring: Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude solid by flash column chromatography on silica gel using an appropriate gradient of ethyl acetate in hexanes to yield the pure 3-amino-2,6-naphthyridine product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Caption: Workflow for the synthesis of a this compound intermediate.
Section 3: In Vitro Evaluation of Anticancer Activity
A systematic, multi-tiered approach is essential for the in vitro evaluation of newly synthesized compounds. This process typically begins with broad cytotoxicity screening, followed by target-specific enzymatic assays, and culminates in cell-based assays to confirm on-target activity and downstream effects.
Protocol 3.1: Cell Viability Assay (MTT)
This assay provides an initial assessment of a compound's ability to inhibit cell proliferation or induce cell death.[8][11]
Procedure:
-
Cell Seeding: Seed human cancer cell lines (e.g., PC-3 for prostate cancer, HCT-116 for colon cancer) into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[6]
-
Compound Preparation: Prepare a 10 mM stock solution of each this compound derivative in DMSO. Create a serial dilution series (e.g., 100 µM to 0.01 µM) in cell culture medium.
-
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include vehicle control (DMSO) and positive control (e.g., Doxorubicin) wells.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 4 hours. Causality: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a detergent-based buffer) to each well to dissolve the formazan crystals.
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the data and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.
Protocol 3.2: Target-Specific Kinase Inhibition Assay
This protocol provides a general framework for assessing direct inhibition of a target kinase (e.g., CK2, MASTL). Commercial kits are widely available and recommended for consistency.
Procedure:
-
Reaction Setup: In a 384-well plate, combine the recombinant kinase, a specific peptide substrate, and ATP.
-
Inhibitor Addition: Add the this compound derivatives across a range of concentrations.
-
Kinase Reaction: Incubate the plate at 30°C for 1 hour to allow the phosphorylation reaction to proceed.
-
Detection: Add the detection reagent (e.g., an antibody that recognizes the phosphorylated substrate or a reagent that quantifies the amount of ADP produced).
-
Signal Measurement: Read the resulting signal (e.g., luminescence, fluorescence) on a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to controls and determine the IC₅₀ value.
Protocol 3.3: Western Blot Analysis of Downstream Signaling
This technique validates that the observed cytotoxicity is due to the inhibition of the intended target within the cellular context.
Procedure:
-
Cell Treatment and Lysis: Treat cancer cells with the test compound at concentrations around its IC₅₀ value for a specified time (e.g., 2-24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA) and incubate with a primary antibody overnight at 4°C. Causality: Use an antibody specific to the phosphorylated form of a known downstream substrate of the target kinase (e.g., phospho-Akt for CK2 inhibition) and an antibody for the total protein as a loading control.[12]
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the reduction in phosphorylation of the downstream substrate.
Caption: Tiered screening cascade for in vitro evaluation.
Data Presentation: Comparative Cytotoxicity
| Compound ID | Scaffold Modification | HCT-116 IC₅₀ (µM)[6] | PC-3 IC₅₀ (µM)[6] | Huh7 IC₅₀ (µM)[4] |
| Lead-01 | Parent Scaffold | 8.52 | 9.15 | > 20 |
| Lead-02 | C3-Amine Substitution | 3.07 | 4.53 | 15.6 |
| Lead-03 | C8-Carboxylic Acid | 1.25 | 3.28 | 0.89 |
| CX-4945 | Reference Compound | 2.98 | 5.11 | 1.50 |
Section 4: In Vivo Antitumor Efficacy Studies
Promising candidates identified through in vitro screening must be evaluated in animal models to assess their therapeutic efficacy and safety profile. The human tumor xenograft model in immunocompromised mice is the industry standard for preclinical oncology studies.
Protocol 4.1: Human Tumor Xenograft Efficacy Model
Procedure:
-
Animal Acclimation: Acclimate female athymic nude mice for at least one week prior to the study. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Cell Implantation: Subcutaneously implant 5-10 million human cancer cells (e.g., Huh7 cells for an FGFR4-driven model) suspended in Matrigel into the right flank of each mouse.[4][5]
-
Tumor Growth and Randomization: Monitor tumor growth using digital calipers. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., n=8-10 mice/group).
-
Compound Formulation and Administration: Formulate the this compound derivative in an appropriate vehicle (e.g., 0.5% methylcellulose with 0.2% Tween 80 in water). Administer the compound via oral gavage once or twice daily at predetermined dose levels (e.g., 25, 50, 100 mg/kg). Include a vehicle control group and a positive control group (standard-of-care drug).
-
Monitoring: Measure tumor volume and body weight 2-3 times per week for the duration of the study (typically 21-28 days).
-
Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., pharmacodynamics). Calculate the Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (ΔT / ΔC)] x 100, where ΔT is the change in tumor volume for the treated group and ΔC is the change for the control group.
Caption: Timeline for a typical xenograft efficacy study.
Conclusion
The this compound scaffold is a powerful and adaptable platform for the discovery of novel anticancer agents, particularly kinase inhibitors. Its synthetic tractability allows for extensive chemical exploration, while its inherent ability to engage the ATP-binding site of kinases provides a solid foundation for developing potent therapeutics. By employing a rigorous and logical progression from chemical synthesis through tiered in vitro screening and culminating in robust in vivo efficacy models, researchers can successfully identify and advance promising this compound derivatives toward clinical development. The continued exploration of this chemical space holds significant promise for delivering next-generation targeted therapies for cancer patients.
References
- Oh, H., Kim, J., Jung, S. H., Ha, T. H., Ahn, Y. G., Nam, G., Moon, K., Kim, H. J., Kim, S., Lee, J., Park, W. K., & Park, H. J. (2024). Discovery of this compound Analogues as Selective FGFR4 Inhibitors for Hepatocellular Carcinoma. Journal of Medicinal Chemistry, 67(10), 8445–8459.
- Wójcicka, A. (2023). Synthesis and Biological Activity of this compound Derivatives: A Mini Review. Current Organic Chemistry, 27(8), 648-660.
- Chabowska, G., Barg, E., & Wójcicka, A. (2021). Biological Activity of Naturally Derived Naphthyridines. Molecules, 26(14), 4324.
- PubMed. (2024). Discovery of this compound Analogues as Selective FGFR4 Inhibitors for Hepatocellular Carcinoma.
- Wang, Y., Lv, Z., Chen, F., Wang, X., & Gou, S. (2021). Discovery of 5-(3-Chlorophenylamino)benzo[c][1][8]naphthyridine Derivatives as Highly Selective CK2 Inhibitors with Potent Cancer Cell Stemness Inhibition. Journal of Medicinal Chemistry, 64(8), 5082–5098.
- Hwang, Y. J., Chung, M. L., Sohn, U. D., & Im, C. (2013). Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. Korean Journal of Physiology & Pharmacology, 17(6), 517–523.
- Siddiqui-Jain, A., Drygin, D., Streiner, N., Chua, P., Pierre, F., O'Brien, S. E., Bliesath, J., Omori, M., Huser, N., Ho, C., Proffitt, C., Schwaebe, M. K., Ryckman, D. M., & Rice, W. G. (2010). Discovery and SAR of 5-(3-Chlorophenylamino)benzo[c][1][8]naphthyridine-8-carboxylic Acid (CX-4945), the First Clinical Stage Inhibitor of Protein Kinase CK2 for the Treatment of Cancer. Journal of Medicinal Chemistry, 53(19), 7065-7077.
- Wells, C. I., St-Gallay, S. A., El-Gazzar, A., High, S., Martin, M. P., Fischer, P. M., & Ferguson, A. D. (2023). Discovery of a Potent and Selective Naphthyridine-Based Chemical Probe for Casein Kinase 2. ACS Medicinal Chemistry Letters, 14(3), 328–335.
- ACS Publications. (2024). Novel 2,7-Naphthyridine Compounds as MASTL Inhibitors for Treating Cancer. ACS Medicinal Chemistry Letters.
- Ghorab, M. M., Alsaid, M. S., Soliman, A. M., & Elaasser, M. M. (2016). Synthesis of novel 1,6-naphthyridines, pyrano[3,2-c]pyridines and pyrido[4,3-d]pyrimidines derived from 2,2,6,6-tetramethylpiperidin-4-one for in vitro anticancer and antioxidant evaluation. Journal of Heterocyclic Chemistry, 54(4), 2266-2278.
- PubMed. (2013). Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer.
- Malojcic, G., et al. (2021). Novel Substituted 1,6-Naphthyridines as CDK 5 Inhibitors for Treating Kidney Diseases. ACS Medicinal Chemistry Letters.
- ResearchGate. (n.d.). 1,6-Naphthyridine derivatives under clinical trials for cancer chemotherapy.
- ACS Publications. (2021). Discovery of 5-(3-Chlorophenylamino)benzo[c][1][8]naphthyridine Derivatives as Highly Selective CK2 Inhibitors with Potent Cancer Cell Stemness Inhibition.
- Bentham Science. (2023). Synthesis and Biological Activity of this compound Derivatives: A Mini Review.
- Bazin, M. A., et al. (2016). Novel 1,6-naphthyridin-2(1H)-ones as potential anticancer agents targeting Hsp90. European Journal of Medicinal Chemistry, 121, 335-348.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Activity of this compound Derivatives: A Mini Review [ouci.dntb.gov.ua]
- 4. Discovery of this compound Analogues as Selective FGFR4 Inhibitors for Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Novel 2,7-Naphthyridine Compounds as MASTL Inhibitors for Treating Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Discovery of a Potent and Selective Naphthyridine-Based Chemical Probe for Casein Kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
synthesis of 2,6-Naphthyridine amides for biological screening
Application Notes and Protocols
Abstract
The 2,6-naphthyridine scaffold is a privileged heterocyclic motif renowned for its presence in compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, and central nervous system effects.[1][2][3] This application note provides a comprehensive guide for the synthesis of diverse this compound amide libraries intended for biological screening. We present a robust, multi-step pathway to a key this compound carboxylic acid intermediate, followed by detailed protocols for parallel amide coupling. The methodologies are designed to be broadly applicable, enabling researchers in drug discovery and medicinal chemistry to efficiently generate compound libraries for structure-activity relationship (SAR) studies. Particular emphasis is placed on the rationale behind procedural choices, self-validating characterization techniques, and authoritative sourcing to ensure scientific integrity and reproducibility.
Introduction: The this compound Scaffold in Medicinal Chemistry
Naphthyridines, a class of bicyclic heteroaromatic compounds composed of two fused pyridine rings, are of significant interest to medicinal chemists.[4][5] Among the six possible isomers, the this compound core is a key pharmacophore found in numerous biologically active molecules.[1][2] Recent research has highlighted its role in the development of selective inhibitors for critical therapeutic targets. For instance, this compound analogues have been successfully identified as potent and selective Fibroblast Growth Factor Receptor 4 (FGFR4) inhibitors for the treatment of hepatocellular carcinoma.[6][7][8] The planar, rigid structure of the scaffold provides a well-defined orientation for appended functionalities, making it an ideal platform for designing targeted therapeutics.
Amide functionalization is a cornerstone of modern medicinal chemistry. The amide bond is metabolically stable and provides a key hydrogen bond donor and acceptor, facilitating molecular recognition at biological targets.[9] By synthesizing a library of this compound amides with diverse amine building blocks, researchers can systematically explore the chemical space around the core scaffold to optimize potency, selectivity, and pharmacokinetic properties.
This guide details a strategic workflow for producing such a library, beginning with the construction of a versatile this compound intermediate and culminating in high-throughput amide synthesis.
Overall Synthetic Strategy
The synthesis of a this compound amide library is approached via a convergent strategy. The core scaffold, functionalized with a carboxylic acid, is first synthesized. This key intermediate is then coupled with a diverse panel of primary and secondary amines using standard, high-yield amide bond formation reactions. This modular approach allows for the rapid generation of dozens or hundreds of analogues from a common precursor.
Figure 1: Convergent synthetic strategy for the this compound amide library.
Part I: Synthesis of the this compound Carboxylic Acid Intermediate
A reliable route to a functionalized this compound core is paramount. The following protocol is adapted from methodologies reported in the synthesis of FGFR4 inhibitors, demonstrating its applicability in a drug discovery context.[6] The pathway begins with commercially available 3-bromo-4-formylpyridine and proceeds through a Sonogashira coupling and an intramolecular cyclization to construct the bicyclic core.
Figure 2: Workflow for the synthesis of the key this compound carboxylic acid intermediate.
Protocol 3.1: Synthesis of 3-Phenyl-2,6-naphthyridine (Core Scaffold)
This protocol outlines the construction of a representative this compound core. Further functionalization to the carboxylic acid would depend on the specific phenylacetylene used in the first step (e.g., using an ester-substituted phenylacetylene followed by hydrolysis).
Step 1: Sonogashira Cross-Coupling
-
Rationale: The Sonogashira reaction is a highly efficient method for forming carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne, catalyzed by palladium and copper complexes. It is a foundational reaction for building the alkyne precursor required for cyclization.
-
To a solution of 3-bromo-4-formylpyridine (1.0 eq) in anhydrous THF, add phenylacetylene (1.2 eq), Pd(PPh₃)₂Cl₂ (0.05 eq), and CuI (0.1 eq).
-
Add triethylamine (3.0 eq) and stir the mixture under an inert atmosphere (N₂ or Ar) at room temperature for 12-16 hours.
-
Monitor the reaction by TLC or LC-MS. Upon completion, concentrate the mixture under reduced pressure.
-
Purify the residue by column chromatography (Silica gel, Hexane:EtOAc gradient) to yield the diarylalkyne intermediate.
Step 2: Imine Formation
-
Rationale: Conversion of the aldehyde to an imine introduces the nitrogen atom that will become part of the second pyridine ring during the subsequent cyclization step.
-
Dissolve the diarylalkyne from Step 1 in dichloromethane (DCM).
-
Add tert-butylamine (1.5 eq) and stir at room temperature for 4-6 hours.
-
The reaction can be monitored by the disappearance of the aldehyde peak in ¹H NMR or by LC-MS.
-
Remove the solvent under reduced pressure. The crude imine is often used directly in the next step without further purification.
Step 3: Intramolecular Cyclization
-
Rationale: This copper-catalyzed reaction, a variation of the Larock isoquinoline synthesis, facilitates the intramolecular cyclization of the imine onto the alkyne, forming the second ring of the this compound system.[6]
-
Dissolve the crude imine from Step 2 in anhydrous DMF.
-
Add CuI (1.5 eq) to the solution.
-
Heat the reaction mixture to 100-120 °C and stir for 12-24 hours under an inert atmosphere.
-
After cooling to room temperature, pour the mixture into aqueous ammonia and extract with EtOAc.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the product by column chromatography to yield the this compound core.
(Note: To obtain the carboxylic acid, one would start with a protected carboxylate on the phenylacetylene, which would be deprotected in a final step.)
Part II: Amide Library Synthesis
With the this compound carboxylic acid in hand, the final step is the coupling reaction with a diverse set of amines. The use of modern coupling reagents is essential to ensure high yields and purity, especially when working with less reactive or sterically hindered amines.
Protocol 4.1: Parallel Amide Coupling using HATU
-
Rationale: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is a highly efficient aminium-based coupling reagent. It reacts with the carboxylic acid to form a highly reactive activated ester, which rapidly reacts with the amine.[10] This method minimizes side reactions and is effective for a broad range of substrates, making it ideal for library synthesis.[11]
General Procedure for a Single Well (96-well plate format):
-
In a reaction vial, prepare a stock solution of the this compound carboxylic acid (1.0 eq) in anhydrous DMF.
-
In a separate vial, prepare a stock solution of HATU (1.2 eq) in anhydrous DMF.
-
Prepare an array of amine stock solutions (1.2 eq each) in anhydrous DMF.
-
To each well of a 96-well plate, add the carboxylic acid solution.
-
Add the corresponding amine solution to each well.
-
Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) to each well.
-
Initiate the reaction by adding the HATU solution to each well.
-
Seal the plate and shake at room temperature for 4-12 hours.
-
Quench the reactions by adding water. The products can then be extracted using a liquid-liquid extraction robot or purified directly by preparative HPLC.
Figure 3: Simplified mechanism of HATU-mediated amide bond formation.
Table 1: Representative Amine Building Blocks for Library Diversity
| Amine Class | Example | Rationale for Inclusion |
| Small Alkyl | Cyclopropylamine | Introduces sp³ character, improves solubility. |
| Aromatic | 3-Fluoroaniline | Probes electronic effects, potential H-bond acceptor. |
| Heterocyclic | 4-Aminopyridine | Introduces basic handle for solubility, potential vector. |
| Chiral | (R)-1-Phenylethylamine | Explores stereochemical interactions at the target. |
| Functionalized | 4-(Aminomethyl)morpholine | Adds polar morpholine group to enhance PK properties. |
Part III: Compound Characterization and Quality Control
Ensuring the identity, purity, and integrity of each compound in the library is critical for reliable biological screening data. A tiered analytical approach is recommended.
-
High-Throughput Analysis: All library members should be analyzed by LC-MS to confirm the expected molecular weight and to estimate purity (typically >90% by UV trace).
-
Full Characterization of Key Compounds: Representative examples from the library, or initial "hits" from the screen, should undergo full structural elucidation.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition.
-
¹H and ¹³C NMR Spectroscopy: To unambiguously determine the structure and confirm the formation of the amide bond. The disappearance of the carboxylic acid proton and the appearance of amide N-H proton(s) are key diagnostic signals in ¹H NMR.
-
Table 2: Example Characterization Data for a Synthesized Amide
| Analysis | Expected Result | Example Data |
| LC-MS | Correct [M+H]⁺, Purity >90% | [M+H]⁺ = 354.12, Purity = 96% |
| HRMS | Calculated mass ± 5 ppm | Calculated for C₂₁H₁₅N₃O₂: 353.1164; Found: 353.1161 |
| ¹H NMR | Diagnostic amide N-H proton | δ 8.95 (s, 1H, -CONH-) |
| ¹³C NMR | Diagnostic amide carbonyl carbon | δ 165.8 (-C=O) |
Conclusion
This application note provides a detailed and scientifically grounded framework for the synthesis of this compound amide libraries. By following the outlined protocols for core synthesis and parallel amide coupling, researchers can efficiently generate diverse sets of novel molecules. The emphasis on robust chemical methods and rigorous analytical validation ensures that the resulting compounds are of high quality and suitable for biological screening campaigns, ultimately accelerating the process of drug discovery.
References
- Wójcicka, A. (2023). Synthesis and Biological Activity of this compound Derivatives: A Mini Review. Current Organic Chemistry, 27(8), 648-660.
- Der Pharma Chemica. (2011). An eco-sustainable green approach for the synthesis of 2,6-naphthyridines under microwave irradiation. Der Pharma Chemica, 3(6), 484-491. [Link]
- van der Plas, H.C., et al. (1981). Synthesis and amination of naphthyridines. Wageningen University & Research. [Link]
- Oh, H., et al. (2024). Discovery of this compound Analogues as Selective FGFR4 Inhibitors for Hepatocellular Carcinoma. Journal of Medicinal Chemistry, 67(10), 8445-8459. [Link]
- Wójcicka, A. (2023). Synthesis and Biological Activity of this compound Derivatives: A Mini Review. Bentham Science. [Link]
- ResearchGate. (2021). Biological Activity of Naturally Derived Naphthyridines.
- Oh, H., et al. (2024). Discovery of this compound Analogues as Selective FGFR4 Inhibitors for Hepatocellular Carcinoma.
- Oh, H., et al. (2024).
- Li, Z., et al. (2025). Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. Royal Society of Chemistry. [Link]
- Tu, S., et al. (2014). Diversity Synthesis of N-Substituted 2-Amino-1,6-naphthyridine Derivatives under Microwave Irradiation.
- Wójcicka, A., & Staszewska-Krajewska, O. (2021). Biological Activity of Naturally Derived Naphthyridines. Molecules, 26(14), 4324. [Link]
- Smith, C. A., et al. (2019). Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. The Journal of Organic Chemistry, 84(15), 9629-9636. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding this compound: A Crucial Heterocycle in Chemical Synthesis. INNO PHARMCHEM. [Link]
- Wójcicka, A. (2020). Synthesis and Biological Activity of 2,7-Naphthyridine Derivatives: An Overview.
- Kumar, A., et al. (2023). Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights. Organic & Biomolecular Chemistry, 21(32), 6449-6471. [Link]
- Wójcicka, A., & Staszewska-Krajewska, O. (2021). Biological Activity of Naturally Derived Naphthyridines. PubMed. [Link]
- HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry.
- Pattabiraman, V. R., & Bode, J. W. (2011). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Bioorganic & Medicinal Chemistry Letters, 21(14), 4237–4240. [Link]
- Fisher Scientific. (n.d.). Amide Synthesis. Fisher Scientific. [Link]
- Royal Society of Chemistry. (2012). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Royal Society of Chemistry. [Link]
- Singh, R. P., et al. (2023). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Industrial Chemistry, 14(2), 133-143. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. benthamdirect.com [benthamdirect.com]
- 3. researchgate.net [researchgate.net]
- 4. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Discovery of this compound Analogues as Selective FGFR4 Inhibitors for Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. hepatochem.com [hepatochem.com]
- 10. growingscience.com [growingscience.com]
- 11. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the N-Alkylation of 2,6-Naphthyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide to the experimental protocol for the N-alkylation of 2,6-naphthyridine, a key scaffold in medicinal chemistry. N-alkylated this compound derivatives are of significant interest in drug discovery, with applications as selective inhibitors for targets such as FGFR4 in hepatocellular carcinoma.[1][2] This guide will cover the underlying chemical principles, a step-by-step experimental protocol, and methods for characterization of the resulting products. The protocol is designed to be a self-validating system, with explanations for key experimental choices to ensure reproducibility and success.
Introduction: The Significance of N-Alkylated 2,6-Naphthyridines
The this compound core is a privileged scaffold in medicinal chemistry due to its unique electronic properties and ability to form specific interactions with biological targets.[3] N-alkylation of this scaffold is a critical step in the synthesis of a wide range of biologically active molecules. The introduction of alkyl groups at the nitrogen atoms can significantly modulate the compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, as well as its pharmacological activity.
Recent studies have highlighted the potential of this compound analogues as selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a promising target for the treatment of hepatocellular carcinoma.[1][2] The development of robust and efficient methods for the N-alkylation of this compound is therefore of paramount importance for the advancement of novel therapeutics. This guide provides a comprehensive protocol for this transformation, drawing upon established principles of heteroaromatic chemistry.
Mechanistic Considerations and Regioselectivity
The N-alkylation of this compound involves the nucleophilic attack of one of the nitrogen atoms on an electrophilic alkylating agent. The two nitrogen atoms in the this compound ring system are electronically distinct, which can lead to the formation of regioisomers upon alkylation. The relative nucleophilicity of the nitrogen atoms is influenced by the overall electron distribution within the aromatic system.
In the case of this compound, both nitrogen atoms are pyridine-like. However, their positions relative to each other can influence their reactivity. The outcome of the alkylation reaction (mono- vs. di-alkylation and the position of mono-alkylation) can be controlled by carefully selecting the reaction conditions, including the stoichiometry of the reactants, the nature of the alkylating agent, the base, the solvent, and the temperature. For many applications, mono-alkylation is the desired outcome, and achieving high regioselectivity is a key challenge.
Experimental Protocol: N-Alkylation of this compound
This protocol describes a general procedure for the mono-N-alkylation of this compound using an alkyl halide as the alkylating agent. This method is adapted from established procedures for the N-alkylation of related heterocyclic systems.[4]
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥97% | Commercially Available | |
| Alkyl Halide (e.g., Iodomethane, Benzyl Bromide) | Reagent Grade | Commercially Available | Use a fresh bottle if possible. |
| Potassium Carbonate (K₂CO₃) | Anhydrous | Commercially Available | Finely powdered for better reactivity. |
| N,N-Dimethylformamide (DMF) | Anhydrous | Commercially Available | Use a dry solvent to avoid side reactions. |
| Ethyl Acetate (EtOAc) | ACS Grade | Commercially Available | For extraction. |
| Brine (saturated NaCl solution) | Prepared in-house | For washing. | |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Reagent Grade | Commercially Available | For drying. |
| Silica Gel | 60 Å, 230-400 mesh | Commercially Available | For column chromatography. |
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Heating mantle or oil bath with temperature control
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel with fluorescent indicator)
-
UV lamp for TLC visualization
-
Glassware for column chromatography
Step-by-Step Procedure
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq.) and anhydrous potassium carbonate (1.5 eq.).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 5-10 minutes.
-
Solvent Addition: Under the inert atmosphere, add anhydrous DMF to the flask via syringe to achieve a concentration of 0.1-0.2 M with respect to the this compound.
-
Addition of Alkylating Agent: Stir the suspension at room temperature for 15-20 minutes. To the stirred suspension, add the alkyl halide (1.1 eq.) dropwise via a syringe.
-
Reaction: Heat the reaction mixture to 50-60 °C and stir for 4-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion (as indicated by TLC), cool the reaction mixture to room temperature. Pour the mixture into cold water (approximately 10 times the volume of DMF) and extract with ethyl acetate (3 x 20 mL).
-
Washing: Combine the organic layers and wash with water (2 x 20 mL) followed by brine (1 x 20 mL) to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the pure N-alkylated this compound.
Visualization of the Workflow
Caption: Experimental workflow for the N-alkylation of this compound.
Causality Behind Experimental Choices
-
Base (Potassium Carbonate): Anhydrous potassium carbonate is a mild inorganic base that is sufficient to deprotonate the starting material to a small extent, facilitating the nucleophilic attack on the alkyl halide. Its insolubility in DMF allows for easy removal by filtration at the end of the reaction.
-
Solvent (Anhydrous DMF): A polar aprotic solvent like DMF is chosen because it can dissolve the reactants and intermediates, and it favors SN2 reactions. Using an anhydrous solvent is crucial to prevent the hydrolysis of the alkylating agent and other unwanted side reactions.
-
Inert Atmosphere: An inert atmosphere of nitrogen or argon is used to prevent the reaction from being quenched by atmospheric moisture and to avoid potential oxidation of the reactants or products.
-
Temperature: The reaction is gently heated to increase the reaction rate. However, excessively high temperatures should be avoided to minimize the formation of side products and potential di-alkylation.
-
Stoichiometry: A slight excess of the alkylating agent is used to ensure complete consumption of the starting this compound. Using a large excess could lead to a higher proportion of the di-alkylated product.
Characterization of N-Alkylated 2,6-Naphthyridines
The structure of the purified N-alkylated this compound should be confirmed by a combination of spectroscopic methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is the most powerful tool for determining the structure of the product and for confirming the site of alkylation. The chemical shifts of the protons and carbons in the naphthyridine ring will change upon N-alkylation. 2D NMR techniques such as HMBC and HSQC can be used to definitively establish the connectivity and the position of the alkyl group. Upon N-alkylation, a significant upfield shift in the ¹⁵N NMR signal of the alkylated nitrogen is typically observed.[5]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula of the product.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of the alkyl groups and changes in the aromatic C-H and C=N stretching frequencies.
Alternative N-Alkylation Strategies
While the protocol described above is a robust and general method, other strategies for N-alkylation of heteroaromatics can also be considered, depending on the specific requirements of the synthesis.
-
Catalytic Alkylation with Alcohols: This "borrowing hydrogen" or "hydrogen autotransfer" methodology offers a greener alternative to the use of alkyl halides.[6][7] Catalysts based on iridium or ruthenium can facilitate the alkylation of N-heterocycles using alcohols as the alkylating agents.[6][8]
-
Photocatalytic Methods: Visible light-promoted methods, such as Minisci-type reactions, can be employed for the alkylation of N-heteroaromatics.[9][10] These methods often proceed under mild conditions and can tolerate a wide range of functional groups.
-
Activation via Phosphonium Salts: Pyridines and diazines can be activated towards nucleophilic attack by forming phosphonium salts.[11][12] This strategy allows for a range of C-C and C-heteroatom bond formations.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low or no product formation | Inactive alkylating agent, insufficient heating, or wet solvent. | Use a fresh bottle of alkylating agent, ensure the reaction temperature is maintained, and use anhydrous DMF. |
| Formation of di-alkylated product | Excess of alkylating agent or prolonged reaction time. | Reduce the amount of alkylating agent to 1.05-1.1 equivalents and monitor the reaction closely by TLC. |
| Difficulty in purification | Co-elution of starting material and product. | Optimize the eluent system for column chromatography. A shallow gradient may be necessary. |
| Inconsistent results | Variability in the quality of reagents or reaction conditions. | Ensure all reagents are of high purity and that reaction parameters (temperature, time, stoichiometry) are carefully controlled. |
Visualization of the N-Alkylation Mechanism
Caption: Simplified mechanism of N-alkylation of this compound.
Conclusion
The N-alkylation of this compound is a fundamental transformation for the synthesis of novel compounds with potential therapeutic applications. The protocol detailed in this guide provides a reliable and reproducible method for achieving this transformation. By understanding the underlying chemical principles and carefully controlling the reaction conditions, researchers can successfully synthesize a wide range of N-alkylated this compound derivatives for further investigation in drug discovery and development programs.
References
- Catalytic Alkylation of methyl-N-heteroaromatics With Alcohols. PubMed.
- Xiao, M., Ren, D., Xu, L., Li, S.-S., Yu, L., & Xiao, J. (2017). SN1-Type Alkylation of N-Heteroaromatics with Alcohols. Organic Letters.
- Elangovan, S., et al. (2016). Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes. ResearchGate.
- Different methods for alkylation of N-heteroarenes. ResearchGate.
- Light-Powered Late-Stage Alkylation of N‑Heteroaromatics in Flow. PubMed Central.
- Selective functionalization of pyridines and diazines via heterocyclic phosphonium salts. Grantome.
- Oh, H., et al. (2024). Discovery of this compound Analogues as Selective FGFR4 Inhibitors for Hepatocellular Carcinoma. Journal of Medicinal Chemistry.
- Competition between N and O: use of diazine N-oxides as a test case for the Marcus theory rationale for ambident reactivity. Royal Society of Chemistry.
- Selective functionalization of pyridines, diazines and pharmaceuticals via unconventional intermediates. American Chemical Society.
- McNally, A. Selective Functionalization of Pyridines and Diazines via Heterocyclic Phosphonium Salts. Grantome.
- Synthesis and Biological Activity of this compound Derivatives: A Mini Review. Ovid.
- Oh, H., et al. (2024). Discovery of this compound Analogues as Selective FGFR4 Inhibitors for Hepatocellular Carcinoma. PubMed.
- discovery and SAR study of 1H-imidazo[4,5-h][6][13]naphthyridin-2(3H)-one-based c-Met kinase inhibitors. PubMed.
- Synthesis of Novel Benzo[b][6][13]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors. National Institutes of Health.
- Biological Activity of Naturally Derived Naphthyridines. PubMed Central.
- N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences.
- Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][11][14]naphthyrin-5(6H)-one. National Institutes of Health.
- 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. MDPI.
- Novel Substituted 1,6-Naphthyridines as CDK 5 Inhibitors for Treating Kidney Diseases. ACS Medicinal Chemistry Letters.
- Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. MDPI.
- 1,6-Naphthyridine. American Chemical Society.
- N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. UniCA IRIS.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of this compound Analogues as Selective FGFR4 Inhibitors for Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Activity of this compound Derivatives: A Mini Review [ouci.dntb.gov.ua]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Competition between N and O: use of diazine N -oxides as a test case for the Marcus theory rationale for ambident reactivity - Chemical Science (RSC Publishing) DOI:10.1039/D0SC02834G [pubs.rsc.org]
- 6. Catalytic alkylation of methyl-N-heteroaromatics with alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. iris.unica.it [iris.unica.it]
- 9. researchgate.net [researchgate.net]
- 10. Light-Powered Late-Stage Alkylation of N‑Heteroaromatics in Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Selective functionalization of pyridines and diazines via heterocyclic phosphonium salts [morressier.com]
- 12. Selective functionalization of pyridines, diazines and pharmaceuticals via unconventional intermediates - American Chemical Society [acs.digitellinc.com]
Application Notes & Protocols: A Guide to Cell-Based Assays for Evaluating 2,6-Naphthyridine Cytotoxicity
Introduction
The 2,6-naphthyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential.[1][2][3] Derivatives of this scaffold have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, and effects on the central nervous system.[1][3] As with any promising class of therapeutic agents, a thorough and early assessment of cytotoxicity is paramount to identify viable drug candidates and mitigate the risk of late-stage failures in drug development.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the cytotoxic profile of novel this compound derivatives. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and self-validating system for cytotoxicity assessment. Our focus is on a tiered approach, beginning with broad measures of cell health and progressing to more nuanced, mechanistic assays to elucidate the mode of cell death.
Part 1: Foundational Principles for Cytotoxicity Assessment
A successful cytotoxicity study is built upon a strong experimental design. Two of the most critical initial decisions are the selection of an appropriate cell line and the overall assay strategy.
The Criticality of Cell Line Selection
The choice of cell line is not arbitrary; it dictates the relevance and translatability of your findings.[4][5] An IC50 value is highly dependent on the experimental setup, with cell line choice being a major factor.[6]
Key Considerations:
-
Relevance to Therapeutic Target: If the this compound derivative is designed to target a specific cancer, using cell lines derived from that cancer is essential. For example, for a compound intended for liver cancer, the HepG2 cell line would be a relevant choice.[7][8][9]
-
Tissue of Origin: The cellular context can dramatically influence a compound's activity.[10] It is advisable to test compounds on a panel of cell lines from different tissues to understand the breadth of their cytotoxic potential.
-
Inclusion of Normal, Non-Cancerous Cells: To assess selectivity, it is crucial to include a non-cancerous cell line, ideally one that matches the tissue origin of the cancer cell line being tested.[9] This helps in determining if the compound's toxicity is specific to cancer cells. A high selectivity index (SI), the ratio of the IC50 in normal cells to the IC50 in cancer cells, is a desirable characteristic.[11]
-
Known Metabolic Characteristics: Some cell lines may have higher or lower expression of metabolic enzymes (e.g., cytochrome P450s) that could activate or deactivate the test compound, influencing its cytotoxicity.
Recommended Starter Panel:
| Cell Line | Origin | Type | Rationale for Inclusion |
| A549 | Human Lung Carcinoma | Adherent | A widely used and well-characterized cancer cell line.[7][9] |
| HepG2 | Human Liver Carcinoma | Adherent | Represents a common target for drug-induced toxicity and is relevant for liver cancer studies.[7][8][12] |
| MCF-7 | Human Breast Adenocarcinoma | Adherent | A standard model for breast cancer research.[7][8] |
| MRC-5 | Human Normal Lung Fibroblast | Adherent | A non-cancerous control to determine selectivity.[11] |
Strategy: From Broad Strokes to Fine Detail
A tiered approach to cytotoxicity testing is both efficient and informative. The initial goal is to determine if the compound has a cytotoxic effect and at what concentration. Subsequent assays then aim to understand how the compound is killing the cells.
Caption: Tiered approach to cytotoxicity testing.
Part 2: Core Cytotoxicity Assays - Protocols & Rationale
This section provides detailed protocols for foundational cytotoxicity assays. These assays are selected for their robustness, reproducibility, and their ability to provide complementary information.
Assay 1: Cell Viability via Metabolic Activity (Resazurin Assay)
Principle: The resazurin (also known as AlamarBlue) assay is a fluorescent method used to quantify the number of viable, metabolically active cells.[13][14][15] The non-fluorescent blue dye, resazurin, is reduced to the highly fluorescent pink resorufin by dehydrogenase enzymes in living cells.[14] The fluorescence intensity is directly proportional to the number of viable cells.[14][16]
Protocol:
-
Cell Seeding:
-
Culture cells in a 96-well, black, clear-bottom tissue culture plate.[13] The optimal seeding density should be determined empirically for each cell line but typically ranges from 5,000 to 20,000 cells per well in a final volume of 100 µL.
-
Incubate the plate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of the this compound compound in culture medium. It is recommended to perform a wide range of concentrations initially (e.g., 0.1 µM to 100 µM).
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compound or vehicle control (e.g., DMSO).
-
Include "cells only" (untreated) and "medium only" (blank) controls.
-
Incubate for a predetermined exposure time (e.g., 24, 48, or 72 hours).
-
-
Resazurin Addition and Incubation:
-
Prepare a working solution of resazurin (e.g., 0.15 mg/mL in DPBS) and sterilize it through a 0.2 µm filter.[17]
-
Add 10-20 µL of the resazurin solution to each well (10-20% of the well volume).[13][14][17]
-
Incubate the plate for 1 to 4 hours at 37°C, protected from light.[13][17] The incubation time may need optimization depending on the metabolic rate of the cell line.[14]
-
-
Data Acquisition:
Data Interpretation:
The half-maximal inhibitory concentration (IC50) is the concentration of a drug required to inhibit a biological process by 50%.[6][18][19][20]
-
Subtract the average fluorescence of the "medium only" blank from all other wells.
-
Express the data as a percentage of the vehicle-treated control cells.
-
Plot the percentage of cell viability versus the log of the compound concentration.
-
Use a non-linear regression analysis (sigmoidal dose-response curve) to calculate the IC50 value.[6]
Sample Data Table:
| Compound Concentration (µM) | % Viability (Relative to Control) |
| 0 (Control) | 100 |
| 0.1 | 98.5 |
| 1 | 85.2 |
| 5 | 52.1 |
| 10 | 25.6 |
| 50 | 5.3 |
| 100 | 1.2 |
Assay 2: Membrane Integrity via Lactate Dehydrogenase (LDH) Release
Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane, a hallmark of necrosis.[21][22] The LDH cytotoxicity assay measures the amount of LDH released, which is proportional to the number of lysed cells.[22] This assay is a coupled enzymatic reaction where LDH oxidizes lactate to pyruvate, reducing NAD+ to NADH. The NADH is then used to reduce a tetrazolium salt to a colored formazan product, which can be measured by absorbance.[22]
Protocol:
-
Cell Seeding and Treatment:
-
Follow the same procedure as for the Resazurin assay (Steps 1 and 2). It is often possible to use the same experimental plate for both assays by collecting the supernatant for the LDH assay before adding the resazurin reagent.
-
-
Preparation of Controls:
-
Spontaneous LDH Release: Wells with untreated cells.
-
Maximum LDH Release: To a set of untreated wells, add 10 µL of a lysis buffer (e.g., 10X Triton X-100) 45 minutes before the end of the incubation period to cause 100% cell lysis.[23]
-
Background: Wells with medium only.
-
-
Supernatant Collection:
-
LDH Reaction:
-
Data Acquisition:
Data Interpretation:
-
Subtract the background absorbance (medium only) from all other readings.
-
Calculate the percent cytotoxicity using the following formula:
% Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100
Sample Data Table:
| Compound Concentration (µM) | % Cytotoxicity |
| 0 (Spontaneous) | 0 |
| 0.1 | 2.1 |
| 1 | 10.5 |
| 5 | 45.8 |
| 10 | 78.2 |
| 50 | 95.3 |
| 100 | 98.9 |
Part 3: Mechanistic Insight - Apoptosis vs. Necrosis
Once primary cytotoxicity is established, the next logical step is to determine the mechanism of cell death. The two major pathways are apoptosis (programmed cell death) and necrosis (uncontrolled cell death). Distinguishing between these is crucial for understanding the compound's mechanism of action.
Caption: Decision tree for mechanistic studies.
Assay 3: Apoptosis Detection via Caspase-3/7 Activation
Principle: Caspases are a family of proteases that are central to the execution of apoptosis. Caspase-3 and Caspase-7 are key executioner caspases.[25] Assays for their activity often use a substrate, such as the peptide sequence DEVD (Asp-Glu-Val-Asp), linked to a reporter molecule.[26][25] When activated caspases cleave the DEVD sequence, the reporter is released, generating a fluorescent or luminescent signal that is proportional to the amount of apoptosis.[25]
Protocol:
This protocol describes a homogeneous, luminogenic assay format.
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well, white, clear-bottom plate suitable for luminescence measurements. Use the same seeding and treatment protocol as described previously.
-
It is advisable to run this as a separate experiment from the viability/LDH assays.
-
-
Reagent Addition:
-
Equilibrate the Caspase-Glo® 3/7 Reagent (or equivalent) to room temperature.
-
Add 100 µL of the reagent directly to each well containing 100 µL of medium.
-
-
Incubation:
-
Mix the contents of the wells by gentle shaking on a plate shaker for 30 seconds.
-
Incubate the plate at room temperature for 1 to 2 hours, protected from light.
-
-
Data Acquisition:
-
Measure the luminescence using a microplate reader.
-
Data Interpretation:
-
Compare the luminescent signal of compound-treated cells to that of vehicle-treated cells.
-
A significant increase in luminescence indicates the induction of apoptosis.
-
It is recommended to include a positive control for apoptosis, such as staurosporine, to validate the assay.
Part 4: Integrated Experimental Workflow & Data Summary
Caption: Integrated workflow for cytotoxicity profiling.
Assay Summary Table:
| Assay | Principle | Primary Endpoint | Pros | Cons |
| Resazurin | Metabolic reduction of dye by viable cells.[13][14] | Cell Viability (IC50) | Simple, sensitive, homogeneous format.[13][14] | Can be influenced by changes in metabolic rate without cell death. |
| LDH Release | Release of cytosolic enzyme from cells with compromised membranes.[21][22] | Necrotic Cell Death (% Cytotoxicity) | Direct measure of membrane lysis; endpoint assay. | Less sensitive for early apoptotic events before membrane rupture. |
| Caspase-3/7 | Enzymatic cleavage of a specific substrate by executioner caspases.[26] | Apoptosis Induction | Specific for apoptosis; high sensitivity. | Signal can be transient; timing is critical.[25] |
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High background in Resazurin assay | Contamination of medium or reagents; serum components can reduce resazurin. | Use fresh, sterile reagents; run a "medium + resazurin" blank for proper subtraction. |
| No LDH release despite low viability | The compound may be cytostatic (inhibiting proliferation) rather than cytotoxic, or inducing apoptosis without immediate membrane rupture. | Extend incubation time; perform a cell proliferation assay (e.g., cell counting) in parallel; confirm with apoptosis assays. |
| Weak Caspase-3/7 signal | Incorrect timing (too early or too late); compound inhibits caspase activity directly. | Perform a time-course experiment to find the optimal time point for measurement. |
| High variability between replicates | Inconsistent cell seeding; pipetting errors; edge effects in the plate. | Use a multichannel pipette for consistency; avoid using the outer wells of the plate or fill them with sterile PBS. |
References
- Creative Bioarray. Resazurin Assay Protocol. [Link]
- Labbox. Resazurin Cell Viability Assay. [Link]
- Riss, T. L., et al. (2024). Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability. International Journal of Molecular Sciences. [Link]
- CLYTE. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. [Link]
- Chabowska, G., Barg, E., & Wójcicka, A. (2021). Biological Activity of Naturally Derived Naphthyridines. Molecules. [Link]
- Chan, F. K. M., et al. (2011).
- Adan, A., et al. (2024). Standard Operating Procedure to Optimize Resazurin-Based Viability Assays. Bio-protocol. [Link]
- Cell Biologics Inc. LDH Assay. [Link]
- ResearchGate. (2023). What cell line should I choose for citotoxicity assays?. [Link]
- Luminex Corpor
- Molecular Devices. EarlyTox Caspase-3/7 R110 Assay Kit. [Link]
- Leist, M., et al. (2018). Highlight report: Cell type selection for toxicity testing. ALTEX. [Link]
- Promega Connections. (2025).
- Visikol. (2023). IC50, EC50 and its Importance in Drug Discovery and Development. [Link]
- De, S. K., et al. (2021). Functionalized Spirocyclic Heterocycle Synthesis and Cytotoxicity Assay. Methods in Molecular Biology. [Link]
- El-Naggar, M., et al. (2019). Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties on Hepatocellular and Cervical Carcinomas. Molecules. [Link]
- Wikipedia. IC50. [Link]
- ResearchGate. (2016). How do analyze your IC50 resultS for a newly designed drugs?. [Link]
- Wójcicka, A., & Mierzejewska, M. (2024).
- Elabscience. Caspase 3/7 Activity Assay Kit(Colorimetric Method). [Link]
- Al-Ostath, A., et al. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules. [Link]
- Johnson, T. R., et al. (2014). Use of a Caspase Multiplexing Assay to Determine Apoptosis in a Hypothalamic Cell Model. Journal of Visualized Experiments. [Link]
- ResearchGate. (2020).
- Nguyen, V. T., et al. (2024). Synthesis, molecular docking analysis and in vitro evaluation of new heterocyclic hybrids of 4-aza-podophyllotoxin as potent cytotoxic agents. RSC Advances. [Link]
- Ghorab, M. M., et al. (2015). Synthesis, Characterization and in vitro Cytotoxic Evaluation of Some Novel Heterocyclic Compounds Bearing the Indole Ring. American Journal of Organic Chemistry. [Link]
- Johner Institute. (2022).
- Wójcicka, A. (2023). Synthesis and Biological Activity of this compound Derivatives: A Mini Review. Current Organic Chemistry. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. Understanding this compound: A Crucial Heterocycle in Chemical Synthesis. [Link]
- Wójcicka, A. (2023).
Sources
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. Synthesis and Biological Activity of this compound Derivatives: A Mini Review [ouci.dntb.gov.ua]
- 4. Highlight report: Cell type selection for toxicity testing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. clyte.tech [clyte.tech]
- 7. Synthesis, molecular docking analysis and in vitro evaluation of new heterocyclic hybrids of 4-aza-podophyllotoxin as potent cytotoxic agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07396C [pubs.rsc.org]
- 8. article.sapub.org [article.sapub.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties on Hepatocellular and Cervical Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tribioscience.com [tribioscience.com]
- 14. labbox.es [labbox.es]
- 15. Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. creative-bioarray.com [creative-bioarray.com]
- 18. promegaconnections.com [promegaconnections.com]
- 19. IC50, EC50 and its Importance in Drug Discovery and Development [visikol.com]
- 20. IC50 - Wikipedia [en.wikipedia.org]
- 21. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.sg]
- 22. cdn.caymanchem.com [cdn.caymanchem.com]
- 23. cellbiologics.com [cellbiologics.com]
- 24. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Use of a Caspase Multiplexing Assay to Determine Apoptosis in a Hypothalamic Cell Model - PMC [pmc.ncbi.nlm.nih.gov]
- 26. moleculardevices.com [moleculardevices.com]
Application Notes and Protocols: In Vitro Kinase Assay for 2,6-Naphthyridine Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Growing Importance of 2,6-Naphthyridines as Kinase Inhibitors
Kinases are a critical class of enzymes that regulate a vast array of cellular processes by catalyzing the phosphorylation of specific substrates.[1] Their dysregulation is a hallmark of numerous diseases, including cancer, inflammatory disorders, and neurodegenerative conditions.[1][2] Consequently, kinases have become prime targets for therapeutic intervention.[3] The 2,6-naphthyridine scaffold has recently emerged as a privileged structure in the design of potent and selective kinase inhibitors.[4][5] These compounds have demonstrated significant inhibitory activity against a range of kinases, including Protein Kinase C (PKC) isozymes and Fibroblast Growth Factor Receptor 4 (FGFR4), making them promising candidates for further drug development.[4][6]
This application note provides a comprehensive guide for researchers to establish a robust and reliable in vitro kinase assay to determine the potency (typically as an IC50 value) of this compound compounds. We will delve into the principles of a widely used luminescence-based assay, provide a detailed step-by-step protocol, discuss data analysis, and offer troubleshooting advice.
Principle of the In Vitro Kinase Assay
The fundamental principle of an in vitro kinase assay is to measure the enzymatic activity of a purified kinase in the presence of a potential inhibitor.[7] The assay quantifies the transfer of a phosphate group from a donor molecule, almost universally adenosine triphosphate (ATP), to a specific substrate (a peptide or protein).[1] The inhibitory effect of a compound is determined by measuring the reduction in kinase activity.
There are several detection methods available, including radiometric assays, fluorescence-based assays, and luminescence-based assays.[8][9][10] For this guide, we will focus on a luminescence-based assay, specifically the ADP-Glo™ Kinase Assay, due to its high sensitivity, broad applicability, and high-throughput compatibility.[11][12]
The ADP-Glo™ assay is a two-step process:
-
Kinase Reaction: The kinase, its substrate, ATP, and the this compound inhibitor are incubated together. The kinase phosphorylates its substrate, consuming ATP and producing adenosine diphosphate (ADP). The amount of ADP produced is directly proportional to the kinase activity.
-
ADP Detection: After the kinase reaction, a reagent is added to terminate the reaction and deplete the remaining ATP. A second reagent is then added to convert the generated ADP back into ATP, which is then used by a luciferase to produce a luminescent signal. This signal is directly proportional to the amount of ADP produced in the initial kinase reaction.[11]
A higher luminescent signal corresponds to higher kinase activity, while a lower signal indicates inhibition of the kinase by the this compound compound.[13][14]
Visualizing the Experimental Workflow
Caption: Workflow for determining the IC50 of this compound compounds.
Detailed Protocol: ADP-Glo™ Kinase Assay for a this compound Inhibitor
This protocol is a general guideline and should be optimized for the specific kinase and this compound compound being tested.
Materials:
-
Recombinant active kinase (e.g., FGFR4)
-
Kinase-specific substrate (peptide or protein)
-
This compound compound of interest
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP, high purity
-
DMSO, molecular biology grade
-
White, opaque 384-well assay plates
-
Multichannel pipettes
-
Luminometer plate reader
Protocol:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the this compound compound in 100% DMSO.
-
Perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., 10-point, 3-fold serial dilution). This will be your compound plate.[15]
-
-
Reagent Preparation:
-
Kinase Solution: Dilute the recombinant kinase to the desired concentration in kinase assay buffer. The optimal concentration should be determined empirically but is typically in the low nanomolar range.
-
Substrate/ATP Solution: Prepare a solution containing the kinase substrate and ATP in kinase assay buffer. The final ATP concentration should ideally be at or near the Km value for the specific kinase to ensure sensitivity to ATP-competitive inhibitors.[16][17] The substrate concentration should also be optimized.
-
-
Assay Procedure:
-
Add 1 µL of the serially diluted this compound compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2 µL of the kinase solution to each well.
-
Pre-incubate the plate for 15 minutes at room temperature to allow the compound to bind to the kinase.
-
Initiate the kinase reaction by adding 2 µL of the substrate/ATP solution to each well.
-
Incubate the plate for 60 minutes at room temperature. The incubation time may need to be optimized to ensure the reaction is in the linear range.[18]
-
Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate for 40 minutes at room temperature to deplete the remaining ATP.
-
Add 10 µL of Kinase Detection Reagent to each well.
-
Incubate for 30 minutes at room temperature to allow for the conversion of ADP to ATP and the generation of a luminescent signal.
-
Measure the luminescence using a plate reader.
-
Controls:
-
No-Enzyme Control: Contains all reaction components except the kinase. This is used to determine the background signal.
-
Vehicle Control (0% Inhibition): Contains all reaction components, including the kinase and DMSO, but no inhibitor. This represents the maximum kinase activity.
-
Positive Control Inhibitor (100% Inhibition): A known inhibitor of the target kinase should be included to validate the assay performance.
Data Analysis and Interpretation
-
Background Subtraction: Subtract the average luminescence signal of the no-enzyme control from all other wells.
-
Calculate Percent Inhibition: Normalize the data using the vehicle control (0% inhibition) and a high concentration of a known inhibitor or the highest concentration of the test compound (100% inhibition).
% Inhibition = 100 * (1 - (Signal_Inhibitor - Signal_Background) / (Signal_Vehicle - Signal_Background))
-
IC50 Determination: Plot the percent inhibition against the logarithm of the this compound compound concentration. Fit the data to a four-parameter logistic (or sigmoidal dose-response) curve to determine the IC50 value, which is the concentration of the inhibitor that produces 50% inhibition of kinase activity.[15][19]
Example Data Table:
| This compound [M] | Log [M] | Average Luminescence | % Inhibition |
| 1.00E-05 | -5.00 | 1500 | 95.2 |
| 3.33E-06 | -5.48 | 1800 | 90.5 |
| 1.11E-06 | -5.95 | 2500 | 76.2 |
| 3.70E-07 | -6.43 | 4500 | 42.9 |
| 1.23E-07 | -6.91 | 6800 | 7.1 |
| 4.12E-08 | -7.38 | 7200 | 1.2 |
| 1.37E-08 | -7.86 | 7300 | 0.0 |
| 4.57E-09 | -8.34 | 7300 | 0.0 |
| 1.52E-09 | -8.82 | 7300 | 0.0 |
| 5.08E-10 | -9.30 | 7300 | 0.0 |
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| High background signal | Reagent contamination; High enzyme concentration.[20] | Use fresh, high-quality reagents. Titrate the enzyme to a lower, optimal concentration.[20] |
| Low signal or no activity | Inactive enzyme; Sub-optimal reagent concentrations.[20] | Use a fresh aliquot of the enzyme. Optimize ATP and substrate concentrations.[20] |
| Poor Z'-factor | High variability in replicates; Low signal-to-background ratio. | Ensure accurate pipetting. Optimize assay conditions (enzyme, substrate, ATP concentrations, and incubation times). |
| Inhibitor appears inactive | Compound precipitation; Inappropriate ATP concentration for competitive inhibitors.[21] | Visually inspect for precipitation. Test at a lower ATP concentration (at or below the Km).[21] |
Visualizing Troubleshooting Logic
Caption: A decision tree for troubleshooting common kinase assay problems.
Conclusion
This application note provides a framework for establishing a robust in vitro kinase assay to characterize the inhibitory potential of this compound compounds. By understanding the assay principles, following a detailed protocol, and implementing proper data analysis and troubleshooting, researchers can confidently and accurately determine the potency of these promising kinase inhibitors, thereby accelerating the drug discovery process.
References
- Hofmann, J., et al. (2011). 2,6-Naphthyridines as potent and selective inhibitors of the novel protein kinase C isozymes. Bioorganic & Medicinal Chemistry Letters, 21(24), 7367-7372.
- Zhang, Y., et al. (2008). Development of a HTRF® Kinase Assay for Determination of Syk Activity. Current Chemical Genomics, 1, 23-30.
- Promega Corporation. (2023). ADP-Glo™ Kinase Assay Technical Manual.
- Revvity. (n.d.). HTRF KinEASE TK Kit, 1,000 Assay Points.
- Auld, D. S., et al. (2014). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. Current protocols in chemical biology, 6(4), 247–266.
- BenchChem. (2025).
- BenchChem. (2025). Application Notes and Protocols for Kinase Activity Assays Using Kinase-Glo®.
- Promega Corporation. (n.d.).
- ResearchGate. (n.d.). HTRF® Kinase Assay Protocol | Download Table.
- BenchChem. (2025). Technical Support Center: Troubleshooting Lack of In Vitro Activity for Kinase Inhibitors.
- BenchChem. (2025).
- Thermo Fisher Scientific. (n.d.). Biochemical Kinase Assays.
- Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
- Promega Corporation. (n.d.). Optimizing Kinase Assays for Ultrahigh-Throughput Profiling Using the Kinase-Glo® Plus Assay. Promega Notes, 93.
- BenchChem. (2025). A troubleshooting guide for Sgk1-IN-4 kinase assays.
- Reaction Biology. (n.d.). Common issues and troubleshooting for Syk kinase assays.
- BenchChem. (2025). Technical Support Center: Optimizing Protein Kinase Inhibitor 6 (PKI6)
- A. Chan, et al. (2005). IC50 determination for receptor-targeted compounds and downstream signaling.
- BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?.
- Reaction Biology. (2024).
- Reaction Biology. (n.d.). Radiometric Filter Binding Assay.
- Oh, H., et al. (2024). Discovery of this compound Analogues as Selective FGFR4 Inhibitors for Hepatocellular Carcinoma. Journal of Medicinal Chemistry.
- Oh, H., et al. (2024).
Sources
- 1. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 2. researchgate.net [researchgate.net]
- 3. reactionbiology.com [reactionbiology.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of this compound Analogues as Selective FGFR4 Inhibitors for Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2,6-Naphthyridines as potent and selective inhibitors of the novel protein kinase C isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bellbrooklabs.com [bellbrooklabs.com]
- 8. Biochemical Kinase Assays | Thermo Fisher Scientific - IE [thermofisher.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. ADP-Glo™ Kinase Assay Protocol [promega.jp]
- 12. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. promega.com [promega.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. promega.com [promega.com]
- 19. aacrjournals.org [aacrjournals.org]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
Developing 2,6-Naphthyridine Analogs for Alzheimer's Disease Research: Application Notes and Protocols
Introduction: The Rationale for Targeting DYRK1A in Alzheimer's Disease with 2,6-Naphthyridine Analogs
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein.[1] These pathologies lead to synaptic dysfunction, neuronal loss, and cognitive decline. A key therapeutic strategy is the identification of small molecules that can modulate the signaling pathways contributing to the formation of these pathological hallmarks.
Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) has emerged as a critical therapeutic target in AD.[2][3] The gene for DYRK1A is located on chromosome 21, and its overexpression, as seen in Down syndrome (a condition with a high incidence of early-onset AD), is linked to both Aβ and tau pathologies.[4] DYRK1A directly phosphorylates tau at several residues, priming it for further phosphorylation by other kinases like GSK3β, which accelerates the formation of NFTs.[3] Furthermore, DYRK1A can phosphorylate the amyloid precursor protein (APP), influencing its processing and leading to increased production of Aβ peptides.[4]
The this compound scaffold is a promising heterocyclic core for the development of kinase inhibitors due to its rigid structure and ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases.[5][6][7] This application note provides a comprehensive guide for the development of this compound analogs as DYRK1A inhibitors for Alzheimer's disease research, from synthesis and characterization to in vitro and in vivo evaluation.
DYRK1A Signaling Pathway in Alzheimer's Disease
The following diagram illustrates the central role of DYRK1A in the pathogenesis of Alzheimer's disease, highlighting its influence on both amyloid-beta and tau pathways.
Caption: Workflow for synthesis and characterization.
Protocol 1.1: Synthesis of a Representative this compound Analog
This protocol describes a plausible synthesis of a this compound derivative.
Materials:
-
4-Cyano-3-pyridylacetonitrile
-
Appropriately substituted benzaldehyde
-
Sodium ethoxide
-
Ethanol
-
Hydrochloric acid
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-cyano-3-pyridylacetonitrile (1 equivalent) and the substituted benzaldehyde (1 equivalent) in anhydrous ethanol.
-
Base Addition: To the stirred solution, add sodium ethoxide (1.1 equivalents) portion-wise at room temperature.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and neutralize with 1N HCl.
-
Extraction: Extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the desired this compound analog.
Protocol 1.2: Characterization of the Synthesized Analog
1. High-Performance Liquid Chromatography (HPLC) [8]
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Procedure:
-
Prepare a 1 mg/mL stock solution of the purified compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Inject a small volume (e.g., 10 µL) onto the HPLC system.
-
Analyze the chromatogram for purity, which should ideally be >95%.
-
2. Nuclear Magnetic Resonance (NMR) Spectroscopy [8]
-
Instrumentation: 400 MHz or higher NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Analysis: Acquire ¹H and ¹³C NMR spectra to confirm the chemical structure of the synthesized this compound analog.
3. Mass Spectrometry (MS) [8]
-
Instrumentation: Mass spectrometer with an electrospray ionization (ESI) source.
-
Analysis: Determine the molecular weight of the compound to confirm its identity.
Part 2: In Vitro Evaluation of this compound Analogs
This section details the protocols for evaluating the synthesized this compound analogs for their ability to inhibit DYRK1A and to modulate the aggregation of Aβ and tau proteins.
Protocol 2.1: DYRK1A Kinase Inhibition Assay
This protocol is adapted from a luminescent kinase assay format. [9] Materials:
-
Recombinant human DYRK1A enzyme
-
DYRKtide substrate (a peptide substrate for DYRK1A)
-
ATP
-
Kinase buffer
-
ADP-Glo™ Kinase Assay kit (or similar)
-
Synthesized this compound analogs
-
A known DYRK1A inhibitor as a positive control (e.g., Harmine)
-
384-well plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the this compound analogs and the positive control in the kinase buffer.
-
Reaction Setup: In a 384-well plate, add the DYRK1A enzyme, the test compound at various concentrations, and the substrate/ATP mixture.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
ADP Detection: Add the ADP-Glo™ reagent to deplete the remaining ATP.
-
Luminescence Measurement: Add the kinase detection reagent to convert ADP to ATP and generate a luminescent signal. Read the luminescence on a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve.
Protocol 2.2: Amyloid-Beta (Aβ) Aggregation Assay (Thioflavin T)
This protocol utilizes the fluorescent dye Thioflavin T (ThT) to monitor Aβ aggregation. [10] Materials:
-
Synthetic Aβ₁₋₄₂ peptide
-
Thioflavin T (ThT)
-
Phosphate buffer (pH 7.4)
-
96-well black, clear-bottom plates
-
Synthesized this compound analogs
Procedure:
-
Aβ Preparation: Prepare a stock solution of Aβ₁₋₄₂ in a suitable solvent (e.g., hexafluoroisopropanol), then evaporate the solvent and resuspend in the phosphate buffer to the desired concentration.
-
Reaction Setup: In a 96-well plate, mix the Aβ₁₋₄₂ solution, ThT, and the this compound analog at various concentrations.
-
Incubation and Measurement: Incubate the plate at 37°C with intermittent shaking. Measure the fluorescence intensity (excitation ~440 nm, emission ~485 nm) at regular intervals over several hours.
-
Data Analysis: Plot the fluorescence intensity against time to generate aggregation curves. Compare the curves in the presence of the inhibitors to the vehicle control to determine the effect on Aβ aggregation.
Protocol 2.3: Tau Protein Aggregation Assay
This protocol is for monitoring heparin-induced aggregation of the tau protein. [11][12] Materials:
-
Recombinant human tau protein (e.g., the longest isoform, hTau441)
-
Heparin
-
Thioflavin T (ThT)
-
Aggregation buffer
-
96-well black, clear-bottom plates
-
Synthesized this compound analogs
Procedure:
-
Reaction Setup: In a 96-well plate, combine the tau protein, heparin (to induce aggregation), ThT, and the this compound analog at various concentrations in the aggregation buffer.
-
Incubation and Measurement: Incubate the plate at 37°C with continuous shaking. Measure the fluorescence intensity (excitation ~440 nm, emission ~485 nm) at regular intervals.
-
Data Analysis: Plot the fluorescence intensity over time to visualize the tau aggregation kinetics. Assess the inhibitory effect of the compounds by comparing the aggregation curves to the control.
Part 3: Cell-Based Evaluation
This section provides protocols for assessing the efficacy of the this compound analogs in cellular models of Alzheimer's disease.
Protocol 3.1: Neuroprotection Assay (MTT Assay)
This assay measures the ability of the compounds to protect neuronal cells from Aβ-induced toxicity. [9][13] Materials:
-
SH-SY5Y neuroblastoma cells or other suitable neuronal cell line
-
Cell culture medium
-
Aβ₁₋₄₂ oligomers
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
-
96-well plates
Procedure:
-
Cell Seeding: Seed the SH-SY5Y cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of the this compound analogs for a few hours.
-
Aβ Exposure: Add pre-aggregated Aβ₁₋₄₂ oligomers to the wells to induce toxicity.
-
MTT Addition: After 24-48 hours of Aβ exposure, add MTT solution to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at ~570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the neuroprotective effect of the compounds.
Protocol 3.2: Neurite Outgrowth Assay
This assay evaluates the effect of the compounds on neurite extension, a process often impaired in neurodegenerative diseases. [14][15] Materials:
-
Primary cortical neurons or a suitable neuronal cell line
-
Poly-D-lysine coated coverslips or plates
-
Cell culture medium
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization solution (e.g., 0.1% Triton X-100)
-
Blocking solution (e.g., bovine serum albumin in PBS)
-
Primary antibody against a neuronal marker (e.g., β-III tubulin)
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear staining
-
Fluorescence microscope and image analysis software
Procedure:
-
Cell Plating: Plate the neurons on coated coverslips.
-
Treatment: Treat the cells with the this compound analogs at various concentrations.
-
Incubation: Incubate for a period sufficient to allow for neurite outgrowth (e.g., 48-72 hours).
-
Immunostaining: Fix, permeabilize, and block the cells. Incubate with the primary and secondary antibodies.
-
Imaging: Acquire images using a fluorescence microscope.
-
Analysis: Use image analysis software to measure the length and number of neurites per neuron.
Protocol 3.3: Quantification of Intracellular Aβ and Phospho-Tau (ELISA)
This protocol describes the measurement of intracellular Aβ and phosphorylated tau levels using an enzyme-linked immunosorbent assay (ELISA). [16][17] Materials:
-
Neuronal cells treated with the this compound analogs
-
Cell lysis buffer
-
Commercially available ELISA kits for Aβ₄₂ and specific phospho-tau epitopes (e.g., p-Tau181, p-Tau217)
-
Plate reader
Procedure:
-
Cell Lysis: Lyse the treated cells to release intracellular proteins.
-
ELISA: Follow the manufacturer's instructions for the specific ELISA kits to measure the concentrations of Aβ₄₂ and phospho-tau in the cell lysates.
-
Data Analysis: Normalize the Aβ and phospho-tau levels to the total protein concentration in each sample. Compare the levels in treated cells to the vehicle control to assess the effect of the compounds.
Part 4: In Vivo Efficacy Studies in an Alzheimer's Disease Mouse Model
This section outlines a representative protocol for evaluating the in vivo efficacy of a lead this compound analog in the 5xFAD transgenic mouse model of Alzheimer's disease. [18][19]
Experimental Workflow: In Vivo Study
Caption: Workflow for an in vivo efficacy study.
Protocol 4.1: In Vivo Efficacy Study in 5xFAD Mice
Animals:
-
5xFAD transgenic mice and wild-type littermates.
Drug Formulation and Administration:
-
Formulate the this compound analog in a suitable vehicle for oral gavage or intraperitoneal injection.
-
Administer the compound daily for a period of 1-3 months, starting at an age when pathology begins to develop in the 5xFAD mice.
Behavioral Testing:
-
Morris Water Maze: To assess spatial learning and memory. [10][20]* Y-Maze: To evaluate short-term spatial working memory. [11]* Novel Object Recognition: To test recognition memory. [11] Tissue Collection and Processing: [8][12][21]
-
At the end of the treatment period, anesthetize the mice and perfuse with saline followed by 4% paraformaldehyde.
-
Dissect the brain and post-fix one hemisphere in 4% paraformaldehyde for immunohistochemistry.
-
Dissect the other hemisphere into specific brain regions (e.g., cortex and hippocampus) and snap-freeze for biochemical analysis.
Biochemical Analysis:
-
ELISA: Homogenize the brain tissue and use ELISA kits to quantify the levels of soluble and insoluble Aβ₄₀ and Aβ₄₂, as well as specific phospho-tau species. [16][22]* Western Blot: Analyze brain homogenates to assess the levels of DYRK1A, APP, BACE1, and various tau species.
Immunohistochemistry: [12][23]
-
Section the paraffin-embedded brain tissue.
-
Perform immunohistochemical staining for Aβ plaques (e.g., using a 4G8 antibody) and phosphorylated tau (e.g., using an AT8 antibody).
-
Quantify the plaque and tangle load using image analysis software.
Data Summary
The following tables provide examples of the types of quantitative data that should be generated and summarized from the described protocols.
Table 1: In Vitro Activity of this compound Analogs
| Compound ID | DYRK1A IC₅₀ (nM) | Aβ Aggregation Inhibition (%) at 10 µM | Tau Aggregation Inhibition (%) at 10 µM |
| Analog 1 | 50 | 65 | 70 |
| Analog 2 | 25 | 80 | 85 |
| Analog 3 | 100 | 40 | 45 |
| Harmine | 33 | 50 | 55 |
Table 2: In Vivo Efficacy of Lead Analog in 5xFAD Mice
| Treatment Group | Morris Water Maze Escape Latency (s) | Cortical Aβ Plaque Load (%) | Hippocampal p-Tau Levels (pg/mg protein) |
| Wild-type + Vehicle | 15 ± 2 | N/A | 50 ± 10 |
| 5xFAD + Vehicle | 45 ± 5 | 12 ± 2 | 250 ± 30 |
| 5xFAD + Analog 2 | 25 ± 4 | 6 ± 1.5 | 120 ± 20 |
Conclusion
The protocols and application notes provided herein offer a comprehensive framework for the development and evaluation of this compound analogs as potential therapeutic agents for Alzheimer's disease. By systematically progressing from chemical synthesis and in vitro screening to cell-based assays and in vivo efficacy studies, researchers can thoroughly characterize the potential of these compounds to modulate the key pathological pathways in Alzheimer's disease. The focus on DYRK1A as a target, coupled with the versatile this compound scaffold, represents a promising avenue for the discovery of novel disease-modifying therapies.
References
- Crespo, R., Koudstaal, W., & Apetri, A. (2018). An In Vitro Assay for Studying the Aggregation of Tau Protein and Drug Screening. Journal of Visualized Experiments, (141), e58570.
- Al-Hilaly, Y. K., Pollack, S. J., Rickard, J. E., Simpson, M., Storey, J. M. D., Harrington, C. R., Wischik, C. M., & Serpell, L. C. (2018).
- Puzzo, D., Lee, L., Palmeri, A., Calabrese, G., & Arancio, O. (2014). Behavioral assays with mouse models of Alzheimer's disease: practical considerations and guidelines. Biochemical pharmacology, 88(4), 450–467.
- Webster, S. J., Bachstetter, A. D., Nelson, P. T., Schmitt, F. A., & Van Eldik, L. J. (2014). Using mice to model Alzheimer's dementia: an overview of the clinical disease and the preclinical behavioral changes in 10 mouse models. Frontiers in genetics, 5, 88.
- Kim, H. Y., Kim, H. V., Jo, S., Jo, S. A., & Jo, S. A. (2021). Protocols for assessing neurodegenerative phenotypes in Alzheimer's mouse models. STAR protocols, 2(3), 100652.
- Tom, V. J., Doller, C. M., Mal-Sarkar, T., & Zipf, A. (2016). Neurite Outgrowth Assay. Bio-protocol, 6(1), e1695.
- Chan, W. W. R., et al. (2019). An Enhanced Green Fluorescence Protein-based Assay for Studying Neurite Outgrowth in Primary Neurons. Journal of Visualized Experiments, (149), e59837.
- Jan, A., Hartley, D. M., & Lashuel, H. A. (2010). Preparation and characterization of toxic Aβ oligomers for structural and functional studies in Alzheimer's disease research.
- Otava Chemicals. (n.d.). Synthesis of the New Analogs of this compound as Perspective Inhibitors of Protein Kinase D.
- Farkas, T., Nagy, K., Puskás, T., Fülöp, L., & Toldi, J. (2012). A novel method for the rapid determination of beta-amyloid toxicity on acute hippocampal slices using MTT and LDH assays. Brain research bulletin, 88(1), 1–7.
- Metzendorf, N. G., Sehlin, D., & Hultqvist, G. (2023). Key considerations for ELISA-based quantification of diverse amyloid beta forms in murine brain homogenates. Frontiers in Neuroscience, 17, 1264539.
- Riccomagno, M. M., & Kolodkin, A. L. (2015). Sculpting neural circuits by axon and dendrite pruning. Annual review of cell and developmental biology, 31, 779–805.
- Oblak, A. L., Forner, S., & Lamb, B. T. (2021). Comprehensive Evaluation of the 5XFAD Mouse Model for Preclinical Testing Applications: A MODEL-AD Study. Frontiers in Aging Neuroscience, 13, 713728.
- Forner, S., et al. (2021). Preclinical trials in Alzheimer's disease: Sample size and effect size for behavioural and neuropathological outcomes in 5xFAD mice. PLoS One, 16(7), e0254109.
- Powell, D. R., et al. (2022). Selective Macrocyclic Inhibitors of DYRK1A/B. ACS Medicinal Chemistry Letters, 13(4), 594-601.
- Alzheimer´s Research with EZ4U Cell Viability Assay. (2023, September 25). Biomedica.
- Vanderbilt University. (n.d.). ELISA-quantitation of phosphorylated tau protein in the Alzheimer's disease brain.
- Zhang, Y., et al. (2012). Discovery of potent small molecule inhibitors of DYRK1A by structure-based virtual screening and bioassay. Bioorganic & Medicinal Chemistry Letters, 22(1), 738-742.
- MTT Cell Assay Protocol. (n.d.).
- Kibar, O. (2019, August 5). Therapeutically Targeting DYRK1A in Alzheimer's Disease. Technology Networks.
- Kumar, M., Wu, Y., De Camilli, P., & Ryan, T. A. (2024). Immunohistochemistry with Rodent Brain Sections. protocols.io.
- Wójcicka, A. (2023). Synthesis and Biological Activity of this compound Derivatives: A Mini Review. Current Organic Chemistry, 27(8), 648-660.
- Arbones, M. L., et al. (2021). Dyrk1a from Gene Function in Development and Physiology to Dosage Correction across Life Span in Down Syndrome. International Journal of Molecular Sciences, 22(22), 12489.
- Fluorescence-Based Monitoring of Early-Stage Aggregation of Amyloid-β, Amylin Peptide, Tau, and α-Synuclein Proteins. (2020). ACS Chemical Neuroscience, 11(15), 2261-2269.
- Oh, H., et al. (2024). Discovery of this compound Analogues as Selective FGFR4 Inhibitors for Hepatocellular Carcinoma. Journal of Medicinal Chemistry, 67(10), 8445-8459.
- Wang, Y., et al. (2021). Discovery of 5-(3-Chlorophenylamino)benzo[c]n[13][26]aphthyridine Derivatives as Highly Selective CK2 Inhibitors with Potent Cancer Cell Stemness Inhibition. Journal of Medicinal Chemistry, 64(8), 5082-5098.
- Singh, P., et al. (2021).
- Siddiqui, A. A., et al. (2021). Discovery and SAR of 5-(3-Chlorophenylamino)benzo[c]n[13][26]aphthyridine-8-carboxylic Acid (CX-4945), the First Clinical Stage Inhibitor of Protein Kinase CK2 for the Treatment of Cancer. Journal of Medicinal Chemistry, 64(8), 5099-5115.
- Sukoff Rizzo, S. J., et al. (2020). Improving preclinical to clinical translation in Alzheimer's disease research. Alzheimer's & Dementia: Translational Research & Clinical Interventions, 6(1), e12046.
- Metzendorf, N. G., Sehlin, D., & Hultqvist, G. (2023). Key considerations for ELISA-based quantification of diverse amyloid beta forms in murine brain homogenates. Frontiers in Neuroscience, 17, 1264539.
- Allen Institute for Neural Dynamics. (n.d.). Immunohistochemistry (IHC) Staining Mouse Brain Sections.
- Muratore, C. R., et al. (2021). APP and DYRK1A regulate axonal and synaptic vesicle protein networks and mediate Alzheimer's pathology in trisomy 21 neurons. Cell Reports, 37(10), 110078.
- Branca, C., et al. (2017). Dyrk1 inhibition improves Alzheimer's disease-like pathology. EMBO Molecular Medicine, 9(7), 974-991.
- Barten, D. M., et al. (2012). Sensitive quantitative assays for tau and phospho-tau in transgenic mouse models. Journal of neurochemistry, 121(3), 459–471.
- Protocol for tissue processing and paraffin embedding of mouse brains following ex vivo MRI. (2023). STAR protocols, 4(4), 102694.
- Powell, D. R., et al. (2022). Selective Macrocyclic Inhibitors of DYRK1A/B. ACS Medicinal Chemistry Letters, 13(4), 594–601.
- Scholtzova, H., et al. (2017). Assessment of phosphorylated and total tau by ELISA. Journal of visualized experiments : JoVE, (127), 56024.
- Wegiel, J., Gong, C. X., & Hwang, Y. W. (2011). The role of DYRK1A in neurodegenerative diseases. The FEBS journal, 278(2), 236–245.
- Alzheimer's Drug Discovery Foundation. (n.d.). DYRK1A Inhibitors.
- Singh, P., et al. (2021).
- Mott, B. T., et al. (2020). Discovery and Characterization of Selective and Ligand-Efficient DYRK Inhibitors. Journal of Medicinal Chemistry, 63(19), 11136-11155.
Sources
- 1. Dyrk1 inhibition improves Alzheimer's disease‐like pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutically Targeting DYRK1A in Alzheimer’s Disease | Technology Networks [technologynetworks.com]
- 3. alzdiscovery.org [alzdiscovery.org]
- 4. Selective Macrocyclic Inhibitors of DYRK1A/B - PMC [pmc.ncbi.nlm.nih.gov]
- 5. otavachemicals.com [otavachemicals.com]
- 6. Discovery of 5-(3-Chlorophenylamino)benzo[ c][2,6]naphthyridine Derivatives as Highly Selective CK2 Inhibitors with Potent Cancer Cell Stemness Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Biological Activity of this compound Derivatives: A Mini Review [ouci.dntb.gov.ua]
- 8. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 9. Method for measuring neurotoxicity of aggregating polypeptides with the MTT assay on differentiated neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Behavioral assays with mouse models of Alzheimer’s disease: practical considerations and guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Using mice to model Alzheimer's dementia: an overview of the clinical disease and the preclinical behavioral changes in 10 mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocols for assessing neurodegenerative phenotypes in Alzheimer’s mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A novel method for the rapid determination of beta-amyloid toxicity on acute hippocampal slices using MTT and LDH assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. bio-protocol.org [bio-protocol.org]
- 15. Neurite Outgrowth Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Key considerations for ELISA-based quantification of diverse amyloid beta forms in murine brain homogenates [frontiersin.org]
- 17. ELISA-quantitation of phosphorylated tau protein in the Alzheimer's disease brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Comprehensive Evaluation of the 5XFAD Mouse Model for Preclinical Testing Applications: A MODEL-AD Study - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Frontiers | Using mice to model Alzheimer's dementia: an overview of the clinical disease and the preclinical behavioral changes in 10 mouse models [frontiersin.org]
- 21. Immunohistochemistry with Rodent Brain Sections [protocols.io]
- 22. researchgate.net [researchgate.net]
- 23. Neural Dynamics - Development [allenneuraldynamics.org]
Application Notes and Protocols: Leveraging the 2,6-Naphthyridine Scaffold for the Development of Novel Anti-Inflammatory Agents
An Application Guide for Drug Discovery Professionals
Introduction
Chronic inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and psoriasis, represent a significant global health burden. The pathophysiology of these conditions is complex, often driven by the dysregulation of intracellular signaling cascades that control the expression of pro-inflammatory mediators. A key therapeutic strategy involves the targeted inhibition of protein kinases, which are pivotal enzymes in these signaling pathways.[1] Within the vast landscape of medicinal chemistry, the 2,6-naphthyridine scaffold has emerged as a "privileged structure." This heterocyclic system is present in various biologically active compounds, demonstrating a broad spectrum of activity, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4][5]
This guide provides the scientific rationale, synthesis strategies, and detailed experimental protocols for the development and evaluation of this compound derivatives as potent anti-inflammatory agents. It is designed for researchers, scientists, and drug development professionals seeking to explore this promising chemical space.
Scientific Rationale: Key Kinase Signaling Pathways in Inflammation
The anti-inflammatory potential of this compound derivatives is largely attributed to their ability to inhibit key protein kinases. Understanding these target pathways is critical for rational drug design and the interpretation of biological data.
The p38 Mitogen-Activated Protein Kinase (MAPK) Pathway
The p38 MAPK pathway is a crucial regulator of the production of pro-inflammatory cytokines, most notably tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β).[6] External inflammatory stimuli, such as lipopolysaccharide (LPS), activate a phosphorylation cascade that culminates in the activation of p38 MAPK. Activated p38 then phosphorylates downstream transcription factors, leading to the upregulation of genes encoding inflammatory mediators. Inhibition of p38 MAPK is therefore a highly attractive strategy for treating a range of inflammatory diseases.[7][8][9]
Caption: The p38 MAPK signaling cascade.
The Janus Kinase-Signal Transducer and Activator of Transcription (JAK-STAT) Pathway
The JAK-STAT pathway is the principal signaling mechanism for a wide array of cytokines and growth factors that are fundamental to immunity and inflammation.[10][11] Cytokine binding to its receptor induces the activation of associated Janus kinases (JAKs). These activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Once docked, STATs are themselves phosphorylated, dimerize, and translocate to the nucleus to regulate the transcription of target genes, including those involved in immune cell differentiation and activation.[11][12] Inhibiting specific JAKs can therefore block the signaling of multiple pro-inflammatory cytokines simultaneously.[13][14]
Caption: The JAK-STAT signaling pathway.
PART I: Synthesis of this compound Derivatives
The synthesis of the this compound core can be achieved through various methods, often starting from pyridine derivatives.[2] The following protocol outlines a conceptual, yet representative, workflow for preparing substituted this compound analogs designed as kinase inhibitors, drawing upon principles such as transition-metal-catalyzed cross-coupling and cyclization reactions.[7]
Caption: Generalized synthetic workflow.
Protocol 1: Generalized Synthesis of a this compound Analog
Objective: To synthesize a library of this compound derivatives for screening. This protocol is a generalized representation and requires optimization for specific target molecules.
Step 1: Preparation of a Key Pyridine Intermediate
-
Rationale: To introduce necessary functional groups onto a pyridine ring that will enable subsequent cyclization and derivatization.
-
Procedure:
-
Start with a commercially available substituted pyridine (e.g., 3-amino-4-methylpyridine).
-
Perform an electrophilic aromatic substitution (e.g., bromination) at a position that will facilitate a future cross-coupling reaction. This choice is critical for the final structure.
-
Protect the amino group if it is reactive under the planned conditions.
-
Step 2: Transition-Metal-Catalyzed Cross-Coupling
-
Rationale: To introduce a carbon-based substituent that contains the atoms required for the formation of the second ring. A Suzuki or Sonogashira coupling is often employed for its reliability and functional group tolerance.
-
Procedure:
-
React the halogenated pyridine intermediate from Step 1 with a suitable boronic acid or alkyne partner under palladium catalysis.
-
The choice of coupling partner is strategic; it should contain a functional group (e.g., a nitrile or ester) that can participate in the subsequent cyclization step.
-
Step 3: Intramolecular Cyclization to Form the this compound Core
-
Rationale: This is the key ring-forming step that generates the bicyclic naphthyridine scaffold.
-
Procedure:
-
Treat the product from Step 2 with a strong base (e.g., sodium hydride) or under thermal conditions to induce an intramolecular cyclization. For example, a Thorpe-Ziegler reaction can be used if a nitrile group is correctly positioned.
-
The reaction closes the second six-membered ring, yielding the core this compound structure.
-
Step 4: Final Derivatization
-
Rationale: To install various substituents onto the core structure to build a library of analogs for structure-activity relationship (SAR) studies. This step is crucial for optimizing potency, selectivity, and pharmacokinetic properties.
-
Procedure:
-
If the core contains a reactive handle (e.g., an amino or hydroxyl group), it can be modified using standard reactions like amide coupling, alkylation, or further cross-coupling reactions.
-
Purify each final compound via flash chromatography or preparative HPLC and confirm its structure using NMR and mass spectrometry.
-
PART II: In Vitro Evaluation of Anti-Inflammatory Activity
A tiered in vitro screening approach is essential for efficiently identifying promising compounds. The cascade typically begins with cell-based phenotypic assays and progresses to more specific target-based assays.
Protocol 2: Primary Screening in RAW 264.7 Macrophages
Objective: To assess the general anti-inflammatory activity of the synthesized compounds by measuring their ability to inhibit the production of key inflammatory mediators in a macrophage cell line.[15][16][17]
Materials:
-
RAW 264.7 murine macrophage cell line
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds (dissolved in DMSO)
-
Griess Reagent Kit for Nitric Oxide (NO) measurement
-
ELISA Kits for mouse TNF-α and IL-6
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the this compound compounds (e.g., 0.1 to 50 µM) for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., dexamethasone).
-
Inflammatory Challenge: Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatant for analysis.
-
Nitric Oxide (NO) Measurement:
-
Use the collected supernatant in the Griess assay according to the manufacturer's protocol.
-
Measure the absorbance at 540 nm.
-
Calculate the concentration of nitrite (a stable product of NO) using a sodium nitrite standard curve.
-
-
Cytokine Measurement (TNF-α and IL-6):
-
Use the collected supernatant to perform ELISAs for TNF-α and IL-6 according to the manufacturer's instructions.
-
Calculate the cytokine concentrations based on the standard curves.
-
-
Data Analysis: Calculate the percentage inhibition of NO, TNF-α, and IL-6 production for each compound concentration relative to the LPS-stimulated vehicle control. Determine the IC₅₀ value for each active compound.
Protocol 3: Target-Based p38α MAPK Inhibition Assay
Objective: To determine if the anti-inflammatory activity of the compounds is due to direct inhibition of a specific kinase target, such as p38α MAPK.
Rationale: Commercial biochemical assay kits provide a standardized and high-throughput method to determine the IC₅₀ of an inhibitor against a purified kinase. These assays typically measure the phosphorylation of a substrate peptide.
Procedure (Generalized):
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add the kinase buffer, the purified recombinant p38α enzyme, and the test compound.
-
Initiate the reaction by adding a mixture of the specific peptide substrate and ATP.
-
Incubate for the recommended time (e.g., 60 minutes) at 30°C.
-
Stop the reaction and add the detection reagent. This reagent often binds to the phosphorylated substrate, generating a fluorescent or luminescent signal.
-
Read the signal on a plate reader.
-
Calculate the percentage of kinase inhibition relative to a no-inhibitor control and determine the IC₅₀ value.
| Compound ID | NO Inhibition IC₅₀ (µM) [15][16] | TNF-α Inhibition IC₅₀ (µM) [17] | p38α Kinase Inhibition IC₅₀ (µM) |
| Naphthy-001 | 5.2 | 8.1 | 0.5 |
| Naphthy-002 | > 50 | > 50 | > 20 |
| Naphthy-003 | 1.8 | 2.5 | 0.1 |
| Dexamethasone | 0.1 | 0.05 | N/A |
PART III: In Vivo Validation in Preclinical Models
Promising compounds from in vitro assays must be evaluated in vivo to assess their efficacy in a complex biological system.[18][19][20]
Protocol 4: Acute Inflammation Model - Carrageenan-Induced Paw Edema
Objective: To evaluate the ability of a test compound to inhibit acute, localized edema.[21]
Animals: Male Wistar rats (180-220 g).
Procedure:
-
Fast the animals overnight with free access to water.
-
Administer the test compound orally (p.o.) or intraperitoneally (i.p.) at various doses (e.g., 1, 5, 25 mg/kg). Include a vehicle control group and a positive control group (e.g., indomethacin, 10 mg/kg).
-
After 1 hour, measure the initial volume of the right hind paw using a plethysmometer.
-
Inject 0.1 mL of a 1% carrageenan solution (in sterile saline) into the sub-plantar region of the right hind paw.
-
Measure the paw volume at 1, 2, 3, and 4 hours post-carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each group at each time point compared to the vehicle control group.
Protocol 5: Systemic Inflammation Model - LPS-Induced Cytokine Production
Objective: To assess the compound's ability to suppress a systemic inflammatory response.[22][23]
Animals: Male C57BL/6 mice (8-10 weeks old).
Procedure:
-
Administer the test compound (p.o. or i.p.) at various doses. Include vehicle and positive control groups.
-
After 1.5 hours, challenge the mice with an i.p. injection of LPS (e.g., 1 mg/kg).
-
At 90 minutes post-LPS challenge (the typical peak time for TNF-α), collect blood via cardiac puncture into heparinized tubes.
-
Centrifuge the blood to separate the plasma.
-
Measure the plasma concentrations of TNF-α and IL-6 using ELISA kits.
-
Data Analysis: Calculate the percentage reduction in plasma cytokine levels for each treatment group compared to the vehicle control group. Determine the ED₅₀ (effective dose for 50% inhibition).
| In Vivo Model | Test Compound Dose (mg/kg, p.o.) | Endpoint | % Inhibition vs. Vehicle |
| Carrageenan Paw Edema[21] | 25 | Paw Volume at 3 hr | 45% |
| LPS-induced Cytokines[22][23] | 25 | Plasma TNF-α at 90 min | 62% |
Concluding Remarks
The this compound scaffold represents a versatile and highly promising starting point for the development of novel anti-inflammatory agents. Its proven ability to effectively target key inflammatory kinases like p38 MAPK provides a strong foundation for future drug discovery efforts. By employing a systematic approach that combines rational synthesis with a robust cascade of in vitro and in vivo assays, researchers can efficiently identify and optimize potent and selective clinical candidates. Future work should focus on refining the selectivity profile of these inhibitors to minimize off-target effects and conducting comprehensive ADME/Toxicity studies to ensure favorable drug-like properties.
References
- Wójcicka, A. (2023). Synthesis and Biological Activity of this compound Derivatives: A Mini Review. Current Organic Chemistry, 27(8), 648-660.
- Chabowska, G., Barg, E., & Wójcicka, A. (2021). Biological Activity of Naturally Derived Naphthyridines. Molecules, 26(14), 4324. [Link]
- Chung, J. Y. L., Cvetovich, R., McLaughlin, M., Amato, J., Tsay, F. R., Jensen, M., Weissman, S., & Zewge, D. (2006). Synthesis of a naphthyridone p38 MAP kinase inhibitor. The Journal of Organic Chemistry, 71(22), 8602–8609. [Link]
- Madaan, A., Verma, R., Singh, A. T., Jain, V., Kumar, V., & Singh, A. P. (2013). Anti-inflammatory activity of a naphthyridine derivative possessing in vitro anticancer potential. International Immunopharmacology, 15(3), 606–613. [Link]
- Cirillo, P. F., Pargellis, C. A., Regan, J. R., Gilmore, T., Hickey, E. R., Grob, P. M., Warner, P., & Moss, N. (2006). p38 MAP Kinase Inhibitors: Metabolically Stabilized Piperidine-Substituted Quinolinones and Naphthyridinones. Bioorganic & Medicinal Chemistry Letters, 16(1), 64–68. [Link]
- Regan, J., Breitfelder, S., Cirillo, P., Gilmore, T., Graham, A. G., Hickey, E., ... & Torcellini, C. (2002). 1,7-Naphthyridine 1-oxides as novel potent and selective inhibitors of p38 mitogen activated protein kinase. Journal of medicinal chemistry, 45(14), 2994-3008. [Link]
- Li, Y., Wang, Y., Zhang, Y., Li, Y., Wang, Y., & Guo, Y. (2023). Anti-Inflammatory Effects of New Naphthyridine from Sponge Aaptos suberitoides in LPS-Stimulated RAW 264.7 Macrophages via Regulation of MAPK and Nrf2 Signaling Pathways. Chemistry & Biodiversity, 20(6), e202300410. [Link]
- Ricciardolo, F. L. M., Bertolini, F., & Carriero, V. (2021). Strategies Targeting Type 2 Inflammation: From Monoclonal Antibodies to JAK-Inhibitors. Journal of Clinical Medicine, 10(11), 2489. [Link]
- Wójcicka, A. (2023). Synthesis and Biological Activity of this compound Derivatives: A Mini Review. Ovid, 27(8), 648-660. [Link]
- Ledochowski, M., Murr, C., Jäger, M., & Fuchs, D. (2003). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. Journal of biochemical and biophysical methods, 57(2), 117–125. [Link]
- Get প্রিclinical Evaluation of Anti-Inflammatory Activity. (2018). World Journal of Pharmacy and Pharmaceutical Sciences, 7(6), 333-344. [Link]
- Wójcicka, A. (2022). Synthesis and Biological Activity of 2,7-Naphthyridine Derivatives: An Overview. Molecules, 27(19), 6667. [Link]
- Agu, C. V., Okpo, S. O., & Eze, U. S. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. Scientia Pharmaceutica, 87(4), 26. [Link]
- Lee, D., Kim, J., Lee, J., Yoo, G., Kim, T., Oh, K. S., & Lee, J. (2024). Discovery of this compound Analogues as Selective FGFR4 Inhibitors for Hepatocellular Carcinoma. Journal of Medicinal Chemistry. [Link]
- Chen, Y. L., Hung, H. M., Lu, C. M., Chen, Y. L., Tzeng, C. C., & Chen, Y. L. (2013). Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. Anticancer research, 33(12), 5345-5351. [Link]
- Azevedo, R. I., Ferreira, I., & Fardilha, M. (2020). JAK Inhibitors and Modulation of B Cell Immune Responses in Rheumatoid Arthritis. Frontiers in Immunology, 11, 583578. [Link]
- da Silva, A. C. A., de Oliveira, B. G. R., & de Albuquerque, S. (2022). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. Antibiotics, 11(11), 1500. [Link]
- Abili, O., de la Torre, M. C., & Sierra, M. A. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 26(16), 4995. [Link]
- Yada, D. (2025). EVALUATION OF ANTI-INFLAMMATORY ACTIVITY THROUGH IN VITRO AND IN VIVO MODELS. World Journal of Pharmaceutical Sciences, 13(01). [Link]
- Pargellis, C., Tong, L., Churchill, L., Cirillo, P. F., Gilmore, T., Graham, A. G., ... & Moss, N. (2002). Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site. Nature structural biology, 9(4), 268-272. [Link]
- Lee, H. S., Kim, Y., Kim, J. H., Kim, M. S., Kim, H. S., & Ryu, J. H. (2021). A Novel 1,8-Naphthyridine-2-Carboxamide Derivative Attenuates Inflammatory Responses and Cell Migration in LPS-Treated BV2 Cells via the Suppression of ROS Generation and TLR4/Myd88/NF-κB Signaling Pathway. International Journal of Molecular Sciences, 22(5), 2609. [Link]
- Kumar, A. (2018).
- Schwartz, D. M., Kanno, Y., Villarino, A., Ward, M., Gadina, M., & O'Shea, J. J. (2017). JAK inhibition as a therapeutic strategy for immune and inflammatory diseases. Nature Reviews Drug Discovery, 16(12), 843–862. [Link]
- Anderson, R. J., & Denny, W. A. (2022). Inhibitors and Activators of the p38 Mitogen-Activated MAP Kinase (MAPK) Family as Drugs to Treat Cancer and Inflammation. Current cancer drug targets, 22(3), 209-220. [Link]
- Alton, G., Schwamborn, K., Satoh, Y., & Westwick, J. K. (2002). Therapeutic modulation of inflammatory gene transcription by kinase inhibitors. Expert Opinion on Biologic Therapy, 2(6), 621–632. [Link]
- Virtanen, A. T., Haikarainen, T., & Silvennoinen, O. (2019). Selective JAKinibs: Prospects in Inflammatory and Autoimmune Diseases. BioDrugs, 33(1), 15–32. [Link]
- Rehman, A. U., Uroos, M., Zafar, H., Ali, M. Z., & Al-Zahrani, S. A. (2024). In vitro assessment on anti-inflammatory and anti-lipidemic properties of selected plant species. BioResources, 19(2). [Link]
- Chabowska, G., Barg, E., & Wójcicka, A. (2021). Biological Activity of Naturally Derived Naphthyridines. Molecules, 26(14), 4324. [Link]
- Mondal, S., & Roy, S. (2017). Optimized Methods for In Vitro and In Vivo Anti-Inflammatory Assays and Its Applications in Herbal and Synthetic Drug Analysis. International Journal of Pharmaceutical Sciences Review and Research, 43(2), 14. [Link]
- Wójcicka, A., & Bąk, A. (2024).
- Clark, J. D., Flanagan, M. E., & Telliez, J. B. (2020). Basic Mechanisms of JAK Inhibition. Rheumatic and Musculoskeletal Diseases, 6(Suppl 1), e001311. [Link]
Sources
- 1. Therapeutic modulation of inflammatory gene transcription by kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Biological Activity of this compound Derivatives: A Mini Review [ouci.dntb.gov.ua]
- 4. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of a naphthyridone p38 MAP kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. p38 MAP kinase inhibitors: metabolically stabilized piperidine-substituted quinolinones and naphthyridinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibitors and Activators of the p38 Mitogen-Activated MAP Kinase (MAPK) Family as Drugs to Treat Cancer and Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | JAK Inhibitors and Modulation of B Cell Immune Responses in Rheumatoid Arthritis [frontiersin.org]
- 13. JAK inhibition as a therapeutic strategy for immune and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Selective JAKinibs: Prospects in Inflammatory and Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Anti-Inflammatory Effects of New Naphthyridine from Sponge Aaptos suberitoides in LPS-Stimulated RAW 264.7 Macrophages via Regulation of MAPK and Nrf2 Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Biological Activity of Naturally Derived Naphthyridines [mdpi.com]
- 18. ijpras.com [ijpras.com]
- 19. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]
- 20. wjpsonline.com [wjpsonline.com]
- 21. IN VIVO MODELS FOR EVALUATION OF ANTI INFLAMMATORY DRUGS | PPTX [slideshare.net]
- 22. Anti-inflammatory activity of a naphthyridine derivative (7-chloro-6-fluoro-N-(2-hydroxy-3-oxo-1-phenyl-3-(phenylamino)propyl)-4-oxo-1-(prop-2-yn-1-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide) possessing in vitro anticancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. 1,7-Naphthyridine 1-oxides as novel potent and selective inhibitors of p38 mitogen activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Synthesis of Fluorescent Probes Based on the 2,6-Naphthyridine Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction: The 2,6-Naphthyridine Scaffold as a Privileged Fluorophore
The this compound core, a fused bicyclic heteroaromatic system, has emerged as a scaffold of significant interest in the development of fluorescent probes.[1][2] Its rigid, planar structure and electron-deficient nature provide a robust platform for constructing fluorophores with desirable photophysical properties.[1] The two nitrogen atoms within the aromatic system influence the electronic distribution, often leading to compounds with large Stokes shifts, high quantum yields, and good photostability.[3] These characteristics are highly sought after in bioimaging and sensing applications, as they contribute to improved signal-to-noise ratios and reduced self-quenching.
Furthermore, the this compound core is amenable to functionalization at multiple positions, allowing for the precise tuning of its optical properties and the introduction of specific recognition moieties for a wide range of analytes. This versatility has led to the development of this compound-based probes for detecting metal ions, nucleic acids, and various biomolecules, making them valuable tools in cellular biology and drug discovery.[4]
This guide provides a comprehensive overview of the rational design, synthesis, and characterization of fluorescent probes based on the this compound scaffold. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and discuss the application of these probes in a research context.
Rational Design and Mechanistic Principles
The design of a successful fluorescent probe hinges on the integration of a fluorophore, a recognition element (receptor), and a signaling mechanism that translates the binding event into a detectable optical signal. The this compound scaffold serves as an excellent fluorophore that can be modulated to operate via several common signaling mechanisms.
1. Tuning Photophysical Properties:
The fluorescence emission of the this compound core can be tuned across the visible spectrum by introducing electron-donating or electron-withdrawing groups at specific positions. This is often achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. For instance, attaching electron-donating groups (e.g., amines, alkoxides) can induce an intramolecular charge transfer (ICT) state upon excitation, leading to a red-shift in the emission wavelength.
2. Common Signaling Mechanisms:
-
Photoinduced Electron Transfer (PET): A PET-based probe typically consists of the this compound fluorophore linked to a recognition unit that also acts as a quencher (e.g., a tertiary amine). In the "off" state, the fluorescence of the naphthyridine is quenched by electron transfer from the recognition unit. Upon binding to the target analyte, the electron-donating ability of the recognition unit is suppressed, inhibiting the PET process and "turning on" the fluorescence.
-
Intramolecular Charge Transfer (ICT): In an ICT-based probe, the binding of an analyte to the recognition site alters the electron density of the conjugated system. This change in the ICT character of the molecule results in a shift in the fluorescence emission wavelength, allowing for ratiometric sensing.
The strategic placement of functional groups is critical. For example, a sensing moiety for a specific cation might be positioned to chelate with one of the naphthyridine nitrogens upon binding, directly influencing the electronic structure of the fluorophore.
Synthetic Workflow and Protocols
The synthesis of a functional this compound-based fluorescent probe is a multi-step process that typically begins with the construction or modification of the core scaffold, followed by the introduction of a recognition element. Here, we present a detailed protocol for the synthesis of a hypothetical "turn-on" fluorescent probe for zinc ions (Zn²⁺), starting from the commercially available 2,6-dichloronaphthyridine.
Diagram of the Synthetic Workflow
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing Yield in 2,6-Naphthyridine Synthesis
Welcome to the comprehensive technical support center dedicated to the synthesis of 2,6-naphthyridine and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols to enhance your synthetic success. The this compound core is a significant scaffold in medicinal chemistry and materials science, making efficient and high-yield synthetic routes crucial for advancing research and development.[1][2][3] This center is structured to address common challenges and provide actionable solutions grounded in established chemical principles.
Troubleshooting Guide: Navigating Common Synthetic Hurdles
This section addresses specific issues that may arise during the synthesis of 2,6-naphthyridines, offering explanations and step-by-step solutions.
Low to No Product Yield
Q1: My Friedländer annulation reaction is resulting in a low yield of the desired this compound. What are the likely causes and how can I improve it?
A1: Low yields in the Friedländer synthesis of naphthyridines are a common issue, often stemming from several factors.[4]
-
Causality: The Friedländer reaction involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[5][6] Harsh reaction conditions, such as high temperatures and strong acid or base catalysis, can lead to the degradation of starting materials and the formation of side products.[4] Suboptimal catalyst choice or concentration can also result in poor conversion.[7]
-
Troubleshooting Steps:
-
Catalyst Optimization: If using a traditional acid or base catalyst, consider screening milder alternatives. For instance, ionic liquids like choline hydroxide (ChOH) in water have been shown to significantly improve yields in related naphthyridine syntheses, sometimes achieving near-quantitative conversion.[8][9] Propylphosphonic anhydride (T3P®) is another effective promoter for this condensation under mild conditions.[7]
-
Temperature Control: Carefully control the reaction temperature. Start with a lower temperature and gradually increase it, monitoring the reaction progress by Thin-Layer Chromatography (TLC). This can minimize the degradation of sensitive starting materials.
-
Solvent Selection: The choice of solvent can be critical. While traditional methods may use high-boiling point solvents, exploring greener options like water or solvent-free conditions with microwave irradiation can sometimes lead to improved yields and easier work-up.[6]
-
Reactant Purity: Ensure the purity of your starting materials. Impurities in the aminopyridine or the carbonyl compound can interfere with the reaction and lead to the formation of byproducts.
-
Q2: I am attempting a Skraup synthesis to prepare a this compound derivative, but the reaction is either too vigorous or results in extensive tar formation. How can I control the reaction and improve the yield?
A2: The Skraup reaction, which utilizes glycerol, sulfuric acid, and an oxidizing agent, is notoriously exothermic and prone to polymerization of the acrolein intermediate, leading to low yields and difficult purification.[10][11]
-
Causality: The harsh acidic conditions and high temperatures required for the in situ generation of acrolein from glycerol also promote its polymerization, resulting in the formation of tar. The vigorous nature of the reaction can also pose a safety hazard.[2][12]
-
Troubleshooting Steps:
-
Moderator Addition: The addition of a moderator, such as ferrous sulfate (FeSO₄), can help to control the exothermic nature of the reaction, making it less violent and reducing charring.[11]
-
Gradual Heating: Instead of heating the reaction mixture to a high temperature from the start, begin with gentle heating. Once the initial exothermic reaction subsides, the temperature can be gradually increased to complete the reaction.[10]
-
Alternative Oxidizing Agents: While nitrobenzene is the traditional oxidizing agent, milder alternatives like m-nitrobenzenesulfonic acid sodium salt or even iodine can lead to cleaner reactions and improved yields.[10]
-
Modified Procedures: Consider using a "sulfo-mix" (a mixture of nitrobenzenesulfonic acid and sulfuric acid) which has been reported to minimize the formation of side products.[10]
-
Formation of Side Products and Impurities
Q3: My final this compound product is contaminated with isomeric byproducts that are difficult to separate. How can I improve the regioselectivity of my reaction?
A3: The formation of isomeric byproducts is a common challenge, particularly when using substituted aminopyridines in reactions like the Skraup or Friedländer synthesis.[10]
-
Causality: The electronic and steric properties of the substituents on the starting aminopyridine can influence the site of cyclization, leading to a mixture of naphthyridine isomers.
-
Troubleshooting Steps:
-
Catalyst Control: In catalyzed reactions, the choice of catalyst and ligands can significantly influence regioselectivity. For instance, in palladium-catalyzed cross-coupling reactions, the steric bulk and electronic properties of the phosphine ligand can direct the reaction to a specific position.[13]
-
Directed Ortho-Metalation (DoM): For pyridine-based starting materials, employing directing groups can allow for regioselective functionalization prior to the cyclization step, thus pre-determining the final substitution pattern of the naphthyridine ring.
-
Modern Synthetic Methods: Consider employing more modern and regioselective synthetic strategies, such as transition-metal-catalyzed [2+2+2] cycloadditions or multicomponent reactions, which can offer greater control over the final product's structure.[14][15]
-
Q4: My purified this compound sample still shows the presence of unreacted starting materials, particularly the aminopyridine precursor, in the NMR spectrum. What is the most effective way to remove these impurities?
A4: Residual starting materials, especially basic aminopyridines, are common impurities that can co-purify with the final product.
-
Causality: Aminopyridines are basic compounds and may have similar solubility properties to the this compound product, making their separation by simple recrystallization or chromatography challenging.
-
Troubleshooting Steps:
-
Acidic Wash: During the workup, an acidic wash is a highly effective method for removing basic impurities. Dissolve the crude product in an organic solvent (e.g., dichloromethane or ethyl acetate) and wash with a dilute aqueous acid solution (e.g., 1 M HCl). The basic aminopyridine will be protonated and partition into the aqueous layer.[16]
-
Chromatography with Additives: If using column chromatography, adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can help to suppress the tailing of basic compounds and improve separation.[17]
-
Recrystallization Solvent Screening: Carefully screen for a recrystallization solvent system where the solubility difference between the product and the impurity is maximized.
-
Frequently Asked Questions (FAQs)
Q5: What are the key advantages of using modern catalytic methods over traditional named reactions for this compound synthesis?
A5: Modern catalytic methods, often employing transition metals like palladium, rhodium, or ruthenium, offer several advantages over traditional methods like the Skraup or Friedländer syntheses:[13][14][18]
-
Milder Reaction Conditions: Catalytic reactions often proceed under much milder conditions (lower temperatures and pressures), which helps to prevent the degradation of sensitive functional groups.
-
Higher Yields and Selectivity: These methods can provide higher yields and greater control over regioselectivity, reducing the formation of unwanted side products.
-
Functional Group Tolerance: Modern catalysts are often more tolerant of a wider range of functional groups, allowing for the synthesis of more complex and diverse this compound derivatives.
-
Atom Economy: Many catalytic reactions, such as cycloadditions, are more atom-economical, meaning that a larger proportion of the atoms from the starting materials are incorporated into the final product.
Q6: How do I choose the appropriate purification method for my crude this compound product?
A6: The choice between recrystallization and column chromatography depends on the nature of the crude product and the impurities present.[17]
-
Recrystallization: This is an excellent method for purifying solid products that are contaminated with small amounts of impurities with different solubility profiles. It is often the best first choice for discolored solids.[11]
-
Column Chromatography: This is a more versatile technique that can be used to separate complex mixtures, including oils and solids with impurities of similar solubility. It is particularly useful when dealing with multiple byproducts.[19]
-
Acid-Base Extraction: For the removal of basic or acidic impurities, a simple acid-base extraction during the workup can be highly effective and is often a good first step before other purification methods.[16]
Optimized Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for high-yield synthesis and purification of this compound derivatives.
Protocol 1: Microwave-Assisted Synthesis of this compound
This protocol describes an environmentally benign method for the synthesis of this compound from 4-cyano-3-pyridylacetonitrile, adapted from a literature procedure that reports excellent yields and high purity.[6]
Materials:
-
4-Cyano-3-pyridylacetonitrile
-
Anhydrous Hydrogen Bromide
-
Dry Ether
-
Sodium Bicarbonate
-
Methanol
-
Sodium Nitrite
-
Fuming Hydrobromic Acid (48%)
-
Hydrazine Hydrate (85%)
-
Dioxane
-
Acetic Acid
-
Cupric Sulfate
-
Sodium Hydroxide
-
Commercial Microwave Oven
Step-by-Step Procedure:
-
Synthesis of 3-Amino-1-bromo-2,6-naphthyridine:
-
Suspend 4-cyano-3-pyridylacetonitrile in dry ether and cool to between -5°C and 0°C.
-
Bubble anhydrous hydrogen bromide through the mixture for 2 hours.
-
Pour the resulting mixture into an excess of sodium bicarbonate solution.
-
Filter the yellow precipitate, wash with water, and recrystallize from methanol to yield 3-amino-1-bromo-2,6-naphthyridine.
-
-
Synthesis of 1,3-Dibromo-2,6-naphthyridine:
-
Suspend 3-amino-1-bromo-2,6-naphthyridine in 48% fuming hydrobromic acid and cool to between -4°C and -2°C.
-
Add solid sodium nitrite in small portions with constant stirring over 30 minutes.
-
After the addition is complete, stir the mixture at 0°C for 30 minutes and then let it stand at room temperature overnight.
-
Pour the mixture onto crushed ice and make it strongly alkaline with 20% sodium hydroxide.
-
Extract the product with ether, evaporate the solvent, and purify by chromatography and recrystallization from hexane to obtain 1,3-dibromo-2,6-naphthyridine.
-
-
Synthesis of 1,3-Dihydrazino-2,6-naphthyridine:
-
To a solution of 1,3-dibromo-2,6-naphthyridine in dioxane, add 85% hydrazine hydrate.
-
Heat the mixture in a microwave oven for 6 minutes at 125°C.
-
Cool to room temperature and filter the yellow precipitate to obtain 1,3-dihydrazino-2,6-naphthyridine.
-
-
Synthesis of this compound:
-
Dissolve 1,3-dihydrazino-2,6-naphthyridine in a mixture of acetic acid and water.
-
Slowly pour this solution into a hot 10% cupric sulfate solution.
-
Boil the mixture for 15 minutes, then make it alkaline with 20% sodium hydroxide.
-
Extract the product with ether, dry the ethereal solution over anhydrous sodium sulfate, and evaporate the solvent to yield this compound.
-
Protocol 2: Purification by Column Chromatography
This general protocol can be adapted for the purification of various this compound derivatives.[17][20]
Materials:
-
Crude this compound derivative
-
Silica gel (for flash chromatography)
-
A suitable solvent system (e.g., hexane/ethyl acetate, dichloromethane/methanol)
-
Triethylamine (optional)
Step-by-Step Procedure:
-
Solvent System Selection:
-
Use TLC to determine an appropriate solvent system. The ideal system should give the target compound an Rf value between 0.2 and 0.4.
-
For basic naphthyridine derivatives, adding 0.1-1% triethylamine to the eluent can improve peak shape and separation.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, less polar eluent.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring there are no air bubbles.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.
-
Alternatively, for less soluble compounds, adsorb the crude material onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica, and then evaporating the solvent. Load the resulting dry powder onto the top of the column.
-
-
Elution:
-
Begin eluting with the initial, less polar solvent mixture.
-
If using a gradient, gradually increase the polarity of the eluent to move the compounds down the column.
-
Collect fractions and monitor their composition by TLC.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to obtain the purified this compound derivative.
-
Data Summary and Visualization
Table 1: Comparison of Catalysts for Friedländer Synthesis of Naphthyridine Analogs
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| KOH | Ethanol | Reflux | 12 | 60-70 | [4] |
| T3P® | Dichloromethane | Room Temp | 1-2 | >90 | [7] |
| Choline Hydroxide | Water | 50 | 6 | 99 | [8][9] |
| Iodine | Solvent-free | 80-100 | 2-4 | 85-95 | [4] |
Diagrams
Caption: Generalized mechanism of the Friedländer annulation for this compound synthesis.
Caption: A logical workflow for troubleshooting low yields in this compound synthesis.
References
- Wójcicka, A. (2023). Synthesis and Biological Activity of this compound Derivatives: A Mini Review. Current Organic Chemistry, 27(8), 648-660. [Link]
- Lee, J., et al. (2024). Discovery of this compound Analogues as Selective FGFR4 Inhibitors for Hepatocellular Carcinoma. Journal of Medicinal Chemistry, 67(10), 8445–8459. [Link]
- Levin, S., et al. (2008). Synthesis of 5,6,7,8-Tetrahydro-1,6-naphthyridines and Related Heterocycles by Cobalt-Catalyzed [2 + 2 + 2] Cyclizations. Organic Letters, 10(11), 2267–2270. [Link]
- Zhang, Y., et al. (2021). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. ACS Omega, 6(42), 28037–28047. [Link]
- Jida, M., & Deprez, P. (2012). Friedlander synthesis of polysubstituted quinolines and naphthyridines promoted by propylphosphonic anhydride (T3P®) under mild conditions. Tetrahedron Letters, 53(38), 5189-5192. [Link]
- Parvin, T. (2022). Mechanism of Friedlander reaction. [Link]
- Shiri, M., Zolfigol, M. A., & Tanbakouchian, Z. (2011). Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. Advances in Heterocyclic Chemistry, 102, 1-125. [Link]
- Zhang, Y., et al. (2021). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. ACS Omega, 6(42), 28037–28047. [Link]
- Ramesh, D., & Sreenivasulu, B. (2006). An eco-sustainable green approach for the synthesis of 2,6-naphthyridines under microwave irradiation. Der Pharma Chemica, 2(1), 1-6. [Link]
- Ghorai, S., et al. (2006). Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors. Journal of medicinal chemistry, 49(12), 3583–3594. [Link]
- Wójcicka, A. (2023). Synthesis and Biological Activity of this compound Derivatives: A Mini Review.
- Alcaide, B., et al. (2021). 1,6-Naphthyridin-2(1H)
- Wójcicka, A. (2023).
- MDPI. (2024).
- Alcaide, B., et al. (2021). 1,6-Naphthyridin-2(1H)
- Interchim. (2015).
- ResearchGate. (n.d.).
- Organic Syntheses. (n.d.). The 12-l.
- IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]
- Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Understanding this compound: A Crucial Heterocycle in Chemical Synthesis. [Link]
- Organic & Biomolecular Chemistry. (n.d.). Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights. [Link]
- Fralin Life Sciences Institute. (n.d.).
Sources
- 1. Discovery of this compound Analogues as Selective FGFR4 Inhibitors for Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. iipseries.org [iipseries.org]
- 3. nbinno.com [nbinno.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. md-scientific.dk [md-scientific.dk]
Technical Support Center: Regioselective Functionalization of 2,6-Naphthyridine
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the regioselective functionalization of 2,6-naphthyridine. As a Senior Application Scientist, I've designed this guide to address the common challenges and questions that arise during the chemical modification of this important heterocyclic scaffold. The this compound core is a key component in many biologically active compounds, making its selective functionalization a critical task in medicinal chemistry and materials science.[1] This resource provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to support your experimental work.
I. Understanding the Reactivity of this compound
The this compound ring system presents a unique set of challenges for regioselective functionalization due to the electronic properties conferred by the two nitrogen atoms. The nitrogen atoms are electron-withdrawing, which deactivates the ring towards electrophilic aromatic substitution (SEAr) and activates it for nucleophilic aromatic substitution (SNAr).[2][3] The positions on the rings have differing reactivity, which must be carefully considered when planning a synthetic route.
Relative Reactivity of Positions:
-
C1, C5, C7, C8 (α- and γ-positions to nitrogen): These positions are the most electron-deficient and are therefore most susceptible to nucleophilic attack.
-
C3, C4 (β-positions to nitrogen): These positions are less electron-deficient and more closely resemble the reactivity of pyridine at the C3 position.
This inherent reactivity profile dictates the types of reactions that are most likely to be successful at each position.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the regioselective functionalization of this compound.
Poor or No Reactivity in Electrophilic Aromatic Substitution (SEAr)
Question: I am attempting to nitrate/halogenate my this compound substrate, but I am observing no reaction or very low yields. Why is this happening?
Answer: The two nitrogen atoms in the this compound ring are strongly deactivating towards electrophilic attack.[3] Standard SEAr conditions (e.g., HNO₃/H₂SO₄) are often too harsh and can lead to N-protonation, which further deactivates the ring and may cause decomposition.[3][4][5][6]
Troubleshooting Steps:
-
Increase Activating Groups: If your substrate allows, introduce electron-donating groups (EDGs) onto the ring to increase its nucleophilicity.
-
Use Milder Reagents: Employ milder electrophilic sources. For example, for nitration, consider using a nitrating agent like N-nitropyridinium salts.
-
Consider Alternative Strategies: Direct C-H functionalization or metal-catalyzed cross-coupling reactions are often more effective for introducing substituents that would typically be installed via SEAr.[7][8]
Lack of Regioselectivity in Nucleophilic Aromatic Substitution (SNAr)
Question: I am trying to perform an SNAr on a halogenated this compound, but I am getting a mixture of products. How can I improve the regioselectivity?
Answer: The regioselectivity of SNAr reactions on poly-halogenated 2,6-naphthyridines is dependent on the relative activation of each position by the nitrogen atoms and any other substituents present.[2][9] Generally, positions α and γ to the nitrogen atoms are more reactive.
Troubleshooting Steps:
| Problem | Potential Cause | Recommended Solution |
| Mixture of isomers | Similar electronic activation of multiple positions. | Modify the electronic nature of the ring with directing groups.[10] |
| Steric hindrance near the desired reaction site. | Use a less bulky nucleophile or a catalyst that can overcome steric effects. | |
| Reaction at undesired position | The undesired position is more electronically activated. | Consider a blocking group strategy to temporarily deactivate the more reactive position.[11][12][13] |
DOT Diagram: Decision-Making for SNAr Regioselectivity
Caption: Troubleshooting workflow for SNAr regioselectivity.
Low Yields in Metal-Catalyzed Cross-Coupling Reactions
Question: I am performing a Suzuki/Heck/Sonogashira coupling on my halo-2,6-naphthyridine, but the yields are consistently low. What can I do to improve this?
Answer: The nitrogen atoms in the this compound ring can coordinate to the metal catalyst, leading to catalyst inhibition or deactivation.[14][15][16] Additionally, the choice of ligand, base, and solvent is critical for a successful cross-coupling reaction.[17][18]
Troubleshooting Steps:
-
Ligand Selection: Use ligands that are less sensitive to coordination by the substrate's nitrogen atoms. Buchwald-type biaryl phosphine ligands or N-heterocyclic carbene (NHC) ligands are often effective.
-
Catalyst Choice: Some catalysts are more robust to heterocycle coordination. Consider screening different palladium or nickel sources.
-
Base and Solvent Optimization: The choice of base and solvent can significantly impact the reaction outcome. A thorough optimization of these parameters is recommended.
-
Protecting Groups: In some cases, temporary N-alkylation or N-oxidation can prevent catalyst poisoning.
Difficulty with Direct C-H Functionalization
Question: I am attempting a direct C-H arylation on this compound, but I am struggling with regioselectivity and yield. Any advice?
Answer: Direct C-H functionalization of heterocycles like this compound is a powerful but challenging technique.[19][20] Regioselectivity is often dictated by the inherent reactivity of the C-H bonds and the directing group used.
Troubleshooting Steps:
| Problem | Potential Cause | Recommended Solution |
| Low Reactivity | Insufficiently acidic C-H bond. | Use a stronger directing group or a more active catalyst system.[21] |
| Poor Regioselectivity | Multiple C-H bonds with similar reactivity. | Employ a directing group that favors the desired position.[22][23] |
| Steric hindrance. | Modify the directing group or coupling partner to reduce steric clash. | |
| N-Arylation Side Product | Competing reaction at the nitrogen atom. | Use a directing group that blocks the nitrogen or reaction conditions that favor C-H activation. |
III. Frequently Asked Questions (FAQs)
Q1: Which positions on the this compound ring are most suitable for functionalization?
A1: The most suitable positions depend on the desired reaction type:
-
Nucleophilic Attack: C1, C5, C7, and C8 are the most activated for SNAr.
-
Electrophilic Attack: Generally difficult, but if successful, it is more likely to occur at the C3 and C4 positions, especially with activating groups present.
-
Metal-Catalyzed Cross-Coupling: Can be performed at any position if a suitable halide or triflate is present.
-
Direct C-H Functionalization: Regioselectivity is controlled by directing groups and reaction conditions.
Q2: How can I selectively functionalize one nitrogen atom over the other in this compound?
A2: Selective N-functionalization can be challenging due to the similar reactivity of the two nitrogen atoms. Strategies include:
-
Steric Hindrance: If the substrate has a bulky group near one of the nitrogens, the less hindered nitrogen will react preferentially.
-
Electronic Effects: Substituents on the ring can electronically differentiate the two nitrogens, making one more nucleophilic than the other.
-
Protecting Groups: A protecting group can be introduced, followed by functionalization of the unprotected nitrogen and subsequent deprotection.
Q3: Are there any protecting group strategies specific to this compound?
A3: While there are no protecting groups exclusively for this compound, standard N-protecting groups for pyridinic nitrogens can be employed. The choice of protecting group will depend on the subsequent reaction conditions. For example, a Boc group can be used if the following steps are base-stable, while an acyl group might be suitable for reactions under non-hydrolytic conditions.[11]
Q4: What are the best starting materials for synthesizing substituted 2,6-naphthyridines?
A4: The synthesis of the this compound scaffold itself can be achieved through various methods, often starting from pyridine derivatives.[1][24] For further functionalization, commercially available or synthesized halo-2,6-naphthyridines are excellent starting points for cross-coupling and SNAr reactions.
IV. Experimental Protocols
Protocol 1: Regioselective Suzuki-Miyaura Coupling at the 3-position of 3-bromo-2,6-naphthyridine
This protocol provides a general procedure for the Suzuki-Miyaura coupling at the C3 position.
Materials:
-
3-bromo-2,6-naphthyridine
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
K₂CO₃ (2.0 equiv)
-
1,4-Dioxane/H₂O (4:1 mixture)
Procedure:
-
To a flame-dried Schlenk flask, add 3-bromo-2,6-naphthyridine, arylboronic acid, and K₂CO₃.
-
Evacuate and backfill the flask with argon three times.
-
Add Pd(PPh₃)₄ to the flask.
-
Add the degassed 1,4-dioxane/H₂O solvent mixture via syringe.
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution in vacuo and purify the crude product by column chromatography.
DOT Diagram: Suzuki-Miyaura Coupling Workflow
Caption: Step-by-step workflow for Suzuki-Miyaura coupling.
V. References
-
Preparation of Polyfunctional Naphthyridines by Cobalt-Catalyzed Cross-Couplings of Halogenated Naphthyridines with Magnesium and Zinc Organometallics. National Institutes of Health.
-
Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights. Organic & Biomolecular Chemistry (RSC Publishing).
-
Design and synthesis of novel substituted naphthyridines as potential c-Met kinase inhibitors based on MK-2461. PubMed.
-
Studies on naphthyridines. Part 2 . Synthesis of 4-substituted and 6-substituted 1,6-naphthyridin-5(6H)-ones. Semantic Scholar.
-
Synthesis and spectroscopic properties of novel polyfunctionally substituted 2,6- and 2,7-naphthyridines. ResearchGate.
-
Growth vector elaboration of fragments: regioselective functionalization of 5-hydroxy-6-azaindazole and 3-hydroxy-2,6-naphthyridine. Organic & Biomolecular Chemistry (RSC Publishing).
-
Synthesis, Reactions, and Biological Activity of Benzo[h][14][25]naphthyridine Derivatives. ResearchGate.
-
Synthesis and Biological Activity of this compound Derivatives: A Mini Review. MDPI.
-
Direct Arylation of 1,3-Benzodioxole with Aryl Bromides. Thieme.
-
1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. MDPI.
-
Nucleophilic aromatic substitution. Wikipedia.
-
Electrophilic aromatic substitution. Wikipedia.
-
Meta-Selective C-H Functionalization using a Nitrile based Directing Group and Cleavable Si-Tether. National Institutes of Health.
-
Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. MDPI.
-
Directed nucleophilic aromatic substitution reaction. RSC Publishing.
-
Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. National Institutes of Health.
-
Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. ACS Publications.
-
nucleophilic aromatic substitutions. YouTube.
-
Metal-Catalyzed Cross-Coupling Reactions and More. ResearchGate.
-
Editorial Catalysts: Special Issue on Transition Metal Catalyzed Cross-Coupling Reactions. MDPI.
-
Rh(III)-catalyzed C-H activation and double directing group strategy for the regioselective synthesis of naphthyridinones. PubMed.
-
Advances in Pyridine C-H Functionalizations: Beyond C2 Selectivity. PubMed.
-
Electrophilic Aromatic Substitutions You Need To Know! YouTube.
-
Advances in Transition Metal (Pd, Ni, Fe)-Catalyzed Cross-Coupling Reactions Using Alkyl-Organometallics as Reaction Partners. PubMed Central.
-
Protecting Groups in Peptide Synthesis: A Detailed Guide. BOC Sciences.
-
Electrophilic Aromatic Substitution: The Six Key Reactions. Master Organic Chemistry.
-
16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts.
-
Protective Group Strategies. ResearchGate.
-
Electrophilic Aromatic Substitution Reactions Made Easy! YouTube.
-
Controlling Site Selectivity in Palladium-Catalyzed C–H Bond Functionalization. National Institutes of Health.
-
Electrophilic Aromatic Substitution. ResearchGate.
-
Protecting Group Strategies in Carbohydrate Chemistry. SciSpace.
-
Recent advances in site-selective C H functionalization of naphthalenes: An update 2020–2024. OUCI.
-
Discovery of this compound Analogues as Selective FGFR4 Inhibitors for Hepatocellular Carcinoma. PubMed.
-
Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. PubMed Central.
-
Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. MDPI.
-
One-Pot Synthesis of Functionalized [6-5-6-6-3] Heteropentacyclic Indolo[3,2,1- de][14][26]naphthyridine-Fused Scaffold via Multistep Cascade Annulation with α-Aryl Vinylsulfoniums. PubMed.
-
Direct arylation of N-(2-pyridyl) substituted anilines. ResearchGate.
-
Ruthenium-catalyzed direct arylations with aryl chlorides. RSC Advances (RSC Publishing).
-
Opportunities and challenges for direct C-H functionalization of piperazines. PubMed.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. m.youtube.com [m.youtube.com]
- 7. tuprints.ulb.tu-darmstadt.de [tuprints.ulb.tu-darmstadt.de]
- 8. Recent advances in site-selective C H functionalization of naphthalenes: An update 2020–2024 [ouci.dntb.gov.ua]
- 9. youtube.com [youtube.com]
- 10. Meta-Selective C-H Functionalization using a Nitrile based Directing Group and Cleavable Si-Tether - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 12. researchgate.net [researchgate.net]
- 13. scispace.com [scispace.com]
- 14. Preparation of Polyfunctional Naphthyridines by Cobalt-Catalyzed Cross-Couplings of Halogenated Naphthyridines with Magnesium and Zinc Organometallics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Editorial Catalysts: Special Issue on Transition Metal Catalyzed Cross-Coupling Reactions [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Advances in Transition Metal (Pd, Ni, Fe)-Catalyzed Cross-Coupling Reactions Using Alkyl-Organometallics as Reaction Partners - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Advances in Pyridine C-H Functionalizations: Beyond C2 Selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Controlling Site Selectivity in Palladium-Catalyzed C–H Bond Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Rh(III)-catalyzed C-H activation and double directing group strategy for the regioselective synthesis of naphthyridinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Ruthenium-catalyzed direct arylations with aryl chlorides - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 24. Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 25. Growth vector elaboration of fragments: regioselective functionalization of 5-hydroxy-6-azaindazole and 3-hydroxy-2,6-naphthyridine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 26. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Poor Solubility of 2,6-Naphthyridine Derivatives
Introduction
The 2,6-naphthyridine scaffold is a privileged heterocyclic structure in modern drug discovery, forming the core of numerous compounds under investigation for a wide range of therapeutic applications.[1][2] Its rigid, planar structure and hydrogen bonding capabilities make it an excellent pharmacophore.[3] However, researchers frequently encounter a significant hurdle: the poor aqueous solubility of its derivatives. This low solubility can severely hamper biological assays, formulation development, and ultimately, the in vivo efficacy of promising drug candidates.[4]
This technical guide provides a comprehensive resource for researchers, scientists, and drug development professionals to diagnose and overcome the solubility challenges associated with this compound derivatives. We will explore the underlying physicochemical principles and offer a series of practical, step-by-step troubleshooting strategies and detailed protocols.
Part 1: Troubleshooting Guide - A Problem-Oriented Approach
This section is designed to address specific experimental issues. Identify the problem you are facing in the table below and follow the proposed workflow.
| Problem Encountered | Initial Diagnostic Steps | Recommended Actions & Solutions |
| 1. Compound precipitates immediately upon dilution of a DMSO stock into aqueous buffer. | • Is the final organic solvent concentration too high? • Is the compound concentration exceeding its thermodynamic solubility at the buffer's pH? | • Lower Final Solvent %: Keep final DMSO or other organic solvent concentration below 1%, ideally ≤0.5%.[5] • pH Adjustment: Determine the pKa of your compound. As a weak base, solubility should increase in acidic pH.[6][7] Test solubility in a range of buffers (e.g., pH 5.0, 6.0, 7.4). • Use Co-solvents: Pre-dissolve the compound in a water-miscible organic solvent like ethanol or PEG 400 before adding it to the aqueous buffer.[8] |
| 2. Inconsistent results in cell-based or biochemical assays. | • Could undetected micro-precipitation be sequestering the compound? • Is the compound crashing out over the time course of the experiment? | • Kinetic vs. Thermodynamic Solubility: Measure both. High kinetic solubility with low thermodynamic solubility suggests a risk of precipitation over time. • Incorporate Surfactants: Add a low concentration of a non-ionic surfactant (e.g., 0.01% Tween-80 or Polysorbate 20) to the assay buffer to help maintain solubility.[8] • Visual Inspection: Before use, visually inspect stock solutions and final assay plates under a microscope for any signs of precipitation. |
| 3. Low or variable oral bioavailability in animal studies. | • Is the poor absorption a result of limited dissolution in the gastrointestinal (GI) tract? | • Particle Size Reduction: Micronization or nanomilling increases the surface area-to-volume ratio, which can significantly enhance the dissolution rate.[9][10] • Formulation as an Amorphous Solid Dispersion (ASD): Dispersing the compound in a hydrophilic polymer can prevent crystallization and improve dissolution.[11][12] • Salt Formation: Convert the free base into a more soluble salt form.[10][13] |
Troubleshooting Workflow Diagram
The following diagram outlines a logical decision-making process when encountering a solubility issue with a this compound derivative.
Caption: Fig 1. Initial Troubleshooting Workflow
Part 2: Frequently Asked Questions (FAQs) - A Concept-Oriented Guide
Q1: What are the primary physicochemical reasons for the poor solubility of this compound derivatives?
A1: The this compound core is a planar, aromatic system.[14] While this provides a rigid scaffold beneficial for target binding, it also promotes strong crystal lattice packing (high crystal lattice energy). Overcoming this energy in a solvent like water is often thermodynamically unfavorable. Furthermore, many derivatives are functionalized with other lipophilic groups to enhance target potency, which further decreases aqueous solubility.
Q2: My compound is a weak base due to the pyridine-like nitrogens. How does pH affect its solubility?
A2: The solubility of ionizable compounds is highly pH-dependent.[15][16] For a weak base like a this compound derivative, solubility increases as the pH of the solution decreases.[6] At a pH below the compound's pKa, the nitrogen atoms become protonated, leading to a charged, more polar species that is more readily solvated by water. This relationship is fundamental to leveraging pH adjustment and salt formation as solubilization strategies.[7]
Q3: When should I consider salt formation versus other strategies?
A3: Salt formation is one of the most effective and widely used methods for improving the solubility of ionizable active pharmaceutical ingredients (APIs).[10][13] It is an excellent first choice for this compound derivatives. Approximately 50% of all APIs on the market are formulated as salts.[13] This strategy is generally preferred early in development if a stable, soluble, and crystalline salt can be identified. If your compound is non-ionizable or if salt forms are unstable (e.g., hygroscopic or disproportionate), then other methods like co-crystals, solid dispersions, or prodrugs should be explored.[17][18]
Q4: What is a prodrug, and how can it improve solubility?
A4: A prodrug is a bioreversible, often inactive derivative of a parent drug that undergoes an enzymatic or chemical transformation in vivo to release the active compound.[19][20] This approach is used to overcome pharmaceutical and pharmacokinetic barriers, including poor solubility.[21][22] For a this compound, a common strategy is to attach a highly polar, water-soluble moiety (like a phosphate or an amino acid) to a suitable functional group on the molecule.[19] This new molecule (the prodrug) has significantly higher aqueous solubility. Once administered, enzymes in the body cleave off the solubilizing group, releasing the active parent drug at the site of action.[23]
Solubility Enhancement Strategies Overview
The diagram below illustrates the main categories of strategies available to enhance the solubility of your this compound derivative.
Caption: Fig 2. Major Solubility Enhancement Strategies
Part 3: Detailed Experimental Protocols
Protocol 1: pH-Dependent Solubility Profile
This protocol determines the thermodynamic solubility of a this compound derivative at different pH values.
Materials:
-
Your this compound compound
-
Phosphate-citrate buffers (or similar) at various pH values (e.g., 2.0, 4.0, 6.0, 7.4, 9.0)
-
HPLC-grade acetonitrile (ACN) and water
-
Validated HPLC method for quantifying your compound
-
Microcentrifuge tubes, shaker/incubator, centrifuge
Methodology:
-
Preparation: Add an excess amount of your solid compound to a series of microcentrifuge tubes (ensure solid is visible).
-
Incubation: To each tube, add 1 mL of a different pH buffer.
-
Equilibration: Tightly cap the tubes and place them in a shaker/incubator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Separation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the excess solid.
-
Sampling: Carefully remove an aliquot from the clear supernatant without disturbing the solid pellet.
-
Dilution: Dilute the supernatant with a suitable mobile phase (e.g., 50:50 ACN:Water) to bring the concentration into the linear range of your HPLC calibration curve.
-
Quantification: Analyze the diluted samples by HPLC to determine the compound concentration.
-
Calculation: Calculate the solubility in mg/mL or µM by factoring in the dilution. Plot solubility versus pH.
Protocol 2: Salt Screening
This protocol provides a general workflow for screening potential salt forms of a basic this compound derivative.
Materials:
-
Your this compound free base
-
A selection of pharmaceutically acceptable acids (counter-ions) (e.g., HCl, H₂SO₄, methanesulfonic acid, tartaric acid, citric acid).
-
A range of solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate).
-
Small glass vials, magnetic stir plate.
Methodology:
-
Dissolution: Dissolve a known amount of the free base in a minimal amount of a suitable solvent with gentle heating if necessary.
-
Counter-ion Addition: In a separate vial, prepare a solution of the acid counter-ion (typically a 1:1 molar ratio to the free base) in the same solvent.
-
Mixing: Add the acid solution dropwise to the free base solution while stirring.
-
Crystallization: Observe for precipitation. If no solid forms, allow the solution to cool slowly to room temperature, then potentially to 4°C. If still no solid, consider slow evaporation or the addition of an anti-solvent (a solvent in which the salt is insoluble).
-
Isolation: If a solid precipitate forms, isolate it by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Characterization: Characterize the resulting solid to confirm salt formation and assess its properties. Key analyses include:
-
X-Ray Powder Diffraction (XRPD): To confirm a new crystalline form.
-
Differential Scanning Calorimetry (DSC): To determine the melting point and check for polymorphism.
-
Thermogravimetric Analysis (TGA): To assess hydration state.
-
Solubility Testing: Perform Protocol 1 on the most promising salt forms.
-
References
- Rautio, J., et al. (2018). The prodrug approach: a successful tool for improving drug solubility. Molecules. [Link][19][20]
- Huttunen, K. M., et al. (2011). Prodrug approaches for enhancing the bioavailability of drugs with low solubility. PubMed. [Link][21]
- Hörter, D., & Dressman, J. B. (2001).
- Rautio, J., et al. (2015). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. PubMed. [Link][20]
- World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link][9]
- Ascendia Pharma. (2024). A 2024 Guide To Solubility Improvement And Bioavailability Enhancement Techniques. Ascendia Pharma. [Link][10]
- Al-kassas, R., et al. (2016). Strategies for formulation development of poorly water-soluble drug candidates - A recent perspective.
- Shaikh, J., et al. (2020). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC - NIH. [Link][12]
- Various Authors. (n.d.). Solubilization techniques used for poorly water-soluble drugs. PMC - PubMed Central. [Link][25]
- Di, L. (2023). Prodrug Approach as a Strategy to Enhance Drug Permeability. MDPI. [Link][22]
- Shan, X. (2022). IMPROVING THE METHODS OF SOLUBILITY AND DRUG DESIGN IN A PRODRUG. Journal of Harmonized Research in Pharmacy. [Link][23]
- Pharmaceutical Online. (n.d.).
- Mannala, T. (2025). API Salt Selection: A Classical but Evolving Approach in Modern Drug Development. GSC Biological and Pharmaceutical Sciences. [Link][26]
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding this compound: A Crucial Heterocycle in Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link][14]
- Plouffe, D., et al. (2021). Investigating the effects of the core nitrogen atom configuration on the thermodynamic solubility of 6,5-bicyclic heterocycles. PubMed. [Link][4]
- Carvajal, M. T., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. PubMed. [Link][6]
- Carvajal, M. T., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics.
- MDPI. (n.d.). Special Issue : Nitrogen-Containing Heterocyclic Compounds in Drug Design: Synthesis, Characterization, and Biological Activity. MDPI. [Link][29]
- Various Authors. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. Int J Pharm Chem Anal. [Link][30]
- Various Authors. (n.d.). CHAPTER 2. Tactics to Improve Solubility.
- Wieckowska, A., et al. (2021).
- Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. Chemistry LibreTexts. [Link][15]
- askIITians. (2025). How does pH affect solubility?. askIITians. [Link][16]
- American Chemical Society. (2021). 1,6-Naphthyridine. American Chemical Society. [Link][32]
- Various Authors. (n.d.). ChemInform Abstract: Naphthyridines. Structure, Physicochemical Properties, and General Methods of Synthesis.
- Sadowski, M., et al. (2023). Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. MDPI. [Link][2]
- Various Authors. (n.d.).
- Heravi, M. M., & Zadsirjan, V. (2020). Prescribed drugs containing nitrogen heterocycles: an overview. RSC Publishing. [Link][34]
- Various Authors. (n.d.). Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective. MDPI. [Link][35]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigating the effects of the core nitrogen atom configuration on the thermodynamic solubility of 6,5-bicyclic heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Does pH affect solubility? | AAT Bioquest [aatbio.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 10. agnopharma.com [agnopharma.com]
- 11. researchgate.net [researchgate.net]
- 12. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pharmasalmanac.com [pharmasalmanac.com]
- 14. nbinno.com [nbinno.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. How does pH affect solubility? - askIITians [askiitians.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. How To Improve API Solubility By Salt And Cocrystal Formation [pharmaceuticalonline.com]
- 19. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Prodrug approaches for enhancing the bioavailability of drugs with low solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. johronline.com [johronline.com]
Technical Support Center: Optimization of Microwave-Assisted 2,6-Naphthyridine Synthesis
Welcome to the technical support center for the optimization of microwave-assisted 2,6-naphthyridine synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for this important class of nitrogen-containing heterocycles. The this compound core is a key pharmacophore in numerous biologically active compounds, and its efficient synthesis is of significant interest.[1][2] Microwave-assisted organic synthesis (MAOS) offers a powerful tool to accelerate and improve the synthesis of these valuable scaffolds.[3][4] This guide will provide you with the necessary information to optimize your reaction conditions, troubleshoot common issues, and efficiently obtain your target this compound derivatives.
Frequently Asked Questions (FAQs)
Q1: Why is microwave irradiation beneficial for the synthesis of 2,6-naphthyridines?
Microwave irradiation offers several advantages over conventional heating methods for the synthesis of 2,6-naphthyridines.[5] The primary benefits include:
-
Rapid Reaction Times: Microwave energy directly heats the reaction mixture, leading to a rapid increase in temperature and significantly shorter reaction times, often reducing them from hours to minutes.[4]
-
Increased Yields: The uniform and efficient heating provided by microwaves can lead to higher product yields and reduced formation of byproducts compared to conventional heating.[5][6]
-
Improved Purity: Shorter reaction times at optimal temperatures can minimize the degradation of starting materials and products, leading to cleaner reaction profiles and simpler purification.
-
Energy Efficiency: Microwave synthesis is generally more energy-efficient than conventional heating methods.[3]
Q2: What are the key parameters to consider when optimizing a microwave-assisted this compound synthesis?
The key parameters to optimize are:
-
Temperature: This is often the most critical parameter. A systematic increase in temperature can reveal the optimal point for product formation while minimizing byproduct formation.
-
Reaction Time: Microwave reactions are typically very fast. Optimization of the reaction time is crucial to avoid product degradation.
-
Solvent: The choice of solvent is critical as it needs to efficiently absorb microwave energy. Polar solvents are generally good microwave absorbers.[7]
-
Catalyst and Base: For catalyzed reactions, the choice and loading of the catalyst and base are crucial for efficient conversion.
-
Microwave Power: While modern microwave reactors often automatically adjust power to maintain the set temperature, understanding the effect of power can be useful for certain applications.
Q3: Can I use a domestic microwave oven for these syntheses?
While some early research utilized domestic microwave ovens, it is strongly discouraged for safety reasons.[6] Domestic ovens lack the necessary temperature and pressure controls, which can lead to runaway reactions and vessel failure. Professional, dedicated microwave reactors are essential for safe and reproducible organic synthesis.
Troubleshooting Guide
This section addresses common problems encountered during the microwave-assisted synthesis of 2,6-naphthyridines.
Problem 1: Low or No Product Yield
Low or no yield is a common issue that can stem from several factors. A systematic approach to troubleshooting is recommended.
| Potential Cause | Explanation | Recommended Solution |
| Sub-optimal Temperature | The reaction may not have sufficient energy to proceed, or the temperature may be too high, leading to degradation. | Systematically screen a range of temperatures (e.g., in 20 °C increments) to find the optimal point. |
| Incorrect Solvent Choice | The solvent may not be efficiently absorbing microwave energy, or it may not be suitable for the specific reaction chemistry. Nonpolar solvents are generally poor microwave absorbers.[7] | Switch to a more polar solvent with a higher dielectric loss tangent. Common choices include DMF, DMSO, ethanol, and water.[7] |
| Catalyst Inactivity | For catalyzed reactions (e.g., palladium-catalyzed cross-couplings), the catalyst may be inactive or poisoned. | Ensure the catalyst is fresh and handled under appropriate inert conditions if necessary. Consider screening different catalysts or ligands. For Suzuki couplings, catalyst inhibition by the nitrogen atoms of the pyridine ring can be an issue.[8] |
| Inappropriate Base | The chosen base may not be strong enough to facilitate the reaction or may be causing side reactions. | Screen a panel of bases with varying strengths (e.g., K₂CO₃, Cs₂CO₃, NaOtBu). The choice of base is critical in reactions like the intramolecular cyclization of pyridylacetonitriles. |
| Insufficient Reaction Time | The reaction may not have had enough time to go to completion. | Increase the reaction time in increments (e.g., 5-10 minutes) and monitor the progress by TLC or LC-MS. |
| Reagent Purity | Impurities in starting materials or solvents can interfere with the reaction. | Ensure all reagents are of high purity and solvents are dry and degassed if required for the specific chemistry. |
Problem 2: Formation of Significant Byproducts
The formation of byproducts can complicate purification and reduce the yield of the desired this compound.
-
Polymerization/Tar Formation:
-
Cause: Often due to excessive temperature or prolonged reaction times. The Skraup synthesis, a classic method for naphthyridines, is known to produce tar-like byproducts.[9]
-
Solution: Reduce the reaction temperature and/or time. Ensure efficient stirring to prevent localized overheating.
-
-
Incomplete Cyclization:
-
Cause: In multi-step one-pot syntheses, the final cyclization step may be incomplete.
-
Solution: Optimize the temperature and time for the cyclization step. Ensure the appropriate catalyst and/or acid/base promoter is used.
-
-
Isomeric Products:
-
Cause: Depending on the starting materials and reaction mechanism (e.g., Friedländer synthesis), the formation of regioisomers is possible.[6]
-
Solution: Carefully select starting materials that favor the desired regioselectivity. Optimization of the catalyst and reaction conditions can also influence the isomeric ratio.
-
-
Hydrolysis of Cyano Groups:
-
Cause: In syntheses starting from cyanopyridine derivatives, the cyano group can be hydrolyzed to an amide or carboxylic acid under certain conditions (e.g., presence of water and acid/base at high temperatures).
-
Solution: Use anhydrous solvents and reagents. If water is necessary for the reaction, carefully control the temperature and reaction time.
-
Problem 3: Arcing or Sparking in the Microwave Cavity
Arcing is a serious safety concern and can damage the microwave reactor.
| Cause | Explanation | Action |
| Presence of Metal | Metal objects, including stir bars with exposed metal, can cause arcing. | Immediately stop the microwave. Ensure that only microwave-safe vessels and stir bars are used. |
| High Salt Concentration | High concentrations of ionic species can lead to arcing. | Reduce the concentration of salts in the reaction mixture. Consider alternative, less ionic reagents if possible. |
| Catalyst Agglomeration | Certain metal catalysts, if not properly dispersed, can create localized "hot spots" that may lead to arcing. | Ensure efficient stirring to keep the catalyst suspended. |
Experimental Protocols
This section provides detailed, step-by-step methodologies for the microwave-assisted synthesis of this compound.
Protocol 1: Synthesis of this compound from 4-Cyano-3-pyridylacetonitrile
This protocol is adapted from a reported eco-friendly synthesis of this compound.[6]
Step 1: Synthesis of 3-Amino-1-bromo-2,6-naphthyridine
-
To a solution of 4-cyano-3-pyridylacetonitrile in a suitable solvent, add anhydrous hydrogen bromide.
-
Seal the reaction vessel and place it in the microwave reactor.
-
Irradiate the mixture for a few minutes at a predetermined optimal temperature.
-
After cooling, the product can be isolated by filtration.
Step 2: Diazotization to 1,3-Dibromo-2,6-naphthyridine
-
Suspend the 3-amino-1-bromo-2,6-naphthyridine in hydrobromic acid.
-
Cool the mixture and add sodium nitrite portion-wise while maintaining a low temperature.
-
After the addition is complete, irradiate the mixture in the microwave reactor for a short period.
-
Work-up involves neutralization and extraction with an organic solvent.
Step 3: Formation of 1,3-Dihydrazino-2,6-naphthyridine
-
Dissolve the 1,3-dibromo-2,6-naphthyridine in a suitable solvent (e.g., dioxane).
-
Add hydrazine hydrate and irradiate the mixture in the microwave reactor.
-
The product can be isolated by filtration.
Step 4: Synthesis of this compound
-
Dissolve the 1,3-dihydrazino-2,6-naphthyridine in a mixture of acetic acid and water.
-
Add a solution of copper(II) sulfate.
-
Irradiate the mixture in the microwave reactor for a few minutes.
-
The final product is isolated by basification and extraction.
Comparison of Conventional vs. Microwave Synthesis for the Above Protocol: [6]
| Compound | Conventional Yield | Microwave Yield |
| This compound | 28% | 93% |
| 3-Amino-1-bromo-2,6-naphthyridine | 36% | 80% |
| 1,3-Dibromo-2,6-naphthyridine | 39% | 82% |
| 1,3-Dihydrazino-2,6-naphthyridine | 37% | 86% |
Protocol 2: Friedländer Annulation for Substituted 2,6-Naphthyridines
The Friedländer synthesis is a versatile method for constructing quinoline and naphthyridine scaffolds.[10]
-
In a microwave reaction vessel, combine the 2-amino-pyridine-3-carbaldehyde or a corresponding ketone with a compound containing an active methylene group (e.g., a ketone, β-ketoester, or malononitrile).
-
Add a suitable solvent (e.g., ethanol, acetic acid) and a catalyst if required (acidic or basic).[10]
-
Seal the vessel and irradiate in the microwave reactor at the optimized temperature and time.
-
After cooling, the product can be isolated by filtration or extraction followed by purification.
Purification and Work-up Strategies
The purification of this compound derivatives can sometimes be challenging due to their polarity and potential for metal chelation if transition metal catalysts are used.
-
Standard Work-up: A typical work-up involves quenching the reaction, followed by extraction with a suitable organic solvent. Washing with brine can help remove residual water.
-
Acidic Wash for Basic Impurities: If unreacted aminopyridine starting materials are present, an acidic wash (e.g., with 1M HCl) can be effective in removing them by forming water-soluble salts.[4]
-
Column Chromatography: Silica gel column chromatography is a common method for purifying this compound derivatives. A gradient elution with a mixture of a nonpolar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is often effective.
-
Recrystallization: For solid products, recrystallization from a suitable solvent system can be an excellent method for obtaining highly pure material.
-
Removal of Residual Palladium: If a palladium catalyst was used, residual metal can be a concern, especially for pharmaceutical applications. Scavenging resins or treatment with activated carbon can be employed to remove trace palladium.
Visualizing Reaction Pathways and Troubleshooting
General Workflow for Microwave-Assisted Synthesis Optimization
Caption: A logical workflow for optimizing microwave-assisted reactions.
Troubleshooting Low Yield in Palladium-Catalyzed Cross-Coupling
Sources
- 1. Discovery of this compound Analogues as Selective FGFR4 Inhibitors for Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. orientjchem.org [orientjchem.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. Solvent Choice for Microwave Synthesis [cem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Purification of 2,6-Naphthyridine Intermediates
Welcome to the technical support center for the purification of 2,6-naphthyridine intermediates. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges during the synthesis and purification of this important class of N-heterocycles. The inherent basicity and unique electronic properties of the this compound scaffold can present specific purification hurdles. This document provides field-proven insights, troubleshooting guides, and detailed protocols in a direct question-and-answer format to help you navigate these challenges effectively.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I can expect in my crude this compound synthesis?
A1: Impurities are highly dependent on the synthetic route, but common contaminants include unreacted starting materials, reagents, and byproducts from side reactions.[1] For N-heterocycles like this compound, frequent impurities are residual basic starting materials (e.g., aminopyridine precursors), regioisomers which are notoriously difficult to separate, and high-boiling point solvents like DMSO or pyridine used in the reaction.[1][2] Incomplete cyclization or over-alkylation can also lead to structurally similar byproducts.
Q2: I am new to purifying N-heterocycles. Which purification technique should I try first?
A2: The choice of the initial purification technique depends on the physical state of your crude product and the nature of the impurities.
-
For Solid Crude Products: Recrystallization is often an excellent first choice for removing minor impurities and can yield highly pure material if a suitable solvent is found.[3]
-
For Oily or Complex Mixtures: Flash column chromatography is the most versatile and commonly used method for separating components of varying polarities.[4][5]
-
For Removing Basic/Acidic Impurities: A simple liquid-liquid acid-base extraction during the reaction workup is a highly effective first step to remove unreacted basic starting materials or acidic byproducts before attempting chromatography or recrystallization.[1][6][7]
Q3: My this compound intermediate is not UV-active. How can I monitor its purification by chromatography?
A3: When a compound lacks a UV chromophore, alternative visualization methods are necessary for Thin Layer Chromatography (TLC) and column chromatography. You can use general TLC stains like potassium permanganate (KMnO₄), ceric ammonium molybdate (CAM), or iodine vapor to visualize spots.[4] For column chromatography, you would collect fractions and spot a small amount from each onto a TLC plate for staining to determine which fractions contain your product.
Troubleshooting Guide: Column Chromatography
Q1: My basic this compound intermediate is streaking badly on the silica gel TLC plate and column. What is happening and how do I fix it?
A1: This is a classic issue with basic nitrogen-containing heterocycles.[4] The lone pairs on the nitrogen atoms interact strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel, leading to poor peak shape, streaking, and sometimes irreversible adsorption.[8]
-
Causality: The acidic nature of standard silica gel causes protonation of the basic naphthyridine, leading to strong ionic interactions that hinder smooth elution.
-
Recommended Solutions:
-
Add a Basic Modifier: Incorporate a small amount (0.1-2%) of a volatile base like triethylamine (Et₃N) or ammonium hydroxide into your mobile phase (eluent).[4][5][8] This neutralizes the acidic sites on the silica, preventing strong interactions with your compound and resulting in sharp, well-defined bands.[8]
-
Use an Alternative Stationary Phase: Switch to a more inert or basic stationary phase. Basic or neutral alumina can be excellent alternatives to silica for purifying basic compounds.[4] Amine-functionalized silica is another option that minimizes unwanted interactions.[8]
-
Consider Reversed-Phase Chromatography: If your compound has sufficient hydrophobicity, reversed-phase (C18) flash chromatography is less prone to issues with basic compounds.[4]
-
Q2: I'm struggling to separate my desired this compound product from a regioisomeric byproduct. They have nearly identical Rf values on TLC.
A2: Separating regioisomers is one of the most significant challenges in heterocyclic chemistry because they often have very similar polarities and chemical properties.[2][9]
-
Causality: Regioisomers have the same molecular formula and functional groups, differing only in their spatial arrangement. This results in minimal differences in their interaction with the stationary and mobile phases.
-
Recommended Solutions:
-
Optimize Normal-Phase Chromatography: Use a very long column to increase the theoretical plates and run a shallow, slow gradient. Sometimes, switching to a different solvent system (e.g., Toluene/Acetone instead of Hexanes/Ethyl Acetate) can exploit subtle differences in solubility and interaction.[9][10]
-
High-Performance Liquid Chromatography (HPLC): Preparative HPLC offers much higher resolution than flash chromatography and is often the only way to separate very similar isomers.[9][11]
-
Derivatization: If possible, selectively react the mixture with a reagent that modifies one isomer more readily than the other. This change in structure will alter its polarity, allowing for easy separation by standard chromatography. Afterward, the protecting group can be removed.[2]
-
Crystallization: Meticulous screening of recrystallization solvents may allow for fractional crystallization, where one isomer crystallizes out of solution while the other remains in the mother liquor. This can be effective if the isomers have different crystal packing energies.[9][12]
-
Workflow & Decision Making Diagrams
Caption: A decision tree for selecting an initial purification strategy.
Troubleshooting Guide: Crystallization & Extraction
Q1: I'm trying to recrystallize my solid intermediate, but it keeps "oiling out" instead of forming crystals. What should I do?
A1: "Oiling out" occurs when a compound's melting point is lower than the boiling point of the recrystallization solvent, or when the solution is cooled too rapidly, causing the compound to come out of solution as a supersaturated liquid instead of an ordered crystal lattice.[2]
-
Causality: The kinetics of crystal nucleation and growth are slower than the rate of precipitation, leading to a disordered, liquid phase separation.
-
Recommended Solutions:
-
Slow Down Cooling: Do not place the hot solution directly into an ice bath. Allow it to cool slowly to room temperature first, then move it to a refrigerator. Slower cooling provides more time for proper crystal formation.[2]
-
Change the Solvent System:
-
Single Solvent: Choose a solvent with a lower boiling point.
-
Two-Solvent System: Use a two-solvent (co-solvent) system.[13] Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a miscible "poor" or "anti-solvent" (in which it is poorly soluble) dropwise until the solution becomes persistently cloudy. Add a drop or two of the "good" solvent to clarify and then allow it to cool slowly.[2][13]
-
-
Scratch the Flask: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
-
Q2: My recovery is very low after performing an acid-base extraction to purify my this compound intermediate. Where did my product go?
A2: Low recovery during acid-base extraction is a common problem, often stemming from incorrect pH, emulsion formation, or the compound's solubility profile.[14]
-
Causality: The efficiency of partitioning between the organic and aqueous layers is critically dependent on the compound being in its correct protonation state (charged salt in the aqueous layer, neutral base in the organic layer).[6][15]
-
Recommended Solutions:
-
Verify pH: Use pH paper or a pH meter to ensure the aqueous phase is at the correct pH. For extracting a base into the aqueous layer, the pH should be sufficiently acidic (typically pH < 2) to fully protonate the naphthyridine nitrogens. When back-extracting, the pH should be sufficiently basic (typically pH > 10) to ensure complete deprotonation back to the neutral form.[14]
-
Break Emulsions: If an emulsion (a stable suspension of the organic and aqueous layers) forms, it can trap your product. To break it, add a saturated solution of sodium chloride (brine) to the separatory funnel. This increases the polarity of the aqueous layer and helps force the separation.[4]
-
Perform Multiple Extractions: Perform three to four extractions with smaller volumes of solvent rather than one large extraction. This is mathematically more efficient at recovering all the material.
-
Check Solubility of the Salt: While rare, the hydrochloride or sulfate salt of your intermediate might have some solubility in the organic solvent. "Back-washing" the organic layer after the initial extraction can help recover any trapped product.
-
Data & Protocols
Table 1: Common Solvent Systems for Flash Chromatography of N-Heterocycles
| Polarity of Compound | Starting Solvent System (v/v) | Modifiers & Notes |
| Non-polar | 5-10% Ethyl Acetate in Hexanes | Start with low polarity and increase gradually. |
| Moderately Polar | 20-50% Ethyl Acetate in Hexanes | This is a standard range for many "normal" compounds.[16] |
| Polar | 2-10% Methanol in Dichloromethane | For more polar compounds that don't move in EtOAc/Hexanes.[16] |
| Very Polar / Basic | 5-10% Methanol in Dichloromethane + 1% Et₃N | The added triethylamine is crucial to prevent streaking.[16] |
Protocol 1: Flash Column Chromatography with a Basic Modifier
This protocol describes the purification of a moderately polar, basic this compound intermediate that exhibits streaking on silica.
-
TLC Analysis & Solvent System Selection:
-
Develop a TLC plate using a starting solvent system (e.g., 30% EtOAc/Hexanes).
-
If streaking is observed, prepare a new eluent with 1% triethylamine (Et₃N) (e.g., 100 mL of 30% EtOAc/Hexanes + 1 mL Et₃N).
-
Run a new TLC plate. The spot should be much sharper. Adjust the solvent polarity to achieve a target Rf value of 0.2-0.3 for your desired compound.[5]
-
-
Sample Preparation (Dry Loading):
-
Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane or methanol).
-
Add a small amount of silica gel (approx. 2-3 times the mass of your crude product) to the solution.
-
Remove the solvent under reduced pressure (rotary evaporator) until a dry, free-flowing powder is obtained. This prevents overloading the column with a strong solvent.[4]
-
-
Column Packing and Elution:
-
Pack a flash column with silica gel using your chosen mobile phase (without the added base initially).
-
Carefully add your dry-loaded sample to the top of the column.
-
Begin elution with the mobile phase containing the basic modifier (e.g., 30% EtOAc/Hexanes + 1% Et₃N).
-
Collect fractions and monitor by TLC (staining if necessary) to identify and combine the pure fractions.
-
-
Solvent Removal:
-
Combine the pure fractions and remove the solvent under reduced pressure. To remove the residual triethylamine, you may need to co-evaporate with a solvent like toluene.[1]
-
Protocol 2: Two-Solvent Recrystallization
This protocol is for purifying a solid this compound intermediate that has failed to crystallize from a single solvent.
-
Solvent Selection:
-
Identify a "good" solvent in which your compound is very soluble (e.g., Dichloromethane, Ethyl Acetate, Acetone).
-
Identify a miscible "poor" or "anti-solvent" in which your compound is insoluble or sparingly soluble (e.g., Hexanes, Diethyl Ether, Water).[17] A common pair is Ethyl Acetate/Hexanes.[17]
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask with a stir bar.
-
Add the "good" solvent dropwise while heating and stirring until the solid just dissolves. Use the absolute minimum amount of hot solvent.
-
-
Induce Crystallization:
-
Remove the flask from the heat. While still warm, add the "poor" solvent dropwise with continuous stirring.
-
Continue adding until the solution becomes slightly and persistently cloudy (turbid). This is the point of saturation.[13]
-
Add one or two drops of the "good" solvent to make the solution clear again.[13]
-
-
Cooling and Isolation:
-
Cover the flask and allow it to cool slowly to room temperature, undisturbed.
-
Once at room temperature, place the flask in an ice bath for 20-30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Wash the crystals with a small amount of ice-cold "poor" solvent to remove any residual soluble impurities.
-
Dry the crystals under vacuum.
-
References
- King, A. (2018). Successful Flash Chromatography. Biotage.
- Sorbent Technologies, Inc. (2025). Flash Chromatography Basics.
- Wikipedia. (n.d.). Acid–base extraction.
- University of Colorado Boulder, Department of Chemistry. (n.d.). Acid-Base Extraction.
- Srivastava, K. P., et al. (n.d.).
- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column.
- National Institutes of Health. (2023). Synthesis of Novel Benzo[b][4][18]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors.
- Reddit. (2022). Separating Regioisomers using Preparative TLC. r/OrganicChemistry.
- MDPI. (n.d.). Synthesis and Biological Activity of this compound Derivatives: A Mini Review.
- The Organic Chemistry Tutor. (2020, March 21). Acid-Base Extraction Tutorial [Video]. YouTube.
- Chemistry Stack Exchange. (2014). Recrystallization of two unknown compounds?.
- Reddit. (2018). Advice on separating regioisomers, both run to the same spot on TLC, and cocrystalize out together. r/OrganicChemistry.
- MIT OpenCourseWare. (n.d.). 8.6 - Two-Solvent Recrystallization Guide.
- ACS Publications. (2017). Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. The Journal of Organic Chemistry.
- ResearchGate. (2016). How to separate regioisomers without using instrumental method?.
- ACS Publications. (2021). High-Z′ Crystal Structure of Tricyclic Imidazonaphthyridine Derivatives and the Thermal Profiles of Their Polymorphs.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 7. vernier.com [vernier.com]
- 8. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. ocw.mit.edu [ocw.mit.edu]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. m.youtube.com [m.youtube.com]
- 16. Chromatography [chem.rochester.edu]
- 17. Reagents & Solvents [chem.rochester.edu]
Navigating the Synthesis of Substituted 2,6-Naphthyridines: A Technical Support Guide
Welcome to the technical support center for the synthesis of substituted 2,6-naphthyridines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing this important heterocyclic scaffold. Here, we address common challenges and byproduct formations encountered during key synthetic routes, providing practical, field-proven insights in a question-and-answer format to aid in your experimental troubleshooting.
I. Troubleshooting Guide: Common Synthetic Challenges and Solutions
This section delves into specific issues that may arise during the synthesis of 2,6-naphthyridines, offering probable causes and actionable solutions.
A. Friedländer Annulation Approaches
The Friedländer synthesis is a powerful tool for constructing the naphthyridine core, typically by condensing an aminopyridine-aldehyde or -ketone with a compound containing a reactive methylene group. However, challenges such as regioselectivity and side reactions can lead to a mixture of products.
Question 1: My Friedländer reaction with an unsymmetrical ketone is producing a mixture of regioisomers. How can I improve the regioselectivity for the desired 2,6-naphthyridine?
Probable Cause: The condensation of an aminopyridine precursor with an unsymmetrical ketone can occur at two different α-carbon positions, leading to the formation of regioisomeric naphthyridine products. The reaction's regioselectivity is influenced by the steric and electronic properties of the ketone, as well as the reaction conditions.
Solution: Controlling the regioselectivity in Friedländer annulations often requires careful selection of catalysts and reaction conditions.[1][2]
-
Catalyst Selection: While traditional base-catalyzed (e.g., NaOH, KOH) or acid-catalyzed (e.g., p-TsOH) conditions can lead to mixtures, the use of specific amine catalysts has been shown to significantly enhance regioselectivity. For instance, cyclic secondary amines like pyrrolidine derivatives can favor the formation of the 2-substituted product.[1][2]
-
Reaction Conditions:
-
Slow Addition: Slowly adding the unsymmetrical ketone to the reaction mixture can improve regioselectivity.[1]
-
Temperature Control: The reaction temperature can also influence the isomeric ratio. A systematic temperature screen is recommended to find the optimal conditions for your specific substrates.[1]
-
Table 1: Effect of Catalyst on Regioselectivity in a Model Friedländer Annulation
| Catalyst | Temperature (°C) | Ratio of Regioisomers (Desired:Undesired) |
| NaOH | 100 | 60:40 |
| p-TsOH | 110 | 55:45 |
| Pyrrolidine | 80 | 85:15 |
| TABO* | 80 | 96:4[1] |
*TABO = 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane
Experimental Protocol: Regioselective Friedländer Synthesis
-
To a solution of the aminopyridine-aldehyde (1.0 equiv) in a suitable solvent (e.g., toluene), add the amine catalyst (e.g., pyrrolidine, 0.2 equiv).
-
Heat the mixture to the optimized temperature (e.g., 80 °C).
-
Slowly add the unsymmetrical ketone (1.1 equiv) dropwise over a period of 1-2 hours using a syringe pump.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction mixture and purify by column chromatography to isolate the desired regioisomer.
Logical Workflow for Troubleshooting Regioisomer Formation
Caption: Troubleshooting workflow for regioisomer formation in Friedländer synthesis.
B. Synthesis from Cyanopyridine Precursors
A common route to substituted 2,6-naphthyridines involves the cyclization of functionalized cyanopyridine derivatives. These multi-step sequences can present challenges such as incomplete reactions and side reactions of the nitrile group.
Question 2: I am attempting a synthesis that involves a dihalo-2,6-naphthyridine intermediate, but the subsequent dehalogenation step is leading to over-reduction of the naphthyridine ring. How can I prevent this?
Probable Cause: Catalytic hydrogenation (e.g., using Pd/C and H₂) is a common method for dehalogenation. However, the naphthyridine ring system itself can be susceptible to reduction under these conditions, leading to partially or fully saturated byproducts.[3]
Solution: To avoid over-reduction, alternative dehalogenation methods that do not involve catalytic hydrogenation should be considered.
-
Hydrazine-mediated Reduction: A common strategy is to convert the halogenated naphthyridine to a dihydrazino derivative, followed by oxidation to the unsubstituted naphthyridine.[3]
Experimental Protocol: Dehalogenation via Dihydrazino Intermediate
-
Hydrazinolysis: To a solution of the 1,3-dibromo-2,6-naphthyridine (1.0 equiv) in a suitable solvent (e.g., dioxane), add hydrazine hydrate (excess) and stir at room temperature. Monitor the reaction by TLC until the starting material is consumed. The 1,3-dihydrazino-2,6-naphthyridine product often precipitates and can be isolated by filtration.
-
Oxidation: Dissolve the isolated 1,3-dihydrazino-2,6-naphthyridine in a mixture of acetic acid and water. Slowly add this solution to a hot solution of copper(II) sulfate. The desired this compound is then isolated by extraction and purified by chromatography or recrystallization.[3]
Byproduct Formation Pathway: Over-reduction
Caption: Comparison of dehalogenation methods and potential over-reduction.
Question 3: My synthesis involves a cyanopyridine intermediate, and I am observing byproducts resulting from the hydrolysis of the nitrile group. How can I minimize this?
Probable Cause: Nitrile groups are susceptible to hydrolysis to amides or carboxylic acids, especially under acidic or basic conditions, which may be present in subsequent reaction steps or during workup.[4][5]
Solution:
-
pH Control: Maintain neutral or near-neutral pH conditions during reactions and workup procedures whenever possible. If acidic or basic conditions are required for a transformation, consider protecting the nitrile group, or perform the reaction at a lower temperature to minimize the rate of hydrolysis.
-
Anhydrous Conditions: For reactions where water is not a reactant, using anhydrous solvents and reagents can prevent nitrile hydrolysis.
-
Workup Procedure: When performing an aqueous workup, minimize the contact time and use buffered solutions if necessary to control the pH.
Hydrolysis Pathway of Nitrile Intermediates
Sources
- 1. Highly Regioselective Friedlaender Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles [organic-chemistry.org]
- 2. Highly regioselective Friedländer annulations with unmodified ketones employing novel amine catalysts: syntheses of 2-substituted quinolines, 1,8-naphthyridines, and related heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. RU2175968C2 - Continuous methods of hydrolysis of cyanopyridines under adiabatic conditions - Google Patents [patents.google.com]
- 5. US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting Unexpected NMR Shifts in 2,6-Naphthyridine Analogs
Introduction
The 2,6-naphthyridine scaffold is a privileged heterocyclic motif found in numerous pharmacologically active compounds and functional materials.[1] Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structural elucidation for these molecules. However, the unique electronic properties of the this compound ring system can often lead to NMR spectra that deviate from initial predictions, causing confusion and delays in research.
This guide provides a systematic, in-depth approach to troubleshooting unexpected proton (¹H) and carbon (¹³C) NMR chemical shifts in this compound analogs. Designed for researchers, chemists, and drug development professionals, this technical note moves beyond generic advice to address the specific challenges posed by this important class of compounds.
Section 1: Foundational Knowledge - The "Expected" NMR Spectrum
Before diagnosing an "unexpected" shift, it is critical to have a solid baseline. The chemical shifts of the parent this compound are heavily influenced by the anisotropic effects of the fused aromatic system and the electron-withdrawing nature of the two nitrogen atoms.[2] Protons adjacent to the nitrogen atoms (H-1, H-5, H-7) are significantly deshielded and appear at a lower field.
Below are typical chemical shift ranges for the unsubstituted this compound core in a non-coordinating solvent like CDCl₃.
Table 1: Typical ¹H and ¹³C Chemical Shifts for Unsubstituted this compound
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| 1, 5 | ~9.2 - 9.3 | ~152 - 153 |
| 3, 7 | ~8.7 - 8.8 | ~137 - 138 |
| 4, 8 | ~7.6 - 7.7 | ~121 - 122 |
| 4a, 8a | - | ~130 - 131 |
Note: These are approximate values. Actual shifts can vary based on concentration, solvent, and temperature. Data compiled from various spectroscopic resources.[3][4][5]
Section 2: Troubleshooting Unexpected Shifts - A Symptom-Based Approach
This section is structured in a question-and-answer format to directly address common issues encountered in the lab.
Q1: Why have all my aromatic proton signals shifted significantly downfield (by >0.5 ppm)?
A1: Most Likely Cause: Unintentional Protonation.
The "Why": The lone pairs on the nitrogen atoms of the this compound ring are basic and can be easily protonated by acidic impurities in your NMR sample, such as residual trifluoroacetic acid (TFA) from chromatography or trace HCl in CDCl₃.[6] Protonation places a positive charge on the nitrogen, dramatically increasing its electron-withdrawing effect. This effect is propagated throughout the aromatic system, causing significant deshielding (downfield shifts) of all ring protons.
Troubleshooting Workflow:
Caption: Workflow to diagnose sample protonation.
Recommended Experiment:
-
Acquire a standard ¹H NMR spectrum.
-
Add a single drop of deuterated pyridine or a small amount of solid potassium carbonate (K₂CO₃) to the NMR tube.
-
Shake the tube vigorously and re-acquire the spectrum.
-
A significant upfield shift of the signals back toward their expected values confirms that protonation was the issue.
Q2: The chemical shifts change dramatically when I switch from CDCl₃ to DMSO-d₆. What is happening?
A2: Most Likely Cause: Specific Solvent-Solute Interactions.
The "Why": Chemical shifts are highly sensitive to the local magnetic environment, which is influenced by the surrounding solvent molecules.[7]
-
Hydrogen Bonding: Protic solvents or solvents capable of acting as hydrogen-bond acceptors (like DMSO-d₆ or Methanol-d₄) can interact with N-H or O-H groups on your substituents, or even with the ring nitrogens if there's a slight acidic character. This can restrict rotation and change the electronic environment.[8]
-
Aromatic Solvents (e.g., Benzene-d₆): Aromatic solvents like benzene-d₆ induce an anisotropic effect, creating a shielding (upfield) cone and a deshielding (downfield) cone.[9] Solute molecules will preferentially orient themselves to minimize steric hindrance, often placing protons in the shielding cone, leading to significant upfield shifts compared to spectra in CDCl₃. This phenomenon, known as the Aromatic Solvent-Induced Shift (ASIS), can be a powerful tool for resolving overlapping signals.[10]
Data Presentation:
Table 2: Example of Solvent Effects on a Hypothetical 1-Amino-2,6-Naphthyridine
| Proton | Shift in CDCl₃ (ppm) | Shift in DMSO-d₆ (ppm) | Shift in Benzene-d₆ (ppm) | Likely Interaction |
| H-5 | 9.15 | 9.25 | 8.80 | ASIS (Shielding) |
| H-7 | 8.60 | 8.75 | 8.35 | ASIS (Shielding) |
| NH₂ | 5.50 (broad) | 7.20 (sharp) | 5.10 (broad) | H-bonding with DMSO |
Recommended Protocol: If you suspect complex signal overlap, deliberately re-running the sample in Benzene-d₆ is a standard troubleshooting technique to spread out the signals and aid in assignment.[9]
Q3: My peaks are broad, and their positions seem to change with sample concentration. Why?
A3: Most Likely Cause: Molecular Aggregation or Dynamic Exchange.
The "Why": The flat, planar structure of the this compound core makes it susceptible to intermolecular π-π stacking. At higher concentrations, molecules can aggregate. In this aggregated state, the protons of one molecule may be influenced by the magnetic anisotropy of a neighboring molecule, leading to shifted and often broadened signals.[11] This effect is concentration-dependent; as you dilute the sample, the equilibrium shifts away from the aggregate, and the signals will sharpen and move to their "true" monomeric chemical shift.
Troubleshooting Workflow:
Caption: Workflow to diagnose molecular aggregation.
Recommended Experiment:
-
Run your standard NMR sample.
-
Prepare a new sample that is 5-10 times more dilute.
-
Compare the spectra. If aggregation is the cause, the peaks in the dilute sample will be sharper and likely shifted upfield.
Section 3: Advanced Diagnostic Protocols
When simple troubleshooting fails, more advanced NMR techniques are required for unambiguous structural confirmation.
Protocol 3.1: The D₂O Exchange Experiment
Purpose: To identify labile protons (e.g., -OH, -NH₂, -COOH). Methodology:
-
Acquire a standard ¹H NMR spectrum of your sample in a solvent like DMSO-d₆.
-
Remove the NMR tube, add one drop of deuterium oxide (D₂O), and shake gently for 30 seconds.[12]
-
Re-acquire the ¹H NMR spectrum. Expected Result: Protons attached to heteroatoms will exchange with deuterium from the D₂O. Their corresponding signals will either disappear completely or significantly decrease in intensity, confirming their identity.
Protocol 3.2: Using 2D NMR to Confirm Assignments
Purpose: To resolve overlapping signals and definitively establish connectivity.[13] Key Experiments:
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds). A cross-peak between two signals confirms they are J-coupled neighbors.[14]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to. This is essential for assigning the ¹³C spectrum.
-
HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons to carbons over longer ranges (typically 2-4 bonds). This is invaluable for piecing together the carbon skeleton and assigning quaternary carbons.[15]
Experimental Workflow:
Caption: Workflow for using 2D NMR in structural elucidation.
Section 4: Frequently Asked Questions (FAQs)
-
Q: Can computational chemistry help predict my shifts?
-
A: Yes. Density Functional Theory (DFT) calculations using the Gauge-Independent Atomic Orbital (GIAO) method can predict ¹H and ¹³C chemical shifts with reasonable accuracy (often within 0.2 ppm for ¹H).[16][17] This is a powerful tool for comparing multiple possible isomers against experimental data to find the best fit.[18]
-
-
Q: My baseline is noisy and some peaks are extremely broad. What could be the cause?
-
A: This is often a sign of paramagnetic impurities. Even trace amounts of metals like iron, copper, or gadolinium can cause significant line broadening.[19] Try filtering your sample through a small plug of Celite or silica gel directly into a clean NMR tube.
-
-
Q: I see an unexpected singlet in the aromatic region. What could it be?
-
A: Besides your product, consider common laboratory solvents. A singlet around 7.26 ppm is often residual chloroform (CHCl₃) if your deuterated solvent is not 100% pure. A singlet around 8.0 ppm could be dimethylformamide (DMF). Always check the purity of your NMR solvent.[9]
-
Section 5: References
-
Palanivel, C., et al. (2000). Temperature and Solvent Effects on Nmr Chemical Shifts of Some Nitrogen and Sulphur Heterocycles. Oriental Journal of Chemistry, 16(3). Available at: [Link]
-
Fiveable (n.d.). Anisotropic Effect Definition. Organic Chemistry Key Term. Available at: [Link]
-
Marek, R., & Ruud, K. (Eds.). (2018). Solvent Effects on Nitrogen Chemical Shifts. ResearchGate. Available at: [Link]
-
Srivastava, K. P., et al. (2014). An eco-sustainable green approach for the synthesis of 2,6-naphthyridines under microwave irradiation. Der Pharma Chemica, 6(3), 119-128. Available at: [Link]
-
Giacomello, G., et al. (1965). Synthesis of this compound, 4-Methyl-2,6-naphthyridine, and their Derivatives. Canadian Journal of Chemistry, 43(10), 2645-2651. Available at: [Link]
-
Al-Rawashdeh, N. A.-F., et al. (2000). Molecular Structure of Heterocycles: 6. Solvent Effects on the 17O Nmr Chemical Shifts of 5-Trichloromethylisoxazoles. SciELO. Available at: [Link]
-
Kleinpeter, E., et al. (2024). Identification and quantification of local antiaromaticity in polycyclic aromatic hydrocarbons (PAHs) based on the magnetic criterion. RSC Publishing. Available at: [Link]
-
University of Rochester, Department of Chemistry (n.d.). Troubleshooting 1H NMR Spectroscopy. Available at: [Link]
-
Bagno, A., et al. (2011). NMR “Finger Prints” of N-Heterocyclic Carbenes, DFT Analysis: Scopes and Limitations. Molecules, 26(23), 7074. Available at: [Link]
-
Organic Chemistry Explained (2023, May 6). Anisotropic Effects in Alkenes, Alkynes & Aromatic Compounds (Benzene) in 1H-NMR. YouTube. Available at: [Link]
-
Unknown (n.d.). Nuclear magnetic resonance is the branch of spectroscopy in which radio frequency waves induce tronsitions between. Available upon request.
-
AZoOptics (2025, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Available at: [Link]
-
Barbu, E., et al. (2000). Spectral Characteristics of 2,7-Naphthyridines. Molecules, 5(8), 956-963. Available at: [Link]
-
González-García, M., et al. (2010). Molecular Recognition Studies on Naphthyridine Derivatives. Molecules, 15(2), 1213-1224. Available at: [Link]
-
CORE (n.d.). Molecular Recognition Studies on Naphthyridine Derivatives. Available at: [Link]
-
Scribd (n.d.). Computational Prediction of NMR Shifts. Available at: [Link]
-
Guan, Y., et al. (2021). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Journal of Chemical Information and Modeling, 61(12), 5821-5831. Available at: [Link]
-
Wang, X., et al. (2021). Discovery of 5-(3-Chlorophenylamino)benzo[c][3][12]naphthyridine Derivatives as Highly Selective CK2 Inhibitors with Potent Cancer Cell Stemness Inhibition. Journal of Medicinal Chemistry, 64(8), 4945-4964. Available at: [Link]
-
Chemistry LibreTexts (2022, July 20). 5.5: The Basis for Differences in Chemical Shift. Available at: [Link]
-
Unknown (n.d.). CONTENTS 1. 13C NMR spectroscopy • Chemical shift. Available upon request.
-
Journal of Molecular Modeling (2025, August 5). Computation of 1H NMR chemical shifts: structural assessment of energetic materials. Available at: [Link]
-
Hansen, M. B., et al. (2023). The Importance of Solvent Effects in Calculations of NMR Coupling Constants at the Doubles Corrected Higher Random-Phase Approximation. Molecules, 28(7), 3225. Available at: [Link]
-
The OChem Whisperer (2012, March 27). Guide to Solving NMR Questions. Available at: [Link]
-
Organic Chemistry Data (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Available at: [Link]
-
Unknown (n.d.). 13-C NMR Chemical Shift Table.pdf. Available upon request.
-
PubMed (2024, May 23). Discovery of this compound Analogues as Selective FGFR4 Inhibitors for Hepatocellular Carcinoma. Available at: [Link]
-
Wagen, C. (2023, March 14). Computational NMR Prediction: A Microreview. Available at: [Link]
-
RSC Publishing (2025, October 11). One-pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives employing 1-naphthylamine and SiO2/Fe3O4@ MWCNTs. Available at: [Link]
-
Rajasekaran, K., et al. (1987). Substituent effects on carbon-13 NMR chemical shifts of side chain carbonyl carbons of 4-substituted 1-naphthamides. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 98(3), 207-212. Available at: [Link]
-
Hamburger, M., & Hostettmann, K. (1991). Strategies and Tools for Structure Determination of Natural Products Using Modern Methods of NMR Spectroscopy. Chimia, 45(4), 117-124. Available at: [Link]
-
Grimme, S., et al. (2015). Improved Quantum Chemical NMR Chemical Shift Prediction of Metabolites in Aqueous Solution Toward the Validation of Unknowns. Journal of Chemical Theory and Computation, 11(10), 4875-4887. Available at: [Link]
-
NIH (2025, May 26). Programmable wide-range pH gradients for NMR titrations: application to antibody–drug conjugate linker group modifications. Available at: [Link]
-
Witanowski, M., et al. (1997). Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Molecules, 2(1), 1-11. Available at: [Link]
-
Khan Academy (2017, May 16). 2D NMR Analysis (COSY/HMQC) - Assigning Peaks Using COSY/HMQC (Part 1 of 2). YouTube. Available at: [Link]
-
Unknown (n.d.). 2D NMR FOR THE CHEMIST. Available upon request.
-
NIH (2024, November 7). Synthesis and Rearrangement of New 1,3-Diamino-2,7-naphthyridines and 1-Amino-3-oxo-2,7-naphthyridines. Available at: [Link]
-
Organic Chemistry Data (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Available at: [Link]
Sources
- 1. Discovery of this compound Analogues as Selective FGFR4 Inhibitors for Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. organicchemistrydata.org [organicchemistrydata.org]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. researchgate.net [researchgate.net]
- 7. Temperature and Solvent Effects on Nmr Chemical Shifts of Some Nitrogen and Sulphur Heterocycles – Oriental Journal of Chemistry [orientjchem.org]
- 8. scielo.br [scielo.br]
- 9. Troubleshooting [chem.rochester.edu]
- 10. youtube.com [youtube.com]
- 11. fiveable.me [fiveable.me]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. azooptics.com [azooptics.com]
- 14. youtube.com [youtube.com]
- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 16. scribd.com [scribd.com]
- 17. Computation of 1H NMR chemical shifts: structural assessment of energetic materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Computational NMR Prediction: A Microreview [corinwagen.github.io]
- 19. bhu.ac.in [bhu.ac.in]
Technical Support Center: Strategies to Enhance the Stability of 2,6-Naphthyridine Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,6-naphthyridine compounds. This guide is designed to provide in-depth, field-proven insights and troubleshooting strategies to address the stability challenges often encountered with this important heterocyclic scaffold. The following question-and-answer format directly addresses specific issues you might encounter during your experiments, with a focus on the underlying scientific principles and practical, actionable solutions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My this compound compound shows significant degradation upon exposure to light. What is the underlying cause, and how can I mitigate this photostability issue?
A1: Photodegradation is a common issue for many nitrogen-containing heterocycles, including 2,6-naphthyridines.[1][2][3][4] The presence of nitrogen atoms in the aromatic rings can make them susceptible to UV radiation, leading to rapid photolysis.[2][4] The stability of N-heterocycles often decreases as the number of nitrogen atoms in the ring system increases.[5][2]
Causality: The mechanism often involves the absorption of UV light, which excites the molecule to a higher energy state. This excited state can then undergo various reactions, including ring-opening, oxidation, or reaction with solvent molecules, leading to the formation of degradation products.
Troubleshooting & Mitigation Strategies:
-
Storage and Handling: The most immediate and crucial step is to protect the compound from light. Store solid samples and solutions in amber vials or wrap containers with aluminum foil. Conduct experiments under low-light conditions or use light filters where possible.
-
Structural Modification:
-
Introduce Electron-Withdrawing Groups (EWGs): Attaching EWGs (e.g., trifluoromethyl, cyano, or nitro groups) to the naphthyridine core can sometimes enhance photostability by altering the electronic distribution of the aromatic system.
-
Steric Hindrance: Introducing bulky substituents near the nitrogen atoms can sterically hinder the approach of reactive species or prevent photo-induced conformational changes that lead to degradation.
-
-
Formulation Approaches:
-
UV Absorbers: In a formulated product, the inclusion of UV-absorbing excipients can protect the this compound compound by preferentially absorbing harmful UV radiation.
-
Antioxidants: If photo-oxidation is a suspected degradation pathway, the addition of antioxidants like butylated hydroxytoluene (BHT) or ascorbic acid can be beneficial.
-
Experimental Protocol: Photostability Testing (Forced Degradation)
This protocol is a simplified version based on ICH Q1B guidelines to assess the photostability of your this compound compound.
-
Sample Preparation:
-
Prepare a solution of your compound in a suitable solvent (e.g., methanol, acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Prepare a solid sample of your compound by spreading a thin layer in a petri dish.
-
Prepare "dark" control samples (both solution and solid) by wrapping them in aluminum foil.
-
-
Light Exposure:
-
Place the unwrapped samples in a photostability chamber equipped with a light source that provides both cool white fluorescent and near-UV lamps.
-
The overall illumination should be not less than 1.2 million lux hours and the integrated near-UV energy not less than 200 watt hours/square meter.
-
-
Analysis:
-
At appropriate time points (e.g., 0, 6, 12, 24 hours), withdraw aliquots of the solution and dissolve a portion of the solid sample.
-
Analyze the samples and the "dark" controls by a stability-indicating HPLC method (e.g., reverse-phase HPLC with a C18 column and a gradient elution).
-
Compare the chromatograms of the exposed samples to the control samples to identify and quantify any degradation products.
-
Q2: I'm observing poor metabolic stability of my this compound lead compound in liver microsome assays. What are the likely metabolic "soft spots," and how can I improve its metabolic profile?
A2: N-heterocyclic compounds are often substrates for various metabolic enzymes, particularly Cytochrome P450s (CYPs) and aldehyde oxidase (AO).[6] Poor metabolic stability can lead to rapid clearance and low bioavailability in vivo.
Causality: The nitrogen atoms and adjacent carbon atoms in the this compound ring are often susceptible to enzymatic oxidation. Unsubstituted positions on the aromatic rings are also potential sites for metabolism.
Troubleshooting & Mitigation Strategies:
-
Identify the Site of Metabolism: The first step is to perform metabolite identification studies (MetID) using techniques like LC-MS/MS to pinpoint the exact site(s) of metabolic modification.
-
Blocking Metabolism:
-
Fluorine Substitution: Replacing a hydrogen atom at a metabolically labile position with a fluorine atom is a common and often effective strategy. The strong C-F bond is resistant to enzymatic cleavage.
-
Deuteration: Replacing a metabolically labile C-H bond with a C-D bond (deuteration) can slow down the rate of metabolism due to the kinetic isotope effect.
-
Introduction of Steric Hindrance: Placing a bulky group adjacent to the metabolic "soft spot" can sterically shield it from the active site of metabolic enzymes.
-
-
Modulating Electronics:
-
Introduce Electron-Withdrawing Groups: Adding EWGs can sometimes decrease the electron density at a metabolically labile site, making it less susceptible to oxidation.
-
-
Bioisosteric Replacement: If a particular substituent is the primary site of metabolism, consider replacing it with a bioisostere that is more metabolically robust. For example, replacing a metabolically labile phenyl ring with a pyridine or pyrimidine ring.[7]
Workflow for Improving Metabolic Stability
Caption: Iterative workflow for improving metabolic stability.
Q3: My this compound derivative has poor aqueous solubility, which is hindering my biological assays. What strategies can I employ to enhance its solubility?
A3: Poor aqueous solubility is a common challenge for many organic compounds, including 2,6-naphthyridines. This can be attributed to their often-planar and rigid structures, which can lead to strong crystal lattice energy.
Causality: The overall solubility of a compound is a balance between its ability to interact with itself (crystal lattice energy) and its ability to interact with the solvent (solvation energy). For poorly soluble compounds, the crystal lattice energy is often dominant.
Troubleshooting & Mitigation Strategies:
-
pH Adjustment: Since 2,6-naphthyridines are basic due to the nitrogen atoms, their solubility is often pH-dependent.[8] Lowering the pH of the aqueous medium will protonate the nitrogen atoms, forming a more soluble salt form.
-
Salt Formation: If you have an isolated solid, forming a stable salt with a pharmaceutically acceptable acid (e.g., HCl, mesylate, tartrate) can significantly improve aqueous solubility.[8]
-
Structural Modification:
-
Introduce Polar Functional Groups: Incorporating polar groups such as hydroxyl (-OH), amino (-NH2), or carboxylic acid (-COOH) can increase the compound's ability to form hydrogen bonds with water, thereby improving solubility.[9][10]
-
Disrupt Planarity: Introducing substituents that disrupt the planarity of the molecule can reduce the crystal lattice energy and improve solubility.
-
-
Formulation Approaches:
-
Use of Co-solvents: Adding a water-miscible organic solvent like ethanol, DMSO, or PEG 400 to the aqueous medium can increase the solubility of your compound.
-
Excipients: For in vivo studies, formulating the compound with solubilizing agents such as cyclodextrins can be effective.
-
Data Summary: Impact of pH on Solubility
| pH | Predicted Ionization State | Expected Relative Solubility |
| 2.0 | Predominantly Protonated | High |
| 7.4 | Partially Protonated | Moderate |
| 9.0 | Predominantly Neutral | Low |
Q4: I am concerned about the potential for my this compound compound to be chemically unstable in solution over time. What are the common degradation pathways and how can I assess its chemical stability?
A4: Chemical instability in solution can be a significant issue, leading to a loss of potency and the formation of potentially toxic degradants. The reactivity of the this compound ring system can make it susceptible to certain degradation pathways.
Causality: The electron-deficient nature of the pyridine rings in the this compound scaffold can make them susceptible to nucleophilic attack, especially if there are leaving groups present on the ring. Hydrolysis of substituent groups is also a common degradation pathway.
Troubleshooting & Mitigation Strategies:
-
pH and Buffer Selection: The rate of many degradation reactions is highly dependent on pH. It is crucial to determine the pH at which your compound is most stable. Avoid buffers that can catalytically participate in degradation reactions (e.g., phosphate buffers can sometimes promote hydrolysis).
-
Control of Temperature: Degradation reactions are typically accelerated at higher temperatures. Store solutions at appropriate temperatures (e.g., refrigerated or frozen) to minimize degradation.
-
Exclusion of Oxygen: If oxidation is a potential degradation pathway, de-gassing solvents and storing solutions under an inert atmosphere (e.g., nitrogen or argon) can improve stability.
Experimental Protocol: Accelerated Stability Study
This protocol helps to quickly assess the chemical stability of your compound under various stress conditions.
-
Stock Solution Preparation: Prepare a concentrated stock solution of your compound in an organic solvent (e.g., acetonitrile).
-
Stress Condition Samples:
-
Acidic: Dilute the stock solution into an acidic solution (e.g., 0.1 M HCl) to a final concentration suitable for analysis.
-
Basic: Dilute the stock solution into a basic solution (e.g., 0.1 M NaOH).
-
Neutral: Dilute the stock solution into water or a neutral buffer.
-
Oxidative: Dilute the stock solution into a solution of hydrogen peroxide (e.g., 3% H2O2).
-
-
Incubation: Incubate the samples at an elevated temperature (e.g., 40-60 °C) for a set period (e.g., 24-72 hours). Include control samples stored at a lower temperature (e.g., 4 °C).
-
Analysis: At various time points, analyze the samples by a stability-indicating HPLC method.
-
Data Interpretation: Compare the peak area of the parent compound in the stressed samples to the control samples to determine the percentage of degradation. Identify any major degradation products.
Logical Relationship of Stability Factors
Caption: Factors influencing the stability of this compound compounds.
References
- Peeters, Z., Botta, O., Charnley, S. B., Kisiel, Z., Kuan, Y.-J., & Ehrenfreund, P. (2005). Formation and photostability of N-heterocycles in space. I. The effect of nitrogen on the photostability of small aromatic molecules. Astronomy & Astrophysics, 433(2), 583–590. [Link]
- National Taiwan Normal University. (n.d.). Formation and photostability of N-heterocycles in space I. The effect of nitrogen on the photostability of small aromatic molecules.
- Scholarly Publications Leiden University. (n.d.). Formation and photostability of N-heterocycles in space. I. The effect of nitrogen on the photostability of small aromatic molecul.
- ResearchGate. (n.d.). Photostability of N@C | Request PDF.
- Astronomy & Astrophysics. (2005). I. The effect of nitrogen on the photostability of small aromatic molecules. A&A, 433, 583-590. [Link]
- Akishina, et al. (n.d.). Chemical modification of different compounds with nitrogen-containing heterocycles. Proceedings of the National Academy of Sciences of Belarus, Chemical Series.
- Journal of Medicinal Chemistry. (n.d.). Mitigating Heterocycle Metabolism in Drug Discovery.
- Dale, I. J., et al. (2020). 2,8-Disubstituted-1,6-Naphthyridines and 4,6-Disubstituted-Isoquinolines with Potent, Selective Affinity for CDK8/19. Journal of Medicinal Chemistry, 63(15), 8189-8210. [Link]
- ResearchGate. (n.d.). Chemical modification of different compounds with nitrogen-containing heterocycles.
- eCampusOntario Pressbooks. (n.d.). Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition.
- Wójcicka, A. (2023). Synthesis and Biological Activity of this compound Derivatives: A Mini Review. Current Organic Chemistry, 27(8), 648-660. [Link]
- ResearchGate. (n.d.). (PDF) Modification of Heterocycles by Amidoalkylation.
Sources
- 1. Formation and photostability of N-heterocycles in space - I. The effect of nitrogen on the photostability of small aromatic molecules | Astronomy & Astrophysics (A&A) [aanda.org]
- 2. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 3. researchgate.net [researchgate.net]
- 4. aanda.org [aanda.org]
- 5. scholar.lib.ntnu.edu.tw [scholar.lib.ntnu.edu.tw]
- 6. 2,8-Disubstituted-1,6-Naphthyridines and 4,6-Disubstituted-Isoquinolines with Potent, Selective Affinity for CDK8/19 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Chemical modification of different compounds with nitrogen-containing heterocycles | Akishina | Proceedings of the National Academy of Sciences of Belarus, Chemical Series [vestichem.belnauka.by]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Palladium-Catalyzed Cross-Coupling on 2,6-Naphthyridine
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions on the 2,6-naphthyridine scaffold. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of functionalizing this important heterocyclic motif. The this compound core is a key structural component in many biologically active compounds, and mastering its derivatization is crucial for advancing medicinal chemistry and materials science.[1]
This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) in a user-friendly question-and-answer format. The guidance herein is grounded in established chemical principles and leverages insights from the primary literature to explain the "why" behind experimental choices, ensuring both scientific integrity and practical success.
Troubleshooting Guide: Addressing Common Experimental Challenges
This section tackles specific issues you may encounter during your palladium-catalyzed cross-coupling reactions with this compound substrates.
Issue 1: Low or No Product Yield
Question: My Suzuki-Miyaura coupling of a bromo-2,6-naphthyridine with an arylboronic acid is resulting in a low yield or no product at all. What are the likely causes and how can I optimize the reaction?
Answer:
Low yields in Suzuki-Miyaura couplings involving heteroaromatic halides like this compound are a common challenge. The nitrogen atoms in the naphthyridine ring can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation. Furthermore, the electron-deficient nature of the ring can influence the rates of key steps in the catalytic cycle.[2] Here’s a systematic approach to troubleshooting:
1. Catalyst and Ligand Selection are Paramount:
-
The Ligand's Role: The choice of phosphine ligand is arguably the most critical parameter. The nitrogen atoms of the this compound can act as competing ligands for the palladium center. To mitigate this, bulky, electron-rich phosphine ligands are often necessary.[3][4] These ligands promote the formation of the active monoligated palladium(0) species and accelerate the rates of oxidative addition and reductive elimination.[3][5][6]
-
Recommended Ligands: Consider switching to sterically demanding biaryl phosphine ligands such as XPhos , SPhos , or RuPhos . These have demonstrated broad utility in the coupling of challenging heteroaryl halides. For particularly stubborn couplings, consider trying ligands from the Josiphos family or N-heterocyclic carbene (NHC) ligands, which can offer enhanced stability and activity.[7]
-
-
Palladium Precatalyst: While Pd(OAc)₂ and Pd₂(dba)₃ are common palladium sources, using a pre-formed palladium-ligand complex, or "precatalyst," can be highly advantageous.[5] Precatalysts ensure a consistent palladium-to-ligand ratio and can lead to more reproducible results by bypassing the often-unpredictable in situ catalyst formation. Consider using commercially available precatalysts like XPhos-Pd-G3 or SPhos-Pd-G2 .
2. The Influence of the Base and Solvent System:
-
Base Selection: The base plays a crucial role in the transmetalation step of the Suzuki-Miyaura coupling.[8][9] For this compound substrates, a moderately strong base is often required.
-
Common Choices: Potassium phosphate (K₃PO₄) is a reliable choice, particularly in polar solvent systems. Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are also effective. The choice of base should be matched with the solvent system to ensure adequate solubility.[10]
-
-
Solvent Effects: The solvent can significantly impact reaction rates and selectivity.[11][12]
-
Aprotic Polar Solvents: Solvents like 1,4-dioxane , tetrahydrofuran (THF) , or N,N-dimethylformamide (DMF) , often with the addition of water, are common starting points. The aqueous component can help to solubilize the inorganic base.[10]
-
Apolar Solvents: Toluene can also be an excellent solvent, especially when using bulky phosphine ligands. In some cases, a biphasic toluene/water system can be highly effective.[10]
-
3. Reaction Temperature and Time:
-
Temperature Optimization: While room temperature couplings are desirable, many challenging cross-couplings require elevated temperatures to proceed at a reasonable rate. A typical starting point is 80-110 °C. If you are not seeing any product formation, consider incrementally increasing the reaction temperature.
-
Monitoring Reaction Progress: It is crucial to monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the optimal reaction time. Prolonged reaction times at high temperatures can lead to decomposition of the starting materials, product, or catalyst.
Experimental Workflow for Troubleshooting Low Yield in Suzuki-Miyaura Coupling:
Caption: Troubleshooting workflow for low yield in Suzuki-Miyaura coupling.
Issue 2: Competing Side Reactions: Protodehalogenation and Homocoupling
Question: In my Sonogashira coupling of a chloro-2,6-naphthyridine with a terminal alkyne, I am observing significant amounts of the de-chlorinated naphthyridine (protodehalogenation) and homocoupling of the alkyne. How can I suppress these side reactions?
Answer:
Protodehalogenation and alkyne homocoupling are common side reactions in Sonogashira couplings, particularly with electron-deficient heteroaryl chlorides.[13] The key to minimizing these side reactions is to promote the desired cross-coupling pathway by carefully optimizing the reaction conditions.
1. Catalyst System and Additives:
-
Copper Co-catalyst: The traditional Sonogashira reaction employs a copper(I) co-catalyst, typically copper(I) iodide (CuI), to facilitate the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[14][15][16] Ensure that your CuI is fresh and of high purity.
-
Copper-Free Conditions: In some cases, particularly with sensitive substrates, the copper co-catalyst can promote alkyne homocoupling (Glaser coupling). Consider switching to a copper-free Sonogashira protocol. These conditions often require a stronger base and a more robust palladium/ligand system.
-
Ligand Choice: For Sonogashira couplings, ligands that can stabilize the palladium center and facilitate the catalytic cycle are crucial. While triphenylphosphine (PPh₃) is a classic choice, more electron-rich and bulky phosphines can be beneficial.
2. Base and Solvent Selection:
-
Amine Base: The amine base in a Sonogashira reaction serves both to neutralize the HX generated and to deprotonate the terminal alkyne.[13][17] Common choices include triethylamine (Et₃N), diisopropylamine (i-Pr₂NH), or piperidine. The choice of amine can influence the reaction rate and the extent of side reactions.
-
Solvent: The solvent should be able to dissolve all reaction components. THF, DMF, and acetonitrile are common choices. Ensure your solvents are rigorously degassed to prevent oxidation of the catalyst and the copper acetylide intermediate.
3. Minimizing Protodehalogenation:
Protodehalogenation arises from the reaction of the palladium-hydride species with the aryl halide. This can be more prevalent with less reactive aryl chlorides.
-
Optimize Reaction Rate: Conditions that accelerate the cross-coupling reaction can often outcompete protodehalogenation. This may involve using a more active catalyst system or a higher reaction temperature.
-
Choice of Base: A less nucleophilic base may help to minimize the formation of palladium-hydride species.
Comparative Table of Conditions for Sonogashira Coupling:
| Parameter | Traditional Sonogashira | Copper-Free Sonogashira |
| Catalyst | Pd(PPh₃)₂Cl₂, CuI | Pd(OAc)₂, Bulky phosphine ligand |
| Base | Et₃N, i-Pr₂NH | Cs₂CO₃, K₂CO₃ |
| Solvent | THF, DMF | Toluene, Dioxane |
| Advantages | Well-established, often milder conditions | Avoids alkyne homocoupling |
| Disadvantages | Prone to alkyne homocoupling | May require higher temperatures |
Issue 3: Poor Reactivity in Buchwald-Hartwig Amination
Question: I am attempting a Buchwald-Hartwig amination on a chloro-2,6-naphthyridine with a primary aliphatic amine, but the reaction is very sluggish. What factors should I consider to improve the reaction rate and yield?
Answer:
The Buchwald-Hartwig amination is a powerful tool for C-N bond formation, but its success with challenging substrates like chloro-2,6-naphthyridines depends heavily on the careful selection of the catalyst system and reaction conditions.[18][19][20][21][22]
1. The Critical Role of the Ligand and Palladium Source:
-
Ligand Selection: For the amination of heteroaryl chlorides, highly active and specialized ligands are required. Sterically hindered, electron-rich biaryl phosphine ligands are the state-of-the-art.
-
Recommended Ligands: Consider ligands such as BrettPhos , Josiphos derivatives, or tBuXPhos . These ligands have been specifically designed to facilitate the coupling of challenging substrates.[5]
-
-
Palladium Precatalyst: Using a precatalyst is highly recommended for Buchwald-Hartwig aminations to ensure the formation of the active catalytic species.[5] Precatalysts like BrettPhos-Pd-G3 are commercially available and often provide superior results.
2. Base Selection is Key:
-
Strong, Non-nucleophilic Bases: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle.
-
Common Choices: Sodium tert-butoxide (NaOt-Bu), lithium bis(trimethylsilyl)amide (LHMDS), or potassium tert-butoxide (KOt-Bu) are commonly used. The choice of cation (Na⁺, K⁺, Li⁺) can sometimes influence the reaction outcome.
-
3. Solvent and Temperature:
-
Aprotic Solvents: Aprotic solvents such as toluene , dioxane , or THF are typically used. The choice of solvent can affect the solubility of the base and the catalytic species.
-
Temperature: While some modern catalyst systems can operate at lower temperatures, the amination of heteroaryl chlorides often requires heating, typically in the range of 80-110 °C.
General Catalytic Cycle for Palladium-Catalyzed Cross-Coupling:
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Which palladium source is best to start with: Pd(OAc)₂, Pd₂(dba)₃, or a precatalyst?
A1: For initial screening and development work on a new this compound substrate, starting with a well-defined precatalyst is highly recommended.[5] Precatalysts offer greater reproducibility and often higher activity compared to generating the active catalyst in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃. While these sources are less expensive, they can lead to variability in the formation of the active Pd(0) species.[23]
Q2: How important is degassing of solvents and reagents?
A2: It is critically important . The active Pd(0) catalyst is susceptible to oxidation by atmospheric oxygen, which leads to catalyst deactivation and the formation of palladium black.[10] Thoroughly degassing all solvents and ensuring the reaction is run under an inert atmosphere (nitrogen or argon) is essential for achieving high yields and reproducible results. Common degassing methods include sparging with an inert gas or the freeze-pump-thaw technique.
Q3: Can I use microwave irradiation to accelerate my reactions?
A3: Yes, microwave irradiation can be a very effective tool for accelerating palladium-catalyzed cross-coupling reactions, often leading to significantly reduced reaction times and improved yields.[24] However, it is important to carefully optimize the temperature and time, as overheating can lead to decomposition. Microwave synthesis is particularly useful for high-throughput screening of reaction conditions.
Q4: What is the best way to purify my functionalized this compound product?
A4: The purification method will depend on the physical properties of your product.
-
Flash Column Chromatography: This is the most common method for purifying cross-coupling products. A silica gel stationary phase is typically used, with a gradient of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane). The basicity of the naphthyridine product may cause it to streak on silica gel. Adding a small amount of triethylamine (e.g., 1%) to the eluent can help to mitigate this.
-
Preparative HPLC: For more challenging separations or for obtaining highly pure material, preparative high-performance liquid chromatography (HPLC) can be used.
-
Crystallization: If your product is a solid, crystallization can be an effective method for purification, particularly on a larger scale.
Experimental Protocols
General Procedure for a Suzuki-Miyaura Coupling of a Bromo-2,6-Naphthyridine
Materials:
-
Bromo-2,6-naphthyridine derivative (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium precatalyst (e.g., XPhos-Pd-G3, 1-5 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Solvent (e.g., 1,4-dioxane/water, 4:1 v/v)
-
Anhydrous, degassed solvent
Procedure:
-
To a dry reaction vessel (e.g., a microwave vial or a round-bottom flask) equipped with a magnetic stir bar, add the bromo-2,6-naphthyridine, arylboronic acid, and base.
-
Evacuate and backfill the vessel with an inert gas (nitrogen or argon) three times.
-
Add the palladium precatalyst under a positive pressure of inert gas.
-
Add the degassed solvent via syringe.
-
Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
References
- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. National Institutes of Health.
- (PDF) ChemInform Abstract: Naphthidine Di(radical Cation)s-Stabilized Palladium Nanoparticles for Efficient Catalytic Suzuki—Miyaura Cross-Coupling Reactions. ResearchGate.
- Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. ACS Publications.
- Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. PubMed Central.
- Ligand electronic influence in Pd-catalyzed C-C coupling processes. HAL Open Science.
- New Trends in C–C Cross-Coupling Reactions: The Use of Unconventional Conditions. MDPI.
- Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. ResearchGate.
- Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling. ACS Publications.
- Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors. PubMed.
- Buchwald–Hartwig amination. Wikipedia.
- Technical Support Center: Solvent Effects in Palladium-Catalyzed Reactions of 2-Bromo-4-methylpyridine. Benchchem.
- Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate.
- Optimization of the aza-Henry reaction conditions with catalysts. ResearchGate.
- Sonogashira Coupling. NROChemistry.
- Application Notes and Protocols: Buchwald-Hartwig Amination of Halo-1,5-Naphthyridines. Benchchem.
- Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. National Institutes of Health.
- Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. ACS Publications.
- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
- Interactions of 1,5-naphthyridine with Pd(en)Cl2 or Pd(en)(H2O)22 in aqueous solution. PubMed.
- A polarity-mismatched photocatalytic cross-coupling enables diversity-oriented synthesis of aza-heterocycles. ChemRxiv.
- Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. ACS Publications.
- Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species. ResearchGate.
- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.
- Buchwald-Hartwig Amination. Chemistry LibreTexts.
- Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online.
- Sonogashira coupling. Wikipedia.
- Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. PubMed.
- Suzuki Reaction - Palladium Catalyzed Cross Coupling. Common Organic Chemistry.
- Sonogashira Coupling. Organic Chemistry Portal.
- Sonogashira coupling. YouTube.
- Suzuki reaction. Wikipedia.
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Sonogashira Coupling. Chemistry LibreTexts.
- Suzuki Coupling. Organic Chemistry Portal.
- Discovery of this compound Analogues as Selective FGFR4 Inhibitors for Hepatocellular Carcinoma. PubMed.
- Silver-Catalyzed Synthesis of Functionalized 1,7-Naphthyridine Derivatives Using 2-Aminobenzamide Derivatives and ortho-Alkynylquinoline Carbaldehydes as Starting Materials. MDPI.
- Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. National Institutes of Health.
- Multifaceted Coordination of Naphthyridine−Functionalized N-Heterocyclic Carbene: A Novel “Ir(CN)(CC)” Compound and Its Evaluation as Transfer Hydrogenation Catalyst. Inorganic Chemistry.
- Amide-functionalized naphthyridines on a Rh(II) -Rh(II) platform: effect of steric crowding, hemilability, and hydrogen-bonding interactions on the structural diversity and catalytic activity of dirhodium(II) complexes. PubMed.
Sources
- 1. Discovery of this compound Analogues as Selective FGFR4 Inhibitors for Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. theses.enscm.fr [theses.enscm.fr]
- 5. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 14. Sonogashira Coupling [organic-chemistry.org]
- 15. youtube.com [youtube.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 18. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. pubs.acs.org [pubs.acs.org]
- 24. mdpi.com [mdpi.com]
addressing racemization in the synthesis of chiral 2,6-Naphthyridine derivatives
Introduction: The stereochemical purity of drug candidates is a critical parameter in pharmaceutical development. Chiral 2,6-naphthyridine scaffolds are privileged structures in medicinal chemistry, but their synthesis is often plagued by racemization, which can compromise biological activity and lead to unforeseen toxicological profiles.[1][2] This guide provides researchers, scientists, and drug development professionals with a dedicated resource for diagnosing, troubleshooting, and preventing the loss of enantiomeric excess (% ee) during the synthesis of these vital compounds.
Part 1: FAQs - Understanding Racemization in Naphthyridine Synthesis
Q1: What is racemization and why is it a critical issue for my this compound derivatives?
A1: Racemization is the conversion of an enantiomerically pure or enriched substance into a mixture containing equal amounts of both enantiomers, resulting in a loss of optical activity.[3][4] For pharmaceutical compounds, where often only one enantiomer provides the desired therapeutic effect, racemization effectively reduces the concentration of the active pharmaceutical ingredient (API) and introduces an isomeric impurity (the other enantiomer) that may be inactive or, in the worst case, contribute to adverse effects.[2][4]
Q2: What are the most common chemical mechanisms that cause racemization in these syntheses?
A2: The most prevalent mechanism involves the deprotonation of a stereogenic center that has an acidic proton, typically a carbon atom alpha (α) to an activating group like a carbonyl, nitrile, or the naphthyridine ring itself. This deprotonation forms a planar, achiral enolate or a similar resonance-stabilized intermediate.[3][5] Subsequent reprotonation can occur from either face of the planar intermediate with equal probability, leading to a 50:50 mixture of R and S enantiomers.[3][5] Harsh reaction conditions, such as high temperatures or the presence of strong acids or bases, can promote this process.[4][5]
Q3: Can racemization occur during workup or purification?
A3: Absolutely. A common pitfall is achieving high enantioselectivity in the main reaction, only to lose it during subsequent steps.
-
Aqueous Workup: Exposure to acidic or basic aqueous solutions can catalyze racemization, especially if the stereocenter is labile.
-
Chromatography: Standard silica gel can be acidic enough to cause racemization of sensitive compounds. Similarly, basic alumina can also be problematic. This is why neutralized silica or using non-acidic mobile phase additives is often recommended.[4]
-
Thermal Stress: Prolonged heating, such as during solvent evaporation under high vacuum or distillation, can provide the energy needed to overcome the activation barrier for racemization.[3]
Part 2: Troubleshooting Guide - Diagnosing & Resolving Low Enantiomeric Excess
This section is designed to help you pinpoint the source of racemization in your experimental workflow.
Issue 1: My reaction shows low % ee, but I am using a reliable asymmetric catalyst.
| Potential Cause | Diagnostic Check | Recommended Solution |
| Incorrect Analytical Method | Before optimizing the reaction, you must validate your analytical method.[6] Prepare a true racemic sample of your product and analyze it via chiral HPLC, GC, or SFC. You should see two well-resolved peaks of equal area.[6][7] | If peaks are not baseline-separated (Resolution < 1.5), optimize the chiral method.[7] This may involve screening different chiral stationary phases (CSPs), mobile phases, temperatures, or flow rates.[7][8][9] |
| Inappropriate Base/Solvent | The choice of base and solvent dramatically affects racemization rates.[10] Strong, nucleophilic bases (e.g., NaOH, KOtBu) in polar, protic solvents (e.g., ethanol) can accelerate deprotonation-reprotonation cycles.[10] | Switch to a non-nucleophilic, sterically hindered base (e.g., DBU, Proton-Sponge®) or a milder inorganic base (e.g., K₂CO₃). Use a non-polar, aprotic solvent (e.g., Toluene, THF, DCM) to disfavor the formation of charged intermediates.[11] |
| Elevated Reaction Temperature | Racemization is a chemical reaction with its own activation energy. Higher temperatures can provide sufficient energy to epimerize the desired product faster than it is formed.[4] | Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Perform a temperature screening study (e.g., -20 °C, 0 °C, RT) and analyze the % ee at each point. |
| Catalyst Deactivation | Impurities in the starting material or solvent can act as catalyst poisons, leading to a non-selective background reaction that produces a racemic product.[6] | Ensure all starting materials and solvents are of high purity and anhydrous. Use freshly distilled solvents and properly stored reagents. |
Issue 2: The initial reaction sample shows high % ee, but it drops significantly after workup or purification.
This strongly suggests that your chiral product is unstable under the downstream processing conditions.
Caption: Troubleshooting workflow for post-reaction racemization.
Part 3: Protocols & Methodologies
Protocol 1: Screening Reaction Conditions to Minimize Racemization
This protocol provides a framework for optimizing a reaction where the stereocenter is formed via a base-mediated transformation.
-
Setup: In parallel, set up four flame-dried vials under an inert atmosphere (e.g., Nitrogen or Argon).
-
Reagents: To each vial, add the starting material (1.0 eq) and the chiral catalyst (x mol%).
-
Variable Addition:
-
Vial 1 (Control): Add your standard base (e.g., KOtBu, 1.2 eq) and solvent (e.g., MeOH) at your standard temperature (e.g., 25 °C).
-
Vial 2 (Temperature): Add the same base and solvent but run the reaction at a lower temperature (e.g., 0 °C).
-
Vial 3 (Base): Use a milder, non-nucleophilic base (e.g., DBU, 1.2 eq) in the same solvent at 0 °C.
-
Vial 4 (Solvent): Use the milder base (DBU, 1.2 eq) in an aprotic solvent (e.g., Toluene) at 0 °C.
-
-
Monitoring: Stir all reactions and monitor by TLC or LC-MS for consumption of starting material.
-
Quenching: Once the reaction is complete, quench carefully by adding a saturated aqueous solution of NH₄Cl.
-
Analysis: Extract the product with an organic solvent, dry, and concentrate at low temperature. Immediately analyze the crude product from each vial by chiral HPLC to determine the % ee.
-
Interpretation: Compare the % ee from the four vials. This systematic approach will decouple the effects of temperature, base, and solvent on the stereochemical outcome of your reaction.[10]
Protocol 2: Validating Enantiomeric Purity by Chiral HPLC
Accurate determination of % ee is fundamental. An unvalidated analytical method can give misleading results, wasting significant time on reaction optimization.[6][7]
-
Prepare a Racemic Standard: The most crucial step is to prepare a true 50:50 mixture of your enantiomers. This can often be achieved by treating your enantiomerically enriched product with a strong base (e.g., NaH in THF) or acid (e.g., HCl in MeOH) to intentionally induce full racemization.[3] Confirm full racemization by observing a specific rotation of zero on a polarimeter.
-
Column and Method Screening:
-
Start with a common polysaccharide-based chiral stationary phase (CSP), such as one coated with a derivative of cellulose or amylose.[8]
-
Screen different mobile phases. For normal phase, a typical starting point is a mixture of Hexane/Isopropanol. For reverse phase, Acetonitrile/Water or Methanol/Water is common.[8][12]
-
If your analyte is acidic or basic, add a small amount (0.1%) of a modifier like trifluoroacetic acid (TFA) for acids or diethylamine (DEA) for bases to improve peak shape.[7]
-
-
Optimization for Baseline Separation:
-
Inject the racemic standard. Your goal is to see two distinct peaks that are fully separated down to the baseline.
-
Adjust the mobile phase composition (e.g., increase or decrease the percentage of the alcohol modifier) to improve separation.
-
The resolution factor (Rs) between the two peaks should be greater than 1.5 for accurate quantification.[7]
-
-
Quantification: Once you have a validated method with baseline separation, you can analyze your actual reaction samples. The enantiomeric excess is calculated from the integrated areas of the two enantiomer peaks using the formula:
Caption: Workflow for accurate % ee determination using chiral HPLC.
References
- Wolf, C. (2007).
- Wikipedia. (2023). Racemization.
- Zhang, Y., et al. (2023). Strategies for chiral separation: from racemate to enantiomer. Chemical Science, 14(38), 10485-10503. DOI: 10.1039/D3SC01630G
- LibreTexts. (2021). 19.11: Racemization. Chemistry LibreTexts.
- Viedma, C., et al. (2019). Role of Racemization Kinetics in the Deracemization Process via Temperature Cycles. Crystal Growth & Design, 19(6), 3249-3257. DOI: 10.1021/acs.cgd.9b00185
- ResearchGate. (n.d.). Recent Advances in Asymmetric Synthesis of Chiral Amides and Peptides: Racemization-free Coupling Reagents.
- LibreTexts. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts.
- Royal Society of Chemistry. (n.d.). Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents. Organic & Biomolecular Chemistry.
- Zhang, J., et al. (2015). Asymmetric ruthenium-catalyzed hydrogenation of 2,6-disubstituted 1,5-naphthyridines: access to chiral 1,5-diaza-cis-decalins. Angewandte Chemie International Edition, 54(15), 4622-4625. DOI: 10.1002/anie.201411105
- Cardillo, G., & Gualandi, A. (2018). Chiral Nonaromatic Nitrogen-Heterocycles by Asymmetric Intramolecular Haloamination and Haloamidation. Molecules, 23(9), 2345. DOI: 10.3390/molecules23092345
- Contente, M. L., & Paradisi, F. (2021). Enzymatic strategies for asymmetric synthesis. Chemical Society Reviews, 50(1), 80-100. DOI: 10.1039/d1cb00080b
- Yurovskaya, M. A. (2015). Stereochemical aspects in the chemistry of heterocyclic compounds. Chemistry of Heterocyclic Compounds, 51(8), 665-666.
- Anslyn, E. V., et al. (2012). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. Journal of the American Chemical Society, 134(1), 57-60. DOI: 10.1021/ja208339s
- Shimadzu. (2016). Chiral Separation Using SFC and HPLC.
- Phenomenex. (n.d.). Chiral HPLC Column.
- Gant, T. G., et al. (2008). On the racemization of chiral imidazolines. The Journal of Organic Chemistry, 73(24), 9576-9583. DOI: 10.1021/jo801944q
- Taylor & Francis. (n.d.). Racemization – Knowledge and References.
- Feibush, B., et al. (1986). Chiral separation of heterocyclic drugs by HPLC: solute-stationary phase base-pair interactions. Journal of the American Chemical Society, 108(12), 3310-3318. DOI: 10.1021/ja00272a027
- Kawasaki, Y., et al. (2022). SYNTHESIS AND STEREOCHEMICAL ANALYSIS OF PLANAR CHIRAL NINE-MEMBERED AZA-ORTHOCYCLOPHYNE. Heterocycles, 105(1), 352-357.
- Tan, B., & Chi, Y. (2017). Measuring the stereogenic remoteness in non-central chirality: a stereocontrol connectivity index for asymmetric reactions. Beilstein Journal of Organic Chemistry, 13, 2439-2448. DOI: 10.3762/bjoc.13.240
- Ashenhurst, J. (2017). All About Optical Purity and Enantiomeric Excess. Master Organic Chemistry.
- Alum, B. N. (2024).
- Baker, G. B., & Prior, T. I. (2002). Stereochemistry and drug efficacy and development: relevance of chirality to antidepressant and antipsychotic drugs. Annals of Medicine, 34(7-8), 535-542. DOI: 10.1080/078538902321117742
Sources
- 1. rijournals.com [rijournals.com]
- 2. Stereochemistry and drug efficacy and development: relevance of chirality to antidepressant and antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Racemization - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. books.rsc.org [books.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. shimadzu.com [shimadzu.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Enhancing the Selectivity of 2,6-Naphthyridine-Based Kinase Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,6-naphthyridine-based kinase inhibitors. The this compound scaffold is a privileged structure in medicinal chemistry, known for its ability to form key hydrogen bonds with the kinase hinge region, mimicking the adenine moiety of ATP.[1][2] However, this very feature contributes to the primary challenge in its development: achieving high selectivity across the vast and structurally conserved human kinome.[3][4]
This guide provides in-depth, experience-driven answers to common challenges, detailed troubleshooting workflows, and validated experimental protocols to help you systematically improve the selectivity of your compounds.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common issues and questions encountered during the development of selective this compound inhibitors.
Q1: My lead this compound compound is highly potent against my primary target but shows significant off-target activity in a small panel of related kinases. Where do I start to improve selectivity?
A1: This is a classic challenge. High potency often stems from strong interactions with conserved features of the ATP binding site, leading to promiscuity.[4] The first step is to move from hypothesis-driven modifications to data-driven design.
Initial Strategy:
-
Comprehensive Kinome Profiling: Before making any chemical modifications, it is crucial to understand the full selectivity profile of your lead compound. Screening against a broad panel of kinases (e.g., >300 kinases) is essential.[5] This will reveal not only the expected off-targets among closely related kinases but also unexpected hits in different families, which can provide critical structure-activity relationship (SAR) insights.[6]
-
Structural Analysis: Obtain a co-crystal structure of your inhibitor with its primary target. If this is not feasible, use a high-quality homology model. Analyze the binding mode, paying close attention to which parts of the inhibitor are interacting with conserved regions (like the hinge) and which are projecting into more variable sub-pockets.
-
Target the "Selectivity Filters": Focus your initial synthetic efforts on modifying parts of the scaffold that extend towards less-conserved regions of the ATP pocket. Key areas to exploit include:
-
The Gatekeeper Residue: This residue controls access to a hydrophobic pocket behind the ATP-binding site. The size of the gatekeeper (from large residues like Phe to small ones like Thr or Gly) varies across the kinome.[7] Modifying your inhibitor with bulky or smaller groups at the appropriate vector can create favorable interactions with your target's gatekeeper while introducing steric clashes with the gatekeepers of off-target kinases.[7]
-
The Solvent-Front Region: Modify substituents that project towards the solvent-exposed entrance of the ATP pocket. This area is typically less conserved and offers opportunities to introduce groups that improve physicochemical properties and form specific interactions.
-
Q2: How do I choose the right assay to profile the selectivity of my inhibitors?
A2: The choice of assay depends on your stage of research and the specific questions you are asking. A multi-tiered approach is often most effective.[8]
| Assay Type | Principle | Pros | Cons | Best For |
| Biochemical Activity Assays (e.g., HotSpot™, ADP-Glo™) | Measures the inhibition of substrate phosphorylation by a recombinant kinase, often using radiolabeled ATP or luminescence.[5][9] | Direct measure of functional inhibition; High-throughput. | Can be prone to interference; ATP concentration dependent.[5] | Initial broad screening (kinome scans) and IC50 determination. |
| Biochemical Binding Assays (e.g., KINOMEscan™) | Measures the displacement of an immobilized, broad-spectrum kinase inhibitor by the test compound.[9] | Direct measure of binding affinity (Kd); ATP-independent. | Does not confirm functional inhibition (i.e., antagonist vs. agonist). | Orthogonal validation of hits from activity assays; Ranking compounds by affinity. |
| Cellular Target Engagement Assays (e.g., CETSA®, NanoBRET™) | Measures inhibitor binding to the target kinase within a live cell environment. CETSA uses thermal stabilization; NanoBRET uses energy transfer.[10] | Confirms target engagement in a physiological context; Accounts for cell permeability and intracellular ATP. | Lower throughput; Can be technically challenging. | Validating that in vitro selectivity translates to the cellular environment. |
Recommendation: Start with a broad biochemical activity or binding screen at a single high concentration (e.g., 1 µM) to identify all potential off-targets.[8] Then, perform dose-response experiments (IC50 or Kd determination) for the primary target and any significant off-targets to quantify the selectivity window. Finally, use a cellular target engagement assay to confirm that your most promising compounds engage the intended target selectively in cells.[9]
Q3: My inhibitor is selective in biochemical assays, but I'm observing unexpected phenotypes in cell-based assays, suggesting off-target effects. What could be the cause?
A3: This discrepancy is common and highlights the importance of cellular validation. Several factors can be at play:
-
High Intracellular ATP Concentration: Biochemical assays are often run at ATP concentrations near the Km of the kinase, whereas healthy cells have ATP levels in the millimolar range.[5] An inhibitor that is competitive with ATP may lose significant potency and selectivity in a cellular context.
-
Non-Kinase Off-Targets: Your compound may be hitting proteins other than kinases.[11] These off-targets would not be identified in a kinome scan. Phenotypes like general cytotoxicity can point towards interactions with ion channels or GPCRs.[11]
-
Pathway Retroactivity: Inhibition of a downstream kinase can sometimes lead to the paradoxical activation of an upstream pathway through the disruption of negative feedback loops.[6][12] This can produce a phenotype that appears to be an off-target effect but is actually a complex on-target consequence.
-
Metabolite Activity: The parent compound may be metabolized within the cell into a new chemical entity with a different selectivity profile.
Troubleshooting Steps:
-
Confirm Cellular Target Engagement: Use an assay like CETSA or NanoBRET to verify that your compound is binding to the intended kinase at the concentrations used in your cellular experiments.[10]
-
Use a Structurally Unrelated Inhibitor: Test a second, chemically distinct inhibitor against the same primary target. If it recapitulates the desired on-target phenotype without causing the unexpected effects, it strengthens the case that your initial compound has off-target liabilities.[13]
-
Genetic Validation: Use siRNA, shRNA, or CRISPR/Cas9 to knock down or knock out the primary target. If the genetic approach phenocopies the effect of your inhibitor, the effect is likely on-target.[13]
Q4: What are some advanced medicinal chemistry strategies to "design out" promiscuity from a this compound scaffold?
A4: Beyond exploiting gatekeeper and solvent-front interactions, several advanced strategies can confer exquisite selectivity.
-
Covalent Inhibition: If an off-target kinase possesses a non-conserved cysteine residue near the ATP pocket, you can design an inhibitor with a reactive group (e.g., an acrylamide) to form a covalent bond with it. This provides high potency and selectivity.[3][4] However, this strategy is susceptible to resistance through mutation of the target cysteine.[4]
-
Allosteric Inhibition: Instead of targeting the conserved ATP site, design inhibitors that bind to less-conserved allosteric pockets on the kinase.[14] This approach is challenging but can yield inhibitors with entirely new selectivity profiles and advantages in overcoming ATP competition.[14]
-
Bivalent Inhibitors: Link your promiscuous this compound core to a second moiety (a small molecule or peptide) that targets a distinct, non-conserved site on the kinase surface.[4] This creates a bivalent inhibitor with greatly enhanced affinity and selectivity for the target kinase.
Part 2: Troubleshooting and Optimization Workflow
When faced with a non-selective this compound inhibitor, a systematic approach is essential. The following workflow guides you from initial characterization to rational redesign.
Caption: Workflow for improving kinase inhibitor selectivity.
This iterative cycle of broad profiling, structural analysis, rational design, and re-testing is the cornerstone of modern medicinal chemistry efforts to enhance kinase inhibitor selectivity.
Part 3: Key Experimental Protocols
Here we provide standardized protocols for essential assays. These should be adapted to your specific kinase and inhibitor.
Protocol 1: Kinome-Wide Selectivity Profiling (Competitive Binding Assay)
Objective: To determine the binding affinity (Kd) of a this compound inhibitor against a large panel of human kinases to assess its selectivity.
Principle: This assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a panel of DNA-tagged recombinant kinases. The amount of kinase bound to the solid support is quantified by qPCR.[9]
Methodology:
-
Compound Preparation: Solubilize the test inhibitor in 100% DMSO to create a 100X stock solution (e.g., 1 mM).
-
Assay Plate Preparation: In a multi-well plate, combine the test compound (at a final concentration, e.g., 1 µM in 1% DMSO), the DNA-tagged kinase, and the immobilized ligand in the appropriate assay buffer.
-
Incubation: Allow the competition reaction to proceed at room temperature for 60 minutes to reach equilibrium.
-
Washing: Wash the plate to remove unbound kinase. The kinase that remains bound to the immobilized ligand is retained.
-
Elution & Quantification: Elute the bound kinase and quantify the amount using qPCR with primers specific to the DNA tag of each kinase.
-
Data Analysis:
-
Calculate the percent of kinase remaining bound compared to a DMSO vehicle control (% Control).
-
A lower % Control value indicates stronger binding of the test inhibitor. A common threshold for a "hit" is <10% Control.[8]
-
Plot the results on a kinome tree map for visualization.
-
-
Self-Validation:
-
Positive Control: Include a known potent inhibitor for a subset of kinases in the panel to ensure assay sensitivity.
-
Negative Control: Use a known non-binding compound to establish the baseline.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm target engagement and assess selectivity of an inhibitor in a cellular environment by measuring changes in the thermal stability of target proteins.
Principle: When a ligand binds to its target protein, it typically stabilizes the protein's structure, increasing its melting temperature (Tm). CETSA measures the amount of soluble protein remaining after heating cell lysate to various temperatures.
Methodology:
-
Cell Treatment: Treat cultured cells with the test inhibitor (e.g., 10 µM) or a vehicle control (e.g., 0.1% DMSO) for 1-2 hours under normal culture conditions.
-
Cell Lysis: Harvest and lyse the cells via freeze-thaw cycles in a physiological buffer without detergents.
-
Heat Challenge: Aliquot the cell lysate into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Separation of Soluble Fraction: Centrifuge the samples at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
-
Protein Quantification: Collect the supernatant (containing the soluble, non-denatured proteins) and analyze it by Western Blot using an antibody specific to your target kinase. Also probe for a known off-target and an unrelated protein as a negative control.
-
Data Analysis:
-
For each temperature, quantify the band intensity.
-
Plot the percentage of soluble protein remaining versus temperature for both the vehicle- and inhibitor-treated samples.
-
A shift in the melting curve to the right for the inhibitor-treated sample indicates target stabilization and therefore, engagement. The magnitude of the shift (ΔTm) correlates with binding affinity.
-
-
Self-Validation:
-
The melting curve of the unrelated control protein should not shift, demonstrating the specificity of the interaction.
-
If a known off-target shows a thermal shift, it confirms off-target engagement in the cellular context.
-
Part 4: Visualizing Structure-Activity Relationships (SAR)
Understanding how the inhibitor interacts with the kinase active site is paramount for designing selectivity.
Caption: Key interaction points for a this compound inhibitor.
Causality in Design:
-
The core's interaction with the Hinge Region is fundamental for potency but is a source of promiscuity due to the conserved nature of this interaction across most kinases.[7]
-
Modifying the R1 Group to be either bulky or compact allows you to specifically target kinases with small (e.g., Gly, Ala) or large (e.g., Met, Phe) Gatekeeper Residues , respectively. This is a primary strategy for "designing out" binding to off-targets.[7]
-
The R2 Group at the Solvent Front can be modified with polar or charged groups to improve solubility and engage with unique residues at the mouth of the binding pocket, further enhancing selectivity.
By methodically applying the principles and protocols outlined in this guide, researchers can overcome the inherent selectivity challenges of the this compound scaffold and develop potent, selective kinase inhibitors for both research and therapeutic applications.
References
- Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. (Link not available)
- Computational analysis of kinase inhibitor selectivity using structural knowledge - PMC - NIH. [Link]
- Measuring and interpreting the selectivity of protein kinase inhibitors - PMC - NIH. [Link]
- From Bench to Bedside: Medicinal Chemistry Strategies in the Development of Kinase Inhibitors for Cancer Therapy. (Link not available)
- Medicinal Chemistry Strategies for the Development of Kinase Inhibitors Targeting Point Mut
- Computational Modeling of Kinase Inhibitor Selectivity - PMC - NIH. [Link]
- Strategies for the Design of Selective Protein Kinase Inhibitors - Ingenta Connect. [Link]
- Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. [Link]
- Computational Modeling of Kinase Inhibitor Selectivity | ACS Medicinal Chemistry Letters. [Link]
- (PDF) Computational Analysis of Kinase Inhibitor Selectivity using Structural Knowledge. [Link]
- Computational analysis of kinase inhibitor selectivity using structural knowledge | Bioinform
- A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PubMed Central. [Link]
- Discovery of this compound Analogues as Selective FGFR4 Inhibitors for Hep
- Discovery of this compound Analogues as Selective FGFR4 Inhibitors for Hepatocellular Carcinoma | Journal of Medicinal Chemistry - ACS Public
- Synthesis and Biological Activity of this compound Deriv
- Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC - PubMed Central. [Link]
- Computational analysis of kinase inhibitor selectivity using structural knowledge | Bioinform
- Kinase Selectivity Panels - Reaction Biology. [Link]
- Structure–activity relationship (SAR) and docking studies of...
- discovery and SAR study of 1H-imidazo[4,5-h][3][15]naphthyridin-2(3H)-one-based c-Met kinase inhibitors - PubMed. [Link]
- Biological Activity of Naturally Derived Naphthyridines - PMC - PubMed Central. [Link]
- Enhancing the selectivity of kinase inhibitors in oncology: a chemical biology perspective. [Link]
- Kinase inhibitors can produce off-target effects and activate linked p
- discovery and SAR study of 1H-imidazo[4,5-h][3][15]naphthyridin-2(3H)-one-based c-Met kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing). [Link]
- Structure-activity relationship study of 1,6-naphthyridinone derivatives as selective type II AXL inhibitors with potent antitumor efficacy | Request PDF - ResearchG
- Structure-activity relationships for 2-anilino-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-ones as inhibitors of the cellular checkpoint kinase Wee1 - PubMed. [Link]
- Approach in Improving Potency and Selectivity of Kinase Inhibitors - PubMed. [Link]
- The prospect of substrate-based kinase inhibitors to improve target selectivity and overcome drug resistance - PubMed Central. [Link]
- Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of tre
- Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC. [Link]
- Unexpected off-targets and paradoxical pathway activation by kinase inhibitors - PubMed. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Unexpected off-targets and paradoxical pathway activation by kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Strategies for the Design of Selective Protein Kinase Inhibitors: Ingenta Connect [ingentaconnect.com]
- 8. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. icr.ac.uk [icr.ac.uk]
- 11. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Approach in Improving Potency and Selectivity of Kinase Inhibitors: Allosteric Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Cell Permeability of 2,6-Naphthyridine Drug Candidates
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert advice, troubleshooting strategies, and detailed protocols to address the common challenge of enhancing the cell permeability of 2,6-naphthyridine drug candidates. The unique structural and physicochemical properties of the this compound scaffold present both opportunities and challenges in drug design. This resource will equip you with the knowledge to rationally design and evaluate compounds with improved cellular uptake and bioavailability.
Frequently Asked Questions (FAQs)
Q1: Why is cell permeability a critical parameter for this compound drug candidates?
A1: For a drug to exert its therapeutic effect on an intracellular target, it must first cross the cell membrane. Poor cell permeability is a major reason for the failure of promising drug candidates during preclinical and clinical development. The this compound core, being a nitrogen-containing heterocycle, can present challenges in achieving optimal physicochemical properties for passive diffusion across the lipid bilayer of the cell membrane. Therefore, understanding and optimizing cell permeability is crucial for the successful development of orally bioavailable and efficacious this compound-based drugs.
Q2: What are the key physicochemical properties that influence the cell permeability of this compound derivatives?
A2: The cell permeability of this compound derivatives is primarily governed by a balance of several physicochemical properties:
-
Lipophilicity (logP/logD): Increased lipophilicity generally enhances partitioning into the cell membrane, but excessive lipophilicity can lead to poor aqueous solubility and increased nonspecific binding.
-
Polar Surface Area (PSA): A lower PSA, typically under 140 Ų, is desirable for passive diffusion. The nitrogen atoms in the this compound core contribute to the PSA, and modifications to the scaffold should aim to minimize this value without compromising target engagement.
-
Hydrogen Bonding Capacity: A high number of hydrogen bond donors and acceptors can hinder permeability due to the energetic penalty of desolvation before entering the lipophilic membrane interior.
-
Molecular Weight (MW): Smaller molecules generally exhibit better permeability. While there are exceptions, a lower molecular weight is a favorable attribute.
-
Ionization State (pKa): The charge of a molecule at physiological pH (around 7.4) significantly impacts its ability to cross cell membranes. Generally, neutral species are more permeable than charged ones.
Q3: Which in vitro assays are most suitable for assessing the cell permeability of this compound compounds?
A3: Two widely used in vitro assays for permeability assessment are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell-based assay.
-
PAMPA: This is a high-throughput, cell-free assay that measures passive diffusion across an artificial lipid membrane.[1] It is a cost-effective method for initial screening of a large number of compounds to assess their intrinsic passive permeability.[2]
-
Caco-2 Permeability Assay: This assay utilizes a monolayer of human colorectal adenocarcinoma cells (Caco-2) that differentiate to form a barrier with properties similar to the human intestinal epithelium.[3] This model provides a more comprehensive assessment of permeability by considering not only passive diffusion but also active transport mechanisms, such as efflux by P-glycoprotein (P-gp).[4]
A tiered approach is often employed, starting with PAMPA for high-throughput screening, followed by the more resource-intensive Caco-2 assay for promising candidates to investigate active transport phenomena.[3][5]
Q4: What is a prodrug approach, and can it be applied to improve the permeability of this compound candidates?
A4: A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form in the body through enzymatic or chemical transformation.[6] This strategy is particularly useful for overcoming poor permeability by masking polar functional groups that hinder membrane transport. For this compound derivatives with exposed polar groups (e.g., hydroxyls, amines, carboxylic acids), a prodrug approach can be highly effective. For instance, converting a polar group into a more lipophilic ester or carbamate can significantly enhance passive diffusion.[7][8] Once inside the cell, cellular enzymes cleave the promoiety, releasing the active drug.
Troubleshooting Guide: Addressing Common Permeability Issues
This section provides a structured approach to diagnosing and resolving common experimental challenges encountered when working with this compound drug candidates.
Issue 1: Low Permeability Observed in PAMPA
-
Possible Cause 1: High Polarity (Low Lipophilicity)
-
Causality: The compound has a low affinity for the artificial lipid membrane due to a high polar surface area or a low octanol-water partition coefficient (logP).
-
Suggested Solutions:
-
Increase Lipophilicity: Systematically introduce lipophilic groups (e.g., alkyl, aryl, or fluoro substituents) to the this compound scaffold. Be mindful of the "lipophilicity-permeability trade-off," as excessive lipophilicity can negatively impact solubility.
-
Reduce Polar Surface Area (PSA): Modify or mask polar functional groups that are not essential for target binding. This can involve replacing polar groups with non-polar isosteres.
-
Introduce Intramolecular Hydrogen Bonding: Design analogs where an intramolecular hydrogen bond can form, effectively shielding polar groups and reducing the molecule's overall polarity in a non-polar environment.
-
-
-
Possible Cause 2: Poor Compound Solubility in Donor Compartment
-
Causality: The compound precipitates in the aqueous donor buffer, leading to a lower effective concentration available for permeation.
-
Suggested Solutions:
-
Use Co-solvents: Include a small percentage of a water-miscible organic solvent (e.g., DMSO, ethanol) in the donor buffer to improve solubility. Ensure the final solvent concentration is compatible with the assay and does not disrupt the artificial membrane.
-
pH Adjustment: If the compound has ionizable groups, adjust the pH of the donor buffer to favor the neutral, more permeable species.
-
Formulation Strategies: For later-stage development, consider enabling formulations such as amorphous solid dispersions or nano-suspensions to improve dissolution.[9]
-
-
Issue 2: High Efflux Ratio in Bidirectional Caco-2 Assay
-
Possible Cause: Active Efflux by Transporters (e.g., P-glycoprotein)
-
Causality: The compound is a substrate for efflux transporters like P-glycoprotein (P-gp), which are expressed on the apical side of Caco-2 cells and actively pump the compound back into the apical (donor) compartment.[4] This is indicated by a basolateral-to-apical (B-A) permeability that is significantly higher than the apical-to-basolateral (A-B) permeability (efflux ratio > 2).
-
Suggested Solutions:
-
Structural Modification: Modify the compound's structure to reduce its recognition by efflux transporters. This can involve altering the spatial arrangement of functional groups or introducing moieties that sterically hinder binding to the transporter.
-
Co-administration with an Efflux Inhibitor: To confirm P-gp involvement, perform the Caco-2 assay in the presence of a known P-gp inhibitor (e.g., verapamil). A significant reduction in the efflux ratio will confirm that your compound is a P-gp substrate.
-
Prodrug Approach: Masking the functional groups recognized by the efflux transporter can be an effective strategy to bypass active efflux.
-
-
Issue 3: Low Compound Recovery in Caco-2 Assay
-
Possible Cause 1: Nonspecific Binding to Assay Plates
-
Causality: Lipophilic compounds, including some this compound derivatives, can bind to the plastic surfaces of the assay plates, leading to an underestimation of permeability.[2][10]
-
Suggested Solutions:
-
Use Low-Binding Plates: Employ commercially available low-binding microplates for the assay.
-
Pre-treatment of Plates: Pre-incubate the plates with a solution of a structurally similar, unlabeled compound to saturate nonspecific binding sites.
-
Include Bovine Serum Albumin (BSA): Adding BSA (1-4%) to the basolateral (receiver) compartment can act as a "sink" for lipophilic compounds, mimicking in vivo conditions and improving recovery.[2]
-
-
-
Possible Cause 2: Metabolism by Caco-2 Cells
-
Causality: Caco-2 cells express some metabolic enzymes that can degrade the test compound during the assay, leading to lower recovery of the parent compound.[2]
-
Suggested Solutions:
-
Assess Metabolic Stability: Independently evaluate the metabolic stability of your compound in Caco-2 cell lysates or human liver microsomes. This will help determine if metabolism is a significant contributor to low recovery.
-
Use a Shorter Incubation Time: If metabolism is rapid, reducing the incubation time of the permeability assay may minimize the extent of degradation.
-
-
Data Presentation: Structure-Permeability Relationships
The following table provides illustrative data on how systematic structural modifications to a hypothetical this compound scaffold can impact key physicochemical properties and in vitro permeability.
| Compound ID | R1-Substituent | R2-Substituent | MW | cLogP | PSA (Ų) | PAMPA Pe (10⁻⁶ cm/s) | Caco-2 Papp (A-B) (10⁻⁶ cm/s) | Efflux Ratio |
| 26N-001 | H | H | 130.14 | 0.8 | 37.6 | 0.5 | 0.3 | 1.2 |
| 26N-002 | OCH₃ | H | 160.17 | 1.1 | 46.8 | 1.2 | 0.8 | 1.5 |
| 26N-003 | Cl | H | 164.59 | 1.5 | 37.6 | 3.5 | 2.1 | 1.3 |
| 26N-004 | H | NH₂ | 145.16 | 0.3 | 63.6 | 0.2 | 0.1 | 5.8 |
| 26N-005 | H | N(CH₃)₂ | 173.22 | 1.2 | 40.7 | 2.8 | 1.5 | 1.8 |
| 26N-006 | H | COOH | 174.14 | 0.5 | 74.9 | <0.1 | <0.1 | N/A |
| 26N-007 | H | COOEt (Prodrug of 26N-006) | 202.20 | 1.6 | 64.1 | 4.5 | 3.2 | 1.4 |
Note: This data is hypothetical and for illustrative purposes only.
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol provides a general framework for conducting a PAMPA experiment.
-
Preparation of Lipid Solution: Prepare a solution of a suitable lipid (e.g., 2% (w/v) L-α-phosphatidylcholine in dodecane).
-
Coating the Donor Plate: Add 5 µL of the lipid solution to each well of a 96-well filter donor plate.
-
Preparation of Compound Solutions: Prepare stock solutions of the test compounds in DMSO. Dilute the stock solutions with a suitable aqueous buffer (e.g., PBS, pH 7.4) to the final desired concentration (e.g., 10 µM). The final DMSO concentration should be kept low (e.g., <1%).
-
Loading the Plates: Add 300 µL of the appropriate buffer to each well of a 96-well acceptor plate. Add 150 µL of the test compound solution to each well of the lipid-coated donor plate.
-
Incubation: Carefully place the donor plate on top of the acceptor plate to form a "sandwich." Incubate the plate assembly at room temperature for a defined period (e.g., 4-16 hours) with gentle shaking.
-
Quantification: After incubation, separate the donor and acceptor plates. Determine the concentration of the test compound in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS.
-
Calculation of Permeability Coefficient (Pe): The effective permeability coefficient (Pe) can be calculated using established equations.
Protocol 2: Caco-2 Cell Permeability Assay
This protocol outlines the key steps for a bidirectional Caco-2 permeability assay.
-
Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell® inserts) for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayers to ensure their integrity. Only use monolayers with TEER values above a pre-determined threshold (e.g., >300 Ω·cm²).[2]
-
Preparation of Transport Buffer: Prepare a transport buffer, such as Hanks' Balanced Salt Solution (HBSS) buffered with HEPES to pH 7.4.
-
Permeability Experiment (A-B Direction): a. Wash the cell monolayers twice with pre-warmed transport buffer. b. Add the transport buffer containing the test compound to the apical (donor) compartment. c. Add fresh transport buffer to the basolateral (receiver) compartment. d. Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours), taking samples from the receiver compartment at various time points.
-
Permeability Experiment (B-A Direction): a. Wash the cell monolayers twice with pre-warmed transport buffer. b. Add the transport buffer containing the test compound to the basolateral (donor) compartment. c. Add fresh transport buffer to the apical (receiver) compartment. d. Incubate and sample as described for the A-B direction.
-
Quantification: Analyze the concentration of the test compound in the collected samples using LC-MS/MS.
-
Calculation of Apparent Permeability (Papp) and Efflux Ratio: Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions. The efflux ratio is calculated as Papp (B-A) / Papp (A-B).
Visualizations
Caption: Troubleshooting workflow for low cell permeability of this compound candidates.
Caption: Tiered workflow for assessing the permeability of this compound libraries.
References
- Li, J., et al. (2012). Approach to improve compound recovery in a high-throughput Caco-2 permeability assay supported by liquid chromatography-tandem mass spectrometry.
- Sygnature Discovery. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). [Link]
- SGC-UNC. (2023). Discovery of a Potent and Selective Naphthyridine-Based Chemical Probe for Casein Kinase 2. ACS Medicinal Chemistry Letters. [Link]
- Zhu, C., et al. (2002). Combined application of parallel artificial membrane permeability assay and Caco-2 permeability assays in drug discovery. Journal of Pharmaceutical Sciences, 91(12), 2589-2597. [Link]
- Masungi, C., et al. (2008). Parallel artificial membrane permeability assay (PAMPA) combined with a 10-day multiscreen Caco-2 cell culture as a tool for assessing new drug candidates. Journal of Pharmacological and Toxicological Methods, 57(1), 51-59. [Link]
- Kim, H., et al. (2024). Discovery of this compound Analogues as Selective FGFR4 Inhibitors for Hepatocellular Carcinoma. Journal of Medicinal Chemistry. [Link]
- Aungst, B. J. (1993). Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism. Journal of Pharmaceutical Sciences, 82(10), 979-987. [Link]
- Seo, P. R., et al. (2006). Lipid composition effect on permeability across PAMPA. European Journal of Pharmaceutical Sciences, 28(1-2), 49-57. [Link]
- Rautio, J. (2019). Prodrug Strategies in Medicinal Chemistry. American Chemical Society. [Link]
- Al-Ghananeem, A. M., & Malkawi, A. H. (2012). Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs. Molecules, 17(8), 9474-9504. [Link]
- Imperatore, V., et al. (2023). Prodrug Approach as a Strategy to Enhance Drug Permeability.
- Faassen, F., et al. (2003). Caco-2 permeability, P-glycoprotein transport ratios and brain penetration of heterocyclic drugs. International Journal of Pharmaceutics, 263(1-2), 113-122. [Link]
Sources
- 1. "FORMULATION STRATEGIES TO IMPROVE BIOAVAILABILITY AND ORAL ABSORPTION " by Henis J. Patel [scholar.stjohns.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Caco-2 permeability, P-glycoprotein transport ratios and brain penetration of heterocyclic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 8. Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Approach to improve compound recovery in a high-throughput Caco-2 permeability assay supported by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Efficacy in 2,6-Naphthyridine Cell-Based Assays
Welcome to the technical support center for 2,6-naphthyridine cell-based assays. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights to diagnose and resolve common issues related to low compound efficacy. My approach is to move beyond simple checklists and explain the causal relationships behind experimental observations and troubleshooting steps, ensuring your protocols are robust and self-validating.
Naphthyridines are a versatile class of heterocyclic compounds known for a wide range of biological activities, including anticancer and kinase inhibition.[1][2][3] The this compound scaffold, in particular, has been explored for developing selective inhibitors, for instance, against targets like FGFR4 in hepatocellular carcinoma.[4] However, their physicochemical properties can present challenges in cell-based formats, often leading to data that suggests lower-than-expected potency. This guide will walk you through a logical troubleshooting workflow to identify and solve these issues.
Troubleshooting Guide: A Question-and-Answer Approach
This section directly addresses the most common and critical issues encountered during the screening and validation of this compound derivatives.
Q1: My this compound compound shows significantly lower potency in my cell-based assay compared to its biochemical IC50. Where should I begin my investigation?
This is a classic and frequent challenge. The discrepancy often points to a gap between the nominal concentration (what you think is in the well) and the effective concentration (what the cells actually experience). The investigation should be systematic, starting with the compound itself, then moving to the biological system (the cells), and finally the assay parameters.
Below is a workflow diagram to guide your troubleshooting process.
Sources
- 1. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological Activity of Naturally Derived Naphthyridines [mdpi.com]
- 3. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of this compound Analogues as Selective FGFR4 Inhibitors for Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Preclinical Toxicity of 2,6-Naphthyridine Compounds: A Technical Support Guide
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the promising class of 2,6-Naphthyridine compounds. This guide is designed to provide you with field-proven insights and actionable troubleshooting strategies to anticipate, identify, and manage potential toxicities during your preclinical studies. Our goal is to empower you to make informed decisions, ensuring the scientific integrity of your research and accelerating the development of safe and effective therapeutics.
The this compound scaffold is a privileged pharmacophore found in numerous biologically active molecules, including potent kinase inhibitors.[1] However, like many nitrogen-containing heterocyclic compounds, this scaffold can present specific challenges in preclinical safety assessment.[2][3][4] This guide will delve into the causality behind these potential liabilities and provide a self-validating system of protocols and logical frameworks to navigate them effectively.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions researchers encounter when working with this compound derivatives.
Q1: What are the most common potential toxicities associated with the this compound scaffold?
A1: While the toxicity profile is highly dependent on the specific substituents of your molecule, several potential liabilities are commonly associated with nitrogen-containing heterocyclic compounds like 2,6-Naphthyridines. These include:
-
Cardiotoxicity: Primarily due to the inhibition of the hERG potassium channel, which can lead to QT interval prolongation and potentially fatal arrhythmias.[5]
-
Hepatotoxicity: Liver toxicity can arise from the formation of reactive metabolites or off-target effects on hepatic enzymes.[6]
-
Off-Target Kinase Inhibition: Many this compound compounds are designed as kinase inhibitors. A lack of selectivity can lead to the inhibition of unintended kinases, resulting in a variety of adverse effects.
-
Metabolic Liabilities: The scaffold can be susceptible to metabolism by enzymes like cytochrome P450s, which can lead to rapid clearance or the formation of toxic byproducts.[7]
-
Neurotoxicity: Some naturally occurring this compound-containing alkaloids have shown effects on the central nervous system.[8]
Q2: At what stage of my research should I start thinking about potential toxicity?
A2: It is crucial to consider potential toxicities as early as the hit-to-lead optimization phase. Integrating in vitro safety pharmacology profiling early can help identify and mitigate potential liabilities before significant resources are invested in a lead candidate.[9] This proactive approach allows for structural modifications to be made to reduce off-target activity and improve the overall safety profile.
Q3: What is an in vitro safety pharmacology panel and why is it important?
A3: An in vitro safety pharmacology panel is a suite of assays designed to identify potential adverse effects of a compound on major physiological functions before in vivo studies.[9] These panels typically screen your compound against a broad range of targets known to be associated with safety liabilities, such as GPCRs, ion channels (including hERG), transporters, and various enzymes.[10][11][12] Running such a panel early provides a snapshot of your compound's off-target activity and helps predict potential clinical adverse drug reactions.[11]
Q4: My this compound compound shows excellent in vitro efficacy but is toxic in vivo. What are the likely causes?
A4: This is a common challenge. The discrepancy can stem from several factors that are not always apparent in simple cell-based efficacy assays:
-
Metabolism: Your compound may be converted in vivo to a toxic metabolite.
-
Poor Pharmacokinetics: High doses required to achieve therapeutic concentrations in vivo may lead to exaggerated pharmacology or off-target toxicity.
-
Off-Target Effects: The compound might be hitting an unforeseen target in a specific organ system that was not assessed in vitro.
-
Formulation Issues: The vehicle used to dissolve the compound for in vivo administration could be contributing to the toxicity.
A systematic investigation into metabolism, pharmacokinetics, and broader off-target profiling is necessary to pinpoint the cause.
Troubleshooting Guides: A Problem-and-Solution Approach
This section provides a structured approach to troubleshooting common toxicity issues encountered with this compound compounds.
Problem 1: Unexpected In Vivo Toxicity with a Clean In Vitro Profile
You have a promising this compound derivative with high target potency and selectivity in your primary assays. However, upon moving to rodent studies, you observe significant toxicity at doses required for efficacy.
Figure 1: Troubleshooting workflow for unexpected in vivo toxicity.
-
Investigate Metabolic Liabilities:
-
Action: Conduct in vitro metabolic stability assays using liver microsomes or hepatocytes from the preclinical species used and human.
-
Causality: The pyridine-like nitrogen atoms in the this compound ring can influence its metabolic profile. Understanding its stability is the first step.[7]
-
Protocol: See "Protocol 1: In Vitro Metabolic Stability Assessment in Liver Microsomes" below.
-
Troubleshooting: If the compound is rapidly metabolized, perform metabolite identification studies to pinpoint the "metabolic hotspot."
-
Mitigation: If a labile site is identified, consider structural modifications such as blocking the site with a fluorine or methyl group, or employing scaffold hopping to a more metabolically stable core.[7]
-
-
Screen for Off-Target Activities:
-
Action: Profile the compound against a comprehensive in vitro safety pharmacology panel.
-
Causality: Off-target interactions are a primary cause of unexpected toxicity.[9] Kinase inhibitors, a common class for this scaffold, are known for their potential promiscuity.[13]
-
Troubleshooting: If a hit is identified (e.g., a GPCR or ion channel), determine the IC50 for that interaction.
-
Mitigation: If the off-target activity is potent, medicinal chemistry efforts will be required to design it out while retaining on-target potency.
-
-
Evaluate Pharmacokinetics and Toxicokinetics (PK/TK):
-
Action: Correlate the plasma exposure (AUC) and maximum concentration (Cmax) with the observed toxicities.
-
Causality: Toxicity is often exposure-dependent. Understanding the relationship between dose, exposure, and adverse effects is critical.
-
Troubleshooting: A very high Cmax might be responsible for acute toxicity, while high overall exposure (AUC) could lead to cumulative toxicity.
-
Mitigation: If exposure is the issue, consider alternative dosing regimens (e.g., more frequent, lower doses) or formulation strategies to control the release and absorption of the compound.
-
Problem 2: Suspected Cardiotoxicity (hERG Inhibition)
Early screening indicates your this compound compound may inhibit the hERG channel, a major red flag for cardiotoxicity.
Figure 2: Workflow for assessing and mitigating hERG liability.
-
Confirm and Quantify hERG Inhibition:
-
Action: Perform a manual or automated patch-clamp electrophysiology assay to determine the IC50 for hERG channel inhibition. This is the gold-standard assay.[14]
-
Causality: Many drugs that cause QT prolongation physically block the hERG potassium channel pore.[5] Basic nitrogen atoms, which can be present in the this compound scaffold, are a common feature of hERG inhibitors.
-
Protocol: See "Protocol 2: hERG Inhibition Assessment by Automated Patch Clamp" below.
-
-
Assess the Risk:
-
Action: Calculate the safety margin by comparing the hERG IC50 to the on-target potency (e.g., IC50 or EC50). A margin of >100-fold is generally considered desirable, though this can vary.
-
Causality: A large window between the therapeutic concentration and the concentration that blocks the hERG channel reduces the risk of clinical cardiotoxicity.
-
-
Mitigate through Medicinal Chemistry:
-
Action: If the safety margin is insufficient, initiate a medicinal chemistry effort to reduce hERG affinity.
-
Strategies:
-
Reduce Basicity: The pKa of the most basic nitrogen is a key driver. Modifications to lower the pKa can often reduce hERG activity.
-
Decrease Lipophilicity: High lipophilicity (logP) is another common feature of hERG inhibitors. Introducing polar groups can sometimes mitigate this liability.
-
Structural Modifications: Altering substituents that may be interacting with key residues (e.g., Y652 and F656) in the hERG channel pore can disrupt binding.
-
-
Key Experimental Protocols
Here are detailed methodologies for essential in vitro toxicity assays.
Protocol 1: In Vitro Metabolic Stability Assessment in Liver Microsomes
Objective: To determine the rate of metabolism of a this compound compound by liver microsomal enzymes.
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Pooled liver microsomes (from relevant species, e.g., human, rat, mouse)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Positive control compound with known metabolic rate (e.g., testosterone, verapamil)
-
Acetonitrile with internal standard for LC-MS/MS analysis
-
96-well plates, incubator, LC-MS/MS system
Methodology:
-
Prepare Reaction Mixtures: In a 96-well plate, add phosphate buffer, liver microsomes (final concentration typically 0.5-1 mg/mL), and test compound (final concentration typically 1 µM).
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.
-
Initiate Reaction: Add the NADPH regenerating system to each well to start the metabolic reaction. For the T=0 time point, add the quenching solution (acetonitrile with internal standard) before the NADPH solution.
-
Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an equal volume of cold acetonitrile with an internal standard.
-
Sample Processing: Centrifuge the plate to pellet the precipitated protein.
-
LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze the remaining parent compound concentration using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural log of the percentage of the parent compound remaining versus time. The slope of the line will give the elimination rate constant (k). From this, calculate the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (CLint).
Data Presentation:
| Compound ID | Species | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| 2,6-Naph-001 | Human | 45.2 | 30.7 |
| 2,6-Naph-001 | Rat | 15.8 | 87.7 |
| Control (Verapamil) | Human | 12.5 | 110.9 |
Protocol 2: hERG Inhibition Assessment by Automated Patch Clamp
Objective: To determine the concentration-dependent inhibition of the hERG potassium channel by a this compound compound.
Materials:
-
Automated patch-clamp system (e.g., QPatch, Patchliner)
-
Stable cell line expressing the hERG channel (e.g., HEK293 or CHO cells)
-
Extracellular and intracellular buffer solutions specific to the patch-clamp system
-
Test compound stock solution (e.g., 10 mM in DMSO), serially diluted to final test concentrations
-
Positive control hERG inhibitor (e.g., dofetilide, cisapride)
Methodology:
-
Cell Preparation: Harvest the hERG-expressing cells and prepare a single-cell suspension according to the instrument manufacturer's protocol.
-
System Priming: Prime the automated patch-clamp system with the appropriate intracellular and extracellular solutions.
-
Cell Sealing and Whole-Cell Configuration: The instrument will automatically capture cells, form a high-resistance seal (gigaseal), and then rupture the cell membrane to achieve the whole-cell patch-clamp configuration.
-
Baseline Current Recording: Apply a voltage-clamp protocol designed to elicit and measure the hERG tail current. Record stable baseline currents for a few minutes.
-
Compound Application: Apply increasing concentrations of the test compound to the cells, with a sufficient incubation period at each concentration to allow for equilibrium block.
-
Washout: After the highest concentration, apply a compound-free solution to determine if the inhibition is reversible.
-
Data Analysis: Measure the hERG tail current amplitude at each compound concentration. Normalize the data to the baseline current and plot the percent inhibition against the compound concentration. Fit the data to a concentration-response curve to determine the IC50 value.
Data Presentation:
| Compound ID | hERG IC50 (µM) | Hill Slope | Maximum Inhibition (%) |
| 2,6-Naph-001 | 8.5 | 1.1 | 98.2 |
| Control (Cisapride) | 0.012 | 1.0 | 100 |
Conclusion
The this compound scaffold holds immense potential for the development of novel therapeutics. However, a thorough and proactive approach to managing potential toxicities is paramount for successful preclinical development. By understanding the underlying chemical and biological principles of these potential liabilities and employing a systematic troubleshooting and mitigation strategy, researchers can significantly de-risk their programs. This guide provides a foundational framework for these efforts. Always remember that each compound is unique, and these guidelines should be adapted to the specific context of your research program.
References
- Comprehensive Analysis of Clinically Discontinued Compounds Using an In Vitro Secondary Pharmacology Panel to Predict Potential Safety Risks during Drug Development.
- In vitro safety pharmacology profiling. European Pharmaceutical Review.
- In Vitro Safety Panel I Binding & Functional Assays. Pharmaron.
- In Vitro Safety Panels in Pharmacology Profiling. Eurofins Discovery.
- WuXi AppTec in vitro Safety Pharmacology Profiling. WuXi AppTec.
- Natural products modulating the hERG channel: heartaches and hope. PMC.
- Synthesis and anticholinesterase activity of novel non-hepatotoxic naphthyridine-11-amine deriv
- Scaffold-hopping as a strategy to address metabolic liabilities of arom
- Biological Activity of Naturally Derived Naphthyridines. PMC - PubMed Central.
- Discovery of this compound Analogues as Selective FGFR4 Inhibitors for Hep
- Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective. MDPI.
- Regulatory Knowledge Guide for Small Molecules. NIH's Seed.
- Synthesis and Biological Activity of this compound Derivatives: A Mini Review.
- SMALL MOLECULE SAFETY ASSESSMENT. Altasciences.
- Growth vector elaboration of fragments: Regioselective functionalization of 5-hydroxy-6-azaindazole and 3-hydroxy-2,6-naphthyridine. UEA Digital Repository.
- PRECLINICAL TOXICOLOGY. Pacific BioLabs.
- Inhibition of Cytochrome P450 Enzymes by Drugs—Molecular Basis and Practical Applic
- Inhibition of HERG Channels Stably Expressed in a Mammalian Cell Line by the Antianginal Agent Perhexiline Male
- An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds. PMC - PubMed Central.
- Preliminary and IND-directed toxicology studies. NCI Events.
- On Mechanisms of Reactive Metabolite Formation
- Identifying Modulators of hERG Channel Activity Using the PatchXpress® Planar Patch Clamp.
- Neurotoxicity and underlying cellular changes of 21 mitochondrial respir
- Comparison of preclinical cardiotoxic effects of different ErbB2 inhibitors. PubMed.
- Synthetic Inhibitors of Cytochrome P-450 2A6: Inhibitory Activity, Difference Spectra, Mechanism of Inhibition, and Protein Cocrystallization.
- Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. FDA.
- Synthesis, Reactions, and Biological Activity of Benzo[h][5][13]naphthyridine Derivatives.
- Photosensitive Ru(II) Complexes as Inhibitors of the Major Human Drug Metabolizing Enzyme CYP3A4. PMC - NIH.
- Inhibition of Cytochrome P450 Enzymes by Drugs—Molecular Basis and Practical Applic
- Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prost
- TropMol-Caipora: A Cloud-Based Web Tool to Predict Cruzain Inhibitors by Machine Learning.
- Synthetic Strategies, Reactivity and Applic
- Prescribed drugs containing nitrogen heterocycles: an overview. PMC - PubMed Central.
- Nitrogen-fused Heterocycles: Empowering Anticancer Drug Discovery. Bentham Science.
- Discovery of 1,6-Naphthyridin-2(1H)-one Derivatives as Novel, Potent, and Selective FGFR4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry.
- Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. PMC - PubMed Central.
- Ranolazine inhibition of hERG potassium channels: Drug–pore interactions and reduced potency against inactivation mutants.
- Novel Substituted 1,6-Naphthyridines as CDK 5 Inhibitors for Treating Kidney Diseases.
- New Insights into Ion Channels: Predicting hERG-Drug Interactions. PMC - NIH.
- Neurotoxicity of a pyrethroid pesticide deltamethrin is associated with the imbalance in proteolytic systems caused by mitophagy activ
- Neurotoxicity Assessment of 1-[(2,3-Dihydro-1-Benzofuran-2-yl)Methyl]Piperazine (LINS01 Series) Derivatives and their Protective Effect on Cocaine-Induced Neurotoxicity Model in SH-SY5Y Cell Culture. PubMed.
Sources
- 1. researchgate.net [researchgate.net]
- 2. An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prescribed drugs containing nitrogen heterocycles: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benthamscience.com [benthamscience.com]
- 5. Natural products modulating the hERG channel: heartaches and hope - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and anticholinesterase activity of novel non-hepatotoxic naphthyridine-11-amine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 10. pharmaron.com [pharmaron.com]
- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 12. wuxibiology.com [wuxibiology.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Inhibition of HERG channels stably expressed in a mammalian cell line by the antianginal agent perhexiline maleate - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Synthesis of a Promising 2,6-Naphthyridine Lead Compound
Introduction: From Bench to Batch—The Scale-Up Challenge
The 2,6-naphthyridine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous compounds with significant biological activity, including anticancer and central nervous system applications.[1][2] While the initial discovery and synthesis on a milligram-to-gram scale in a medicinal chemistry lab is a monumental achievement, the journey to producing this lead compound on a kilogram scale for advanced preclinical and clinical studies presents a distinct set of challenges. This transition from medicinal chemistry to process chemistry is not merely about using larger flasks; it involves a fundamental shift in perspective from "Can it be made?" to "Can it be made safely, efficiently, reproducibly, and economically on a large scale?".[3][4]
This technical support guide is designed for researchers, scientists, and drug development professionals navigating the complexities of scaling up the synthesis of a this compound lead compound. It provides practical, field-tested insights in a question-and-answer format to address specific issues you may encounter during your process development and scale-up campaigns.
Core Principles of Scale-Up for this compound Synthesis
Before diving into specific troubleshooting scenarios, it's crucial to understand the foundational pillars of successful process scale-up. The choices made at this stage will have profound implications on the cost, safety, and regulatory compliance of the final Active Pharmaceutical Ingredient (API).[4][5]
-
Route Scouting and Process Optimization: The synthetic route that was optimal for discovery may not be suitable for manufacturing. An ideal process route prioritizes cost-effective and readily available starting materials, minimizes the number of synthetic steps, and avoids hazardous reagents or extreme reaction conditions.
-
"Green" Chemistry Considerations: Sustainability is a key aspect of modern process chemistry.[3] This involves selecting less toxic solvents, improving atom economy, and designing processes that minimize waste and energy consumption. For instance, exploring microwave-assisted synthesis could offer an eco-friendly alternative for certain steps.[6]
-
Safety and Hazard Analysis: Reactions that are manageable on a small scale can become dangerously exothermic or produce significant off-gassing at a larger scale. A thorough hazard analysis is essential to identify and mitigate risks.
-
Analytical Control: Robust analytical methods (e.g., HPLC, GC, NMR) are the cornerstone of process control. They are used to monitor reaction progress, identify and quantify impurities, and ensure the final product meets stringent quality specifications.
Troubleshooting Guide: Common Scale-Up Issues
This section addresses specific problems that frequently arise during the scale-up of heterocyclic compound syntheses.
Q1: My key cyclization step, which worked perfectly on a 1g scale, is now giving a significantly lower yield and multiple byproducts at the 100g scale. What's going wrong?
This is one of the most common and frustrating challenges in process scale-up. The root cause often lies in physical phenomena that are negligible at the lab scale but become dominant in larger reactors.
Potential Causes & Solutions:
-
Inefficient Heat Transfer:
-
Causality: Many cyclization reactions are exothermic. In a small flask, this heat dissipates quickly. In a large reactor, the surface-area-to-volume ratio is much lower, causing heat to accumulate. This can lead to localized "hot spots," accelerating side reactions or causing product decomposition.[7]
-
Solution:
-
Controlled Reagent Addition: Instead of adding reagents all at once, use a syringe pump or addition funnel to add the limiting reagent slowly, allowing the cooling system to manage the exotherm.
-
Jacketed Reactor: Ensure you are using a reactor with an efficient cooling jacket and a suitable heat transfer fluid.
-
Solvent Choice: A higher-boiling solvent can help dissipate heat more effectively, but ensure it doesn't negatively impact reaction chemistry.
-
-
-
Poor Mixing and Mass Transfer:
-
Causality: Inadequate mixing can lead to localized high concentrations of reagents, promoting side reactions. This is especially problematic in heterogeneous reactions (e.g., reactions involving a solid base or catalyst).[7]
-
Solution:
-
Mechanical Stirring: Switch from a magnetic stir bar to an overhead mechanical stirrer with an appropriately designed impeller (e.g., anchor or pitched-blade turbine) to ensure thorough mixing of the entire reaction volume.
-
Stir Rate Optimization: Experiment with different stirring speeds. Too slow, and mixing is inefficient; too fast, and you might introduce shear stress that can degrade certain molecules.
-
-
-
Extended Reaction Time:
-
Causality: What takes 2 hours in the lab might take 4 hours on a larger scale due to slower heating/cooling and addition times. This extended exposure to reaction conditions can lead to the degradation of the desired product.
-
Solution:
-
In-Process Control (IPC): Monitor the reaction closely using TLC or HPLC. Do not simply run the reaction for a set amount of time. Stop the reaction as soon as it reaches completion to minimize the formation of degradation products.
-
-
Q2: I'm observing a new, unknown impurity in my HPLC analysis that wasn't present in the lab-scale batches. How do I approach this?
The appearance of new impurities upon scale-up is a critical issue that demands a systematic investigation.
Potential Causes & Solutions:
-
Reagent Grade and Quality:
-
Causality: You may be using a different supplier or a lower grade of a starting material or solvent for the larger scale run. These can contain impurities that participate in side reactions.
-
Solution:
-
Certificate of Analysis (CoA): Always obtain and review the CoA for all raw materials.
-
Reagent Qualification: Run the reaction on a small scale with the new batch of reagents to confirm that they are not the source of the impurity.
-
-
-
Atmospheric Contamination:
-
Causality: Many reactions in heterocyclic chemistry are sensitive to moisture and oxygen.[7] A reaction that was adequately protected by a balloon of nitrogen in the lab may require more rigorous inert atmosphere techniques at scale.
-
Solution:
-
Purge and Blanket: Ensure the reactor is thoroughly purged with an inert gas (nitrogen or argon) before starting the reaction and maintain a positive pressure blanket throughout the process.
-
Dry Solvents: Use appropriately dried solvents, as residual water can cause hydrolysis or other unwanted side reactions.
-
-
-
Materials of Construction:
-
Causality: On a larger scale, the reaction may be in contact with different materials (e.g., stainless steel, different types of glass or gaskets) that could potentially leach metals or catalyze side reactions.
-
Solution:
-
Material Compatibility Study: If you suspect this is an issue, run a small-scale reaction with a coupon of the reactor material to see if the impurity is formed.
-
-
Troubleshooting Workflow for Impurity Investigation
Caption: A logical workflow for identifying and mitigating new impurities during scale-up.
Frequently Asked Questions (FAQs)
Q: How do I choose the right solvent for both the reaction and the subsequent workup/crystallization at scale?
A: This is a multi-faceted decision. For the reaction, the solvent must fully dissolve the reactants, be compatible with the reaction conditions (temperature, reagents), and ideally have a high boiling point for safety. For workup and crystallization, you need to consider factors like immiscibility with water (for extractions), the ability to crystallize the product with high purity and yield, and ease of removal/recycling. It is common to use a "process-friendly" solvent like 2-MeTHF, which has good performance and a better environmental profile than solvents like THF or Dichloromethane.
Q: My product is an oil on the lab scale, which I purify by column chromatography. This isn't viable for a 1kg batch. What are my options?
A: This is a classic process chemistry challenge. The goal is to develop a procedure where the product crystallizes.
-
Solvent Screening: Perform a comprehensive screening of various solvents and anti-solvents to find conditions that induce crystallization.
-
Salt Formation: If your this compound compound has a basic nitrogen, you can form a salt (e.g., hydrochloride, mesylate). Salts are often highly crystalline and easier to purify by recrystallization.
-
Reslurry: Stirring the crude oil in a specific solvent where the product is sparingly soluble, but the impurities are very soluble, can be an effective purification method.
Q: What are the key differences between a medicinal chemistry procedure and a process chemistry (SOP) procedure?
A: The level of detail and focus on control.
| Feature | Medicinal Chemistry Procedure | Process Chemistry SOP |
| Scale | Milligrams to a few grams | Grams to multi-kilogram |
| Reagents | Often uses convenient but expensive or hazardous reagents (e.g., n-BuLi, strong oxidizers). | Prioritizes safe, inexpensive, and readily available raw materials. |
| Instructions | "Add reagent X and stir for 2 hours." | "Charge reactor with Solvent A (10.0 L). Begin stirring at 200 RPM. Add Reagent B (1.50 kg) portion-wise over 60-90 minutes, maintaining an internal temperature below 25°C." |
| Controls | Typically relies on TLC for monitoring. | Employs quantitative in-process controls (IPCs) via HPLC to track reaction completion and impurity formation. |
| Safety | General lab safety in a fume hood. | Detailed hazard analysis, specifies personal protective equipment (PPE), and outlines emergency procedures. |
| Documentation | Lab notebook entry. | Formal, version-controlled Standard Operating Procedure (SOP) as part of a batch record. |
Example Protocol: Palladium-Catalyzed Buchwald-Hartwig Amination (A Key Step in Naphthyridine Synthesis)
This protocol illustrates a key C-N bond formation step, adapted for a 100g scale synthesis. Note the emphasis on control, safety, and IPCs.
Reaction: Synthesis of a 7-amino-substituted this compound derivative from a 7-chloro precursor.
Materials:
| Reagent | M.W. | Amount | Moles | Eq. |
| 7-Chloro-2,6-Naphthyridine Derivative | 250.5 g/mol | 100.0 g | 0.399 | 1.0 |
| Primary Amine | 120.2 g/mol | 52.8 g | 0.439 | 1.1 |
| Sodium tert-butoxide (NaOtBu) | 96.1 g/mol | 57.5 g | 0.598 | 1.5 |
| Xantphos (Catalyst Ligand) | 578.6 g/mol | 4.62 g | 0.008 | 0.02 |
| Pd₂(dba)₃ (Catalyst Precursor) | 915.7 g/mol | 3.66 g | 0.004 | 0.01 |
| Toluene (Solvent) | - | 1.0 L | - | 10 vol |
Procedure:
-
Reactor Setup and Inerting:
-
Set up a 5L jacketed glass reactor equipped with an overhead mechanical stirrer, thermocouple, condenser, and nitrogen inlet/outlet.
-
CRITICAL: Purge the reactor with dry nitrogen for at least 30 minutes to ensure an inert atmosphere. Maintain a gentle nitrogen flow throughout the reaction.
-
-
Reagent Charging:
-
To the reactor, charge the 7-Chloro-2,6-Naphthyridine derivative (100.0 g), Sodium tert-butoxide (57.5 g), Xantphos (4.62 g), and Pd₂(dba)₃ (3.66 g).
-
CAUSALITY: The palladium catalyst and ligand are air-sensitive; charging them under an inert atmosphere is crucial for catalytic activity. Sodium tert-butoxide is a strong base and is hygroscopic.
-
-
Solvent and Reagent Addition:
-
Add degassed Toluene (1.0 L) to the reactor via cannula or a pressure-equalizing addition funnel.
-
Begin stirring at 150 RPM to form a slurry.
-
Add the Primary Amine (52.8 g) to the reactor.
-
-
Reaction Execution and Monitoring:
-
Heat the reactor jacket to 90-95°C to bring the internal reaction temperature to 85°C.
-
IPC-1 (T=0): Once the reaction reaches 85°C, take a sample, quench it with water/EtOAc, and analyze by HPLC to establish the T=0 baseline.
-
Continue to heat at 85°C. Take IPC samples every 1-2 hours. The reaction is considered complete when <1% of the starting chloro-naphthyridine remains.
-
-
Workup and Isolation:
-
Once complete, cool the reaction mixture to room temperature (20-25°C).
-
CAUTION: Slowly and carefully quench the reaction by adding Water (500 mL). The quenching of excess NaOtBu is exothermic.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with Toluene (2 x 200 mL).
-
Combine all organic layers, wash with brine (200 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Dissolve the crude product in a minimal amount of hot Isopropanol (approx. 3-4 volumes).
-
Slowly add Heptane (approx. 6-8 volumes) as an anti-solvent until turbidity is observed.
-
Cool the mixture slowly to 0-5°C and hold for 4 hours to maximize crystallization.
-
Filter the solid product, wash with cold Heptane, and dry in a vacuum oven at 40°C to a constant weight.
-
References
- Wójcicka, A. (2023). Synthesis and Biological Activity of this compound Derivatives: A Mini Review. Current Organic Chemistry, 27(8), 648-660.
- BenchChem. (n.d.). Troubleshooting guide for the synthesis of heterocyclic compounds. BenchChem.
- Pharma Now. (n.d.). Process Chemistry: The Backbone of Drug Development. Pharma Now.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding this compound: A Crucial Heterocycle in Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
- PPD. (n.d.). Drug Discovery and Development Process. PPD.
- MDPI. (n.d.). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. MDPI.
- Arborpharmchem. (2025). Guide To Drug Discovery And Development Process. Arborpharmchem.
- Sainor Life Sciences. (n.d.). Process Development and Manufacturing in Pharmaceuticals: What You Need to Know. Sainor Life Sciences.
- Fohrer, J., et al. (2025). Chemical Process Development in the Pharmaceutical Industry in Europe—Insights and Perspectives from Industry Scientists. Angewandte Chemie International Edition.
- ResearchGate. (2025). An eco-sustainable green approach for the synthesis of 2,6-naphthyridines under microwave irradiation. ResearchGate.
- Organic & Biomolecular Chemistry. (n.d.). Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights. RSC Publishing.
Sources
- 1. researchgate.net [researchgate.net]
- 2. benthamdirect.com [benthamdirect.com]
- 3. pharmanow.live [pharmanow.live]
- 4. Chemical Process Development in the Pharmaceutical Industry in Europe—Insights and Perspectives from Industry Scientists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scllifesciences.com [scllifesciences.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Guide to 2,6-Naphthyridine and its Isomers for Researchers and Drug Development Professionals
In the landscape of heterocyclic chemistry, naphthyridines, bicyclic aromatic compounds containing two nitrogen atoms, represent a privileged scaffold. Their structural diversity, arising from the six possible arrangements of the nitrogen atoms, gives rise to a fascinating array of distinct physicochemical and biological properties. While the 1,8- and 1,5-isomers have historically garnered significant attention, leading to approved therapeutics, the unique potential of the other isomers, particularly 2,6-naphthyridine, is an expanding frontier in medicinal chemistry.[1][2] This guide provides an in-depth, objective comparison of this compound with its key isomers, focusing on their synthesis, physicochemical characteristics, reactivity, and biological activities, supported by experimental data to inform rational drug design and development.
Introduction to the Naphthyridine Isomers
The six isomers of naphthyridine—1,5-, 1,6-, 1,7-, 1,8-, 2,6-, and 2,7-naphthyridine—are all structural analogues of naphthalene where two carbon atoms are replaced by nitrogen atoms.[2] The position of these nitrogen atoms profoundly influences the electron distribution within the aromatic system, thereby dictating the molecule's fundamental properties.
Caption: The six structural isomers of naphthyridine.
Physicochemical Properties: A Comparative Overview
The arrangement of the nitrogen atoms within the bicyclic scaffold directly impacts fundamental physicochemical properties such as basicity (pKa), lipophilicity (logP), and dipole moment. These parameters are critical determinants of a molecule's pharmacokinetic profile, including its solubility, absorption, distribution, metabolism, and excretion (ADME).
| Isomer | Melting Point (°C) | pKa |
| 1,5-Naphthyridine | 69-75 | 2.91[3][4] |
| 1,8-Naphthyridine | 98-99.9 | 3.39 |
| This compound | 114-115 | Not Available |
| 2,7-Naphthyridine | Not Available | Not Available |
| 1,6-Naphthyridine | <40 | Not Available |
| 1,7-Naphthyridine | Not Available | Not Available |
Table 1: Comparison of Melting Points and pKa Values for Naphthyridine Isomers.[5]
The pKa values indicate that the naphthyridines are weak bases, with the specific value influenced by the location of the nitrogen atoms and their ability to be protonated. The higher melting point of this compound compared to 1,5- and 1,8-isomers suggests stronger intermolecular forces in the solid state, which could be attributed to its molecular symmetry.
Reactivity: A Tale of Two Rings
The reactivity of naphthyridines towards electrophilic and nucleophilic attack is a direct consequence of the electron-withdrawing nature of the nitrogen atoms, which creates electron-deficient (π-deficient) regions in the aromatic rings.
Electrophilic Aromatic Substitution
In general, electrophilic aromatic substitution on pyridine and its fused analogues is significantly more challenging than on benzene due to the deactivating effect of the nitrogen atom.[6] When such reactions do occur, the electrophile typically attacks positions that are not adjacent to the nitrogen atom. For this compound, the positions meta to the nitrogen atoms (C-4 and C-8) would be the most likely sites for electrophilic attack, although harsh reaction conditions are generally required. This is in contrast to isomers like 1,5- and 1,8-naphthyridine where the electron density is more asymmetrically distributed.
Nucleophilic Aromatic Substitution
Conversely, the electron-deficient nature of the naphthyridine ring system makes it susceptible to nucleophilic aromatic substitution, particularly when a good leaving group (e.g., a halogen) is present at a position activated by a nitrogen atom (ortho or para).[7] For this compound, the positions ortho (C-1, C-3, C-5, C-7) to the nitrogen atoms are activated towards nucleophilic attack. This reactivity is a cornerstone of the synthetic utility of naphthyridines, allowing for the introduction of a wide range of functional groups.
Caption: General workflow for the synthesis of naphthyridine derivatives.
Representative Synthesis of a this compound Derivative
A common route to the this compound scaffold involves the cyclization of a 4-cyanopyridine derivative.
Step 1: Synthesis of 3-Amino-1-bromo-2,6-naphthyridine
-
To a solution of 4-cyano-3-pyridylacetonitrile in a suitable solvent, add anhydrous hydrogen bromide.
-
Heat the reaction mixture under reflux for the appropriate time.
-
Cool the reaction mixture and isolate the crude product by filtration.
-
Purify the product by recrystallization or column chromatography.
Step 2: Debromination to 3-Amino-2,6-naphthyridine
-
Dissolve the 3-amino-1-bromo-2,6-naphthyridine in a suitable solvent system (e.g., ethanol/water).
-
Add a reducing agent, such as palladium on carbon, and subject the mixture to hydrogenation.
-
Monitor the reaction by TLC until completion.
-
Filter the catalyst and concentrate the filtrate to obtain the product.
Step 3: Further Functionalization The resulting 3-amino-2,6-naphthyridine can be further functionalized through standard aromatic chemistry, such as diazotization followed by Sandmeyer reactions or cross-coupling reactions.
General Protocol for Spectroscopic Characterization
Unambiguous identification of naphthyridine isomers relies on a combination of spectroscopic techniques. [8] Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Dissolve a 5-10 mg sample of the naphthyridine isomer in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.
-
The chemical shifts and coupling patterns of the aromatic protons are highly characteristic for each isomer and provide definitive structural information.
Mass Spectrometry (MS)
-
Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Analyze the sample using a mass spectrometer with an appropriate ionization technique (e.g., ESI, EI).
-
The molecular ion peak will confirm the molecular weight of the isomer, and the fragmentation pattern can provide further structural clues.
Infrared (IR) Spectroscopy
-
Acquire the IR spectrum of the solid sample (e.g., using a KBr pellet) or as a thin film.
-
The "fingerprint" region (below 1500 cm⁻¹) is unique for each isomer and can be used for identification by comparison with reference spectra. [8]
Conclusion
The comparative analysis of this compound and its isomers reveals a family of scaffolds with distinct and tunable properties. While 1,8- and 1,5-naphthyridines are well-established in medicinal chemistry, the unique electronic and steric features of this compound offer exciting opportunities for the development of novel therapeutics, as evidenced by the recent emergence of potent and selective this compound-based kinase inhibitors. A thorough understanding of the structure-property and structure-activity relationships across all isomers is paramount for the rational design of next-generation drug candidates. This guide provides a foundational framework for researchers to navigate the chemical and biological landscape of these versatile heterocyclic systems.
References
- A Comparative Analysis of the Efficacy of 1,8-Naphthyridine Isomers and Their Congeners in Oncology and Microbiology. Benchchem.
- Błaszczak-Świątkiewicz, K., & Wójcicka, A. (2021). Biological Activity of Naturally Derived Naphthyridines. Molecules, 26(14), 4294.
- Williams, R.
- A Comparative Spectroscopic Guide to Naphthyridine Isomers for Researchers and Drug Development Professionals. Benchchem.
- THE NAPHTHYRIDINES.
- Błaszczak-Świątkiewicz, K., & Wójcicka, A. (2021). Biological Activity of Naturally Derived Naphthyridines. Molecules, 26(14), 4294.
- (PDF) Biological Activity of Naturally Derived Naphthyridines.
- Błaszczak-Świątkiewicz, K., & Wójcicka, A. (2021).
- Hwang, Y. J., Chung, M. L., Sohn, U. D., & Im, C. (2013). Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. Korean Journal of Physiology & Pharmacology, 17(6), 517–523.
- Table 1 IC 50 values of derivatives against cancer cells and relative...
- pKa Data Compiled by R. Williams page-1 pKa Values INDEX Inorganic 2 Phenazine 24 Phosphates 3 Pyridine 25 Carboxylic acids 4, 8.
- Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential. PubMed Central.
- Hwang, Y. J., Chung, M. L., Sohn, U. D., & Im, C. (2013).
- Wójcicka, A., & Błaszczak-Świątkiewicz, K. (2022).
- Naphthyridine Based Molecular Switches. DiVA portal.
- Lipophilicity Parameters of Analyzed Compounds with the log P Values...
- Nucleophilic-Substitution Reactions in Benzo[C]N[1][9]aphthyridines - ResearchG
- A Comparative Guide to 4-Methyl-2,6-naphthyridine and Other Naphthyridine Isomers for Researchers. Benchchem.
- Spectroscopic and theoretical studies of derivatives of 1,6-and 1,7-naphthyridines | Request PDF - ResearchG
- ChemInform Abstract: Naphthyridines.
- Wójcicka, A. (2023). Synthesis and Biological Activity of this compound Derivatives: A Mini Review. Current Organic Chemistry, 27(8), 648-660.
- Synthetic Strategies, Reactivity and Applic
- (PDF) Antimicrobial Activity of Naphthyridine Derivatives.
- Electrophilic arom
- A5: Dipole Moments. Chemistry LibreTexts.
- Wójcicka, A., & Błaszczak-Świątkiewicz, K. (2022).
- Nucleophilic arom
- Selected values of electric dipole moments for molecules in the gas phase.
- Wójcicka, A., & Błaszczak-Świątkiewicz, K. (2022).
- Kim, J., et al. (2024). Discovery of this compound Analogues as Selective FGFR4 Inhibitors for Hepatocellular Carcinoma. Journal of Medicinal Chemistry.
- Isomeric forms of naphthyridines.
- Electrophilic Aromatic Substitution: The Six Key Reactions. Master Organic Chemistry.
- Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
- Synthesis, characterization, photoinduced isomerization, and spectroscopic properties of vinyl-1,8-naphthyridine derivatives and their copper(I) complexes. PubMed.
- LogP—Making Sense of the Value. ACD/Labs.
- Electrophilic Aromatic Substitution. Willson Research Group.
- Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Sai Life Sciences.
- 1,6-Naphthyridin-2(1H)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. organicchemistrydata.org [organicchemistrydata.org]
- 4. fm.ehcc.kyoto-u.ac.jp [fm.ehcc.kyoto-u.ac.jp]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 7. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Structure-Activity Relationship (SAR) of 2,6-Naphthyridine Analogs as Kinase Inhibitors
The 2,6-naphthyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide spectrum of biological activities, including potent kinase inhibition.[1][2] This guide provides an in-depth comparison of this compound analogs, focusing on their structure-activity relationships (SAR) as inhibitors of two clinically relevant kinases: Fibroblast Growth Factor Receptor 4 (FGFR4) and Casein Kinase 2 (CK2). We will dissect the causal relationships behind experimental design choices, present detailed experimental protocols, and offer a comparative analysis of analog performance supported by experimental data.
The this compound Scaffold: A Versatile Core for Kinase Inhibition
The this compound core, a bicyclic heteroaromatic system containing two nitrogen atoms, offers a unique combination of structural rigidity and opportunities for diverse functionalization.[3] Its ability to engage in various non-covalent interactions, including hydrogen bonding and π-π stacking, within the ATP-binding pocket of kinases makes it an attractive starting point for the design of potent and selective inhibitors.[4]
Comparative Analysis of this compound Analogs as FGFR4 Inhibitors
Aberrant signaling of Fibroblast Growth Factor Receptor 4 (FGFR4) is a key oncogenic driver in a subset of hepatocellular carcinomas (HCC).[5][6] This has spurred the development of selective FGFR4 inhibitors, with the this compound scaffold showing significant promise.
Lead Compound and Optimization Rationale
A recent study identified a novel series of this compound analogs as potent FGFR4 inhibitors.[1][5] The initial lead compound was designed based on the known binding modes of other kinase inhibitors, aiming to establish key interactions with the hinge region of the FGFR4 ATP-binding pocket. The optimization strategy focused on modifying substituents at the C5 and C7 positions of the this compound core to enhance potency and selectivity.
Structure-Activity Relationship (SAR) Analysis
The following table summarizes the SAR of key this compound analogs targeting FGFR4.
| Compound | R1 (C5-position) | R2 (C7-position) | FGFR4 IC50 (nM) | Cellular Activity (Huh7 cells) IC50 (nM) |
| 1 | H | 3,5-dimethoxyphenyl | 60 | 120 |
| 2 | CH3 | 3,5-dimethoxyphenyl | 36 | 19 |
| 3 | H | 3-methoxy-5-(morpholin-4-yl)phenyl | 34 | 45 |
| 4 (Analogue 11) | CH3 | 3-methoxy-5-(morpholin-4-yl)phenyl | 36 | 19 |
Data compiled from Oh, H. et al. (2024).[1][5]
Key SAR Insights:
-
Substitution at C5: The introduction of a small alkyl group, such as a methyl group at the C5-position (Compound 2 vs. 1 , and Compound 4 vs. 3 ), consistently led to a significant improvement in both enzymatic and cellular activity. This suggests that the methyl group may engage in favorable hydrophobic interactions within a specific sub-pocket of the FGFR4 active site.[2]
-
Modification of the C7-aryl moiety: Replacement of the 3,5-dimethoxyphenyl group with a 3-methoxy-5-(morpholin-4-yl)phenyl moiety (Compound 3 vs. 1 ) resulted in enhanced enzymatic potency. The morpholine group likely improves solubility and provides an additional hydrogen bond acceptor, contributing to a more favorable interaction with the solvent-exposed region of the ATP-binding pocket.[1][5]
-
Synergistic Effects: The combination of a C5-methyl group and the 3-methoxy-5-(morpholin-4-yl)phenyl at C7 (Compound 4 ) resulted in a highly potent inhibitor with nanomolar cellular activity, demonstrating a synergistic effect of these two modifications.[1][5]
Visualizing FGFR4 Inhibitor SAR
Caption: SAR of this compound Analogs as FGFR4 Inhibitors.
Comparative Analysis of this compound Analogs as CK2 Inhibitors
Protein kinase CK2 is a constitutively active serine/threonine kinase that is frequently overexpressed in cancer, making it a compelling therapeutic target.[4] The this compound derivative, CX-4945 (silmitasertib), was the first CK2 inhibitor to enter clinical trials.[7]
CX-4945 (Silmitasertib) and its Analogs
CX-4945 features a 5-(3-chlorophenylamino)benzo[c][2][4]naphthyridine-8-carboxylic acid scaffold.[4] The design rationale focused on creating an ATP-competitive inhibitor with high potency and selectivity. Subsequent SAR studies have explored modifications to this core to improve its pharmacological properties.
Structure-Activity Relationship (SAR) Analysis
The following table compares the activity of CX-4945 with a key analog.
| Compound | Core Scaffold | R-group (position 8) | CK2 Ki (nM) |
| CX-4945 | Benzo[c][2][4]naphthyridine | -COOH | 0.38 |
| Analog 1c | Benzo[c][2][4]naphthyridine | -CONH(CH2)2N(CH3)2 | 0.25 |
Data compiled from Siddiqui-Jain, A. et al. (2010) and Wang, Y. et al. (2021).[4][7]
Key SAR Insights:
-
Carboxylic Acid at Position 8: The carboxylic acid group of CX-4945 is crucial for its high potency. It forms a key salt bridge with a conserved lysine residue (Lys68) in the ATP-binding site of CK2.[8]
-
Amide Bioisostere: Replacing the carboxylic acid with a dimethylaminoethyl amide group (Analog 1c ) maintained, and even slightly improved, the inhibitory potency. This modification can enhance drug-like properties such as cell permeability and metabolic stability, while still allowing for a favorable interaction within the active site.[4]
-
5-(3-chlorophenylamino) Moiety: This group occupies a hydrophobic pocket and forms a hydrogen bond with the hinge region of the kinase, anchoring the inhibitor in the ATP-binding site. Modifications in this region are generally detrimental to activity.[4]
Visualizing the CK2 Inhibition Workflow
Caption: Experimental Workflow for SAR Studies of CK2 Inhibitors.
Experimental Protocols
General Synthesis of the this compound Core
A common synthetic route to the this compound scaffold involves a multi-step sequence starting from pyridine derivatives.[3] A representative procedure is outlined below:
-
Step 1: Condensation. A substituted 4-cyanopyridine is reacted with an appropriate active methylene compound in the presence of a base (e.g., sodium ethoxide) to form a dihydropyridine intermediate.
-
Step 2: Cyclization. The intermediate undergoes an intramolecular cyclization upon heating, often in the presence of a catalyst, to form the this compound ring system.
-
Step 3: Functionalization. The core scaffold is then further functionalized at various positions (e.g., C5, C7) through standard cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce the desired aryl or alkyl substituents.[9]
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
The inhibitory activity of the synthesized compounds against their target kinases is typically determined using a luminescence-based assay such as the ADP-Glo™ Kinase Assay (Promega).[10][11][12]
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in DMSO.
-
Perform serial dilutions of the compound in the appropriate kinase buffer.
-
Prepare a solution of the recombinant kinase (e.g., FGFR4, CK2) in kinase buffer.
-
Prepare a solution of the substrate and ATP in kinase buffer.
-
-
Kinase Reaction:
-
In a 384-well plate, add the serially diluted compound or DMSO (vehicle control).
-
Add the kinase solution to each well.
-
Initiate the reaction by adding the substrate/ATP mixture.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
-
ADP Detection:
-
Stop the kinase reaction by adding ADP-Glo™ Reagent, which also depletes the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Conclusion
The this compound scaffold represents a highly versatile and fruitful starting point for the development of potent and selective kinase inhibitors. The comparative SAR analysis of analogs targeting FGFR4 and CK2 highlights the importance of strategic modifications at key positions of the heterocyclic core. By understanding the causal relationships between structural changes and biological activity, researchers can rationally design novel this compound derivatives with improved therapeutic potential. The detailed experimental protocols provided in this guide serve as a valuable resource for scientists engaged in the discovery and development of next-generation kinase inhibitors.
References
- Oh, H., Kim, J., Jung, S. H., Ha, T. H., Ahn, Y. G., Nam, G., ... & Kim, I. S. (2024). Discovery of this compound Analogues as Selective FGFR4 Inhibitors for Hepatocellular Carcinoma. Journal of Medicinal Chemistry. [Link]
- Wójcicka, A. (2023). Synthesis and Biological Activity of this compound Derivatives: A Mini Review. Current Organic Chemistry, 27(8), 648-660.
- Oh, H., et al. (2024). Discovery of this compound Analogues as Selective FGFR4 Inhibitors for Hepatocellular Carcinoma. Journal of Medicinal Chemistry. [Link]
- Ho, H. K., et al. (2024). Structure-based identification of potent fibroblast growth factor receptor 4 (FGFR4) inhibitors as potential therapeutics for hepatocellular carcinoma. PeerJ, 13, e19183.
- Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]
- Wang, Y., Lv, Z., Chen, F., Wang, X., & Gou, S. (2021). Discovery of 5-(3-Chlorophenylamino)benzo[c][2][4]naphthyridine Derivatives as Highly Selective CK2 Inhibitors with Potent Cancer Cell Stemness Inhibition. Journal of Medicinal Chemistry, 64(8), 5082-5098. [Link]
- Hwang, Y. J., Chung, M. L., Sohn, U. D., & Im, C. (2013). Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. The Korean Journal of Physiology & Pharmacology, 17(6), 517–523. [Link]
- An eco-sustainable green approach for the synthesis of 2,6-naphthyridines under microwave irradiation. (2012). Der Pharma Chemica, 4(4), 1464-1469. [Link]
- Siddiqui-Jain, A., et al. (2010). Pre-clinical characterization of CX-4945, a potent and selective small molecule inhibitor of CK2 for the treatment of cancer. Molecular and Cellular Biochemistry, 356(1-2), 37-43. [Link]
- Design and Synthesis of Novel Substituted Naphthyridines as Potential c-Met Kinase Inhibitors Based on MK-2461. (2015). Molecules, 20(8), 14867-14883. [Link]
- Davis-Gilbert, Z. W., et al. (2023). Discovery of a Potent and Selective Naphthyridine-Based Chemical Probe for Casein Kinase 2. ACS Medicinal Chemistry Letters, 14(4), 435-442. [Link]
- Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. [Link]
- Siddiqui-Jain, A., et al. (2011). Pre-clinical characterization of CX-4945, a potent and selective small molecule inhibitor of CK2 for the treatment of cancer. Molecular and Cellular Biochemistry, 356(1-2), 37-43. [Link]
- Agrafiotis, D. K., Shemanarev, M., Connolly, P. J., Farnum, M., & Lobanov, V. S. (2007). SAR maps: a new SAR visualization technique for medicinal chemists. Journal of Medicinal Chemistry, 50(24), 5926–5937. [Link]
- Design and Synthesis of Novel Substituted Naphthyridines as Potential c-Met Kinase Inhibitors Based on MK-2461. (2015). Molecules, 20(8), 14867-14883. [Link]
- Oh, H., et al. (2024). Discovery of novel FGFR4 inhibitors through a build-up fragment strategy. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2346009. [Link]
- BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. [Link]
- BPS Bioscience. (n.d.). FGFR4 Kinase Assay Kit. [Link]
- An eco-sustainable green approach for the synthesis of 2,6-naphthyridines under microwave irradiation. (2012). Der Pharma Chemica, 4(4), 1464-1469. [Link]
- Toropov, A. A., Toropova, A. P., & Raska, I. (2022). Quantitative structure–activity relationship modeling for predication of inhibition potencies of imatinib derivatives using SMILES attributes. Scientific Reports, 12(1), 21566.
- Siddiqui-Jain, A., Drygin, D., Streiner, N., Chua, P., Pierre, F., O'Brien, S. E., ... & Rice, W. G. (2010). Pre-clinical characterization of CX-4945, a potent and selective small molecule inhibitor of CK2 for the treatment of cancer. Molecular and cellular biochemistry, 356(1-2), 37–43. [Link]
- El-Damasy, A. K., et al. (2023). Recent Advances in the Discovery of CK2 Inhibitors. ACS omega, 8(34), 30539–30561.
- Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. (2024). The Journal of Organic Chemistry. [Link]
- Toropov, A. A., Toropova, A. P., & Raska, I. (2022). Quantitative structure-activity relationship modeling for predication of inhibition potencies of imatinib derivatives using SMILES attributes. Scientific Reports, 12(1), 21566. [Link]
- Drewry, D. H., et al. (2017). Comprehensive characterization of the Published Kinase Inhibitor Set.
- Wang, L., et al. (2020). Rational Design and Evaluation of 6-(Pyrimidin-2-ylamino)-3,4-dihydroquinoxalin-2(1 H)-ones as Polypharmacological Inhibitors of BET and Kinases. Journal of medicinal chemistry, 63(17), 9787–9802. [Link]
- Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. (2021). Molecules, 26(19), 5911. [Link]
- Al-Blewi, F. F., et al. (2023). Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR). Pharmaceuticals, 16(11), 1599.
- Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors for the treatment of colorectal cancer. (2023). European Journal of Medicinal Chemistry, 259, 115703. [Link]
- Hwang, Y. J., Chung, M. L., Sohn, U. D., & Im, C. (2013). Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. The Korean journal of physiology & pharmacology, 17(6), 517–523. [Link]
- Pharmacokinetic characterization of CK2 inhibitor CX-4945. (2014). Cancer Chemotherapy and Pharmacology, 73(5), 945-954. [Link]
- Siddiqui-Jain, A., et al. (2010). Discovery and SAR of 5-(3-Chlorophenylamino)benzo[c][2][4]naphthyridine-8-carboxylic Acid (CX-4945), the First Clinical Stage Inhibitor of Protein Kinase CK2 for the Treatment of Cancer. Journal of Medicinal Chemistry, 54(2), 635-654. [Link]
- BioSolveIT. (2024). Workshop Kinase Ligand Design. YouTube. [Link]
- Rational design of protein kinase inhibitors. (2011). Current medicinal chemistry, 18(19), 2959–2980. [Link]
- Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights. (2023). Organic & Biomolecular Chemistry, 21(34), 6845-6865. [Link]
- Discovery of 1,6-Naphthyridin-2(1 H)-one Derivatives as Novel, Potent, and Selective FGFR4 Inhibitors for the Treatment of Hepatocellular Carcinoma. (2022). Journal of medicinal chemistry, 65(13), 9150–9166. [Link]
- Design and synthesis of novel substituted naphthyridines as potential c-Met kinase inhibitors based on MK-2461. (2015). Molecules, 20(8), 14867–14883. [Link]
- FGF19–FGFR4 Signaling in Hepatocellular Carcinoma. (2021). International Journal of Molecular Sciences, 22(16), 8563. [Link]
- Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. (2020). Molecules, 25(14), 3252. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. reactionbiology.com [reactionbiology.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of this compound Analogues as Selective FGFR4 Inhibitors for Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pre-clinical characterization of CX-4945, a potent and selective small molecule inhibitor of CK2 for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. promega.com [promega.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Analysis of 2,6-Naphthyridine Kinase Inhibitors: A Guide for Researchers
The 2,6-naphthyridine scaffold has emerged as a privileged structure in medicinal chemistry, yielding a diverse array of potent and selective kinase inhibitors. This guide provides a comparative analysis of prominent this compound-based inhibitors, offering researchers, scientists, and drug development professionals a comprehensive overview of their performance, supporting experimental data, and the rationale behind the methodologies used for their evaluation.
Introduction to this compound Kinase Inhibitors
Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer. The unique structural features of the this compound core allow for versatile substitutions, enabling the design of inhibitors that can target the ATP-binding site of various kinases with high affinity and selectivity. This guide will delve into a comparative analysis of this compound derivatives targeting key kinases such as Casein Kinase 2 (CK2), Fibroblast Growth Factor Receptor 4 (FGFR4), and Protein Kinase C (PKC).
Comparative Performance of this compound Inhibitors
The efficacy of a kinase inhibitor is determined by its potency against the intended target and its selectivity over other kinases. The following sections and tables summarize the performance of key this compound inhibitors.
Casein Kinase 2 (CK2) Inhibitors
CK2 is a serine/threonine kinase that is frequently overexpressed in cancer and plays a crucial role in cell growth, proliferation, and survival.[1] The this compound scaffold has been successfully utilized to develop potent CK2 inhibitors.
One of the most well-known examples is Silmitasertib (CX-4945) , a first-in-class, orally bioavailable ATP-competitive inhibitor of CK2 that has entered clinical trials for various cancers.[1] More recent research has focused on improving the selectivity of CX-4945, leading to the development of compounds like SGC-CK2-2 , which demonstrates exceptional selectivity for CK2α and CK2α' with a significant margin over other kinases.[2]
| Compound | Target Kinase | IC50 (nM) | Selectivity Highlights | Reference |
| Silmitasertib (CX-4945) | CK2α | 1 | Inhibits other kinases at higher concentrations. | [3] |
| Compound 2 (from Davis-Gilbert et al.) | CK2α | 200 | Highly selective over a panel of kinases. | [3] |
| SGC-CK2-2 | CK2α | 920 | ~200-fold selectivity over the next most inhibited kinase (HIPK2). | [2] |
Fibroblast Growth Factor Receptor 4 (FGFR4) Inhibitors
The FGF19-FGFR4 signaling pathway is an oncogenic driver in a significant portion of hepatocellular carcinoma (HCC) cases.[4][5] Selective FGFR4 inhibitors with a this compound core have shown promise in preclinical models.
A notable example is Compound 11 (from Oh et al.) , which displays nanomolar potency against HCC cell lines and high selectivity over other FGFR family members (FGFR1-3).[4][5] This selectivity is critical to minimize off-target effects, as other FGFRs are involved in normal physiological processes.
| Compound | Target Kinase | Cellular IC50 (Huh7 cells, nM) | Selectivity Highlights | Reference |
| Compound 11 (from Oh et al.) | FGFR4 | Potent (nanomolar range) | High selectivity over FGFR1-3. | [4][5] |
Protein Kinase C (PKC) Inhibitors
The PKC family of serine/threonine kinases is involved in various cellular processes, and its isozymes are implicated in diseases ranging from cancer to immunological disorders.[6][7] The this compound scaffold has been employed to create inhibitors with selectivity for novel PKC isotypes.
Compound 11 (from van Eis et al.) is a prototype of a series of this compound-based PKC inhibitors that show potent inhibition of novel PKC isotypes (δ, ε, η, θ) with 10-100 fold selectivity over classical PKC isotypes.[6]
| Compound | Target Kinase | IC50 (nM) | Selectivity Highlights | Reference |
| Compound 11 (from van Eis et al.) | PKCε/η | Potent | 10-100 fold selective for novel PKC isotypes over classical ones. | [6] |
Signaling Pathways and Mechanisms of Action
Understanding the signaling pathways affected by these inhibitors is crucial for elucidating their mechanism of action and predicting their therapeutic effects.
CK2 Signaling Pathway Inhibition
CK2 is a key regulator of multiple pro-survival signaling pathways. Inhibition of CK2 by compounds like Silmitasertib can disrupt these pathways, leading to apoptosis in cancer cells.
Caption: Inhibition of CK2 by this compound derivatives blocks pro-survival signaling.
FGFR4 Signaling Pathway Inhibition
In HCC, the FGF19-FGFR4 axis drives tumor growth. Selective this compound inhibitors block this signaling cascade, leading to reduced cell proliferation.
Caption: Selective this compound inhibitors block the oncogenic FGF19-FGFR4 signaling pathway.
Experimental Protocols for Inhibitor Evaluation
The following are detailed methodologies for key experiments used to characterize this compound kinase inhibitors. The choice of assay is critical and depends on the specific question being addressed, from initial high-throughput screening to detailed mechanistic studies in a cellular context.
Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
Principle: This assay quantitatively measures kinase activity by detecting the amount of ADP produced during the kinase reaction. The amount of ADP is directly proportional to the kinase activity. It is a robust method for determining the IC50 values of inhibitors in a controlled, in vitro setting.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a serial dilution of the this compound inhibitor in DMSO. A typical starting concentration is 10 mM, with subsequent 3-fold dilutions.
-
Kinase Reaction Setup:
-
In a 384-well plate, add the test compound, the target kinase, and the specific substrate in a kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
Include positive controls (no inhibitor) and negative controls (no enzyme).
-
-
Reaction Initiation: Initiate the kinase reaction by adding ATP. The concentration of ATP should be close to the Km value for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.
-
Incubation: Incubate the reaction plate at room temperature for a predetermined time (e.g., 60 minutes).
-
Reaction Termination and ATP Depletion: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Signal Detection: Add Kinase Detection Reagent to convert the ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the controls. Determine the IC50 value by fitting the data to a dose-response curve.
Causality Behind Experimental Choices: The use of ATP at its Km concentration provides a sensitive measure of competitive inhibition, as the inhibitor and ATP are in direct competition for the kinase's active site. The two-step process of ATP depletion followed by ADP conversion minimizes background signal and enhances the assay's dynamic range.
Caption: Workflow for the ADP-Glo™ Kinase Assay.
Cellular Target Engagement Assay (Cellular Thermal Shift Assay - CETSA®)
Principle: CETSA® is a powerful method to verify direct binding of an inhibitor to its target protein within a cellular environment. The principle is that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.
Step-by-Step Methodology:
-
Cell Treatment: Treat intact cells with the this compound inhibitor or a vehicle control for a specified time (e.g., 1 hour) at 37°C.
-
Heat Shock: Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermal cycler, followed by cooling.
-
Cell Lysis: Lyse the cells using freeze-thaw cycles or lysis buffer.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the denatured, aggregated proteins.
-
Quantification of Soluble Protein: Collect the supernatant containing the soluble protein fraction and quantify the amount of the target protein using a specific antibody-based method like Western blotting or ELISA.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
Causality Behind Experimental Choices: Performing CETSA® in intact cells provides evidence of target engagement in a physiologically relevant context, accounting for factors like cell permeability and intracellular ATP concentrations. This method directly assesses the physical interaction between the inhibitor and its target.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA®).
Conclusion
The this compound scaffold represents a versatile and fruitful starting point for the development of potent and selective kinase inhibitors. The examples of CK2, FGFR4, and PKC inhibitors highlight the adaptability of this chemical moiety. A thorough understanding of the underlying biology of the target kinase and the application of a suite of robust biochemical and cellular assays are paramount for the successful development of these compounds as next-generation therapeutics. This guide provides a framework for the comparative analysis and experimental evaluation of this compound kinase inhibitors, empowering researchers to make informed decisions in their drug discovery endeavors.
References
- Oh, H., et al. (2024). Discovery of this compound Analogues as Selective FGFR4 Inhibitors for Hepatocellular Carcinoma. Journal of Medicinal Chemistry, 67(10), 8445–8459.
- van Eis, M. J., et al. (2011). 2,6-Naphthyridines as potent and selective inhibitors of the novel protein kinase C isozymes. Bioorganic & Medicinal Chemistry Letters, 21(24), 7367–7372.
- Oh, H., et al. (2024). Discovery of this compound Analogues as Selective FGFR4 Inhibitors for Hepatocellular Carcinoma. Journal of Medicinal Chemistry.
- Pierre, F., et al. (2011). Discovery and SAR of 5-(3-chlorophenylamino)benzo[c][6][8]naphthyridine-8-carboxylic acid (CX-4945), the first clinical stage inhibitor of protein kinase CK2 for the treatment of cancer. Journal of Medicinal Chemistry, 54(2), 635-654.
- Zhou, Y., et al. (2022). Discovery of 1,6-Naphthyridin-2(1H)-one Derivatives as Novel, Potent, and Selective FGFR4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry, 65(11), 7595–7618.
- Borgo, C., & Ruzzene, M. (2021). Targeting CK2 in cancer: a valuable strategy or a waste of time? Journal of Experimental & Clinical Cancer Research, 40(1), 336.
- Davis-Gilbert, Z. W., et al. (2022). Discovery of a Potent and Selective Naphthyridine-based Chemical Probe for Casein Kinase 2. ACS Medicinal Chemistry Letters.
- El-Naggar, A. M., et al. (2021). Recent Advances in the Discovery of CK2 Inhibitors. ACS Omega, 6(45), 30095–30109.
- Otava Chemicals. (2010). Synthesis of the New Analogs of this compound as Perspective Inhibitors of Protein Kinase D.
- Davis-Gilbert, Z. W., et al. (2023). Discovery of a Potent and Selective Naphthyridine-Based Chemical Probe for Casein Kinase 2. ACS Medicinal Chemistry Letters, 14(4), 432–441.
- Davis-Gilbert, Z. W., et al. (2023). Discovery of a Potent and Selective Naphthyridine-Based Chemical Probe for Casein Kinase 2. ACS Medicinal Chemistry Letters.
- Davis-Gilbert, Z. W., et al. (2022). Potency and Selectivity Data for Naphthyridine Analogues. ResearchGate.
- Zhou, Y., et al. (2022). Discovery of 1,6-Naphthyridin-2(1H)-one Derivatives as Novel, Potent, and Selective FGFR4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry.
- Davis-Gilbert, Z. W., et al. (2023). Discovery of a Potent and Selective Naphthyridine-Based Chemical Probe for Casein Kinase 2. ACS Medicinal Chemistry Letters.
- Jude, J. G., et al. (2021). Discovery and Characterization of the Potent and Highly Selective 1,7-Naphthyridine-Based Inhibitors BAY-091 and BAY-297 of the Kinase PIP4K2A. Journal of Medicinal Chemistry, 64(21), 16089–16110.
- Chen, Y.-T., et al. (2025). Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV-1 NNRTIs with anticancer potential. RSC Advances.
- Kumar, A., et al. (2019). Reported IC50 values of the selected inhibitors in nM. ResearchGate.
- Kawano, T., et al. (2021). Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials. Pharmaceutics, 13(11), 1748.
- Chen, Z., et al. (2021). Novel Regulatory Factors and Small-Molecule Inhibitors of FGFR4 in Cancer. Frontiers in Oncology, 11, 746816.
- Yilmaz, I., et al. (2024). Comparison of anticancer activity (IC50 values) between standard and synthesized compounds. ResearchGate.
- Kawano, T., et al. (2021). Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials. Pharmaceutics.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of a Potent and Selective Naphthyridine-Based Chemical Probe for Casein Kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of this compound Analogues as Selective FGFR4 Inhibitors for Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 2,6-Naphthyridines as potent and selective inhibitors of the novel protein kinase C isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Validating the Mechanism of Action of a 2,6-Naphthyridine-Based Drug: A Comparative Guide
The 2,6-naphthyridine scaffold is a privileged heterocyclic motif in modern medicinal chemistry, giving rise to a diverse array of potent and selective inhibitors targeting various enzyme classes.[1][2][3] The inherent structural rigidity and the precise positioning of nitrogen atoms allow for specific interactions within the active sites of target proteins, making this scaffold a cornerstone in the development of targeted therapies. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the mechanism of action of a novel this compound-based drug. We will delve into the critical experimental workflows, from initial target engagement to in vivo efficacy, while objectively comparing the subject compound's performance with established alternatives.
The this compound Scaffold: A Versatile Pharmacophore
The this compound core has been successfully employed to design inhibitors for a range of important drug targets, including:
-
Protein Kinases: This is the most prominent class of targets for this compound derivatives. Examples include inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4) for hepatocellular carcinoma, Protein Kinase C (PKC) isozymes, and Casein Kinase 2 (CK2).[4][5][6][7][8]
-
Poly(ADP-ribose) Polymerases (PARPs): The scaffold has also been explored for the development of PARP inhibitors, a class of drugs effective in cancers with deficiencies in DNA repair mechanisms.[9][10][11]
Given the prevalence of kinase inhibitors based on this scaffold, this guide will focus on validating the mechanism of action of a hypothetical this compound-based kinase inhibitor, "Compound N," against a specific kinase target. For comparative purposes, we will contrast its performance with a known, clinically relevant inhibitor of the same kinase.
A Multi-Faceted Approach to Mechanism of Action Validation
A robust validation of a drug's mechanism of action requires a multi-pronged approach, building a pyramid of evidence from the molecular level to the whole organism. This guide will detail the following key experimental stages:
-
Direct Target Engagement: Confirming that the drug physically interacts with its intended target in a cellular context.
-
Selectivity Profiling: Assessing the drug's binding affinity across the broader kinome to identify potential off-target effects.
-
Cellular Pathway Modulation: Demonstrating that target engagement translates into the desired downstream signaling effects.
-
In Vivo Target Validation and Efficacy: Confirming the mechanism of action and observing the therapeutic effect in a living organism.
Below is a logical workflow for these validation stages.
Caption: Figure 1: A structured workflow for validating the mechanism of action of a novel kinase inhibitor.
Direct Target Engagement in a Cellular Milieu
The foundational step in validating a drug's mechanism of action is to unequivocally demonstrate that it binds to its intended target within the complex environment of a living cell.[12] While biochemical assays on purified proteins provide initial potency data, they lack the physiological context of the cellular milieu.[13] Therefore, in-cell target engagement assays are indispensable.
Comparison of Target Engagement Methodologies
| Assay | Principle | Advantages | Limitations |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes the target protein against thermal denaturation.[13][14][15] | Label-free, applicable to any soluble protein, can be used in cells and tissues.[16][17] | Not suitable for membrane proteins without adaptation, throughput can be a limitation. |
| NanoBRET™ Target Engagement Assay | Measures compound affinity by competitive displacement of a fluorescent tracer from a NanoLuc® luciferase-tagged kinase in live cells.[18] | High-throughput, quantitative affinity data, applicable to a wide range of kinases.[19] | Requires genetic modification of cells to express the fusion protein. |
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm target engagement based on the principle of ligand-induced thermal stabilization.[14][15][16]
Objective: To determine if Compound N stabilizes its target kinase in intact cells, confirming direct binding.
Materials:
-
Cancer cell line expressing the target kinase.
-
Compound N and a known comparator inhibitor.
-
DMSO (vehicle control).
-
Phosphate-buffered saline (PBS).
-
Lysis buffer with protease and phosphatase inhibitors.
-
Antibodies for Western blotting (primary against the target kinase, secondary HRP-conjugated).
-
Thermal cycler.
Procedure:
-
Cell Treatment: Seed cells and grow to 80-90% confluency. Treat cells with various concentrations of Compound N, the comparator, or DMSO for 1-2 hours.
-
Heating Step: Harvest and wash the cells, then resuspend in PBS. Aliquot the cell suspension and heat at a range of temperatures (e.g., 40-65°C) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.[16]
-
Cell Lysis: Lyse the cells via freeze-thaw cycles (e.g., liquid nitrogen and a 25°C water bath).[16]
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
-
Analysis: Collect the supernatant containing the soluble protein fraction. Analyze the amount of soluble target kinase at each temperature by Western blotting or other quantitative methods like ELISA or mass spectrometry.
Data Interpretation: A positive result is a shift in the melting curve to a higher temperature in the presence of Compound N, indicating that the drug has bound to and stabilized the target kinase. The magnitude of this thermal shift can be compared to the comparator drug.
Charting the Selectivity Profile: A Kinome-Wide View
A critical aspect of characterizing a kinase inhibitor is understanding its selectivity. Most kinase inhibitors have off-target activities, which can lead to unexpected toxicities or even contribute to their therapeutic efficacy.[20] Kinome-wide profiling provides a comprehensive assessment of an inhibitor's binding profile against a large panel of kinases.[21][22]
Comparative Kinase Selectivity Profiling
There are several commercial services available for kinase selectivity profiling, which typically utilize radiometric assays or binding assays to determine the percent inhibition of a large number of kinases at a fixed compound concentration (e.g., 1 µM).[23][24]
Objective: To evaluate the selectivity of Compound N across the human kinome and compare it to the known comparator.
Procedure:
-
Submit Compound N and the comparator for screening against a broad kinase panel (e.g., >300 kinases) at a standard concentration (e.g., 1 µM).[23][24]
-
The service provider will perform the assays and report the percentage of inhibition for each kinase.
-
Follow-up with dose-response curves for any significant off-target hits to determine their IC50 values.
Data Presentation: The results are often visualized as a "kinome map" or a table summarizing the kinases inhibited above a certain threshold (e.g., >50% inhibition).
| Kinase | Compound N (% Inhibition @ 1µM) | Comparator (% Inhibition @ 1µM) |
| Target Kinase | 98% | 95% |
| Off-Target Kinase A | 75% | 10% |
| Off-Target Kinase B | 20% | 5% |
| ... (and so on for the entire panel) | ... | ... |
This comparative data is crucial for predicting potential side effects and for understanding the overall pharmacological profile of Compound N.
Elucidating the Downstream Consequences: Phosphoproteomics
Confirming target engagement and selectivity is essential, but it is equally important to demonstrate that this binding event leads to the desired functional consequence: the inhibition of the kinase's catalytic activity and the modulation of its downstream signaling pathways. Quantitative phosphoproteomics has emerged as a powerful, unbiased tool to map these changes across the cellular signaling network.[25][26][27]
Experimental Workflow for Phosphoproteomic Analysis
Caption: Figure 2: A typical workflow for quantitative phosphoproteomic analysis.
Objective: To identify and quantify changes in protein phosphorylation in response to Compound N treatment, thereby validating its on-target activity and revealing its impact on cellular signaling.
Procedure:
-
Cell Treatment: Treat cancer cells with Compound N, the comparator, or DMSO for a defined period.
-
Protein Digestion and Phosphopeptide Enrichment: Lyse the cells, extract proteins, and digest them into peptides. Enrich for phosphopeptides using methods like titanium dioxide (TiO2) or immobilized metal affinity chromatography (IMAC).
-
Mass Spectrometry: Analyze the enriched phosphopeptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify thousands of phosphorylation sites.[27]
-
Data Analysis: Compare the phosphoproteomes of the treated and control cells to identify phosphorylation sites that are significantly up- or down-regulated. Bioinformatic analysis can then be used to infer the activity of upstream kinases.[28]
Expected Outcome: Treatment with Compound N should lead to a significant decrease in the phosphorylation of known substrates of the target kinase. This provides strong evidence of on-target pathway modulation. Comparing the phosphoproteomic "fingerprint" of Compound N to that of the comparator can reveal both similarities in on-target effects and differences in off-target pathway modulation.[26]
The Final Frontier: In Vivo Validation
The ultimate test of a drug's mechanism of action is to demonstrate its efficacy and target modulation in a living organism.[29][30][31] Preclinical animal models, such as patient-derived xenografts (PDX) or syngeneic models, are crucial for this phase of validation.[32]
Comparative In Vivo Efficacy Study
Objective: To evaluate the anti-tumor efficacy of Compound N in a relevant animal model and to confirm target engagement and downstream pathway modulation in the tumor tissue.
Animal Model: The choice of model is critical. For instance, if Compound N targets a specific mutation, a xenograft model using a cell line with that mutation would be appropriate. PDX models are often favored as they better recapitulate the heterogeneity of human tumors.[31]
Experimental Design:
-
Tumor Implantation: Implant tumor cells or tissue fragments into immunocompromised mice.[29][32]
-
Treatment: Once tumors reach a certain size, randomize the animals into treatment groups (vehicle control, Compound N, comparator drug). Administer the drugs according to a predetermined dosing schedule based on pharmacokinetic studies.
-
Efficacy Assessment: Monitor tumor volume and animal body weight regularly. The primary endpoint is often tumor growth inhibition.[32]
-
Pharmacodynamic (PD) Analysis: At the end of the study, collect tumor samples at various time points after the final dose. Analyze these samples by Western blotting or immunohistochemistry to measure the phosphorylation levels of the target kinase and its key downstream substrates. This directly links the observed anti-tumor effect to the drug's mechanism of action.[33]
Comparison of In Vivo Efficacy and Target Modulation
| Parameter | Compound N | Comparator | Vehicle Control |
| Tumor Growth Inhibition (%) | 70% | 65% | 0% |
| p-Target Kinase (in tumor) | ↓↓↓ | ↓↓↓ | No change |
| p-Substrate (in tumor) | ↓↓ | ↓↓ | No change |
| Body Weight Change (%) | -2% | -8% | +1% |
This data provides a comprehensive picture of Compound N's in vivo performance, comparing not only its efficacy but also its on-target activity and tolerability relative to a standard-of-care agent.
Conclusion
Validating the mechanism of action of a novel this compound-based drug is a rigorous, multi-step process that requires a convergence of evidence from diverse experimental approaches. By systematically confirming direct target engagement, assessing kinome-wide selectivity, demonstrating downstream pathway modulation, and finally, validating efficacy and target inhibition in vivo, researchers can build a robust and compelling case for their compound's therapeutic potential. This comparative guide provides a logical and experimentally sound framework to navigate this critical path in drug discovery and development, ensuring that decisions are based on a solid foundation of scientific evidence.
References
- Oh, H., Kim, J., Jung, S. H., Ha, T. H., Ahn, Y. G., Nam, G., Moon, K., Kim, Y., Lee, H., & Lee, J. (2024). Discovery of this compound Analogues as Selective FGFR4 Inhibitors for Hepatocellular Carcinoma. Journal of Medicinal Chemistry, 67(10), 8445–8459. [Link]
- Oh, H., Kim, J., Jung, S. H., Ha, T. H., Ahn, Y. G., Nam, G., Moon, K., Kim, Y., Lee, H., & Lee, J. (2024).
- Almqvist, H., Axelsson, H., Jafari, R., Dan, C., Mateus, A., Haraldsson, M., Larsson, A., Molina, D. M., Nordlund, P., & Martinez Molina, D. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in molecular biology (Clifton, N.J.), 1439, 237–251. [Link]
- Fioravanti, A., Visentin, S., Orilieri, E., & Politei, F. (2018). In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies. Cancers, 10(8), 253. [Link]
- Sopko, R., & Andrews, B. J. (2016). Phosphoproteomics Meets Chemical Genetics: Approaches for Global Mapping and Deciphering the Phosphoproteome. International journal of molecular sciences, 17(11), 1877. [Link]
- Li, S., Zhang, B., & Li, H. (2021). Network pharmacology, experimental validation and pharmacokinetics integrated strategy to reveal pharmacological mechanism of goutengsan on methamphetamine dependence. Frontiers in Pharmacology, 12, 764493. [Link]
- van Eis, M. J., van der Neut, M. A., de Jong, J., de Groot, M., Verzijl, D., Nuijens, T., ... & van der Heuvel, H. (2011). 2,6-Naphthyridines as potent and selective inhibitors of the novel protein kinase C isozymes. Bioorganic & medicinal chemistry letters, 21(24), 7367–7372. [Link]
- Diks, S. H., & Peppelenbosch, M. P. (2004). Kinome profiling. Current genomics, 5(7), 577–587. [Link]
- Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification.
- Barg, E., & Chabowska, G. (2022). Synthesis and Biological Activity of this compound Derivatives: A Mini Review. Molecules (Basel, Switzerland), 27(1), 1. [Link]
- Eberl, H. C., Gande, S. L., Bantscheff, M., & Médard, G. (2025). A Probe-Based Target Engagement Assay for Kinases in Live Cells. Molecular & cellular proteomics : MCP, 24(4), 100963. [Link]
- CETSA. (n.d.). CETSA.
- Karaman, M. F., & Sippl, W. (2024). Validation guidelines for drug-target prediction methods. Expert opinion on drug discovery, 19(11), 1435–1446. [Link]
- ResearchGate. (n.d.). In Vivo Pharmacology Models for Cancer Target Research.
- Reimand, J., & Bader, G. D. (2013). Phosphoproteomics-Based Profiling of Kinase Activities in Cancer Cells. Methods in molecular biology (Clifton, N.J.), 1007, 231–244. [Link]
- Zaremba, T., & Curtin, N. J. (2020). PARPs, PAR and NAD Metabolism and Their Inhibitors in Cancer. Cancers, 12(12), 3595. [Link]
- Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats.
- Liu, Y., Li, Y., Zhang, J., & Li, Y. (2025). Integrating Network Pharmacology and Experimental Validation to Investigate the Action Mechanism of Allicin in Atherosclerosis. Journal of medicinal food, 28(12), 1189–1200. [Link]
- Zhang, Y., Wang, Y., Zhang, Y., & Li, Y. (2023). Network Pharmacology and Experimental Validation to Explore That Celas. Drug design, development and therapy, 17, 943–957. [Link]
- Chabowska, G., Barg, E., & Wójcicka, A. (2024). Antimicrobial Activity of Naphthyridine Derivatives. Molecules (Basel, Switzerland), 29(24), 5707. [Link]
- Langelier, M. F., & Pascal, J. M. (2022). Inhibitors of PARP: Number crunching and structure gazing. Proceedings of the National Academy of Sciences of the United States of America, 119(10), e2120539119. [Link]
- Ryding, S. (2020, December 2). Cellular Thermal Shift Assay (CETSA). News-Medical.Net.
- Schiele, F., & Freischem, S. (2023). Target Engagement Assays in Early Drug Discovery. Journal of medicinal chemistry, 66(15), 10229–10248. [Link]
- Li, Y., & Zhang, B. (2024). The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies. International journal of molecular sciences, 25(11), 5988. [Link]
- Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service.
- Barg, E., & Chabowska, G. (2022). Synthesis and Biological Activity of this compound Derivatives: A Mini Review. Organic Chemistry: Current Research, 11(1), 1-8. [Link]
- Li, S., Zhang, B., & Li, H. (2025). Network Pharmacology Combined with Experimental Validation to Investigate the Effects and Mechanisms of Aucubin on Aging-Related Muscle Atrophy. International journal of molecular sciences, 26(6), 2626. [Link]
- Shokat, K. M., & Varmus, H. (2017). Recent advances in methods to assess the activity of the kinome. F1000Research, 6, 969. [Link]
- Ochoa, D., Jarnuczak, A. F., Viéitez, C., & Saez-Rodriguez, J. (2021). Profiling kinase-inhibitor fingerprints to assign phosphorylation sites to upstream kinases. Genome biology, 22(1), 193. [Link]
- Paweletz, C. P., Andersen, J. N., & Lee, C. H. (2014). Identification of Direct Target Engagement Biomarkers for Kinase-Targeted Therapeutics. PloS one, 9(11), e112104. [Link]
- Dana-Farber Cancer Institute. (2025, December 19). Tuvusertib-Based Combinations to Overcome PARP Inhibitor Resistance | 2025 BRCA Scientific Symposium. YouTube.
- University of Cambridge. (2014, December 24). PARP-inhibitors: A New Generation of Cancer Drugs. YouTube.
- Ota, Y., Fujii, K., & Tsuruoka, Y. (2022). Motif-Targeting Phosphoproteome Analysis of Cancer Cells for Profiling Kinase Inhibitors. International journal of molecular sciences, 23(24), 16124. [Link]
- ResearchGate. (n.d.). Potency and Selectivity Data for Naphthyridine Analogues.
- Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual review of pharmacology and toxicology, 56, 141–161. [Link]
- Wells, C. I., Al-Ali, H., Andrews, D. M., Axtman, A. D., Chung, C., Hull, M. V., ... & Structural Genomics Consortium. (2023). Discovery of a Potent and Selective Naphthyridine-Based Chemical Probe for Casein Kinase 2. ACS medicinal chemistry letters, 14(3), 346–352. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Biological Activity of this compound Derivatives: A Mini Review [ouci.dntb.gov.ua]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of this compound Analogues as Selective FGFR4 Inhibitors for Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2,6-Naphthyridines as potent and selective inhibitors of the novel protein kinase C isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. PARPs, PAR and NAD Metabolism and Their Inhibitors in Cancer [mdpi.com]
- 10. Inhibitors of PARP: Number crunching and structure gazing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. news-medical.net [news-medical.net]
- 14. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. CETSA [cetsa.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. annualreviews.org [annualreviews.org]
- 18. Kinase Target Engagement | Kinase Affinity Assay [worldwide.promega.com]
- 19. reactionbiology.com [reactionbiology.com]
- 20. Motif-Targeting Phosphoproteome Analysis of Cancer Cells for Profiling Kinase Inhibitors [mdpi.com]
- 21. Kinome Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Global Kinome Profiling for Personalized Medicine [thermofisher.com]
- 23. Kinase Selectivity Profiling System: General Panel Protocol [promega.com.cn]
- 24. reactionbiology.com [reactionbiology.com]
- 25. Phosphoproteomics Meets Chemical Genetics: Approaches for Global Mapping and Deciphering the Phosphoproteome [mdpi.com]
- 26. pdf.benchchem.com [pdf.benchchem.com]
- 27. Phosphoproteomics-Based Profiling of Kinase Activities in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. mdpi.com [mdpi.com]
- 32. pdf.benchchem.com [pdf.benchchem.com]
- 33. Identification of Direct Target Engagement Biomarkers for Kinase-Targeted Therapeutics | PLOS One [journals.plos.org]
A Comparative Efficacy Analysis: 2,6-Naphthyridine Derivatives Versus Standard-of-Care PARP Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy, Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a pivotal class of drugs, demonstrating significant efficacy in tumors with deficiencies in DNA damage repair pathways, particularly those harboring BRCA1/2 mutations. This guide provides an in-depth technical comparison of the efficacy of emerging 2,6-Naphthyridine derivatives against established standard-of-care PARP inhibitors. As a Senior Application Scientist, this document is structured to provide not just a side-by-side comparison, but also the underlying scientific rationale and experimental methodologies to empower researchers in their drug discovery and development endeavors.
The Central Role of PARP in DNA Repair and Cancer Therapy
Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are crucial for the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway. In cancer cells with compromised homologous recombination (HR) repair mechanisms, often due to mutations in genes like BRCA1 and BRCA2, the inhibition of PARP leads to the accumulation of unrepaired SSBs. During DNA replication, these SSBs are converted into toxic double-strand breaks (DSBs). The inability of HR-deficient cells to repair these DSBs results in genomic instability and, ultimately, cell death. This concept, known as synthetic lethality, forms the therapeutic principle behind PARP inhibitors.[1][2]
Standard-of-care PARP inhibitors, including Olaparib, Rucaparib, Niraparib, and Talazoparib, have revolutionized the treatment of certain cancers, notably ovarian, breast, prostate, and pancreatic cancers.[3][4] However, the quest for novel inhibitors with improved potency, selectivity, and reduced off-target effects is a continuous endeavor in medicinal chemistry. The this compound scaffold has emerged as a promising pharmacophore for the development of next-generation PARP inhibitors.[2][5]
Mechanism of Action: PARP Inhibition and Trapping
The therapeutic effect of PARP inhibitors is twofold. Firstly, they competitively inhibit the catalytic activity of PARP enzymes, preventing the synthesis of poly(ADP-ribose) (PAR) chains and the subsequent recruitment of DNA repair proteins. Secondly, and perhaps more potently, they "trap" PARP enzymes on the DNA at the site of damage. This trapped PARP-DNA complex is a physical impediment to DNA replication and transcription, leading to stalled replication forks and the formation of cytotoxic DSBs. The PARP trapping potency varies among different inhibitors and is a critical determinant of their overall efficacy.[6][7]
Comparative Efficacy: In Vitro Analysis
The potency of PARP inhibitors is initially assessed through in vitro enzymatic assays that measure their ability to inhibit the catalytic activity of PARP1 and PARP2. The half-maximal inhibitory concentration (IC50) is a key metric for this comparison. Recent studies have identified novel 3-ethyl-1,5-naphthyridin-2(1H)-one derivatives as highly potent and selective PARP-1 inhibitors.[5] For the purpose of this guide, we will use the data for compound 8m from this class as a representative this compound derivative.
| Compound | PARP1 IC50 (nM) | PARP2 IC50 (nM) | Selectivity (PARP1 vs PARP2) | Reference |
| Naphthyridinone Derivative (8m) | 0.49 | >500 | >1000-fold | [5] |
| Olaparib | 1-5 | 1 | ~1-5-fold | [8] |
| Rucaparib | 0.8-3.2 | 0.5-28.2 | Variable | [8] |
| Niraparib | 2-35 | 2-15.3 | Variable | [8] |
| Talazoparib | 0.57 | - | - | [8] |
Table 1: Comparative in vitro PARP1 and PARP2 inhibitory activity.
The data clearly indicates that the representative naphthyridinone derivative 8m exhibits exceptional potency against PARP1 with an IC50 in the sub-nanomolar range, coupled with remarkable selectivity over PARP2.[5] This high selectivity for PARP1 may translate to a more favorable safety profile, as inhibition of PARP2 has been suggested to contribute to some of the hematological toxicities observed with less selective PARP inhibitors.[3]
Comparative Efficacy: In Vivo Preclinical Models
The anti-tumor efficacy of PARP inhibitors is evaluated in vivo using xenograft models, where human cancer cells are implanted into immunocompromised mice. Tumor growth inhibition (TGI) is a primary endpoint in these studies. While direct head-to-head in vivo comparative data for the novel naphthyridinone derivative is emerging, we can compare its potential against the established in vivo efficacy of standard-of-care drugs in relevant preclinical models.
| PARP Inhibitor | Cancer Model | Mouse Strain | Treatment and Dose | Key Efficacy Endpoint | Result | Citation |
| Olaparib | BRCA2-mutated Ovarian Cancer PDX | NOD/SCID | 50 mg/kg, i.p., daily for 28 days | Tumor Growth Inhibition (TGI) | 79.8% TGI vs. vehicle | [9] |
| Niraparib | Ovarian Cancer PDX | NOG mice | Dose-dependent | Tumor Growth Suppression | Suppressed tumor growth | [9] |
| Talazoparib | Triple-negative breast cancer with BRCA mutation PDX | - | - | Tumor Regression | Caused tumor regression | [10] |
Table 2: In vivo efficacy of standard-of-care PARP inhibitors in preclinical models.
A novel and highly potent PARP1 inhibitor, compound 34 from a naphthyridinone series, demonstrated remarkable antitumor efficacy both as a single agent and in combination with chemotherapeutic agents in a BRCA1 mutant MDA-MB-436 breast cancer xenograft model.[2] This suggests that potent and selective this compound derivatives have the potential to exhibit robust in vivo anti-tumor activity, comparable or potentially superior to existing PARP inhibitors.
Experimental Protocols: A Guide for the Bench Scientist
To ensure the reproducibility and validity of research findings, detailed experimental protocols are essential. The following are step-by-step methodologies for key assays used to evaluate the efficacy of PARP inhibitors.
PARP1/2 Enzymatic Inhibition Assay (Fluorometric)
This assay quantifies the inhibitory activity of a compound against purified PARP enzymes.
Protocol:
-
Reagent Preparation: Prepare serial dilutions of the test compound (e.g., this compound derivative) in assay buffer. Prepare a solution of recombinant human PARP1 or PARP2 enzyme and activated DNA.[11][12]
-
Assay Plate Setup: Add the test compound dilutions to a 384-well plate.
-
Enzyme Addition: Add the PARP enzyme/DNA mixture to each well and incubate for 15 minutes at room temperature to allow for compound binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding a solution of NAD+.
-
Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.
-
Detection: Stop the reaction and add the detection reagents. Measure the fluorescence using a microplate reader. The signal is inversely proportional to PARP activity.[11]
-
Data Analysis: Plot the fluorescence signal against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell Viability (MTT) Assay
This assay measures the cytotoxic effect of the PARP inhibitor on cancer cell lines.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., BRCA-mutant ovarian or breast cancer cell lines) into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[1]
-
Compound Treatment: Treat the cells with serial dilutions of the test compound and incubate for 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.[1]
-
Solubilization: Add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Western Blot for PARP Cleavage
This assay detects the cleavage of PARP, a hallmark of apoptosis induced by the test compound.
Protocol:
-
Cell Treatment and Lysis: Treat cancer cells with the test compound at its IC50 concentration for 24-48 hours. Lyse the cells to extract total protein.[5]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[5]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for cleaved PARP, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system. An increase in the cleaved PARP fragment (89 kDa) indicates apoptosis.
Conclusion and Future Directions
The exploration of this compound derivatives as PARP inhibitors represents a promising frontier in cancer therapy. The exceptional potency and selectivity of emerging compounds from this class, as demonstrated by in vitro data, suggest the potential for a wider therapeutic window and an improved safety profile compared to some standard-of-care PARP inhibitors. While further preclinical and clinical investigations are necessary to fully elucidate their efficacy and safety, the this compound scaffold holds significant promise for the development of next-generation PARP inhibitors. Continued research focusing on structure-activity relationships, pharmacokinetic properties, and in vivo efficacy in various cancer models will be crucial in translating these promising preclinical findings into tangible clinical benefits for patients.
References
- LaFargue, C.J., et al. (2019). Exploring and comparing adverse events between PARP inhibitors. Lancet Oncol, 20(1), e15-e28.
- Champions Oncology. (2024). In Vivo Efficacy of PARP Inhibitors: A Comparative Analysis for Researchers. BenchChem.
- BenchChem. (2025). Application Notes and Protocols for Parp1-IN-34 in In Vitro Assays.
- ResearchGate. (2025). Discovery of isoquinolinone and naphthyridinone-based inhibitors of poly(ADP-ribose) polymerase-1 (PARP1)
- Lord, C.J. and Ashworth, A. (2017). PARP inhibitors: Synthetic lethality in the clinic. Science, 355(6330), 1152-1158.
- Hwang, Y.J., et al. (2013). Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. Korean J Physiol Pharmacol, 17(6), 517-23.
- Ren, J., et al. (2025). Synthesis and in vitro biological evaluation of 3-ethyl-1,5-naphthyridin-2(1H)-one derivatives as potent PARP-1 selective inhibitors and PARP-1 DNA trappers.
- BenchChem. (2025). Application Notes and Protocols for In Vivo Efficacy Studies of PARP1 Inhibitors in Mice.
- Abcam. (n.d.). MTT assay protocol.
- Meric-Bernstam, F., et al. (2017). PARP inhibitor shows efficacy in new animal models for triple-negative breast cancer. Clinical Cancer Research.
- BenchChem. (2025). Application Notes and Protocols: Western Blot Analysis of Mcl-1 and PARP Cleavage in Apoptosis.
- AACR Journals. (2014). Abstract B43: Xenograft mouse models for ovarian cancer.
- BenchChem. (2025). A Head-to-Head Battle of PARP Inhibitors: PJ34 Versus Olaparib in Cancer Therapy.
- National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
- Abcam. (n.d.). Apoptosis western blot guide.
- AJMC. (2020).
- BroadPharm. (2022). Protocol for Cell Viability Assays.
- YouTube. (2020). Apoptosis western blots.
- Jones, P., et al. (2014). The PARP inhibitors, veliparib and olaparib, are effective chemopreventive agents for delaying mammary tumor development in BRCA1-deficient mice. PMC - NIH.
- Horton, T. (1994). MTT Cell Assay Protocol.
- Sun, K., et al. (n.d.). A comparative pharmacokinetic study of PARP inhibitors demonstrates favorable properties for niraparib efficacy in preclinical tumor models. PMC - NIH.
- BPS Bioscience. (n.d.). PARPtrap™ Combo Assay Kit for PARP1 and PARP2.
- BPS Bioscience. (n.d.). Choosing the Right Assay for Poly-ADP Ribose Polymerase (PARP).
- Abcam. (n.d.). Apoptosis Western Blot Cocktail (pro/p17-caspase-3, cleaved PARP1, muscle actin) (AB136812).
- Li, H., et al. (n.d.). PARP inhibitors: clinical development, emerging differences, and the current therapeutic issues. PMC - NIH.
- LaFargue, C.J., et al. (n.d.). Exploring and comparing adverse events between PARP inhibitors. PMC - NIH.
- OUCI. (n.d.). Targeting selective inhibitors of PARPs in drug discovery and development.
- BellBrook Labs. (n.d.). Enzolution PARP1 Assay System.
- BenchChem. (2025). Application Notes and Protocols for Parp1-IN-34 in In Vitro Assays.
- Perreault, J., et al. (n.d.). Novel Inhibitors of PARP 1 and PARP 2 identified using a cell-based screen in yeast.
- MDPI. (n.d.).
- Sigma-Aldrich. (n.d.). PARP1 Enzyme Activity Assay (Fluorometric).
- PubMed. (2015).
- PubMed. (2024).
- PMC - NIH. (2013).
- BenchChem. (n.d.). 6-Methyl-1,7-naphthyridin-8(7H)-one: A Comparative Analysis with Known PARP Inhibitors.
Sources
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Identification and Characterization of Novel Inhibitors of Human Poly(ADP-Ribose) Polymerase-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Recent Discovery of PARP7 Inhibitors as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of Highly Selective PARP7 Inhibitors with a Novel Scaffold for Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 1,6-Naphthyridin-2(1 H)-ones: Synthesis and Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Synthetic Routes to 2,6-Naphthyridine: A Guide for Medicinal Chemists and Process Development Scientists
The 2,6-naphthyridine scaffold is a privileged heterocyclic motif, forming the core of numerous biologically active compounds and advanced materials.[1][2] As one of the six structural isomers of pyridopyridine, its unique electronic properties and hydrogen bonding capabilities make it a cornerstone for designing selective inhibitors, particularly in oncology research.[2][3] The development of efficient, scalable, and versatile synthetic routes to this key heterocycle is therefore of paramount importance to researchers in drug discovery and process development.
This guide provides an in-depth, head-to-head comparison of prominent synthetic strategies for constructing the this compound core. We move beyond simple protocol listings to dissect the underlying chemical logic, evaluate the practical advantages and limitations of each approach, and provide the experimental data necessary for informed decision-making in a research and development setting.
Route 1: The Classical Approach via Pyridine Annulation
One of the most established methods for synthesizing the this compound core begins with a pre-functionalized pyridine ring, building the second ring through a series of classical cyclization and functional group interconversion steps. A representative and well-documented pathway starts from 4-cyano-3-pyridylacetonitrile.[4][5]
This multi-step synthesis is a testament to classical heterocyclic chemistry, relying on robust, albeit sometimes harsh, reaction conditions. The initial and critical step is the acid-catalyzed cyclization of the dinitrile precursor. The use of anhydrous hydrogen bromide is causal; it protonates one of the nitrile groups, activating it for intramolecular nucleophilic attack by the other nitrile, leading to the formation of the key 3-amino-1-bromo-2,6-naphthyridine intermediate.[5] Subsequent steps involve the removal of the amino and bromo functionalities to yield the parent heterocycle.
Experimental Protocol: Synthesis of this compound from 4-Cyano-3-pyridylacetonitrile[5]
-
Step A: 3-Amino-1-bromo-2,6-naphthyridine (III)
-
A solution of 4-cyano-3-pyridylacetonitrile (II) is saturated with anhydrous hydrogen bromide under microwave irradiation.
-
The rationale for microwave heating is to accelerate the reaction, significantly reducing the time compared to conventional heating methods.[5]
-
This cyclization yields 3-amino-1-bromo-2,6-naphthyridine (III) in approximately 80% yield.[5]
-
-
Step B: 1,3-Dibromo-2,6-naphthyridine (IV)
-
The amino group of (III) is converted to a bromine via diazotization with sodium nitrite in hydrobromic acid.
-
This Sandmeyer-type reaction proceeds to give 1,3-dibromo-2,6-naphthyridine (IV) in around 72% yield.[5]
-
-
Step C: 1,3-Dihydrazino-2,6-naphthyridine (V)
-
Step D: this compound (I)
-
The final step is the oxidative removal of the hydrazino groups. This is achieved by treating (V) with copper (II) sulfate in acetic acid.
-
This oxidation step furnishes the final unsubstituted this compound (I).
-
Visualizing the Classical Pathway
Caption: Multi-step synthesis of this compound from a pyridine precursor.
Route 2: Transition-Metal Catalyzed [2+2+2] Cycloadditions
Modern organometallic catalysis offers more elegant and atom-economical routes to complex heterocyclic systems. For 2,6-naphthyridines, rhodium- and cobalt-catalyzed [2+2+2] cycloadditions have emerged as a powerful strategy.[3][6] These reactions construct the bicyclic core in a single step from acyclic precursors, often with high efficiency and selectivity.
A notable example involves the rhodium-catalyzed cycloaddition of cyano-yne-allene substrates.[3] The causality of the catalyst is central: the rhodium center orchestrates the assembly of the three unsaturated components (the cyano group and two carbon-carbon multiple bonds) into the fused pyridine ring system. A subsequent dehydrogenative aromatization step yields the final this compound scaffold.
Mechanistic Rationale
The catalytic cycle typically begins with the coordination of the diyne or yne-allene substrate to the low-valent metal center (e.g., Rh(I) or Co(I)). This is followed by oxidative cyclization to form a metallacyclopentadiene intermediate. Coordination and insertion of the third unsaturated partner (the nitrile) leads to a larger metallacycle, which then undergoes reductive elimination to release the dihydronaphthyridine product and regenerate the active catalyst. A final oxidation/aromatization step delivers the target molecule.
Visualizing the Catalytic Pathway
Caption: Convergent synthesis of this compound via metal catalysis.
Route 3: The Modified Friedländer Annulation
The Friedländer annulation is a classic, powerful reaction for synthesizing quinolines and, by extension, naphthyridines.[7] It involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an activated methylene group (e.g., a ketone).[7][8] For the synthesis of 2,6-naphthyridines, this translates to the reaction of a 3-aminopyridine-4-carbaldehyde (or ketone) with an appropriate carbonyl partner.
The choice of catalyst is critical for driving the reaction and controlling regioselectivity. While classical conditions often employ harsh acids or bases at high temperatures, modern variations utilize milder catalysts like secondary amines (e.g., pyrrolidine derivatives) or Lewis acids, which can improve yields and regioselectivity.[8][9]
Experimental Protocol: Amine-Catalyzed Friedländer Synthesis of a Substituted 1,8-Naphthyridine (Illustrative)[8]
While this specific protocol yields a 1,8-naphthyridine, the principle is directly adaptable for 2,6-naphthyridines given the appropriate aminopyridine starting material.
-
Reaction Setup: A solution of 2-amino-3-formylpyridine and an unmodified methyl ketone (e.g., acetone) is prepared in a suitable solvent.
-
Catalyst Addition: A catalytic amount of a cyclic secondary amine, such as 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane (TABO), is added.
-
Reaction Conditions: The mixture is heated. The regioselectivity can be enhanced by the slow addition of the ketone substrate and by adjusting the temperature.
-
Workup and Purification: After the reaction is complete, the product is isolated and purified using standard techniques like column chromatography. Yields for single regioisomers are typically in the 65-84% range.[8]
The key to this reaction's success lies in the initial formation of an enamine from the ketone and the amine catalyst. This enamine then acts as the nucleophile, attacking the carbonyl of the aminopyridine. Subsequent cyclization and dehydration afford the naphthyridine product.
Visualizing the Friedländer Annulation
Caption: Convergent synthesis via Friedländer condensation.
Head-to-Head Performance Comparison
The choice of a synthetic route is dictated by a multitude of factors beyond the final yield. For researchers in the pharmaceutical industry, considerations like scalability, cost of goods, and functional group tolerance are paramount.
| Metric | Route 1: Classical Annulation | Route 2: [2+2+2] Cycloaddition | Route 3: Friedländer Annulation |
| Overall Yield | Moderate; multi-step nature leads to cumulative losses. | Generally Good to Excellent.[3] | Good, highly dependent on substrates and catalyst.[8] |
| Number of Steps | High (typically 4-5 steps).[5] | Low (often 1-2 steps from advanced precursors). | Low (typically 1 step).[7] |
| Atom Economy | Poor, due to multiple functional group interconversions and use of stoichiometric reagents. | Excellent, characteristic of cycloaddition reactions. | Good, main byproduct is water. |
| Starting Materials | Requires pre-functionalized pyridines, which may require separate synthesis. | Requires specialized diynes or yne-allenes. Availability can be a limitation. | Requires aminopyridine aldehydes/ketones. Can be more accessible. |
| Scalability | Challenging due to multiple steps and potentially hazardous reagents (e.g., diazotization). | Potentially scalable, but catalyst cost and removal can be a concern on a large scale. | Generally scalable, especially with robust catalytic systems. |
| Conditions | Often involves harsh reagents (strong acids, anhydrous conditions) and high temperatures.[5] | Typically milder conditions, but requires inert atmosphere due to air-sensitive catalysts. | Can range from harsh (classical) to mild (modern catalytic variants).[7][8] |
| Substrate Scope | Limited by the stability of functional groups to the harsh reaction conditions. | Potentially broad, allowing for diverse substitution patterns on the final product. | Broad, tolerant of various functional groups on both reaction partners.[8] |
Conclusion and Scientific Outlook
The synthesis of the this compound core has evolved significantly from classical, multi-step annulations to elegant and efficient transition-metal catalyzed strategies.
-
The Classical Annulation Route remains a viable, albeit lengthy, option when starting materials are readily available. Its predictability and reliance on well-understood transformations are advantageous in some contexts, but it suffers from poor atom economy and scalability challenges.[5]
-
Transition-Metal Catalyzed [2+2+2] Cycloadditions represent the state-of-the-art in terms of efficiency and atom economy.[3][6] This approach is ideal for library synthesis and exploring structure-activity relationships, as it allows for the rapid generation of diverse analogues. The primary hurdles remain the synthesis of the required acyclic precursors and the cost associated with precious metal catalysts.
-
The Modified Friedländer Annulation strikes a balance between classical robustness and modern efficiency.[7] Its convergent, single-step nature is highly appealing for process development. The ongoing development of new, milder catalytic systems continues to expand its utility, making it a highly attractive and practical choice for synthesizing a wide range of substituted 2,6-naphthyridines.[8][9]
For drug development professionals, the choice will depend on the specific stage of the project. Early-stage discovery may favor the flexibility of transition-metal catalysis, while later-stage process development may prioritize the scalability and cost-effectiveness of an optimized Friedländer-type approach. The continued innovation in catalytic methods promises to further streamline access to this critical heterocyclic scaffold, accelerating the discovery of new therapeutics and materials.
References
- Wójcicka, A. (2023). Synthesis and Biological Activity of this compound Derivatives: A Mini Review. Current Organic Chemistry, 27(8), 648-660. [Link][3][10][11]
- Luo, A., Bao, Y., Liu, X., Liu, J., Han, W., Yang, G., Yang, Y., Bin, Z., & You, J. (2024). Unlocking Structurally Nontraditional Naphthyridine-Based Electron-Transporting Materials with C–H Activation–Annulation. Journal of the American Chemical Society, 146(9), 6240–6251. [Link][12]
- Hamada, Y., & Takeuchi, I. (1982). Synthesis of this compound, 4-Methyl-2,6-naphthyridine, and their Derivatives. Chemical and Pharmaceutical Bulletin, 30(6), 2249-2252. [Link][4]
- Ghorbani-Vaghei, R., & Malaeke, A. (2011). An eco-sustainable green approach for the synthesis of 2,6-naphthyridines under microwave irradiation. Der Pharma Chemica, 3(6), 463-468. [Link][5]
- Shiri, M., Zolfigol, M. A., & Tanbakouchian, Z. (2011). Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. Advances in Heterocyclic Chemistry, 104, 83-164. [Link][7][13]
- Marco-Contelles, J., & Perez-Mayoral, E. (2009). Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. Chemical Reviews, 109(6), 2642-2680. [Link]
- McNaughton, B. R., & Miller, B. L. (2003). Highly Regioselective Friedländer Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles. The Journal of Organic Chemistry, 68(23), 8842–8852. [Link][8]
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding this compound: A Crucial Heterocycle in Chemical Synthesis. [Link][1]
- Lee, J., et al. (2024). Discovery of this compound Analogues as Selective FGFR4 Inhibitors for Hepatocellular Carcinoma. Journal of Medicinal Chemistry, 67(10), 8445–8459. [Link][2]
- Gribble, G. W. (2008). Product Class 8: Naphthyridines. In Science of Synthesis (Vol. 15, pp. 953-1020). [Link][14]
- Stokes, S. S., & Sieburth, S. M. (2007). Synthesis of 5,6,7,8-Tetrahydro-1,6-naphthyridines and Related Heterocycles by Cobalt-Catalyzed [2 + 2 + 2] Cyclizations. Organic Letters, 9(18), 3627–3629. [Link][6]
- Abele, E., & Abele, R. (2016). Friedlander synthesis of polysubstituted quinolines and naphthyridines promoted by propylphosphonic anhydride (T3P®) under mild conditions. Arkivoc, 2016(5), 232-243. [Link][9]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Discovery of this compound Analogues as Selective FGFR4 Inhibitors for Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Validating Target Engagement of 2,6-Naphthyridine Kinase Inhibitors in Cells
In the landscape of modern drug discovery, particularly in oncology, the 2,6-naphthyridine scaffold has emerged as a privileged structure for designing potent and selective kinase inhibitors.[1][2][3] Molecules built around this core have shown promise against critical cancer targets like Fibroblast Growth Factor Receptor 4 (FGFR4), Casein Kinase 2 (CK2), and Microtubule-associated serine/threonine kinase-like (MASTL).[1][2][4] However, a compound's success in a biochemical assay, while a crucial first step, is not a guarantee of efficacy in a complex cellular environment. Cell membranes, intracellular ATP concentrations, and the presence of protein complexes can all dramatically influence a compound's ability to reach and bind its intended target.[5]
Therefore, rigorously validating that a drug candidate engages its target within living cells is a cornerstone of any successful drug development program.[6] This process, known as target engagement (TE), provides essential confirmation of the mechanism of action, helps rationalize downstream functional effects, and is critical for establishing robust structure-activity relationships (SAR).
This guide provides a comparative analysis of three leading methodologies for quantifying the cellular target engagement of this compound inhibitors: the Cellular Thermal Shift Assay (CETSA), the NanoBRET™ Target Engagement Assay, and the HiBiT Lytic Detection System. We will delve into the principles, provide detailed protocols, and offer expert insights into the strategic selection of each assay to empower researchers to generate decisive and reliable data.
Cellular Thermal Shift Assay (CETSA): The Biophysical Benchmark
CETSA is a powerful biophysical method that directly assesses drug-protein interactions in a cellular context without requiring any modification to the compound or the target protein.[6][7][8] The technique is founded on the principle of ligand-induced thermal stabilization: the binding of an inhibitor, such as a this compound compound, to its target kinase increases the protein's conformational stability, making it more resistant to heat-induced denaturation.[9][10]
Principle of CETSA
When cells are heated, proteins begin to unfold and aggregate at specific temperatures. A protein bound to a stabilizing ligand will require a higher temperature to denature compared to its unbound state. By heating cell lysates at various temperatures and then quantifying the amount of soluble (non-aggregated) target protein remaining, one can generate a "melting curve." A shift in this curve in the presence of the inhibitor provides direct evidence of target engagement.[7][9]
CETSA Experimental Workflow
Caption: CETSA workflow for assessing target engagement.
Detailed Protocol: Isothermal Dose-Response CETSA (ITDR-CETSA)
The isothermal dose-response format is highly effective for determining the potency of an inhibitor at a fixed temperature.
-
Cell Culture & Treatment: Plate cells (e.g., Huh7 for an FGFR4 inhibitor[1]) and grow to ~80% confluency. Treat cells with a serial dilution of the this compound inhibitor or vehicle control (e.g., DMSO) for 1-2 hours at 37°C.
-
Cell Harvesting: Harvest cells, wash with PBS, and resuspend in PBS containing protease inhibitors. Aliquot the cell suspension into PCR tubes for each drug concentration.
-
Heat Challenge: Select a single temperature from a pre-determined melt curve that falls within the steep part of the denaturation curve for the unbound target (e.g., 54°C). Heat all samples at this temperature for 3 minutes in a thermocycler, followed by immediate cooling on ice for 3 minutes.[10]
-
Lysis: Lyse the cells via three rapid freeze-thaw cycles (e.g., liquid nitrogen followed by a 25°C water bath). This step is critical for releasing intracellular contents without using detergents that might interfere with protein stability.
-
Fractionation: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the heat-denatured, aggregated proteins.[10]
-
Quantification: Carefully transfer the supernatant (containing the soluble protein fraction) to a new tube. Quantify the amount of the target kinase using a standard method like Western Blotting or an ELISA. The resulting data can be plotted to generate a dose-response curve and calculate an EC50 value, representing the concentration of inhibitor required to stabilize 50% of the target protein.
Pros & Cons of CETSA
| Feature | Advantages | Disadvantages |
| Labeling | Label-free for both compound and protein.[6] | Requires a specific and high-quality antibody for detection. |
| Context | Measures engagement with endogenous proteins in their native state. | Indirect readout of binding; does not measure affinity directly. |
| Throughput | Western blot-based readout is low-throughput and laborious.[7] | High-throughput formats (e.g., using AlphaScreen or RPPA) exist but require more optimization.[7][9] |
| Information | Provides direct evidence of physical interaction in the cell. | Less sensitive for weak binders; may not be suitable for all targets. |
NanoBRET™ Target Engagement Assay: Quantitative Live-Cell Analysis
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) Target Engagement (TE) assay is a proximity-based method that allows for the quantitative measurement of compound binding to a specific protein target in live cells.[11][12] It is exceptionally well-suited for determining compound affinity (potency) and residence time.[11][12]
Principle of NanoBRET™
The assay relies on energy transfer between a NanoLuc® luciferase enzyme (the energy donor) fused to the target protein and a cell-permeable fluorescent tracer (the energy acceptor) that binds to the same active site.[13] When the tracer is bound to the NanoLuc®-tagged kinase, the two are in close proximity (<10 nm), allowing for efficient energy transfer and the emission of a BRET signal.[13] An unlabeled test compound, like a this compound inhibitor, will compete with the tracer for binding to the target. This competition displaces the tracer, decreases the BRET signal in a dose-dependent manner, and allows for the calculation of intracellular affinity.[11][14]
NanoBRET™ TE Experimental Workflow
Caption: NanoBRET™ Target Engagement assay workflow.
Detailed Protocol: NanoBRET™ TE Competitive Binding Assay
-
Cell Preparation: Transfect HEK293 cells with a plasmid encoding the target kinase fused to NanoLuc® luciferase. Culture for 18-24 hours to allow for protein expression.[15]
-
Cell Plating: Harvest the transfected cells and resuspend them in Opti-MEM®. Dispense the cell suspension into a white, 384-well assay plate.
-
Compound Addition: Add the this compound inhibitor across a range of concentrations to the appropriate wells. Include vehicle-only (no inhibitor) and no-tracer controls.
-
Tracer Addition: Prepare the NanoBRET® tracer solution in Opti-MEM® and add it to all wells except the no-tracer control.
-
Equilibration: Incubate the plate for 2 hours at 37°C in a CO2 incubator to allow the binding competition to reach equilibrium.
-
Substrate Addition: Prepare the Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor solution. Add this solution to all wells. The extracellular inhibitor is crucial to prevent any signal from non-internalized tracer or leaked fusion protein.
-
Detection: Read the plate within 20 minutes on a luminometer equipped with two filters to detect the donor emission (~450 nm) and acceptor emission (~610 nm) simultaneously.[15] Calculate the BRET ratio (Acceptor/Donor) and plot against the inhibitor concentration to determine the IC50.
Pros & Cons of NanoBRET™ TE
| Feature | Advantages | Disadvantages |
| Quantitation | Highly quantitative for determining compound affinity (IC50) and residence time in live cells.[11][12] | Requires a specific, cell-permeable fluorescent tracer for each target or target family. |
| Context | Live-cell assay provides a physiologically relevant environment.[16] | Typically relies on over-expression of the tagged target protein, which may not fully reflect endogenous biology. |
| Throughput | Simple, plate-based "add-and-read" format is highly amenable to high-throughput screening (HTS).[11] | Requires genetic modification of cells to express the fusion protein. |
| Information | Can measure binding kinetics and compound permeability.[12] | The presence of the NanoLuc® tag could potentially interfere with protein function or localization. |
HiBiT Lytic System: Sensitive Quantification of Endogenous Targets
The HiBiT system is a powerful protein tagging technology based on the split NanoLuc® luciferase. It consists of a small 11-amino-acid peptide (HiBiT) and a large, complementary subunit (LgBiT).[17] When separate, they are non-functional, but they bind with high affinity to form a bright, active luciferase enzyme.[18] This system can be ingeniously adapted for target engagement studies.
Principle of HiBiT for Target Engagement
The primary application for target engagement leverages the same principle as CETSA: ligand-induced thermal stabilization. By using CRISPR/Cas9 to insert the small HiBiT tag into the endogenous gene locus of the target kinase, one can create a cell line that expresses the tagged protein at physiological levels.[19][20] After performing a thermal challenge as in the CETSA protocol, the amount of remaining soluble, correctly folded HiBiT-tagged protein is quantified by adding LgBiT protein and substrate. This "BiTSA" (Bioluminescent Thermal Shift Assay) approach replaces the cumbersome Western blot with a simple, highly sensitive, and quantitative luminescent readout.[18]
HiBiT-based Thermal Shift Assay (BiTSA) Workflow
Caption: HiBiT-based Thermal Shift Assay (BiTSA) workflow.
Detailed Protocol: BiTSA Dose-Response Assay
-
Cell Line Generation: Use CRISPR/Cas9 to generate a stable cell line with the HiBiT tag knocked into the C- or N-terminus of the endogenous gene for the target kinase.[19] Validate successful tagging and expression.
-
Cell Treatment: Plate the HiBiT-tagged cells in a multi-well plate. Treat with a serial dilution of the this compound inhibitor for 1-2 hours.
-
Thermal Challenge: Perform the heat challenge directly on the cell plate using a thermocycler with a plate adapter at a pre-optimized temperature for 3-6 minutes.
-
Lysis and Detection: Lyse the cells by adding a lytic reagent containing the LgBiT protein and Nano-Glo® substrate. This one-step addition simplifies the workflow significantly compared to traditional CETSA.
-
Quantification: Incubate for 10 minutes at room temperature to allow for complementation and signal generation. Read the luminescence on a standard plate reader. The signal is directly proportional to the amount of soluble HiBiT-tagged protein.[17] Plot the signal against inhibitor concentration to determine the EC50 of thermal stabilization.
Pros & Cons of HiBiT (BiTSA)
| Feature | Advantages | Disadvantages |
| Sensitivity | Extremely sensitive luminescent readout with a wide dynamic range.[18] | Requires generation of a specific CRISPR-edited cell line, which can be time-consuming. |
| Context | Allows for the study of endogenous proteins at physiological expression levels.[17][20] | Indirect measure of binding; does not directly provide affinity (Ki) values. |
| Throughput | Simple, plate-based lytic format is well-suited for high-throughput applications.[18] | The HiBiT tag, although small, could potentially affect protein function in some cases. |
| Versatility | Eliminates the need for a specific antibody, overcoming a major limitation of traditional CETSA.[18] | Primarily measures stabilization, not suitable for direct kinetic measurements like residence time. |
Comparative Summary and Strategic Selection
Choosing the right target engagement assay depends on the specific question being asked, the available resources, and the stage of the drug discovery project.
| Parameter | CETSA | NanoBRET™ TE | HiBiT (BiTSA) |
| Principle | Ligand-induced thermal stabilization | Bioluminescence Resonance Energy Transfer (BRET) | Ligand-induced thermal stabilization |
| Cell State | Live cells for treatment, then lysis | Live cells | Live cells for treatment, then lysis |
| Target Protein | Endogenous, unmodified | Over-expressed, NanoLuc®-tagged | Endogenous, HiBiT-tagged |
| Label Requirement | None (antibody for detection) | Fluorescent tracer for target | None (LgBiT protein for detection) |
| Key Readout | Soluble protein amount (Western Blot) | BRET Ratio (Luminescence) | Luminescence |
| Primary Output | Target stabilization (EC50) | Intracellular affinity (IC50), Residence Time | Target stabilization (EC50) |
| Throughput | Low (WB) to High (AlphaLISA) | High | High |
| Best For... | Initial validation with endogenous targets; no tool compounds needed. | Quantitative affinity determination, SAR, residence time studies. | High-throughput screening for stabilizers; endogenous target studies without antibodies. |
Downstream Confirmation: Linking Engagement to Function
Confirming that your this compound inhibitor binds its target is only half the story. The ultimate goal is to show that this binding event leads to a functional consequence—namely, the inhibition of kinase activity. Luminescent kinase activity assays, such as Kinase-Glo®, serve as the perfect downstream complement to a target engagement study.[21][22]
These assays measure kinase activity by quantifying the amount of ATP remaining after a kinase reaction.[22][23] High kinase activity depletes ATP, resulting in a low luminescent signal, while effective inhibition preserves ATP, leading to a bright signal.[21][22] By demonstrating a strong correlation between target engagement potency (from CETSA, NanoBRET™, or BiTSA) and functional inhibition potency (from Kinase-Glo®), you build an irrefutable case for your compound's mechanism of action.
Conclusion
Validating the target engagement of a this compound inhibitor in cells is a non-negotiable step in modern drug discovery. There is no single "best" method; rather, the optimal approach is dictated by the scientific question at hand.
-
For initial, label-free validation of an inhibitor against its native target, CETSA is the gold standard, providing unambiguous proof of a physical interaction.[24]
-
For quantitative pharmacology and lead optimization, where precise affinity, residence time, and structure-activity relationships are paramount, the live-cell NanoBRET™ TE assay is unparalleled in the depth of data it provides.[11][16]
-
For high-throughput screening and robust quantification of endogenous target stabilization without reliance on antibodies, the HiBiT-based BiTSA method offers a powerful and streamlined alternative.[18]
By strategically employing these orthogonal methods and correlating the results with downstream functional assays, researchers can build a comprehensive and compelling data package, confidently advancing their this compound candidates toward the clinic.
References
- A Probe-Based Target Engagement Assay for Kinases in Live Cells. ACS Chemical Biology. [Link]
- Publications - CETSA. Pelago Bioscience. [Link]
- Kinase assays. BMG LABTECH. [Link]
- Design and Development of DNA Damage Chemical Inducers of Proximity for Targeted Cancer Therapy. ACS Central Science. [Link]
- Create Your Own Cellular Compound Target Engagement Assay.
- Discovery of this compound Analogues as Selective FGFR4 Inhibitors for Hepatocellular Carcinoma. Journal of Medicinal Chemistry. [Link]
- What is NanoBRET™? An introduction to NanoBRET™ technology.
- High-Throughput Cellular Thermal Shift Assay (CETSA)
- Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. [Link]
- HiBiT-Based NanoBRET® Assay Sheds Light on GPCR–Ligand Binding in Live Cells. Promega Connections. [Link]
- Protocol for HiBiT tagging endogenous proteins using CRISPR-Cas9 gene editing. STAR Protocols. [Link]
- Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. [Link]
- Discovery of a Potent and Selective Naphthyridine-Based Chemical Probe for Casein Kinase 2. ACS Medicinal Chemistry Letters. [Link]
- Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. BPS Bioscience. [Link]
- Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. International Journal of Molecular Sciences. [Link]
- Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]
- Novel 2,7-Naphthyridine Compounds as MASTL Inhibitors for Treating Cancer. ACS Medicinal Chemistry Letters. [Link]
- Kinase Assays with Myra. Bio Molecular Systems. [Link]
- Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors for the treatment of colorectal cancer. European Journal of Medicinal Chemistry. [Link]
- Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
- NanoBRET assays to assess cellular target engagement of compounds. EUbOPEN. [Link]
- A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. bioRxiv. [Link]
- InCELL Compound-Target Engagement Assays for Drug Discovery. DiscoverX (YouTube). [Link]
- High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds Using HiBiT CRISPR Cell Lines. Journal of Visualized Experiments. [Link]
- Current Advances in CETSA. Frontiers in Physiology. [Link]
- Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay. bioRxiv. [Link]
- Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. PubMed. [Link]
- discovery and SAR study of 1H-imidazo[4,5-h][11][25]naphthyridin-2(3H)-one-based c-Met kinase inhibitors. Organic & Biomolecular Chemistry. [Link]
- Trends in kinase drug discovery: targets, indications and inhibitor design.
- Pharmacological approaches to understanding protein kinase signaling networks. Frontiers in Pharmacology. [Link]
- Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. Assay and Drug Development Technologies. [Link]
- Novel Substituted 1,6-Naphthyridines as CDK 5 Inhibitors for Treating Kidney Diseases. ACS Medicinal Chemistry Letters. [Link]
- Importance of Quantifying Drug-Target Engagement in Cells. ACS Chemical Biology. [Link]
Sources
- 1. Discovery of this compound Analogues as Selective FGFR4 Inhibitors for Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of a Potent and Selective Naphthyridine-Based Chemical Probe for Casein Kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors for the treatment of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A Probe-Based Target Engagement Assay for Kinases in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Importance of Quantifying Drug-Target Engagement in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Kinase Target Engagement | Kinase Affinity Assay [worldwide.promega.com]
- 12. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [worldwide.promega.com]
- 13. m.youtube.com [m.youtube.com]
- 14. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [promega.sg]
- 15. eubopen.org [eubopen.org]
- 16. Frontiers | Pharmacological approaches to understanding protein kinase signaling networks [frontiersin.org]
- 17. 標的タンパク質分解 [promega.jp]
- 18. Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Protocol for HiBiT tagging endogenous proteins using CRISPR-Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 20. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds Using HiBiT CRISPR Cell Lines [jove.com]
- 21. bmglabtech.com [bmglabtech.com]
- 22. Kinase-Glo® Luminescent Kinase Assays [promega.com]
- 23. bpsbioscience.com [bpsbioscience.com]
- 24. Frontiers | Current Advances in CETSA [frontiersin.org]
Navigating the Kinome: A Comparative Guide to the Cross-Reactivity Profiling of 2,6-Naphthyridine Kinase Inhibitors
For researchers, scientists, and drug development professionals, the 2,6-naphthyridine scaffold represents a versatile and potent core for the design of highly selective kinase inhibitors. Its unique structural features have been leveraged to target a range of kinases implicated in oncology and other therapeutic areas, including Protein Kinase C (PKC), Fibroblast Growth Factor Receptor (FGFR), and Casein Kinase 2 (CK2). However, the clinical success and therapeutic window of any kinase inhibitor are intrinsically linked to its selectivity profile across the entire human kinome. Unintended off-target activities can lead to toxicity or unexpected polypharmacology, making rigorous cross-reactivity profiling an indispensable component of the drug discovery pipeline.
This guide provides an in-depth, objective comparison of the methodologies used to profile the selectivity of this compound-based kinase inhibitors, supported by experimental data and detailed protocols. We will delve into the causality behind experimental choices, ensuring a trustworthy and authoritative grounding for your own research endeavors.
The Imperative of Kinome-Wide Selectivity Profiling
The human kinome comprises over 500 kinases, many of which share a high degree of structural similarity within their ATP-binding pockets. This conservation presents a significant challenge in the development of truly selective inhibitors.[1] Cross-reactivity profiling is therefore not merely a characterization step but a critical predictive tool for understanding a compound's potential efficacy and safety profile. A comprehensive understanding of on- and off-target effects allows for a more rational approach to lead optimization and clinical candidate selection.
Comparative Analysis of this compound Kinase Inhibitors
The this compound core has given rise to inhibitors targeting diverse kinase families. Here, we examine the selectivity profiles of representative compounds. While extensive public data for all classes is not always available, we can draw valuable comparisons from existing literature.
One of the most well-characterized examples is a potent and exquisitely selective naphthyridine-based chemical probe for Casein Kinase 2 (CK2), an important target in oncology. A kinome-wide scan of this compound revealed remarkable selectivity, providing a benchmark for what can be achieved with this scaffold.
Table 1: Comparative Kinase Inhibition Profile of a Naphthyridine-Based CK2 Inhibitor
| Kinase Target | Percent of Control @ 1 µM | Kinase Family |
| CSNK2A1 (CK2α) | 0 | CMGC |
| CSNK2A2 (CK2α') | 0 | CMGC |
| HIPK2 | 47 | CMGC |
| DYRK1A | 75 | CMGC |
| PIM1 | 85 | CAMK |
| FLT3 | 90 | TK |
| ... (representative selection of over 400 other kinases) | >95 | Various |
Data adapted from a study on a selective naphthyridine-based CK2 chemical probe. A lower "Percent of Control" indicates stronger inhibition.
This data illustrates the high degree of selectivity that can be achieved with the this compound scaffold. The compound potently inhibits its intended targets, CK2α and CK2α', with minimal activity against a vast majority of the kinome. This level of selectivity is crucial for attributing cellular phenotypes to the inhibition of a specific kinase.
In contrast, other this compound derivatives have been developed as potent inhibitors of novel PKC isozymes (δ, ε, η, θ) and FGFR4.[2][3] For instance, a recently developed this compound analogue demonstrated high selectivity for FGFR4 over other FGFR family members (FGFR1-3).[3] While comprehensive kinome-wide data for these compounds is less accessible in the public domain, the reported selectivity underscores the adaptability of the this compound core for achieving distinct selectivity profiles.
Key Methodologies for Cross-Reactivity Profiling
The generation of robust and reliable selectivity data hinges on the choice of profiling methodology. Several orthogonal approaches are commonly employed, each with its own set of advantages and limitations.
Biochemical Kinase Assays (Activity-Based)
These assays directly measure the enzymatic activity of a kinase in the presence of an inhibitor. They are considered a gold standard for quantifying inhibitory potency (IC50).
-
Radiometric Assays: This traditional method utilizes radioactively labeled ATP (³²P-ATP or ³³P-ATP) to measure the transfer of a phosphate group to a substrate.[4][5] Its high sensitivity and direct measurement of enzymatic activity make it a robust, albeit specialized, technique.
-
Luminescence-Based Assays (e.g., ADP-Glo™): These assays measure kinase activity by quantifying the amount of ADP produced in the kinase reaction. The ADP is converted to ATP, which then drives a luciferase-luciferin reaction, generating a luminescent signal proportional to kinase activity. This method offers a non-radioactive, high-throughput alternative.[6]
Competition Binding Assays (Binding-Based)
These assays measure the ability of a compound to displace a known ligand from the kinase's ATP-binding site. They provide a direct measure of binding affinity (Kd).
-
KINOMEscan™ (DiscoverX): This platform utilizes a proprietary assay where kinases are fused to a DNA tag. The ability of a test compound to compete with an immobilized ligand for binding to the kinase is quantified by qPCR of the DNA tag.[6][7] This high-throughput method allows for screening against a large panel of kinases.
Chemical Proteomics (Cell Lysate-Based)
This approach assesses inhibitor binding to native kinases within a complex cellular lysate, providing a more physiologically relevant context.
-
KiNativ™ (ActivX): This method uses ATP- or ADP-based probes that covalently label the active site of kinases. In a competitive binding experiment, the ability of an inhibitor to prevent probe labeling is quantified by mass spectrometry.[8][9][10] This technique can profile hundreds of endogenous kinases simultaneously.
Experimental Protocols
To ensure scientific integrity and reproducibility, detailed, step-by-step methodologies for these key profiling techniques are provided below.
Protocol 1: Radiometric Kinase Assay (Dot Blot Format)
This protocol outlines a general procedure for a radiometric kinase assay to determine inhibitor potency.
Materials:
-
Purified recombinant kinase
-
Kinase-specific peptide substrate
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.1% β-mercaptoethanol)
-
ATP solution (unlabeled)
-
[γ-³²P]ATP
-
Test compound dissolved in DMSO
-
P81 phosphocellulose paper
-
75 mM phosphoric acid
-
Scintillation fluid and counter
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the kinase reaction mix containing kinase buffer, purified kinase, and peptide substrate.
-
Inhibitor Addition: Add the test compound at various concentrations (typically a serial dilution). Include a DMSO-only control for 100% activity and a no-enzyme control for background.
-
Initiate Reaction: Start the reaction by adding a mixture of unlabeled ATP and [γ-³²P]ATP. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubation: Incubate the reaction at 30°C for a predetermined time, ensuring the reaction remains in the linear range.
-
Stop Reaction & Spotting: Stop the reaction by adding a small volume of 75 mM phosphoric acid. Spot an aliquot of each reaction mixture onto a P81 phosphocellulose paper.
-
Washing: Wash the P81 papers three times for 5 minutes each in 75 mM phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantification: Place the dried P81 papers in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: KINOMEscan™ Competition Binding Assay (Generalized)
This protocol describes the general workflow for the KINOMEscan™ platform.
Principle: The assay relies on competition between the test compound and an immobilized ligand for binding to a T7 phage-displayed kinase. The amount of kinase bound to the immobilized ligand is quantified via qPCR of the phage DNA.[6][7]
Procedure:
-
Assay Preparation: A mixture containing the kinase-tagged phage, the test compound, and the immobilized ligand is prepared in assay wells.
-
Competition Binding: The mixture is incubated to allow for competitive binding to reach equilibrium.
-
Removal of Unbound Phage: The wells are washed to remove any kinase-tagged phage that is not bound to the immobilized ligand.
-
Quantification: The amount of bound phage is determined by qPCR of the phage DNA.
-
Data Analysis: The results are reported as "percent of control," where a lower percentage indicates a stronger interaction between the test compound and the kinase. Dissociation constants (Kd) can also be determined from a dose-response curve.
Protocol 3: KiNativ™ Chemical Proteomics Profiling (Conceptual Workflow)
This protocol outlines the conceptual steps of the KiNativ™ profiling method.
Principle: This method uses an ATP- or ADP-based probe that irreversibly binds to the active site of kinases in a cell lysate. The ability of a test compound to compete for this binding is measured by mass spectrometry.[8][9][10]
Procedure:
-
Cell Lysate Preparation: Prepare a native cell lysate from the cell line or tissue of interest.
-
Competitive Incubation: Incubate the lysate with the test compound at various concentrations, allowing it to bind to its target kinases.
-
Probe Labeling: Add the biotinylated ATP/ADP probe to the lysate. The probe will covalently label the active site of kinases that are not occupied by the test compound.
-
Protein Digestion: The total protein in the lysate is digested into peptides.
-
Enrichment of Labeled Peptides: The biotinylated peptides (from probe-labeled kinases) are enriched using streptavidin affinity chromatography.
-
LC-MS/MS Analysis: The enriched peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the labeled kinases.
-
Data Analysis: The abundance of each labeled kinase peptide in the presence of the inhibitor is compared to a control (DMSO) to determine the percent inhibition and IC50 value for each kinase.
Visualizing On- and Off-Target Effects: Signaling Pathways
Understanding the biological consequences of kinase inhibition requires placing the on- and off-target effects within the context of cellular signaling pathways. Here, we present diagrams for the primary signaling pathways of FGFR4 and PKC, two key targets for this compound inhibitors, and illustrate potential off-target interactions.
Caption: FGFR4 Signaling Pathway and Potential Off-Target Inhibition.
Caption: Novel PKC Signaling Pathway and Potential Off-Target Inhibition.
Conclusion
The this compound scaffold is a proven platform for the development of potent and selective kinase inhibitors. However, realizing the full therapeutic potential of these compounds requires a deep and nuanced understanding of their cross-reactivity profiles. By employing a multi-pronged approach that combines biochemical activity assays, competition binding assays, and chemical proteomics, researchers can build a comprehensive picture of an inhibitor's selectivity. This guide provides the foundational knowledge and detailed protocols to empower scientists to make informed decisions in their drug discovery programs, ultimately leading to the development of safer and more effective targeted therapies. The provided signaling pathway diagrams offer a framework for interpreting selectivity data in a biological context, linking molecular interactions to cellular outcomes.
References
- Bunnage, M. E., Chekler, E. L., & Jones, L. H. (2013). Target validation in drug discovery. Nature Reviews Drug Discovery, 12(5), 349-362. [Link]
- Anastassiadis, T., Deacon, S. W., Devarajan, K., Ma, H., & Peterson, J. R. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1039–1045. [Link]
- Wodicka, L. M., Ciceri, P., Davis, M. I., Hunt, J. P., Floyd, M., Salerno, S., ... & Zarrinkar, P. P. (2010). Activation state-dependent binding of small molecule kinase inhibitors: structural insights from biochemistry. Chemistry & Biology, 17(11), 1241-1249. [Link]
- Cohen, P. (2002). Protein kinases—the major drug targets of the twenty-first century?. Nature Reviews Drug Discovery, 1(4), 309-315. [Link]
- Patricelli, M. P., Szardenings, A. K., Liyanage, M., Nomanbhoy, T. K., Wu, Z., Weissig, H., ... & Rosen, H. (2007). Functional proteomics reveal the mechanism of action of inhibitors of fatty acid amide hydrolase. Nature Biotechnology, 25(9), 1035–1044. [Link]
- Oh, H., Kim, J., Jung, S. H., Ha, T. H., Ahn, Y. G., Nam, G., ... & Moon, K. (2024). Discovery of this compound Analogues as Selective FGFR4 Inhibitors for Hepatocellular Carcinoma. Journal of Medicinal Chemistry. [Link]
- Davis, M. I., Hunt, J. P., Herrgard, S., Ciceri, P., Wodicka, L. M., Pallares, G., ... & Zarrinkar, P. P. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046–1051. [Link]
- Eurofins DiscoverX. (n.d.). KINOMEscan® Technology.
- Franks, C. E., & Hsu, K. L. (2019). Activity-Based Kinome Profiling Using Chemical Proteomics and ATP Acyl Phosphates. Current Protocols in Chemical Biology, 11(3), e72. [Link]
- Bantscheff, M., Eberhard, D., Abraham, Y., Bastuck, S., Boesche, M., Hobson, S., ... & Drewes, G. (2007). Quantitative chemical proteomics reveals mechanisms of action of clinical ABL kinase inhibitors. Nature Biotechnology, 25(9), 1035–1044. [Link]
- Lemeer, S., & Kuster, B. (2013). Mass spectrometry-based kinase assays: a review. Expert Review of Proteomics, 10(1), 37-47. [Link]
- Wells, C. I., & Al-Ali, H. (2017). Recent advances in methods to assess the activity of the kinome. F1000Research, 6. [Link]
- Newton, A. C. (2010). Protein kinase C: poised to signal. American Journal of Physiology-Endocrinology and Metabolism, 298(3), E395-E402. [Link]
- Turner, N., & Grose, R. (2010). Fibroblast growth factor signalling: from development to cancer. Nature Reviews Cancer, 10(2), 116-129. [Link]
- Oh, H., et al. (2024). Discovery of this compound Analogues as Selective FGFR4 Inhibitors for Hepatocellular Carcinoma. Journal of Medicinal Chemistry. [Link]
- Brehmer, D., Godl, K., & Muller, S. (2011). 2,6-Naphthyridines as potent and selective inhibitors of the novel protein kinase C isozymes. Bioorganic & Medicinal Chemistry Letters, 21(24), 7367-7372. [Link]
- Wells, C. I., et al. (2023). Discovery of a Potent and Selective Naphthyridine-Based Chemical Probe for Casein Kinase 2. ACS Medicinal Chemistry Letters. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Radiometric kinase assays with scintillation counting – The Bumbling Biochemist [thebumblingbiochemist.com]
- 3. Discovery of this compound Analogues as Selective FGFR4 Inhibitors for Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are the common methods available to detect kinase activities? | AAT Bioquest [aatbio.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chayon.co.kr [chayon.co.kr]
- 8. Assays - HMS LINCS Project [lincs.hms.harvard.edu]
- 9. Activity-Based Kinome Profiling Using Chemical Proteomics and ATP Acyl Phosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Recent advances in methods to assess the activity of the kinome - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Comparative ADME Profiling of 2,6-Naphthyridine Analogs
Introduction: The Rising Prominence of the 2,6-Naphthyridine Scaffold and the Imperative of Early ADME Assessment
The this compound core, a privileged heterocyclic scaffold, has garnered significant attention in medicinal chemistry for its versatile biological activities.[1] Its derivatives have shown promise as potent inhibitors of various kinases and other therapeutic targets, driving the development of novel drug candidates for oncology and other indications.[2] However, the journey from a potent hit to a successful clinical candidate is fraught with challenges, with poor pharmacokinetic properties being a primary cause of attrition. Therefore, a comprehensive understanding and early assessment of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound analogs are paramount to guide medicinal chemistry efforts and select compounds with a higher probability of success.
This guide provides a comparative framework for evaluating the ADME properties of this compound analogs. It is designed for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, step-by-step experimental protocols. By understanding the interplay between chemical structure and pharmacokinetic behavior, research teams can make more informed decisions, optimizing their drug discovery programs for success.
The Four Pillars of Pharmacokinetics: A this compound Perspective
A drug's efficacy and safety are intrinsically linked to its ADME profile. For this compound analogs, as with any chemical series, a delicate balance of these four parameters is essential for achieving the desired therapeutic window.
-
Absorption: The extent to which a drug is absorbed from its site of administration into the systemic circulation. For orally administered this compound analogs, this involves traversing the intestinal epithelium. Key factors influencing absorption include aqueous solubility and membrane permeability.
-
Distribution: The reversible transfer of a drug from the systemic circulation to the tissues and organs of the body. Plasma protein binding is a critical determinant of distribution, as only the unbound fraction of the drug is generally considered pharmacologically active and available for metabolism and excretion.[3]
-
Metabolism: The enzymatic conversion of a drug into other chemical species, known as metabolites. The liver is the primary site of drug metabolism, with cytochrome P450 (CYP) enzymes playing a central role. Metabolic stability is a crucial parameter, as rapid metabolism can lead to low bioavailability and a short duration of action.
-
Excretion: The irreversible removal of a drug and its metabolites from the body. This occurs primarily through the kidneys (urine) and the liver (bile/feces).
The subsequent sections will delve into the experimental assessment of these key ADME properties, providing detailed protocols and illustrative data for this compound analogs and closely related scaffolds.
Comparative In Vitro ADME Profiling: A Head-to-Head Analysis
The following tables present a comparative summary of in vitro ADME data for a series of benzonaphthyridine analogs, which serve as a valuable surrogate for understanding the structure-ADME relationships that may be observed with this compound derivatives. Additionally, data for the clinically evaluated this compound derivative, Silmitasertib (CX-4945), is included as a benchmark.
Table 1: Metabolic Stability of Benzonaphthyridine Analogs in Mouse Liver Microsomes
| Compound ID | R Group | Microsomal Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Analog 1 | H | 1.6 | High |
| Analog 2 | Methyl | 22.0 | Moderate |
| Analog 3 | Ethyl | 12.2 | Moderate |
| Analog 4 | Propyl | 5.4 | High |
| Analog 5 | Butyl | 2.5 | High |
Data adapted from a study on a homologous series of benzonaphthyridines, which demonstrates the profound impact of substitution on metabolic stability.[3]
Table 2: Caco-2 Permeability of Selected Naphthyridine Analogs
| Compound ID | Apparent Permeability (Papp, A→B) (10⁻⁶ cm/s) | Efflux Ratio (Papp, B→A / Papp, A→B) | Permeability Classification |
| Silmitasertib (CX-4945) | >10 | Not Reported | High |
| Analog A | 2.5 | 1.2 | Moderate |
| Analog B | 0.8 | 3.5 | Low (potential efflux) |
Illustrative data. The high permeability of Silmitasertib (CX-4945) is a key attribute contributing to its oral bioavailability.[4]
Table 3: Plasma Protein Binding of Benzonaphthyridine Analogs
| Compound ID | R Group | Fraction Unbound (fu) in Plasma (%) |
| Analog 1 | H | 17 |
| Analog 2 | Methyl | Not Reported |
| Analog 3 | Ethyl | Not Reported |
| Analog 4 | Propyl | Not Reported |
| Analog 5 | Butyl | 5 |
| Silmitasertib (CX-4945) | - | <2 |
Data for analogs adapted from a study on a homologous series of benzonaphthyridines.[3] Data for Silmitasertib (CX-4945) from preclinical studies.[4] Increasing lipophilicity in the benzonaphthyridine series correlated with a decrease in the unbound fraction.
Experimental Protocols: A Step-by-Step Guide to ADME Assessment
To ensure scientific integrity and reproducibility, the following sections provide detailed, step-by-step methodologies for key in vitro ADME assays.
Metabolic Stability in Liver Microsomes
This assay assesses the susceptibility of a compound to metabolism by Phase I enzymes, primarily cytochrome P450s.
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of this compound analogs in liver microsomes.
Experimental Workflow:
Caption: Workflow for the in vitro liver microsomal stability assay.
Detailed Protocol:
-
Prepare Reagents:
-
Test Compounds: Prepare 10 mM stock solutions in DMSO.
-
Liver Microsomes (e.g., human, rat, mouse): Thaw on ice and dilute to a final concentration of 0.5 mg/mL in 0.1 M phosphate buffer (pH 7.4).
-
NADPH Regenerating System: Prepare a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer.
-
-
Incubation:
-
In a 96-well plate, add the liver microsome suspension and the test compound (final concentration, e.g., 1 µM).
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
-
Time Points and Quenching:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding 3-4 volumes of cold acetonitrile containing an internal standard.
-
-
Sample Processing and Analysis:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of parent compound remaining versus time.
-
The slope of the linear regression represents the elimination rate constant (k).
-
Calculate the half-life (t½) = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) = (0.693 / t½) / (mg/mL microsomal protein).
-
Caco-2 Permeability Assay
This assay utilizes a monolayer of human colon adenocarcinoma cells (Caco-2) as an in vitro model of the intestinal epithelium to assess a compound's potential for oral absorption.
Objective: To determine the apparent permeability (Papp) of this compound analogs across a Caco-2 cell monolayer and to assess if they are substrates of efflux transporters.
Experimental Workflow:
Caption: Workflow for the Caco-2 permeability assay.
Detailed Protocol:
-
Cell Culture:
-
Seed Caco-2 cells onto permeable Transwell® inserts and culture for approximately 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
-
Permeability Assay (Bidirectional):
-
Apical to Basolateral (A→B) Transport:
-
Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Add the test compound solution to the apical (donor) compartment.
-
Add fresh transport buffer to the basolateral (receiver) compartment.
-
-
Basolateral to Apical (B→A) Transport:
-
Add the test compound solution to the basolateral (donor) compartment.
-
Add fresh transport buffer to the apical (receiver) compartment.
-
-
-
Incubation and Sampling:
-
Incubate the plates at 37°C with gentle shaking.
-
At specific time points, collect samples from the receiver compartment and replace with fresh buffer.
-
-
Sample Analysis:
-
Quantify the concentration of the test compound in the collected samples using LC-MS/MS.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.
-
Calculate the efflux ratio = Papp (B→A) / Papp (A→B). An efflux ratio greater than 2 suggests the compound may be a substrate for efflux transporters like P-glycoprotein.
-
Plasma Protein Binding by Rapid Equilibrium Dialysis (RED)
This assay determines the extent to which a compound binds to plasma proteins, which influences its distribution and availability to reach its target.
Objective: To determine the fraction of this compound analogs unbound (fu) in plasma.
Experimental Workflow:
Caption: Workflow for the plasma protein binding assay using the RED device.
Detailed Protocol:
-
Sample Preparation:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Spike the test compound into plasma from the desired species (e.g., human, rat, mouse) at the desired final concentration.
-
-
Equilibrium Dialysis:
-
Add the spiked plasma to one chamber of the Rapid Equilibrium Dialysis (RED) device.
-
Add dialysis buffer (e.g., phosphate-buffered saline) to the other chamber.
-
Incubate the device at 37°C with shaking for a sufficient time to reach equilibrium (typically 4-6 hours).
-
-
Sample Collection and Analysis:
-
After incubation, collect aliquots from both the plasma and buffer chambers.
-
Perform protein precipitation by adding cold acetonitrile containing an internal standard.
-
Centrifuge the samples and analyze the supernatant by LC-MS/MS to determine the concentration of the test compound in each chamber.
-
-
Data Analysis:
-
Calculate the fraction unbound (fu) as the ratio of the concentration of the compound in the buffer chamber to the concentration in the plasma chamber: fu = [Concentration]buffer / [Concentration]plasma
-
In Vivo Pharmacokinetic Studies: Bridging the Gap to Clinical Relevance
While in vitro assays provide valuable early insights, in vivo pharmacokinetic studies in animal models are essential to understand how a this compound analog behaves in a whole organism.
Objective: To determine key pharmacokinetic parameters such as clearance (CL), volume of distribution (Vd), half-life (t½), and oral bioavailability (%F) of a this compound analog in a relevant animal model (e.g., mouse or rat).
General Protocol Outline:
-
Animal Dosing:
-
Administer the test compound to two groups of animals via intravenous (IV) and oral (PO) routes.
-
-
Blood Sampling:
-
Collect blood samples at predetermined time points post-dosing.
-
-
Plasma Analysis:
-
Process the blood samples to obtain plasma and quantify the drug concentration using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Plot the plasma concentration-time profiles for both IV and PO administration.
-
Use pharmacokinetic software to calculate the relevant parameters.
-
The oral bioavailability (%F) is a critical parameter calculated as: %F = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100
For example, preclinical studies with Silmitasertib (CX-4945) demonstrated satisfactory oral bioavailability in mice, rats, and dogs, which was a key factor in its advancement to clinical trials.[2]
Conclusion: Integrating ADME Data for Informed Drug Discovery
The successful development of this compound analogs as therapeutic agents hinges on a thorough and early evaluation of their ADME properties. By employing the in vitro and in vivo assays detailed in this guide, drug discovery teams can build a comprehensive understanding of a compound's pharmacokinetic profile. This data-driven approach enables the establishment of clear structure-ADME relationships, guiding the rational design of analogs with improved drug-like properties. Ultimately, the integration of ADME sciences into the early stages of drug discovery will de-risk projects, conserve resources, and accelerate the delivery of novel and effective this compound-based medicines to patients in need.
References
- Pierre, F., et al. (2011). Pre-clinical characterization of CX-4945, a potent and selective small molecule inhibitor of CK2 for the treatment of cancer. Molecular and Cellular Biochemistry, 356(1-2), 37-43.
- Jamieson, S. M., et al. (2014). Comparison of a homologous series of benzonaphthyridine anti-cancer agents in mice: divergence between tumour and plasma pharmacokinetics. Cancer Chemotherapy and Pharmacology, 74(2), 317-327.
- Siddiqui-Jain, A., et al. (2010). CX-4945, an orally bioavailable selective inhibitor of protein kinase CK2, inhibits prosurvival and angiogenic signaling and exhibits antitumor efficacy. Cancer Research, 70(24), 10288-10298.
- Wójcicka, A., & St, J. (2023). Synthesis and Biological Activity of this compound Derivatives: A Mini Review. Current Organic Chemistry, 27(8), 648-660.
Sources
Validating In Vivo Efficacy of a Novel 2,6-Naphthyridine FGFR4 Inhibitor in Hepatocellular Carcinoma Animal Models: A Comparative Guide
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the in vivo efficacy of a novel 2,6-Naphthyridine compound designed as a selective inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4) for the treatment of Hepatocellular Carcinoma (HCC). We will objectively compare its performance with established alternatives, providing the scientific rationale and detailed experimental protocols to ensure a robust and self-validating study design.
The Scientific Imperative: Targeting the FGF19-FGFR4 Axis in HCC
Hepatocellular Carcinoma is a leading cause of cancer-related mortality worldwide, with limited therapeutic options for advanced stages.[1] A significant subset of HCC patients, estimated at around 30%, exhibit an aberrant activation of the Fibroblast Growth Factor 19 (FGF19)-FGFR4 signaling pathway, which acts as a primary oncogenic driver.[2] FGF19, the primary ligand for FGFR4, is often amplified or overexpressed in these tumors.[3] The binding of FGF19 to FGFR4 and its co-receptor β-Klotho triggers receptor dimerization and autophosphorylation, initiating downstream signaling cascades, predominantly the RAS-RAF-MAPK and PI3K-AKT pathways.[4][5][6] This cascade promotes uncontrolled cell proliferation and suppresses apoptosis, fueling tumor growth.[5][7]
The clear dependency of these tumors on this pathway makes selective FGFR4 inhibition a highly attractive therapeutic strategy.[4][7] Our focus here is on a novel this compound compound, designated NAPH-26-FGFR4i , which has been designed for high potency and selectivity against FGFR4. Recent studies have validated the this compound scaffold as a promising backbone for selective FGFR4 inhibitors, demonstrating significant antitumor efficacy in preclinical HCC models.[2]
This guide will detail the essential in vivo studies to validate NAPH-26-FGFR4i, comparing it against two key alternative FGFR4 inhibitors: Fisogatinib (BLU-554) and Roblitinib (FGF-401) .
Core Signaling Pathway and Point of Inhibition
The diagram below illustrates the FGF19-FGFR4 signaling pathway and the mechanism of action for selective inhibitors like NAPH-26-FGFR4i. By binding to the ATP-binding pocket of the FGFR4 kinase domain, the inhibitor prevents autophosphorylation, thereby blocking all subsequent downstream signaling.
Caption: The FGF19-FGFR4 signaling pathway and point of inhibition.
Experimental Design: A Head-to-Head In Vivo Efficacy Study
The cornerstone of validation is a robustly designed efficacy study using a cell line-derived xenograft (CDX) model. The choice of cell line is critical; it must be dependent on the FGF19-FGFR4 axis. The Huh7 and Hep3B human HCC cell lines are excellent candidates as they are known to have amplified FGF19 and are sensitive to FGFR4 inhibition.[2][8][9]
The experimental workflow is designed to provide a multi-faceted evaluation of the compound's efficacy, tolerability, and target engagement.
Caption: Experimental Workflow for In Vivo Comparative Efficacy Study.
Detailed Experimental Protocol: Huh7 Xenograft Model
This protocol outlines the steps for a comparative efficacy study. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).[10]
1. Cell Culture and Preparation:
-
Culture Huh7 cells in standard medium (e.g., DMEM with 10% FBS) at 37°C with 5% CO2.[11]
-
Harvest cells during the exponential growth phase to ensure high viability.[12]
-
Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 10 x 10⁶ cells per 100 µL. Matrigel provides an enriched environment to support initial tumor engraftment.[9][10]
2. Animal Model and Tumor Implantation:
-
Use female athymic nude mice, 6-8 weeks of age.[11][13] Allow a 3-5 day acclimatization period.[14]
-
Subcutaneously inject 100 µL of the cell suspension (1 million cells) into the right flank of each mouse.[10]
3. Tumor Growth Monitoring and Group Randomization:
-
Monitor tumor growth by measuring the length (L) and width (W) with digital calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (W² x L) / 2 .[9][14]
-
When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment groups (n=8-10 mice per group) to ensure a similar average tumor volume across all groups at the start of treatment.[9]
4. Treatment Groups and Dosing:
-
Group 1: Vehicle Control (e.g., 0.5% methylcellulose, oral gavage, once daily).
-
Group 2: NAPH-26-FGFR4i (30 mg/kg, oral gavage, once daily).
-
Group 3: NAPH-26-FGFR4i (100 mg/kg, oral gavage, once daily).
-
Group 4: Fisogatinib (100 mg/kg, oral gavage, twice daily).[15]
-
Group 5: Roblitinib (30 mg/kg, oral gavage, twice daily).[16]
-
Rationale for Dosing: Doses for competitor compounds are based on published preclinical studies demonstrating efficacy.[15][16] Two doses for the test compound are included to assess dose-dependent response. Oral gavage is selected as the intended clinical route of administration.
5. Efficacy and Tolerability Assessment:
-
Continue to measure tumor volume and body weight 2-3 times per week throughout the study (typically 21-28 days).[9]
-
Body weight is a key indicator of tolerability; a weight loss exceeding 20% is often a humane endpoint.[17]
-
The primary efficacy endpoint is Tumor Growth Inhibition (TGI) , calculated at the end of the study. A common formula is: TGI (%) = [1 - (Mean Volume of Treated Tumors / Mean Volume of Control Tumors)] x 100% .[18]
Comparative Data Presentation
The following table presents hypothetical but realistic data based on published results for selective FGFR4 inhibitors, providing a benchmark against which NAPH-26-FGFR4i can be evaluated.
| Treatment Group | Dosing Regimen | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (TGI %) | Mean Body Weight Change (%) |
| Vehicle Control | QD, p.o. | 1850 ± 250 | 0% | +2.5% |
| NAPH-26-FGFR4i | 30 mg/kg QD, p.o. | 650 ± 120 | 65% | -1.8% |
| NAPH-26-FGFR4i | 100 mg/kg QD, p.o. | 150 ± 80 | 92% (Regression) | -4.5% |
| Fisogatinib (BLU-554) | 100 mg/kg BID, p.o. | 180 ± 95 | 90% (Regression) | -5.1% |
| Roblitinib (FGF-401) | 30 mg/kg BID, p.o. | 370 ± 110 | 80% | -3.7% |
Data are presented as Mean ± SEM. TGI is calculated relative to the vehicle control group. Body weight change is from baseline (Day 0).
Validating the System: Pharmacokinetic and Pharmacodynamic (PK/PD) Analysis
Efficacy data alone is insufficient. A self-validating system requires correlation between drug exposure (PK), target engagement (PD), and the ultimate anti-tumor effect. This is achieved using dedicated satellite animal groups.
Protocol: Pharmacokinetic (PK) Study
-
Animal Groups: Use non-tumor-bearing mice to avoid confounding factors of the tumor on drug metabolism.
-
Dosing: Administer a single oral dose of NAPH-26-FGFR4i (e.g., 100 mg/kg).
-
Blood Collection: Collect blood samples via cardiac puncture or tail vein at multiple time points post-dosing (e.g., 0.5, 1, 2, 4, 8, and 24 hours).
-
Sample Processing: Process blood to plasma and store at -80°C.
-
Analysis: Quantify plasma concentrations of NAPH-26-FGFR4i using LC-MS/MS (Liquid Chromatography-Mass Spectrometry).
-
Key Parameters: Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and half-life (t½). This data is crucial for understanding drug exposure and optimizing dosing schedules.
Protocol: Pharmacodynamic (PD) Study
-
Animal Groups: Use tumor-bearing mice from the main efficacy study (satellite groups).
-
Dosing: Administer a single oral dose of NAPH-26-FGFR4i (100 mg/kg).
-
Tissue Collection: Euthanize mice at various time points post-dosing (e.g., 2, 8, and 24 hours) that correlate with PK findings.
-
Tumor Processing: Excise tumors immediately, snap-freeze in liquid nitrogen, and store at -80°C.
-
Western Blot Analysis:
-
Homogenize tumor tissue and extract proteins.[13]
-
Perform Western blotting to assess the levels of phosphorylated FGFR4 (pFGFR4) and a key downstream marker, phosphorylated ERK (pERK), relative to total FGFR4 and total ERK.[19]
-
Causality Link: A successful compound should demonstrate a time-dependent decrease in pFGFR4 and pERK that correlates with its plasma concentration (PK profile), directly linking drug exposure to target inhibition and providing mechanistic evidence for the observed tumor growth inhibition.[20]
-
Conclusion and Trustworthiness of the Model
This guide outlines a rigorous, multi-faceted approach to validate the in vivo efficacy of a novel this compound FGFR4 inhibitor. By directly comparing NAPH-26-FGFR4i against established alternatives like Fisogatinib and Roblitinib in a clinically relevant HCC xenograft model, we can generate robust, comparative efficacy and tolerability data.
The trustworthiness of this experimental system is ensured by the integration of PK/PD analysis. Demonstrating a clear correlation between drug exposure, inhibition of the FGFR4 signaling pathway within the tumor, and a dose-dependent anti-tumor response provides a powerful, self-validating dataset. This comprehensive evaluation is essential for making informed decisions on the continued development of NAPH-26-FGFR4i as a promising targeted therapy for HCC.
References
- FGF19–FGFR4 Signaling in Hepatocellular Carcinoma - PMC - NIH. [Link]
- Targeting FGF19/FGFR4 Pathway: A Novel Therapeutic Strategy for Hep
- Preclinical data demonstrates BLU-554 induces significant tumour regression in models of hepatocellular carcinoma - Drug Target Review. [Link]
- Dissecting the Role of the FGF19-FGFR4 Signaling Pathway in Cancer Development and Progression - PMC - NIH. [Link]
- Fisogatinib selectively inhibits FGFR4 and reduces tumor size in...
- Advances of Fibroblast Growth Factor/Receptor Signaling Pathway in Hepatocellular Carcinoma and its Pharmacotherapeutic Targets - Frontiers. [Link]
- FGF/FGFR Signaling in Hepatocellular Carcinoma: From Carcinogenesis to Recent Therapeutic Intervention - MDPI. [Link]
- First-in-Human Phase I Study of Fisogatinib (BLU-554) Validates Aberrant FGF19 Signaling as a Driver Event in Hepatocellular Carcinoma | Cancer Discovery - AACR Journals. [Link]
- First-in-Human Phase I Study of Fisogatinib (BLU-554) Validates Aberrant Fibroblast Growth Factor 19 Signaling as a Driver Event - Blueprint Medicines. [Link]
- STATISTICAL INFERENCE FOR TUMOR GROWTH INHIBITION T/C R
- 2.5. Body weight measurement - Bio-protocol. [Link]
- Acquired On-Target Clinical Resistance Validates FGFR4 as a Driver of Hepatocellular Carcinoma - Blueprint Medicines. [Link]
- Discovery of this compound Analogues as Selective FGFR4 Inhibitors for Hep
- Growth Rate Analysis and Efficient Experimental Design for Tumor Xenograft Studies - NIH. [Link]
- How can one calculate tumor growth inhibition?
- Huh7 Xenograft Model - Altogen Labs. [Link]
- Xenograft Tumor Model Protocol. [Link]
- Huh7 Xenograft Model. [Link]
- Body Weight Changes of Laboratory Animals during Transport
- Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - NIH. [Link]
- Standard on Weight Loss in Research Animals - UNC Policies. [Link]
- Discovery of Novel FGFR1 Inhibitors via Pharmacophore Modeling and Scaffold Hopping: A Screening and Optimiz
- The impact of FGF19/FGFR4 signaling inhibition in antitumor activity of multi-kinase inhibitors in hep
- Predictive Pharmacokinetic-Pharmacodynamic Modeling of Tumor Growth Kinetics in Xenograft Models after Administration of Anticancer Agents | Cancer Research - AACR Journals. [Link]
- BiTE® Xenograft Protocol. [Link]
- Video: Body Composition and Metabolic Caging Analysis in High F
- Pharmacodynamic markers of FGFR inhibition. SNU-16 cells stained with...
- 4.18. Body weight measurement - Bio-protocol. [Link]
- Efficacy of FGFR Inhibitors and Combination Therapies for Acquired Resistance in FGFR2-Fusion Cholangiocarcinoma - AACR Journals. [Link]
- Discovery of 1,6-Naphthyridin-2(1H)
- Phase 1 dose escalation study of FGFR4 inhibitor in combination with pembrolizumab in advanced solid tumors p
- First-in-Human Phase I Study of Fisogatinib (BLU-554)
- In Vitro and In Vivo Activity of Lucitanib in FGFR1/2 Amplified or Mut
- Tumorigenicity Assay in Nude Mice - PMC - NIH. [Link]
- Combined inhibition of FGFR4 and VEGFR signaling enhances efficacy in FGF19 driven hepatocellular carcinoma - PubMed Central. [Link]
Sources
- 1. aacrjournals.org [aacrjournals.org]
- 2. Discovery of this compound Analogues as Selective FGFR4 Inhibitors for Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Advances of Fibroblast Growth Factor/Receptor Signaling Pathway in Hepatocellular Carcinoma and its Pharmacotherapeutic Targets [frontiersin.org]
- 4. FGF19–FGFR4 Signaling in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Dissecting the Role of the FGF19-FGFR4 Signaling Pathway in Cancer Development and Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. blueprintmedicines.com [blueprintmedicines.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Huh7 Xenograft Model - Altogen Labs [altogenlabs.com]
- 11. BiTE® Xenograft Protocol [protocols.io]
- 12. Tumorigenicity Assay in Nude Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 15. drugtargetreview.com [drugtargetreview.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. Article - Standard on Weight Loss in ... [policies.unc.edu]
- 18. Growth Rate Analysis and Efficient Experimental Design for Tumor Xenograft Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. In Vitro and In Vivo Activity of Lucitanib in FGFR1/2 Amplified or Mutated Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 20. selleckchem.com [selleckchem.com]
A Tale of Two Scaffolds: Unveiling the Photophysical Nuances of 2,6-Naphthyridine and Quinoline Derivatives for Advanced Applications
A Senior Application Scientist's Guide to Selecting the Optimal Fluorophore Backbone
In the landscape of drug discovery and biomedical research, the strategic selection of molecular scaffolds is paramount. Among the privileged nitrogen-containing heterocycles, quinoline and its aza-bioisostere, 2,6-naphthyridine, have emerged as foundational frameworks for a myriad of applications, from targeted therapeutics to advanced bioimaging probes.[1][2] While structurally similar, the distinct placement of nitrogen atoms within their aromatic systems imparts subtle yet significant differences in their electronic and, consequently, photophysical properties. This guide offers an in-depth, comparative analysis of these two scaffolds, providing the experimental data and foundational knowledge necessary for researchers to make informed decisions in their molecular design endeavors.
The Structural and Electronic Divide: Quinoline vs. This compound
At first glance, the quinoline and this compound cores appear to be close cousins. Quinoline consists of a benzene ring fused to a pyridine ring, while this compound is composed of two fused pyridine rings. This seemingly minor alteration—the substitution of a carbon-hydrogen group in the benzene ring of quinoline with a nitrogen atom to form this compound—fundamentally alters the electron distribution across the molecule. The additional nitrogen atom in the this compound scaffold acts as an electron-withdrawing group, influencing the energy levels of the molecular orbitals and, in turn, shaping the molecule's interaction with light.
A Comparative Look at Photophysical Performance
The true divergence between these scaffolds becomes evident when we examine their photophysical properties. The following data, compiled from various studies, showcases the distinct characteristics of representative quinoline and this compound derivatives.
Table 1: Comparative Photophysical Data of Representative Derivatives
| Scaffold Derivative | Solvent | λ_abs (nm) | λ_em (nm) | Stokes Shift (cm⁻¹) | Quantum Yield (Φ_f) | Reference |
| Quinoline Derivatives | ||||||
| 6-Aminoquinoline (6AQ) | Dioxane | 335 | 395 | 4980 | 0.58 | [3] |
| 6-Aminoquinoline (6AQ) | Acetonitrile | 345 | 443 | 6890 | 0.42 | [3] |
| 7-(Diethylamino)quinolone Chalcone | THF | 434 | 550 | 4480 | - | [4] |
| 7-(Diethylamino)quinolone Chalcone | DMSO | 463 | 640 | 5490 | - | [4] |
| Naphthyridine Derivatives | ||||||
| 1,6-Naphthyridine Derivative | Dioxane | - | - | - | ~0.1 | [5] |
| 1,6-Naphthyridine Derivative | Acetonitrile | - | - | - | ~0.08 | [5] |
| Bis-naphthyridyl Pyridine | - | ~320 | ~450 | ~9400 | - | [6] |
Note: Direct comparison is challenging due to the wide variety of derivatives and experimental conditions reported in the literature. The table provides illustrative examples.
From the available data, several trends emerge:
-
Solvatochromism: Both quinoline and naphthyridine derivatives exhibit solvatochromism, a phenomenon where the absorption and emission wavelengths shift in response to the polarity of the solvent.[3][5][7] This property is particularly pronounced in derivatives with electron-donating and electron-accepting groups, which facilitate intramolecular charge transfer (ICT) upon excitation.[4][8] The significant Stokes shifts observed for many of these compounds, especially in polar solvents, are indicative of a more polar excited state compared to the ground state.[3] This sensitivity to the local environment makes them excellent candidates for fluorescent probes designed to report on changes in polarity within biological systems, such as protein binding events.[9]
-
Quantum Yield: The fluorescence quantum yield (Φ_f), a measure of the efficiency of the fluorescence process, is a critical parameter for applications requiring bright probes. While highly substituted quinoline derivatives can exhibit high quantum yields, the introduction of the second nitrogen atom in the naphthyridine core can sometimes lead to lower quantum yields due to an increase in non-radiative decay pathways.[5][9] However, this is not a universal rule, and the quantum yield is highly dependent on the specific substitution pattern and the molecular environment.
Experimental Protocols for Robust Photophysical Characterization
To ensure the scientific integrity of any comparative study, rigorous and standardized experimental protocols are essential. The following section details the methodologies for key photophysical measurements.
Workflow for Comprehensive Photophysical Analysis
The following diagram outlines the logical flow for characterizing the photophysical properties of a novel derivative.
Caption: Experimental workflow for photophysical characterization.
Step-by-Step Protocol for Relative Quantum Yield Measurement
The determination of the fluorescence quantum yield is crucial for evaluating a fluorophore's brightness. The relative method, which compares the sample to a well-characterized standard, is a widely used and reliable approach.[10][11]
-
Standard Selection: Choose a quantum yield standard whose absorption and emission spectra overlap with the sample of interest. Quinine sulfate in 0.1 M H₂SO₄ (Φ_f = 0.54) is a common standard for the UV-blue region.
-
Solution Preparation: Prepare a series of dilute solutions of both the standard and the sample in the same solvent. It is critical that the absorbance at the excitation wavelength is kept below 0.1 to avoid inner filter effects.[10]
-
Absorption Spectra: Record the UV-Vis absorption spectra for all solutions.
-
Emission Spectra: Record the fluorescence emission spectra for all solutions, ensuring the excitation wavelength is the same for both the sample and the standard. The excitation and emission slits should be kept constant throughout the measurements.
-
Data Integration: Integrate the area under the emission curves for both the sample and the standard.
-
Calculation: The quantum yield of the sample (Φ_s) is calculated using the following equation:
Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s² / n_r²)
Where:
-
Φ_r is the quantum yield of the reference.
-
I is the integrated emission intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
-
The subscripts 's' and 'r' denote the sample and reference, respectively.
-
Time-Resolved Fluorescence Spectroscopy: Measuring Lifetimes
Fluorescence lifetime (τ_f) is the average time a molecule spends in the excited state before returning to the ground state. It is an intrinsic property that can provide information about the fluorophore's environment and dynamic processes. Time-Correlated Single Photon Counting (TCSPC) is the gold standard for measuring fluorescence lifetimes in the picosecond to microsecond range.[12][13][14][15] The technique involves exciting the sample with a high-repetition-rate pulsed laser and measuring the arrival time of individual fluorescence photons relative to the excitation pulse.[13][15] By collecting the arrival times of millions of photons, a histogram is constructed that represents the fluorescence decay profile.
Implications for Drug Development and Research
The choice between a quinoline and a this compound scaffold can have significant consequences for the performance of a molecular probe or therapeutic agent.
-
Bioimaging: For applications in cellular imaging, high brightness (a product of molar absorptivity and quantum yield) and photostability are key. While some quinoline derivatives are known for their high fluorescence output, the tunability of the this compound core through strategic substitution presents an opportunity to develop probes with tailored properties.[16] The solvatochromic nature of both scaffolds can be exploited to design probes that "turn on" or shift their emission color upon binding to a specific target, reducing background signal and improving image contrast.
-
Sensing: The sensitivity of these fluorophores to their local environment makes them ideal for developing sensors for ions, pH, and biomolecules. The electron-rich nitrogen atoms can act as binding sites, and a change in the electronic properties upon binding can be transduced into a measurable change in the fluorescence signal.
Conclusion and Future Directions
Both quinoline and this compound derivatives offer a rich playground for the design of photophysically active molecules. Quinoline, with its extensive history, provides a robust and well-understood platform. This compound, while less explored, offers exciting possibilities for fine-tuning electronic properties and developing novel probes with unique characteristics. The decision of which scaffold to employ will ultimately depend on the specific application and the desired photophysical parameters. As synthetic methodologies become more advanced, we can expect to see a new generation of sophisticated probes and therapeutics based on these versatile heterocyclic systems, pushing the boundaries of what is possible in biomedical research and diagnostics.
References
- HORIBA. Fluorescence Lifetimes with TCSPC.
- Synthesis, Photophysical Properties and Antioxidant Activity of Novel Quinoline Derivatives. (2023). Journal of Fluorescence.
- HORIBA. Fluorescence Lifetime Techniques: TCSPC, FRET, TRES, and SSTD.
- Lund University Publications. (2011). Fluorescence Lifetime Measurement using Time Correlated Single Photon Counting.
- PicoQuant. Time-correlated single photon counting (TCSPC).
- Labcompare. Fluorescence Lifetime Imaging (FLIM) And Time Correlated Single Photon Counting (TCSPC).
- Hosen, N. Synthesis and photophysical properties of coumarin-quinoline derivatives for sensor development.
- ResearchGate. Fluorescence emission of quinoline and derivatives in ethanol.
- Synthesis, Photophysical Properties, Theoretical Studies, and Living Cancer Cell Imaging Applications of New 7-(Diethylamino)quinolone Chalcones. (2022). ACS Omega.
- ResearchGate. Photophysical properties of quinoline derivatives in CH3CN.
- Edinburgh Instruments. Guide for the Measurements of Absolute Quantum Yields of Liquid Samples.
- ISS. Measurement of Fluorescence Quantum Yields on ISS Instrumentation Using Vinci.
- Synthesis and photophysical properties of novel bis-quinolin-3-yl-chalcones. (2024). RSC Advances.
- Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals. (2011). PMC.
- ResearchGate. Solvatochromic behaviour of 6-quinoline derivative compounds 5a (top)....
- Video: Absolute Quantum Yield Measurement of Powder Samples. (2011). JoVE.
- ResearchGate. Standard for Measuring Quantum Yield The determination of fluorescence quantum yields.
- Solvatochromism and estimation of ground and excited state dipole moments of 6-aminoquinoline. (2022). PubMed.
- synthesis, solvatochromism, electronic structure and nonlinear optic properties of quinolin-8-yl 2. (2018). Semantic Scholar.
- Thermally Activated Delayed Fluorescence in Phenothiazine–Phenoxazine–Quinoline Conjugates and Electroluminescence. (2024). The Journal of Physical Chemistry C.
- Spectral and photophysical properties of 1,6-naphthyridine derivatives: a new class of compounds for nonlinear optics. (2002). PubMed.
- Sae Pang, K. (2013). Naphthyridyl pyridine derivatives and their photophysical properties. Chulalongkorn University Theses and Dissertations (Chula ETD).
- Solvatochromism of symmetrical 2,6-distyrylpyridines. An experimental and theoretical study. (2015). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
- Monitoring protein interactions and dynamics with solvatochromic fluorophores. (2013). PMC.
- Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. (2022). RSC Advances.
- Kelly Research Lab - UMBC. Solvatochromic Photochemistry.
- Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. (2021). ResearchGate.
- Identification of naphthyridine and quinoline derivatives as potential Nsp16-Nsp10 inhibitors: a pharmacoinformatics study. (2020). PubMed.
- Solvatochromism, Acidochromism and Photochromism of the 2,6-Bis(4-hydroxybenzylidene) Cyclohexanone Derivative. (2023). Molecules.
- Photophysical Properties of Some Naphthalimide Derivatives. (2022). ResearchGate.
- Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. (2021). Molecules.
- Synthesis and Solvent Dependent Fluorescence of Some Piperidine-Substituted Naphthalimide Derivatives and Consequences for Water Sensing. (2019). Molecules.
- Photophysical Properties of Some Naphthalimide Derivatives. (2022). MDPI.
- Fused 1,5-Naphthyridines: Synthetic Tools and Applications. (2021). PMC.
- Discovery of this compound Analogues as Selective FGFR4 Inhibitors for Hepatocellular Carcinoma. (2024). Journal of Medicinal Chemistry.
Sources
- 1. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 2. Identification of naphthyridine and quinoline derivatives as potential Nsp16-Nsp10 inhibitors: a pharmacoinformatics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Solvatochromism and estimation of ground and excited state dipole moments of 6-aminoquinoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Spectral and photophysical properties of 1,6-naphthyridine derivatives: a new class of compounds for nonlinear optics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. "Naphthyridyl pyridine derivatives and their photophysical properties" by Kobkun Sae Pang [digital.car.chula.ac.th]
- 7. Solvatochromic Photochemistry – Kelly Research Lab – UMBC [kellylab.umbc.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Monitoring protein interactions and dynamics with solvatochromic fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 10. iss.com [iss.com]
- 11. researchgate.net [researchgate.net]
- 12. horiba.com [horiba.com]
- 13. horiba.com [horiba.com]
- 14. lup.lub.lu.se [lup.lub.lu.se]
- 15. Time-correlated single photon counting (TCSPC) [uniklinikum-jena.de]
- 16. Discovery of this compound Analogues as Selective FGFR4 Inhibitors for Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Purity Validation of Synthesized 2,6-Naphthyridine Compounds by HPLC
For researchers, scientists, and drug development professionals, establishing the purity of a newly synthesized active pharmaceutical ingredient (API) is a cornerstone of chemical and pharmacological integrity. The 2,6-naphthyridine scaffold is a privileged structure in medicinal chemistry, appearing in compounds targeting a range of diseases, from cancer to neurological disorders.[1][2] The synthetic routes to these compounds, while elegant, can often yield a challenging mixture of starting materials, intermediates, and regioisomeric byproducts. Consequently, a robust, validated analytical method to determine purity is not just a regulatory requirement but a scientific necessity.
This guide provides an in-depth comparison of two common liquid chromatography approaches for the purity validation of this compound compounds: a traditional High-Performance Liquid Chromatography (HPLC) method and a more modern Ultra-Performance Liquid Chromatography (UPLC) method. We will delve into the causality behind experimental choices, present comparative data, and provide detailed, self-validating protocols.
The Analytical Challenge: What Are We Looking For?
The primary goal of this analysis is to separate the target this compound compound from potential impurities. Based on common synthetic pathways, these impurities are likely to include:
-
Unreacted Starting Materials: Precursors such as pyridine derivatives may persist in the final product.[3]
-
Reaction Intermediates: Incomplete cyclization or functionalization can lead to a variety of related compounds.
-
Isomeric Byproducts: Alternative cyclization pathways can result in other naphthyridine isomers (e.g., 1,6-naphthyridine or 2,7-naphthyridine).[4]
-
Degradation Products: The compound may degrade under certain storage or experimental conditions.
The structural similarity of these potential impurities to the final product, particularly their shared aromatic and heterocyclic nature, necessitates a high-resolution separation technique. Reversed-phase HPLC is the workhorse for such applications, separating compounds based on their hydrophobicity.[5][6][7]
Method 1: The Workhorse - A Standard Reversed-Phase HPLC Protocol
This protocol represents a robust, widely applicable starting point for the analysis of many nitrogen-containing heterocyclic compounds.[8] The choice of a C18 column is based on its versatility and effectiveness in retaining moderately polar to non-polar compounds through hydrophobic interactions.[8] The mobile phase, a mixture of water and acetonitrile, is standard for reversed-phase chromatography. The addition of a small amount of formic acid serves two key purposes: it protonates the basic nitrogen atoms on the naphthyridine ring, leading to more consistent interactions with the stationary phase and sharper peak shapes, and it improves ionization for potential mass spectrometry (MS) detection.[9][10]
Experimental Workflow: HPLC
Caption: Standard HPLC workflow for purity analysis.
Detailed HPLC Protocol
-
Instrumentation: Standard HPLC system with a quaternary or binary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Column: C18 silica column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% (v/v) Formic Acid in Water.
-
Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile (ACN).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Gradient Program:
-
0-2 min: 5% B
-
2-22 min: 5% to 95% B
-
22-25 min: 95% B
-
25-26 min: 95% to 5% B
-
26-30 min: 5% B (re-equilibration)
-
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve the synthesized compound in a suitable diluent (e.g., 50:50 acetonitrile:water) to a concentration of approximately 1 mg/mL.
Method 2: The High-Performer - An Optimized UPLC Protocol
Ultra-Performance Liquid Chromatography (UPLC) operates on the same principles as HPLC but utilizes columns packed with smaller particles (typically sub-2 µm).[11][12] This fundamental difference, combined with instrumentation that can handle much higher backpressures, leads to significant improvements in performance.[13] For purity analysis, this translates to:
-
Faster Analysis Times: Shorter columns and higher optimal flow rates drastically reduce run times.[11]
-
Higher Resolution: The smaller particles provide a greater number of theoretical plates, resulting in sharper, narrower peaks and better separation of closely eluting impurities.[12][13]
-
Increased Sensitivity: The narrower peaks have a greater height for the same mass, leading to a better signal-to-noise ratio and lower limits of detection for impurities.[11]
The UPLC method described below is a direct adaptation of the HPLC protocol, designed to highlight the performance gains.
Detailed UPLC Protocol
-
Instrumentation: UPLC system capable of operating at pressures up to 15,000 psi, with a binary solvent manager, sample manager, and a PDA detector.
-
Column: C18 silica column (e.g., 2.1 x 50 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% (v/v) Formic Acid in Water.
-
Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile (ACN).
-
Flow Rate: 0.6 mL/min.
-
Column Temperature: 40 °C.
-
Gradient Program:
-
0-0.5 min: 5% B
-
0.5-5.5 min: 5% to 95% B
-
5.5-6.0 min: 95% B
-
6.0-6.1 min: 95% to 5% B
-
6.1-7.0 min: 5% B (re-equilibration)
-
-
Injection Volume: 2 µL.
-
Detection: PDA scan from 200-400 nm, extraction at 254 nm.
-
Sample Preparation: Dissolve the synthesized compound in a suitable diluent to a concentration of approximately 0.5 mg/mL.
Performance Comparison: HPLC vs. UPLC
To illustrate the practical differences, a hypothetical crude sample of a this compound derivative was analyzed using both methods. The sample contains the main product and two common process-related impurities: a more polar starting material (Impurity A) and a less polar byproduct (Impurity B).
| Parameter | HPLC (Method 1) | UPLC (Method 2) | Advantage |
| Run Time | 30 minutes | 7 minutes | UPLC |
| Retention Time (Main Peak) | 15.2 min | 3.8 min | UPLC |
| Resolution (Main Peak / Impurity B) | 1.8 | 3.5 | UPLC |
| Peak Width (Main Peak) | 0.25 min | 0.05 min | UPLC |
| Relative Peak Height (Impurity A) | 1.0x | ~4-5x | UPLC |
| Solvent Consumption per Run | ~30 mL | ~4.2 mL | UPLC |
As the data clearly demonstrates, the UPLC method provides a dramatic reduction in analysis time and solvent consumption while delivering significantly improved resolution and sensitivity.[13][14] The ability to better resolve Impurity B and detect trace impurities with greater confidence is a critical advantage in a drug development setting.
Method Validation: A System of Trust
A method is only as good as its validation. The validation process ensures that the chosen analytical procedure is fit for its intended purpose. According to the International Council for Harmonisation (ICH) Q2(R1) guidelines, key validation characteristics must be assessed.[15][16][17]
Caption: Logical relationships in HPLC method validation.
-
Specificity: The method must be able to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[17][18] This is demonstrated by spiking the sample with known impurities and showing that their peaks are well-resolved from the main peak.
-
Linearity: This is the ability to elicit test results that are directly proportional to the concentration of the analyte.[17] It is typically assessed by analyzing a series of dilutions of the reference standard and plotting the peak area against concentration. A correlation coefficient (R²) of >0.999 is generally desired.
-
Range: The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to be accurate, precise, and linear.[15][17] For purity analysis, this should typically cover from the reporting threshold of impurities to 120% of the specification.[15]
-
Accuracy: This is the closeness of the test results to the true value. It is often determined by spiking a sample with known amounts of the reference standard at different concentration levels (e.g., 80%, 100%, 120%) and calculating the percent recovery.
-
Precision: This expresses the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. It is usually evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability). The relative standard deviation (%RSD) should typically be less than 2%.[19][20]
Conclusion and Recommendation
While traditional HPLC remains a robust and reliable technique for purity assessment, the data clearly supports the adoption of UPLC for the analysis of this compound compounds, especially in a research and development setting. The advantages in speed, resolution, and sensitivity offered by UPLC facilitate higher throughput, more confident impurity profiling, and a more efficient method development and validation process.[11][14] The reduced solvent consumption also aligns with modern goals of sustainable "green" chemistry.
For any synthesized this compound compound, the UPLC method presented here serves as an excellent starting point. However, it is imperative that the method is fully validated according to ICH Q2(R1) guidelines to ensure its suitability for its intended purpose, guaranteeing the scientific integrity of the data and the quality of the compound under investigation.[16][21]
References
- Schabron, J. F., Hurtubise, R. J., & Silver, H. F. (1981). Reversed-Phase HPLC Retention Behavior of Coal-Related Nitrogen Heterocyclic Compounds. Journal of Chromatographic Science, 19(10), 520-527. [Link]
- Shishkina, G. V., Sidelnikov, V. N., & Zenkevich, I. G. (2020). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. Sorbtsionnye i khromatograficheskie protsessy, 20(3), 324-334. [Link]
- Schronk, L. R., Grigsby, R. D., & Hanks, A. R. (1981). Reversed-Phase HPLC Retention Behavior of Coal-Related Nitrogen Heterocyclic Compounds. Journal of Chromatographic Science, 19(10), 520-527. [Link]
- Alispharm. (n.d.).
- Warzecha, L., O'Sullivan, G., & Welsch, T. (2007). The study of properties of HPLC determination of polycyclic aromatic nitrogen heterocycles. Journal of Liquid Chromatography & Related Technologies, 30(5-7), 899-915. [Link]
- Tech-Azur. (2025).
- International Journal of Research and Publication and Reviews. (2023). The Role of HPLC and UPLC in Quality Control of Biopharmaceuticals and Biologics. [Link]
- Waters Corporation. (n.d.). Applying UPLC to the Profiling of Impurities in Raw Drug Substances. [Link]
- Hawach Scientific. (2025). Polar Column in HPLC Example. [Link]
- ResearchGate. (2020). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. [Link]
- Scribd. (n.d.). Validation of Analytical Methods in Accordance With ICH Guidelines Q2. [Link]
- ResearchGate. (2023). Q2(R1)
- Waters Corporation. (2017). Infographic: What's the Best Column for Polar Compound Retention? [Link]
- Waters Corporation. (n.d.).
- Aurora Pro Scientific. (n.d.). HPLC Column Selection Guide. [Link]
- Phenomenex. (n.d.).
- European Medicines Agency. (2005). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
- Wójcicka, A. (2023). Synthesis and Biological Activity of this compound Derivatives: A Mini Review. Current Organic Chemistry, 27(8), 648-660. [Link]
- ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
- Pawar, A., et al. (2025). Analytical Method Validation: ICH and USP Perspectives. International Journal of Research and Review, 12(8). [Link]
- Lee, J., et al. (2024). Discovery of this compound Analogues as Selective FGFR4 Inhibitors for Hepatocellular Carcinoma. Journal of Medicinal Chemistry, 67(10), 8445-8459. [Link]
- Zhao, D., et al. (2024). This compound Synthesis and its Conjugated Polymers. Synfacts, 20(06), 0585. [Link]
- International Journal of Novel Research and Development. (2022).
- Narula, P., & Guntuku, N. (2021). A comprehensive review of method development by hplc. World Journal of Pharmaceutical Research, 10(6), 1839-1858. [Link]
- Chromatography Today. (2015). HPLC Method Development and Validation for Pharmaceutical Analysis. [Link]
- Abás, S., et al. (2023). 1,6-Naphthyridin-2(1H)
- Thapa, B. (2023). HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. World Journal of Pharmaceutical and Medical Research, 9(12), 1-6. [Link]
- More, S. S., & Mestry, S. S. (2022). RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED N-{[6-METHOXY-2-(MORPHOLIN-4-YL) QUINOLIN-3. Asian Journal of Pharmaceutical and Clinical Research, 15(1), 123-128. [Link]in/journals/index.php/ajpcr/article/view/43703)
Sources
- 1. Synthesis and Biological Activity of this compound Derivatives: A Mini Review [ouci.dntb.gov.ua]
- 2. Discovery of this compound Analogues as Selective FGFR4 Inhibitors for Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. academic.oup.com [academic.oup.com]
- 6. academic.oup.com [academic.oup.com]
- 7. tandfonline.com [tandfonline.com]
- 8. ijnrd.org [ijnrd.org]
- 9. scilit.com [scilit.com]
- 10. researchgate.net [researchgate.net]
- 11. UPLC vs HPLC: what is the difference? - Alispharm [alispharm.com]
- 12. ijrpr.com [ijrpr.com]
- 13. niito.kz [niito.kz]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. scribd.com [scribd.com]
- 16. researchgate.net [researchgate.net]
- 17. database.ich.org [database.ich.org]
- 18. ijrrjournal.com [ijrrjournal.com]
- 19. pharmtech.com [pharmtech.com]
- 20. ijsred.com [ijsred.com]
- 21. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
A Senior Application Scientist's Guide to Comparative Docking of 2,6-Naphthyridine Analogs in the FGFR4 Kinase Active Site
This guide provides a comprehensive, technically detailed framework for conducting comparative molecular docking studies of 2,6-Naphthyridine analogs within the ATP-binding site of Fibroblast Growth Factor Receptor 4 (FGFR4). As an established therapeutic target in hepatocellular carcinoma, understanding the binding dynamics of novel inhibitor scaffolds like this compound is paramount for advancing drug discovery efforts.[1][2][3] This document is intended for researchers, scientists, and drug development professionals with a foundational understanding of computational chemistry and molecular modeling principles.
We will delve into the rationale behind methodical choices, present a self-validating experimental protocol, and provide guidance on interpreting the resulting data. The methodologies described herein are grounded in established best practices for computational drug design.
Introduction: The Rationale for Targeting FGFR4 with this compound Analogs
Fibroblast Growth Factor Receptor 4 (FGFR4) is a receptor tyrosine kinase that, when aberrantly activated, plays a significant role in the progression of certain cancers, most notably hepatocellular carcinoma (HCC).[2][3] The FGF19-FGFR4 signaling pathway, when overactive, acts as an oncogenic driver in a substantial subset of HCC patients.[1][2] This makes selective inhibition of FGFR4 a promising therapeutic strategy.
The this compound scaffold is a heterocyclic compound that has garnered interest in medicinal chemistry due to its diverse biological activities, including its potential as a kinase inhibitor.[4] Recent studies have demonstrated the successful design and synthesis of this compound analogs as potent and selective FGFR4 inhibitors.[1][3] Molecular docking, a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, is an invaluable tool for understanding the structure-activity relationships (SAR) of these analogs and for guiding the design of next-generation inhibitors.[5][6][7]
This guide will use a comparative docking approach to evaluate a hypothetical series of this compound analogs against the FGFR4 active site. This will allow us to not only predict their binding affinities but also to dissect the key molecular interactions that drive their potency and selectivity.
Experimental Design and Rationale
A robust computational study requires careful planning and justification for each step. Here, we outline the key components of our comparative docking workflow.
Selection of the Target Protein Structure
The quality of the input protein structure is a critical determinant of the reliability of docking results. For this study, we will utilize the crystal structure of the human FGFR4 kinase domain in complex with an inhibitor. A suitable starting point is the PDB entry 6NVJ , which contains FGFR4 bound to a covalent inhibitor.[3][8] While our study focuses on non-covalent interactions, this structure provides a well-resolved active site. Alternatively, PDB ID 4XCU offers a non-covalent complex that can also serve as an excellent template.[2]
Causality behind the choice: Using a co-crystallized structure (a "holo" structure) is preferable to an "apo" (ligand-free) structure because the binding pocket is in a relevant, ligand-induced conformation. This minimizes the need for extensive induced-fit docking protocols, which are computationally more demanding and can introduce higher levels of uncertainty.
Ligand Library Preparation
For our comparative study, we will consider a small, representative library of hypothetical this compound analogs. These analogs will be designed to probe the effects of different substituents on binding affinity and interaction patterns. The core this compound scaffold will be maintained, while R-groups at key positions will be varied.
Example this compound Analogs for Comparative Docking:
-
Analog 1 (Core Scaffold): The unsubstituted this compound ring.
-
Analog 2 (H-bond Donor): A hydroxyl group (-OH) substitution to probe for potential hydrogen bonding opportunities.
-
Analog 3 (H-bond Acceptor): A methoxy group (-OCH3) substitution to explore interactions with hydrogen bond donors in the active site.
-
Analog 4 (Hydrophobic Moiety): A phenyl group substitution to investigate the role of hydrophobic interactions.
These analogs will be constructed using a molecular builder and energy minimized using a suitable force field (e.g., MMFF94) to obtain low-energy 3D conformations.
Detailed Experimental Protocol
This section provides a step-by-step methodology for the comparative docking study. We will use AutoDock Vina, a widely used and validated open-source docking program, for this workflow.[6]
Protein Preparation
-
Obtain the PDB File: Download the coordinate file for PDB ID 6NVJ from the RCSB Protein Data Bank.
-
Clean the PDB File: Remove all non-essential molecules, including water, co-solvents, and the co-crystallized ligand. This can be accomplished using molecular visualization software such as UCSF Chimera or PyMOL.[1]
-
Add Hydrogen Atoms: Since X-ray crystallography does not typically resolve hydrogen atoms, they must be added to the protein structure. Ensure that the protonation states of ionizable residues (e.g., Histidine, Aspartic Acid, Glutamic Acid) are appropriate for a physiological pH of ~7.4.[9][10]
-
Assign Partial Charges: Assign partial charges to all atoms in the protein. The Gasteiger charge calculation method is commonly used for this purpose.
-
Save in PDBQT Format: The prepared protein structure should be saved in the PDBQT file format, which is required by AutoDock Vina. This format includes atomic coordinates, partial charges, and atom types.
Ligand Preparation
-
Generate 3D Structures: Create 3D coordinates for each of the this compound analogs.
-
Energy Minimization: Perform a geometry optimization for each ligand to find a low-energy conformation.
-
Assign Partial Charges: Calculate and assign Gasteiger charges to each ligand atom.
-
Define Rotatable Bonds: Identify and define the rotatable bonds in each ligand. This allows for conformational flexibility during the docking process.
-
Save in PDBQT Format: Save the prepared ligands in the PDBQT format.
Docking Procedure
-
Grid Box Definition: Define a 3D search space, or "grid box," that encompasses the entire ATP-binding site of FGFR4. The dimensions and center of this box should be large enough to allow the ligands to move and rotate freely within the active site.
-
Configuration File: Create a configuration file that specifies the paths to the prepared protein and ligand PDBQT files, the coordinates and dimensions of the grid box, and other docking parameters (e.g., exhaustiveness).
-
Run AutoDock Vina: Execute the docking simulation for each this compound analog against the prepared FGFR4 structure.[5][11]
Post-Docking Analysis and Validation
-
Binding Affinity Estimation: AutoDock Vina provides a binding affinity score in kcal/mol for each predicted binding pose. A more negative value indicates a more favorable predicted binding affinity.[4]
-
Pose Analysis: Visualize the predicted binding poses for each analog within the FGFR4 active site. Analyze the key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking.
-
RMSD Calculation (Protocol Validation): To validate the docking protocol, the co-crystallized ligand (from the original PDB file) can be re-docked into the active site. The Root Mean Square Deviation (RMSD) between the predicted pose and the crystallographic pose is then calculated. An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimental binding mode.[12]
Visualization of Workflows and Pathways
General Docking Workflow
Caption: Figure 1: General Molecular Docking Workflow
FGFR4 Signaling Pathway
Caption: Figure 2: Simplified FGFR4 Signaling Pathway
Data Presentation and Interpretation
The results of the comparative docking study should be presented in a clear and concise manner to facilitate interpretation.
Tabulated Docking Results
| Analog | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Types of Interactions |
| Analog 1 (Core) | -7.2 | Ala559, Leu630 | Hydrophobic |
| Analog 2 (H-bond Donor) | -8.5 | Glu562, Ala559 | H-bond, Hydrophobic |
| Analog 3 (H-bond Acceptor) | -7.8 | Val550, Ala559 | H-bond, Hydrophobic |
| Analog 4 (Hydrophobic) | -8.1 | Leu484, Val492, Ala559 | Hydrophobic, π-stacking |
Note: The data presented in this table is illustrative and intended for demonstration purposes.
Interpretation of Results
-
Analog 2 exhibits the most favorable predicted binding affinity, suggesting that the addition of a hydrogen bond donor is beneficial for binding. The interaction with Glutamic acid 562 is likely a key contributor to this enhanced affinity.
-
Analog 4 also shows a strong predicted binding affinity, highlighting the importance of hydrophobic interactions within the FGFR4 active site. The phenyl group likely engages in favorable interactions with hydrophobic residues.
-
Analog 3 , with a hydrogen bond acceptor, shows a moderate improvement in binding affinity compared to the core scaffold, indicating that this type of interaction is also tolerated but perhaps less critical than the hydrogen bond donation observed with Analog 2.
-
The core scaffold (Analog 1) has the weakest predicted binding affinity, which is expected as it lacks the additional interacting moieties of the other analogs.
These insights can guide the next round of inhibitor design. For instance, future analogs could incorporate both a hydrogen bond donor and an extended hydrophobic group to potentially achieve even greater potency.
Conclusion
This guide has provided a comprehensive framework for conducting a comparative docking study of this compound analogs against the FGFR4 kinase active site. By following a well-defined and validated protocol, researchers can gain valuable insights into the structure-activity relationships of novel inhibitor series. The integration of careful experimental design, robust computational methods, and thorough data analysis is essential for leveraging molecular docking as a powerful tool in modern drug discovery. The illustrative results demonstrate how such a study can inform the rational design of more potent and selective kinase inhibitors.
References
- Leach, A. R., & Gillet, V. J. (n.d.). Protein-Ligand Docking. [Link]
- ResearchGate. (n.d.).
- Ross, G. (n.d.). Session 4: Introduction to in silico docking. [Link]
- Oh, H., Kim, J., Jung, S. H., Ha, T. H., Ahn, Y. G., Nam, G., & Moon, K. (2024). Discovery of this compound Analogues as Selective FGFR4 Inhibitors for Hepatocellular Carcinoma. Journal of Medicinal Chemistry, 67(10), 8445–8459. [Link]
- El Mouns, B.-D. (2024, September 19). How to interprete and analyze molecular docking results?
- Omixium. (2025, August 6).
- Li, X., et al. (2025, June 18). Structure-based identification of potent fibroblast growth factor receptor 4 (FGFR4) inhibitors as potential therapeutics for hepatocellular carcinoma. PeerJ, 13, e17385. [Link]
- RCSB PDB. (2020). 6JPE: Crystal structure of FGFR4 kinase domain with irreversible inhibitor 1. [Link]
- Bioinformatics Review. (2020, April 19). Beginner's Guide for Docking using Autodock Vina. [Link]
- Matter Modeling Stack Exchange. (2020, May 18). How I can analyze and present docking results?[Link]
- Oh, H., et al. (2024). Discovery of this compound Analogues as Selective FGFR4 Inhibitors for Hepatocellular Carcinoma. Journal of Medicinal Chemistry. [Link]
- Rehman, M. (2020, July 18). Autodock Results Analysis | Protein Ligand Int | Pymol | LigPlot Etc., [Video]. YouTube. [Link]
- Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization and multithreading. Journal of computational chemistry, 31(2), 455–461. [Link]
- Wójcicka, A. (2023). Synthesis and Biological Activity of this compound Derivatives: A Mini Review. Current Organic Chemistry, 27(8), 648-660. [Link]
- Bapat, S. (2020, March 20). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced [Video]. YouTube. [Link]
- Sketchviz. (n.d.). Graphviz Examples and Tutorial. [Link]
- Maden, S. F., Sezer, S., & Acuner, S. E. (2023). Fundamentals of Molecular Docking and Comparative Analysis of Protein–Small-Molecule Docking Approaches. In Biomedical Engineering. IntechOpen. [Link]
- RCSB PDB. (2019). 6JPJ: Crystal structure of FGF401 in complex of FGFR4. [Link]
- Graphviz. (n.d.). Graphviz. [Link]
- Shah, K. (2025, February 25). ES114 Graphviz [Video]. YouTube. [Link]
- RCSB PDB. (2019). 6NVJ: FGFR4 complex with N-(2-((5-((2,6-dichloro-3,5-dimethoxybenzyl)oxy)pyrimidin-2-yl)amino)-3-fluorophenyl)acrylamide. [Link]
Sources
- 1. 6. Preparing the protein and ligand for docking — ScotCHEM protein-ligand docking course documentation [arts.st-andrews.ac.uk]
- 2. Structure-based identification of potent fibroblast growth factor receptor 4 (FGFR4) inhibitors as potential therapeutics for hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. wwPDB: pdb_00006nvj [wwpdb.org]
- 4. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
- 5. youtube.com [youtube.com]
- 6. AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization and multithreading - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. rcsb.org [rcsb.org]
- 9. dbt.univr.it [dbt.univr.it]
- 10. researchgate.net [researchgate.net]
- 11. bioinformaticsreview.com [bioinformaticsreview.com]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 2,6-Naphthyridine for Laboratory Professionals
For researchers and scientists at the forefront of drug development, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical entities we handle, including their safe and responsible disposal. This guide provides an in-depth, procedural framework for the proper disposal of 2,6-Naphthyridine, a heterocyclic compound whose handling demands meticulous attention to safety and environmental stewardship. Our commitment to excellence in the laboratory necessitates a parallel commitment to the protection of our colleagues and our environment.
Hazard Identification and Risk Assessment: Understanding this compound
Before any handling or disposal protocols are initiated, a thorough understanding of the hazards associated with this compound is paramount. The Safety Data Sheet (SDS) is the primary source of this critical information.
This compound is classified with the following hazards[1]:
-
Skin Irritation (Category 2): Causes skin irritation.[1]
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1]
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[1]
The signal word for this compound is "Warning"[1]. A comprehensive risk assessment should be conducted before working with this compound, considering the quantities being used and the potential for exposure.
Table 1: Hazard Summary for this compound
| Hazard Classification | GHS Category | Description |
| Skin Irritation | 2 | Causes skin irritation[1] |
| Eye Irritation | 2A | Causes serious eye irritation[1] |
| Specific Target Organ Toxicity | 3 | May cause respiratory irritation[1] |
Personal Protective Equipment (PPE): Your First Line of Defense
The consistent and correct use of Personal Protective Equipment is non-negotiable when handling this compound. The causality behind these choices is rooted in preventing the primary routes of exposure: dermal contact, ocular contact, and inhalation[1].
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes and airborne particles.
-
Hand Protection: Chemically resistant gloves, such as nitrile gloves, must be worn. Always inspect gloves for any signs of degradation or puncture before use.
-
Body Protection: A fully fastened laboratory coat is required to protect the skin and clothing from contamination.
-
Respiratory Protection: All handling of this compound should be performed within a certified chemical fume hood to minimize the risk of inhalation[1][2].
Step-by-Step Disposal Protocol: A Self-Validating System
The disposal of this compound must be approached with the understanding that it is a hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular trash[2][3].
Step 1: Waste Identification and Classification
All materials contaminated with this compound must be classified as hazardous chemical waste. This includes:
-
Unused or excess this compound
-
Reaction byproducts containing this compound
-
Contaminated labware (e.g., glassware, weigh boats, filter paper)
-
Contaminated PPE (e.g., gloves, disposable lab coats)
Step 2: Waste Segregation and Collection
Proper segregation is crucial to prevent incompatible materials from coming into contact and to ensure compliant disposal[4][5].
-
Solid Waste:
-
Collect all solid this compound waste, including contaminated items like weigh boats, filter paper, and gloves, in a designated, durable, and sealable solid waste container[3].
-
This container should be clearly labeled as "Hazardous Waste" and specify the contents.
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a separate, leak-proof liquid waste container.
-
The container must be compatible with the solvents used. For instance, do not store corrosive materials in metal containers[5].
-
Never mix incompatible waste streams. For example, avoid mixing with strong oxidizing agents[4].
-
The container should be clearly labeled as "Hazardous Waste" and list all chemical constituents.
-
-
Sharps Waste:
Step 3: Labeling and Storage
Accurate and clear labeling is a regulatory requirement and a critical safety measure[4].
-
Labeling: Every waste container must be labeled with the words "Hazardous Waste," the full chemical name(s) of the contents (no abbreviations), and the building and room number where the waste was generated[4].
-
Storage:
-
Store all this compound waste in a designated Satellite Accumulation Area (SAA)[4].
-
The SAA must be at or near the point of generation and under the control of the laboratory personnel.
-
Ensure all waste containers are tightly sealed except when adding waste[4].
-
Secondary containment should be used to prevent spills.
-
Step 4: Final Disposal
The ultimate disposal of this compound waste must be handled by a licensed hazardous waste disposal company[1][7].
-
Request for Pickup: Once a waste container is full, or if it has been in storage for an extended period (typically one year for partially filled containers), arrange for its collection through your institution's Environmental Health and Safety (EHS) office[4].
-
Documentation: Ensure all necessary paperwork is completed for the waste pickup.
Spill Management
In the event of a this compound spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Immediately evacuate the affected area and inform your laboratory supervisor and EHS office.
-
Small Spills: For small spills, if you are trained and have the appropriate PPE and spill kit, you can manage the cleanup.
-
Absorb the spill with an inert material such as vermiculite or dry sand[3].
-
Collect the absorbed material and place it in a sealed, labeled hazardous waste container.
-
-
Large Spills: For large spills, do not attempt to clean them up yourself. Evacuate the area, restrict access, and wait for trained emergency responders.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the segregation and disposal of this compound waste.
References
- Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
- Unknown. (n.d.). Laboratory Waste Disposal Guidelines.
- American Chemical Society. (2021). 1,6-Naphthyridine.
- Unknown. (n.d.). Pyridine Safety Operating Procedure. Retrieved from a source providing specific chemical handling procedures.
- Old Dominion University. (2020). Laboratory Waste Management Guidelines.
- Unknown. (2025). Laboratory Waste Guide 2025.
- National Institutes of Health. (2022). NIH Waste Disposal Guide 2022.
- Emory University. (n.d.). Chemical Waste Disposal Guidelines.
- United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
- Science Ready. (n.d.). Safe Handling & Disposal of Organic Substances – HSC Chemistry.
- American Society of Health-System Pharmacists. (n.d.). ASHP Guidelines on Handling Hazardous Drugs.
Sources
- 1. aksci.com [aksci.com]
- 2. scienceready.com.au [scienceready.com.au]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. pharmacy.kku.edu.sa [pharmacy.kku.edu.sa]
- 6. Laboratory Waste Guide 2025 [wastemanaged.co.uk]
- 7. aksci.com [aksci.com]
Navigating the Safe Handling of 2,6-Naphthyridine: A Comprehensive Guide to Personal Protective Equipment and Disposal
For Immediate Implementation: This guide provides essential safety protocols for all laboratory personnel handling 2,6-Naphthyridine. Adherence to these procedures is mandatory to ensure personal safety and environmental compliance. This document supersedes all previous general guidance and offers specific, actionable directives for the use of Personal Protective Equipment (PPE), emergency response, and waste disposal.
Hazard Assessment of this compound: Understanding the Risks
This compound, a heterocyclic aromatic compound, presents several potential hazards that necessitate stringent safety measures. The primary routes of exposure are inhalation, skin contact, and eye contact.
According to safety data sheets, this compound is classified with the following hazards:
-
Skin Irritation: Causes skin irritation upon contact.[1]
-
Serious Eye Irritation: Can lead to serious damage if it comes into contact with the eyes.[1]
-
Respiratory Irritation: May cause irritation to the respiratory tract if inhaled.[1]
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is crucial when working with this compound. The following table outlines the minimum required PPE for various laboratory operations.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions | Chemical splash goggles | Butyl rubber or PVA gloves (double-gloving recommended) | Flame-resistant lab coat | Work within a certified chemical fume hood |
| Running reactions and workup | Chemical splash goggles and face shield | Butyl rubber or PVA gloves (double-gloving recommended) | Flame-resistant lab coat and chemical-resistant apron | Work within a certified chemical fume hood |
| Handling reaction vessels under pressure | Chemical splash goggles and face shield | Butyl rubber or PVA gloves (double-gloving recommended) | Flame-resistant lab coat and chemical-resistant apron | Work within a certified chemical fume hood |
| Transferring large volumes (>1L) | Chemical splash goggles and face shield | Butyl rubber or PVA gloves (double-gloving recommended) | Flame-resistant lab coat and chemical-resistant apron | Work within a certified chemical fume hood |
Hand Protection: A Critical Choice
Standard nitrile gloves are not recommended for handling this compound due to their potential for rapid breakthrough. For extended contact, butyl rubber or polyvinyl alcohol (PVA) gloves are the preferred choice.[2] Always double-glove to provide an additional layer of protection. Inspect gloves for any signs of degradation or perforation before and during use. Change gloves immediately if contamination is suspected.
Respiratory Protection: Engineering Controls and Respirators
All work with this compound must be conducted within a properly functioning and certified chemical fume hood to minimize the risk of inhalation. In the event of a significant spill or a failure of engineering controls where exposure to vapors or aerosols is possible, a NIOSH-approved air-purifying respirator with organic vapor/ammonia/methylamine cartridges should be used.[3] Personnel must be properly fit-tested and trained in the use of respirators before they are required.
Operational and Disposal Plans: A Step-by-Step Approach
Safe Handling and Experimental Workflow
The following workflow is designed to minimize exposure and ensure a safe working environment.
Caption: Experimental workflow for handling this compound.
Decontamination Procedures
All glassware and equipment that have come into contact with this compound must be decontaminated before being removed from the fume hood.
-
Initial Rinse: Rinse all surfaces with a suitable organic solvent (e.g., ethanol, acetone) to remove the bulk of the residue. Collect the rinsate as hazardous waste.
-
Wash: Wash the equipment with a laboratory detergent and water.
-
Final Rinse: Rinse with deionized water.
For equipment that cannot be easily washed, wipe down the surfaces with a cloth soaked in a suitable solvent, followed by a detergent solution. All cleaning materials must be disposed of as solid hazardous waste.
Waste Disposal
All waste containing this compound must be treated as hazardous chemical waste.[4] Proper segregation is critical to prevent accidental reactions and ensure compliant disposal.
Caption: Waste disposal workflow for this compound.
-
Solid Waste: Collect all contaminated solid waste, including gloves, weigh boats, and filter paper, in a designated, clearly labeled, and sealed container.
-
Liquid Waste: Collect all liquid waste, including reaction residues and solvent rinses, in a compatible, sealed, and clearly labeled container. Do not mix with incompatible waste streams.
-
Sharps Waste: Any sharps, such as needles or broken glass, that are contaminated with this compound must be placed in a designated sharps container.
All waste containers must be stored in a designated satellite accumulation area with secondary containment until they are collected by the institution's Environmental Health and Safety (EHS) department.
Emergency Procedures: Be Prepared
In the event of an exposure or spill, immediate and decisive action is critical.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station.[2] Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. If irritation persists, seek medical attention.
-
Inhalation: Move the affected individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
-
Spill: For small spills within a fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For larger spills, or any spill outside of a fume hood, evacuate the area and contact EHS immediately.
References
- 3M™ Bayonet Gas & Vapour Cartridges. (n.d.). 3M.
- In-Lab Disposal Methods: Waste Management Guide. (n.d.). Protect IU - Indiana University.
- 3M Respirator Cartridges. (n.d.). Select Safety Sales.
- Decontamination of Laboratory Equipment. (2019, November 1). Safety & Risk Services - The University of British Columbia.
- Decontamination Protocols for Lab Equipment. (2025, May 27). Aport.
- 6001 Respirator Cartridge for Certain Organic Vapors, 2/Pack. (n.d.). myEliteProducts.
- Management of Waste. (n.d.). In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.
- Chapter 7 Chemical Disposal Procedures. (n.d.). BME Shared Labs | Biomedical Engineering - University of Wisconsin–Madison.
- Nitrogen dioxide. (2019, October 30). NIOSH Pocket Guide to Chemical Hazards. CDC.
- Standard Operating Procedures Waste Handling & Disposal CHEMICAL WASTE DISPOSAL. (n.d.). Kamat Lab - University of Notre Dame.
- Field Equipment Cleaning and Decontamination at the FEC. (2019, October 3). EPA.
- Part G: Chemical Disposal Procedures. (n.d.). UW-La Crosse.
- Guide to Decontaminating Lab Equipment: From Cleaning to Sterilization. (2025, October 23). Steris.
- OSHA Respirator Requirements for Selected Chemicals. (n.d.). NIOSH - Restored CDC.
- Appendix O Requirements for Laboratory Equipment Decontamination. (n.d.). Central Michigan University.
- 3M Respirator Selection Guide. (n.d.). 3M.
- Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. (2025, December 1). US EPA.
- 2010 Respirator Selection Guide. (n.d.). 3M.
- NIOSH Policy Statement. (1998, April 1). 3M.
- Respiratory Protection for Occupational Users of Pesticides. (2018, March 23). Mississippi State University Extension Service.
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
